5-Ethylhydantoin
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBRXBZGVHQUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019316 | |
| Record name | 2-Ethylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15414-82-1 | |
| Record name | 5-Ethylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015414821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15414-82-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWN24H4XJJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Ethylhydantoin chemical structure and properties
An In-depth Technical Guide to 5-Ethylhydantoin: Structure, Properties, and Applications
Introduction
This compound, also known as 5-ethyl-5-methylimidazolidine-2,4-dione, is a heterocyclic organic compound built upon a hydantoin core.[1] The hydantoin ring system is a five-membered ring containing two nitrogen atoms and two carbonyl groups. This scaffold is of significant interest in medicinal chemistry, serving as a foundational structure for a variety of pharmacologically active agents.[2] The specific substitution of an ethyl and a methyl group at the 5-position of the hydantoin ring gives this compound its unique physicochemical properties and makes it a valuable intermediate in the synthesis of various pharmaceuticals, particularly anticonvulsant drugs.[3][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications for researchers and professionals in drug development.
Chemical Structure and Stereochemistry
The systematic IUPAC name for this compound is 5-ethyl-5-methylimidazolidine-2,4-dione.[1] It is also commonly referred to as methylethylhydantoin.[5] The core of the molecule is the imidazolidine-2,4-dione ring, with the defining feature being the geminal ethyl and methyl substituents at the C5 position.
The presence of four different groups attached to the C5 carbon (an ethyl group, a methyl group, and two distinct nitrogen-containing arms of the ring) renders this position a stereocenter. Consequently, this compound can exist as a pair of enantiomers, (R)-5-ethyl-5-methylhydantoin and (S)-5-ethyl-5-methylhydantoin. Commercially available this compound is typically supplied as a racemic mixture.[6] The stereochemistry of hydantoin derivatives can significantly influence their pharmacological activity, a critical consideration in drug design and development.[7]
Caption: Structure of this compound with the chiral center at C5 marked (*).
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and reaction chemistry. A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 5394-36-5 | [1] |
| Molecular Formula | C₆H₁₀N₂O₂ | [1][8] |
| Molecular Weight | 142.16 g/mol | [1][5] |
| Appearance | White crystalline powder | [9] |
| Melting Point | 144–150 °C | [5] |
| Density | ~1.095 g/cm³ | [5][10] |
| Solubility | Soluble in acetone | [11] |
Synthesis and Derivatization
Bucherer-Bergs Synthesis
A prevalent and efficient method for synthesizing 5-substituted hydantoins, including this compound, is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction provides a straightforward route to the hydantoin core from readily available starting materials.
Experimental Protocol:
-
Reactant Preparation: A ketone (in this case, 2-butanone or ethyl methyl ketone) is reacted with ammonium carbonate and a cyanide source, such as potassium cyanide or sodium cyanide.[12][13] The reaction is typically carried out in a solvent mixture, such as aqueous ethanol.
-
Reaction Conditions: The mixture is heated under reflux for several hours.[12] Industrial-scale synthesis may be optimized for temperature (70-80°C) and pressure (1-2 bar) to achieve high yields.[5]
-
Mechanism: The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes upon reaction with cyanate (formed in situ from ammonium carbonate) to yield the hydantoin product.
-
Work-up and Purification: Upon cooling, the this compound product often precipitates from the reaction mixture. It can then be isolated by filtration, washed with cold water, and purified by recrystallization.
The choice of a ketone as the starting material directly determines the substituents at the 5-position of the resulting hydantoin. The use of ammonium carbonate and a cyanide source provides the necessary atoms to construct the heterocyclic ring.
Caption: Workflow of the Bucherer-Bergs reaction for this compound synthesis.
Derivatization
The hydantoin ring of this compound offers sites for further chemical modification. The nitrogen atoms at positions 1 and 3 can be alkylated or acylated to produce a wide range of derivatives with altered properties and biological activities.[3] This derivatization is a key strategy in medicinal chemistry to fine-tune the pharmacological profile of hydantoin-based compounds.[14]
Spectroscopic Analysis
Characterization of this compound is routinely performed using standard spectroscopic techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and a singlet for the methyl group. The two N-H protons of the hydantoin ring would appear as broad singlets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is distinguished by two signals in the carbonyl region (typically >150 ppm) corresponding to the C2 and C4 carbons of the hydantoin ring.[15] Signals for the quaternary C5 carbon and the carbons of the ethyl and methyl substituents would also be present.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. Strong C=O stretching vibrations for the two carbonyl groups are typically observed in the region of 1700-1780 cm⁻¹.[16] The N-H stretching vibrations appear as a broad band around 3100-3300 cm⁻¹.[16][17]
-
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]+ appearing at m/z 142.[1]
Applications in Medicinal Chemistry and Drug Development
The primary significance of this compound in the pharmaceutical industry lies in its role as a precursor and structural motif for anticonvulsant agents.[3][4] Hydantoin-containing drugs are a well-established class of therapeutics for the management of epilepsy and other seizure disorders.
Derivatives of this compound, such as those with additional phenyl substituents (e.g., Mephenytoin, Ethotoin), have been developed as active pharmaceutical ingredients.[3] The substitution pattern on the hydantoin ring is critical for anticonvulsant activity. For instance, functionalization at the N1 and N3 positions with groups like alkoxymethyl or acyloxymethyl can modulate the compound's efficacy against different types of seizures.[3] The core 5-ethyl-5-substituted structure is a key pharmacophore that interacts with voltage-gated sodium channels, a primary target for many antiepileptic drugs.
Beyond epilepsy, the hydantoin scaffold is explored for a range of other therapeutic applications, including as anticancer agents.[2][18] The versatility of its synthesis and the potential for diverse derivatization make this compound and related compounds a continuing focus of research in the pursuit of novel therapeutics.
Caption: Relationship between this compound and its anticonvulsant derivatives.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area.[10]
References
- PubChem. 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162. PubChem. [Link]
- ChemBK. 5-ethyl-5-methylhydantoin. ChemBK. [Link]
- Global Substance Registration System. 5-ETHYL-5-METHYLHYDANTOIN. GSRS. [Link]
- Vida, J. A., O'Dea, M. H., Samour, C. M., & Reinhard, J. F. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(4), 383–385. [Link]
- PrepChem.com. Synthesis of 5-ethyl-5-phenyl-hydantoin. PrepChem.com. [Link]
- PrepChem.com. Synthesis of 5-ethyl-5-(2-thienyl)hydantoin. PrepChem.com. [Link]
- Stenutz. 5-ethyl-5-methylhydantoin. Stenutz. [Link]
- Kaur, H., & Blackledge, M. S. (2015). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 20(8), 14837–14856. [Link]
- Onnis, V., Demurtas, M., Deplano, A., Baldisserotto, A., & Carta, A. (2014). Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives. Chemical & Pharmaceutical Bulletin, 62(5), 429–438. [Link]
- Więckowska, A., Więckowski, K., Leniak, A., Kołaczkowski, M., & Bucki, A. (2020). The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives. ACS Chemical Neuroscience, 11(11), 1634–1643. [Link]
- MySkinRecipes. This compound. MySkinRecipes. [Link]
- Gontora, O., Kandeel, M., & Al-Taher, A. (2023). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 2–20. [Link]
- Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., & Wadood, A. (2014). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 19(11), 18888–18901. [Link]
- Liem, I. A., El-Sayed, W. A., Al-Sanea, M. M., & El-Gazzar, A. R. (2024). DMF-DMA catalyzed Synthesis, molecular docking, in-vitro, in-silico design, and binding free energy studies of novel thiohydantoin derivatives as antioxidant and antiproliferative agents targeting EGFR tyrosine kinase and aromatase cytochrome P450 enzyme. Bioorganic Chemistry, 151, 107601. [Link]
- University of Toronto Scarborough. IR Spectroscopy. Chemistry Online @ UTSC. [Link]
Sources
- 1. 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Buy 5-Ethyl-5-methylhydantoin | 5394-36-5 [smolecule.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. chembk.com [chembk.com]
- 10. 5-Ethyl-5-methylhydantoin - Safety Data Sheet [chemicalbook.com]
- 11. 631-07-2 CAS MSDS ((+/-)-5-ETHYL-5-PHENYLHYDANTOIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. prepchem.com [prepchem.com]
- 14. Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. openmedscience.com [openmedscience.com]
- 16. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]
- 17. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 18. DMF-DMA catalyzed Synthesis, molecular docking, in-vitro, in-silico design, and binding free energy studies of novel thiohydantoin derivatives as antioxidant and antiproliferative agents targeting EGFR tyrosine kinase and aromatase cytochrome P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of 5-Ethylhydantoin and its Analogs
This guide provides an in-depth technical overview of 5-Ethylhydantoin, a key heterocyclic compound, for researchers, medicinal chemists, and drug development professionals. We will move beyond simple descriptions to explore its foundational role in medicinal chemistry, its primary application in the development of anticonvulsant agents, and the preclinical workflows used to validate its derivatives. This document is structured to provide not just protocols, but the scientific rationale that underpins experimental design and interpretation in this area of research.
Part 1: The Hydantoin Core - A Privileged Scaffold in Drug Discovery
The hydantoin ring system (imidazolidine-2,4-dione) is classified as a "privileged scaffold" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, making them highly fruitful starting points for drug discovery. The utility of the hydantoin core stems from several key features:
-
Synthetic Accessibility : The core scaffold can be synthesized through established and reliable cyclization reactions, and its multiple substitution sites are amenable to a wide array of chemical modifications.[1][2]
-
Hydrogen Bonding Capability : With two hydrogen bond donors (at N1 and N3) and two hydrogen bond acceptors (the C2 and C4 carbonyls), the scaffold can form robust interactions within biological binding pockets.[1]
-
Structural Rigidity and 3D Diversity : The five-membered ring provides a rigid core that can be used to orient substituents in precise three-dimensional arrangements, which is critical for optimizing target binding.
These characteristics have enabled the development of numerous hydantoin-based drugs with a broad spectrum of pharmacological activities, including the well-known antiepileptic drug Phenytoin, the antibiotic Nitrofurantoin, and the anti-androgen Enzalutamide.[1] The success of these compounds underscores the value of exploring derivatives of this scaffold, such as this compound, for novel therapeutic agents.[1][3]
Caption: Proposed mechanism of this compound derivatives on voltage-gated sodium channels.
Structure-Activity Relationships (SAR)
Decades of research have established clear SAR for the anticonvulsant activity of hydantoins. The choice of substituents at the C5 and N3 positions is critical for efficacy and tolerability.
| Position | Substituent Type | Impact on Anticonvulsant Activity | Rationale / Example |
| C5 | Aromatic Ring (e.g., Phenyl) | Essential for activity against generalized tonic-clonic (MES) seizures. [4] | Provides a critical hydrophobic interaction within the binding site of the sodium channel. Example: Phenytoin (5,5-diphenylhydantoin). |
| C5 | Alkyl Groups (e.g., Ethyl) | Contributes to potency. The combination of one aromatic and one alkyl group is a common and effective motif. | Mephenytoin is metabolized to 5-ethyl-5-phenylhydantoin, which is considered the active agent. [4] |
| C5 | Polar Groups (-NO₂, -CN, -OH) | Generally leads to reduced activity or inactivity. [5] | These groups may negatively impact lipophilicity, hindering blood-brain barrier penetration, or disrupt key binding interactions. |
| N3 | Alkoxymethyl, Acyloxymethyl | Can maintain or slightly decrease activity compared to the parent compound but may improve pharmacokinetic properties. [6] | These modifications can create prodrugs that are metabolized to the active parent hydantoin, potentially improving solubility or bioavailability. |
This systematic exploration allows medicinal chemists to rationally design new analogs with potentially greater potency, improved safety profiles, or novel mechanisms of action. [5]
Part 3: Preclinical Evaluation Workflow
The preclinical evaluation of novel this compound analogs follows a standardized workflow designed to efficiently screen for anticonvulsant efficacy and identify potential liabilities like neurotoxicity.
Caption: Standard preclinical workflow for evaluating novel anticonvulsant hydantoin derivatives.
Protocol 1: Maximal Electroshock (MES) Seizure Assay
-
Objective : To identify compounds with activity against generalized tonic-clonic seizures, the primary target for many hydantoin-based drugs. [7][8]* Causality : This model induces a highly reproducible tonic hindlimb extension seizure through supramaximal electrical stimulation of the brain. Drugs that block voltage-gated sodium channels, like Phenytoin, are exceptionally effective at preventing this specific seizure phenotype, making the MES test a robust and validated primary screen for this class of compounds.
-
Methodology :
-
Animal Preparation : Adult male mice (e.g., ICR strain) are acclimatized for at least one week. On the test day, animals are weighed and sorted into treatment groups (vehicle control, reference drug like Phenytoin, and test compounds at various doses).
-
Compound Administration : The test compound, reference, or vehicle is administered, typically via intraperitoneal (i.p.) injection, at a predetermined time before the seizure induction (e.g., 30-60 minutes, corresponding to the time of peak effect).
-
Stimulation : A corneal electrode is used to deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Endpoint Measurement : The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. The abolition of this reflex is considered protection.
-
Data Analysis : The percentage of animals protected at each dose is recorded. This data is then used to calculate the ED₅₀ (the dose at which 50% of the animals are protected) using probit analysis.
-
Protocol 2: Rotarod Neurotoxicity Test
-
Objective : To assess acute neurological toxicity, specifically motor impairment, which is a common dose-limiting side effect of centrally acting drugs. [8]* Causality : This test provides a quantitative measure of motor coordination and balance. A drug that causes sedation, ataxia, or muscle relaxation will impair an animal's ability to remain on the rotating rod. This allows for the determination of a toxic dose (TD₅₀) that can be directly compared to the effective dose (ED₅₀) to gauge the compound's therapeutic window.
-
Methodology :
-
Training : Prior to the test day, mice are trained to stay on the rotarod apparatus (e.g., rotating at 6-10 rpm) for a set duration (e.g., 1-2 minutes). Only animals that successfully complete the training are used.
-
Compound Administration : On the test day, trained animals are administered the test compound or vehicle at the same doses and time course as in the efficacy studies.
-
Testing : At the time of expected peak effect, each mouse is placed on the rotating rod.
-
Endpoint Measurement : The time the animal remains on the rod is recorded, up to a cutoff time. An animal is considered to have failed if it falls off the rod or passively rotates with it.
-
Data Analysis : The dose at which 50% of the animals fail the test (exhibit neurotoxicity) is calculated as the TD₅₀. The Protective Index (PI) is then calculated as PI = TD₅₀ / ED₅₀ . A higher PI indicates a wider and safer therapeutic window. [7]
-
Part 4: this compound as a Versatile Synthetic Intermediate
Beyond its direct biological evaluation, this compound is a valuable building block in synthetic and medicinal chemistry. [9]Its core structure provides a reliable starting point for creating extensive libraries of novel compounds for screening. Researchers leverage its reactivity to build more complex molecules with tailored properties. [10]For example, the nitrogen atoms can be alkylated or acylated, and the C5 position can be further functionalized. This versatility is a key reason why the hydantoin scaffold continues to be a focus of drug discovery programs targeting not only epilepsy but also cancer and infectious diseases. [1][3]
Caption: this compound as a starting scaffold for diverse chemical derivatives.
Conclusion and Future Directions
This compound and its derivatives remain highly relevant in modern neurological research. Its primary application is as a foundational scaffold for the design and synthesis of novel anticonvulsant agents, with a well-understood mechanism of action centered on the modulation of voltage-gated sodium channels. The established preclinical screening workflow, utilizing the MES and rotarod assays, provides a robust system for evaluating new chemical entities based on this core.
Future research will likely focus on synthesizing derivatives with improved selectivity to minimize off-target effects, enhancing pharmacokinetic properties to improve dosing regimens, and exploring multi-target ligands that may offer synergistic efficacy in treatment-resistant forms of epilepsy. The synthetic tractability of the hydantoin scaffold ensures that it will continue to be a valuable tool for medicinal chemists and neuropharmacologists for years to come.
References
- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research.
- Vida, J. A., O'Dea, M. H., Samour, C. M., & Reinhard, J. F. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(4), 383–385.
- Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). MDPI.
- This compound. MySkinRecipes.
- Holtzer, P. A. F. H. (1952). [Value of 3-methyl-5, 5-phenyl-ethyl-hydantoin in therapy of epilepsy]. Belgisch Tijdschrift voor Geneeskunde, 8(18), 817–831.
- Epilepsy; treatment with new drug; 3-methyl 5,5-phenyl-ethyl-hydantoin (phenantoin). (1946). The American Journal of Psychiatry, 103(2), 154–158.
- 5-Ethyl-5-methylhydantoin. PubChem.
- Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. (n.d.). RSC Publishing.
- Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (2019). European Journal of Medicinal Chemistry, 164, 587-614.
- Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed.
- Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines. PubMed.
- Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. PubMed.
- Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives. (2014). Chemical & Pharmaceutical Bulletin, 62(5), 429-438.
- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. SN Applied Sciences.
Sources
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. This compound [myskinrecipes.com]
- 10. Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of 5-Ethylhydantoin from ethylamine
An In-depth Technical Guide for the Synthesis of 5-Ethylhydantoin from Ethylamine
Abstract
The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive, in-depth technical overview for the synthesis of this compound, a valuable building block, from the non-traditional precursor, ethylamine. The presented strategy is a multi-step approach, necessitated by the need to transform the C2 amine into a C3 carbonyl synthon suitable for direct hydantoin ring formation. This paper details a robust two-part synthetic pathway: (1) the conversion of ethylamine to propionaldehyde via a Grignard reagent intermediate, and (2) the subsequent cyclization to this compound using the well-established Bucherer-Bergs reaction. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss critical process parameters, safety considerations, and characterization methodologies. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded guide to this synthesis.
Introduction and Strategic Overview
Hydantoins, or imidazolidine-2,4-diones, are five-membered heterocyclic compounds that exhibit a wide array of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[2][3] Their synthetic accessibility and the ability to substitute them at various positions make them a cornerstone in drug discovery and development.[1] The target molecule, this compound, possesses a single ethyl substituent at the C5 position, making it a chiral center and a key intermediate for more complex pharmaceutical agents.
The primary challenge addressed in this guide is the synthesis of this compound starting from ethylamine (CH₃CH₂NH₂).[4] Direct incorporation of ethylamine into the C5 position of the hydantoin ring is not feasible through standard methodologies. The most efficient and versatile method for constructing 5-substituted hydantoins is the Bucherer-Bergs multicomponent reaction, which requires a carbonyl compound (an aldehyde or ketone) as the electrophilic precursor.[5][6] Therefore, a logical and robust synthetic strategy involves the preliminary conversion of ethylamine into a suitable C3 aldehyde, propionaldehyde (CH₃CH₂CHO).
This guide is structured to follow this two-part synthetic strategy, providing the scientific rationale and detailed procedures for each stage.
Retrosynthetic Analysis
A retrosynthetic approach reveals the logical disconnection of this compound back to readily available starting materials derived from ethylamine. The key disconnection is the Bucherer-Bergs reaction, leading back to propionaldehyde. Propionaldehyde can be conceptually formed from an ethyl nucleophile (like a Grignard reagent) and a formylating agent. This ethyl synthon is directly accessible from ethylamine.
Caption: Retrosynthetic analysis of this compound.
Part A: Synthesis of Propionaldehyde from Ethylamine
This section details the necessary conversion of ethylamine into the C3 carbonyl precursor required for the subsequent cyclization reaction. The chosen pathway involves converting the amine into a good leaving group, followed by nucleophilic substitution to form an organohalide, which is then used to prepare a Grignard reagent for subsequent formylation.
Mechanistic Rationale and Workflow
The conversion of a primary amine to an alkyl halide can be achieved through various methods, including diazotization with nitrous acid followed by treatment with a halide salt. For robustness, we will consider the conversion of ethylamine to ethyl bromide. Ethyl bromide is then reacted with magnesium metal in anhydrous ether to form the highly nucleophilic Grignard reagent, ethylmagnesium bromide. The final step in this sequence is the reaction of this Grignard reagent with a suitable formylating agent, such as triethyl orthoformate, followed by acidic workup to hydrolyze the resulting acetal to propionaldehyde.
Caption: Experimental workflow for Part A.
Detailed Experimental Protocol: Propionaldehyde Synthesis
Materials & Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethylamine (70% in H₂O) | CH₃CH₂NH₂ | 45.08 | 32.2 g | 0.50 |
| Hydrobromic Acid (48%) | HBr | 80.91 | 170 g | 1.00 |
| Sodium Nitrite | NaNO₂ | 69.00 | 38.0 g | 0.55 |
| Magnesium Turnings | Mg | 24.31 | 13.4 g | 0.55 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 400 mL | - |
| Iodine | I₂ | 253.81 | 1 crystal | - |
| Triethyl Orthoformate | HC(OC₂H₅)₃ | 148.20 | 74.1 g | 0.50 |
| Sulfuric Acid (2 M) | H₂SO₄ | 98.08 | ~250 mL | - |
Procedure:
-
Synthesis of Ethyl Bromide: In a well-ventilated fume hood, cool a 1 L three-necked flask in an ice bath. To the flask, add ethylamine solution followed by the slow, dropwise addition of hydrobromic acid with stirring. Prepare a solution of sodium nitrite in 50 mL of water and add it dropwise to the cold ethylamine salt solution. The reaction is exothermic and will produce nitrogen gas. Allow the reaction to stir for 1 hour as it warms to room temperature. The resulting ethyl bromide will form a lower organic layer. Separate the layers, wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry over anhydrous magnesium sulfate and distill to obtain pure ethyl bromide.
-
Grignard Reagent Formation: Flame-dry a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel. Add the magnesium turnings and a single crystal of iodine. Add 50 mL of anhydrous diethyl ether. In the dropping funnel, place the synthesized ethyl bromide dissolved in 150 mL of anhydrous ether. Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
Formylation and Hydrolysis: Cool the Grignard solution in an ice bath. Add a solution of triethyl orthoformate in 100 mL of anhydrous ether dropwise with vigorous stirring. After the addition, allow the mixture to warm to room temperature and stir for 2 hours. Cool the reaction mixture again and slowly quench by adding 2 M sulfuric acid until the aqueous layer is acidic. Transfer the mixture to a separatory funnel. The propionaldehyde will be in the ether layer. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Carefully distill the ether solution. Propionaldehyde is volatile (b.p. 46-50 °C), so a fractional distillation apparatus is recommended. Collect the fraction corresponding to propionaldehyde.
Part B: Bucherer-Bergs Synthesis of this compound
This one-pot, multicomponent reaction is a highly efficient method for converting aldehydes into 5-substituted hydantoins.[5][7]
Mechanism of the Bucherer-Bergs Reaction
The reaction proceeds through several key steps, demonstrating the elegance of multicomponent reactions:[7][8]
-
Cyanohydrin Formation: The aldehyde (propionaldehyde) reacts with a cyanide ion (from KCN or NaCN) to form a cyanohydrin intermediate.
-
Aminonitrile Formation: Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin via an SN2 reaction to displace the hydroxyl group and form an aminonitrile.
-
Carbamic Acid Formation: The nitrogen of the aminonitrile performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate), forming a cyano-containing carbamic acid.
-
Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one.
-
Rearrangement: This intermediate rearranges via an isocyanate intermediate to yield the final, more stable this compound product.
Sources
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethylamine - Wikipedia [en.wikipedia.org]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
5-Ethylhydantoin IUPAC name and synonyms
An In-Depth Technical Guide to 5-Ethylhydantoin and Its Derivatives for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of this compound and its significant derivatives, focusing on their chemical nomenclature, properties, synthesis, and applications in the scientific field.
The hydantoin ring system, a five-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its structural features, including hydrogen bond donors and acceptors, and the potential for substitution at multiple positions, make it a versatile building block for the design of therapeutic agents.[1][2][3] Several clinically used drugs, such as phenytoin and nitrofurantoin, feature the hydantoin core, highlighting its importance in drug discovery.[2][3]
The Core Moiety: this compound
IUPAC Name: 5-ethylimidazolidine-2,4-dione
Synonyms:
-
5-Ethyl-2,4-imidazolidinedione
This compound is a derivative of hydantoin with an ethyl group substituted at the 5th position. It serves as a foundational structure for more complex and often more biologically active molecules.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 15414-82-1 | [4] |
| Molecular Formula | C₅H₈N₂O₂ | [4] |
| Molecular Weight | 128.13 g/mol | [4] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 117 - 121 °C | [4] |
Applications of this compound
While less studied than its 5,5-disubstituted counterparts, this compound is recognized for its utility in several areas:
-
Pharmaceutical Development: It acts as a crucial intermediate in the synthesis of more complex pharmaceutical compounds.[4]
-
Polymer Chemistry: This compound is used in creating specialty polymers, enhancing their durability and thermal stability.[4]
-
Agrochemicals: It is used in the formulation of pesticides and herbicides as a stabilizer.[4]
-
Cosmetic Formulations: Incorporated into skincare products for its moisturizing properties.[4]
-
Food Preservation: It can act as a preservative by inhibiting microbial growth.[4]
Key Derivative: 5-Ethyl-5-methylhydantoin
The addition of a methyl group at the 5-position alongside the ethyl group significantly alters the molecule's properties and applications.
IUPAC Name: 5-ethyl-5-methylimidazolidine-2,4-dione[5]
Synonyms:
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 5394-36-5 | [5] |
| Molecular Formula | C₆H₁₀N₂O₂ | [5][6] |
| Molecular Weight | 142.16 g/mol | [5][6] |
| Appearance | Liquid; Pellets or Large Crystals | [5] |
| Melting Point | 144–150°C | [6][8] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Synthesis of 5-Ethyl-5-methylhydantoin
The industrial synthesis of 5-ethyl-5-methylhydantoin is commonly achieved through the Bucherer-Bergs reaction .[6] This multi-component reaction offers an efficient route to 5,5-disubstituted hydantoins.
Reaction Scheme: The general principle of the Bucherer-Bergs reaction involves the reaction of a ketone (in this case, butan-2-one) with ammonium carbonate and a cyanide source (like sodium or potassium cyanide).
A diagram of the Bucherer-Bergs reaction for 5-Ethyl-5-methylhydantoin synthesis.
Experimental Protocol (Industrial Example): The Bucherer-Bergs reaction is typically performed in an aqueous medium under optimized conditions to achieve high yields.[6]
-
Combine butan-2-one, ammonium carbonate, and sodium cyanide in an aqueous solution.
-
Heat the mixture to 70-80°C.
-
Maintain the pressure at 1-2 bar.
-
Allow the reaction to proceed for a residence time of 2-5 hours.
-
Cool the solution to precipitate the 5-ethyl-5-methylhydantoin product.
-
Filter and wash the precipitate to obtain the final product with yields typically ranging from 80-90%.[6]
Applications and Significance
5-Ethyl-5-methylhydantoin is a chiral active pharmaceutical ingredient.[5] Its structure allows for:
-
Ring-opening reactions to form α-amino acids like isovaline.[6]
-
Functionalization at the 1 and 3 positions of the hydantoin ring.[6]
-
Biological activity through interactions with enzymes and membranes.[6]
It is primarily used as a laboratory chemical and as an ion exchange agent.[5]
Key Derivative: 5-Ethyl-5-phenylhydantoin
The introduction of a bulky, aromatic phenyl group at the 5-position confers distinct properties and significant biological activity.
IUPAC Name: 5-ethyl-5-phenylimidazolidine-2,4-dione[9]
Synonyms:
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 631-07-2 | [9] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [9] |
| Molecular Weight | 204.22 g/mol | [9] |
| Melting Point | 195-200 °C | [11] |
| Water Solubility | 804.4 mg/L (at 37 °C) | [11] |
Synthesis of 5-Ethyl-5-phenylhydantoin
Similar to its methyl-substituted counterpart, 5-ethyl-5-phenylhydantoin can be synthesized via the Bucherer-Bergs reaction, starting from propiophenone.
Experimental Protocol:
-
A solution of propiophenone (0.2 mol), ammonium carbonate (0.8 mol) dissolved in 300 ml of water, and potassium cyanide (0.4 mol) in 300 ml of ethanol is prepared.[10]
-
The mixture is heated under reflux for 8 hours with stirring.[10]
-
The solution is then cooled in an ice-salt mixture, causing the hydantoin to precipitate.[10]
-
The precipitate is filtered off and washed with water to yield 5-ethyl-5-phenylhydantoin.[10]
Workflow for the synthesis of 5-Ethyl-5-phenylhydantoin.
Pharmacological Significance
5-Ethyl-5-phenylhydantoin is classified as an anticonvulsant , used to prevent or reduce the severity of seizures.[9] It is a known human metabolite of mephenytoin and has identified metabolites such as Nirvanol N-glucuronide.[9]
Analytical Methodologies
The detection and quantification of hydantoin derivatives are crucial in various applications, from pharmaceutical quality control to food safety. A common analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS) .[12][13]
Sample Preparation and Analysis Protocol for a Food Matrix (Example): This protocol outlines a general procedure for extracting and analyzing a hydantoin derivative like 5,5-dimethylhydantoin from a food sample.[12]
-
Homogenization: Homogenize 5 g of the sample.
-
Extraction: Add 20 mL of 0.1% formic acid in ethyl acetate and shake. Repeat this step three times.
-
Sonication: Sonicate the mixture for 15 minutes.
-
Evaporation: Evaporate the extracted solution to dryness.
-
Re-dissolution: Re-dissolve the residue in 2 mL of methanol.
-
Filtration: Filter the solution using a 0.45 µm syringe filter.
-
Injection: Inject the filtered solution into the GC-MS for analysis.[12]
Conclusion
This compound and its derivatives, particularly 5-ethyl-5-methylhydantoin and 5-ethyl-5-phenylhydantoin, are compounds of significant interest in both industrial and pharmaceutical chemistry. Their synthesis, primarily through the robust Bucherer-Bergs reaction, and their diverse applications underscore the versatility of the hydantoin scaffold. For researchers and drug development professionals, a thorough understanding of these molecules' properties and synthesis pathways is essential for leveraging their potential in creating novel materials and therapeutic agents.
References
- PubChem. (n.d.). 5-Ethyl-5-methylhydantoin. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin.
- PrepChem.com. (n.d.). Synthesis of 5-ethyl-5-(2-thienyl)hydantoin.
- ChemBK. (2024, April 9). 5-ethyl-5-methylhydantoin.
- Lee, D. S., Shim, J. W., & Shin, J. W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology, 34(6), 1309–1316.
- Semantic Scholar. (n.d.). Synthesis of new 5-benzylidene-hydantoin esters.
- PubChem. (n.d.). 5-Methylhydantoin. National Center for Biotechnology Information.
- SpringerLink. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins.
- ResearchGate. (n.d.). Recent applications of hydantoin and thiohydantoin in medicinal chemistry.
- PubMed. (2019, February 15). Recent applications of hydantoin and thiohydantoin in medicinal chemistry.
- PubChem. (n.d.). Nirvanol. National Center for Biotechnology Information.
- PubMed. (2024, December 21). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food.
- MDPI. (n.d.). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations.
Sources
- 1. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 5-Ethyl-5-methylhydantoin | 5394-36-5 [smolecule.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Nirvanol | C11H12N2O2 | CID 91480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. 631-07-2 CAS MSDS ((+/-)-5-ETHYL-5-PHENYLHYDANTOIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of 5-Substituted Hydantoins: A Technical Guide to 5-Ethylhydantoin and its Prominent Analogue, 5-Ethyl-5-methylhydantoin
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the chemical identity, synthesis, and potential applications of 5-substituted hydantoins, with a primary focus on clarifying the landscape around "5-Ethylhydantoin" and providing a comprehensive overview of the well-characterized and commercially significant analogue, 5-Ethyl-5-methylhydantoin .
A thorough investigation of chemical databases indicates that while the term "this compound" is used, it most commonly refers to the more substituted and stable compound, 5-Ethyl-5-methylhydantoin. For the purpose of providing actionable and accurate scientific information, this guide will center on the latter, a compound with established properties and a registered CAS number.
Chemical Identity and Physicochemical Properties
The cornerstone of any chemical investigation is the unambiguous identification of the substance . 5-Ethyl-5-methylhydantoin is registered under CAS Number 5394-36-5 .[1][2] A deprecated CAS number for this compound is 16820-12-5.[1][3][4]
The structural and physical properties of 5-Ethyl-5-methylhydantoin are summarized in the table below:
| Property | Value | Source |
| CAS Number | 5394-36-5 | [2] |
| Molecular Formula | C₆H₁₀N₂O₂ | [1][2][3][5] |
| Molecular Weight | 142.16 g/mol | [2][5] |
| IUPAC Name | 5-Ethyl-5-methylimidazolidine-2,4-dione | |
| Synonyms | Methylethylhydantoin, 5-Methyl-5-ethylhydantoin, NSC 1020 | [6] |
| Melting Point | 144-150 °C | [2][6] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water |
Synthesis of 5-Ethyl-5-methylhydantoin: The Bucherer-Bergs Reaction
The most prevalent and industrially significant method for the synthesis of 5,5-disubstituted hydantoins, including 5-Ethyl-5-methylhydantoin, is the Bucherer-Bergs reaction . This one-pot, multicomponent reaction offers an efficient route to the hydantoin core structure.
The reaction proceeds through the condensation of a ketone (in this case, butan-2-one), with ammonium carbonate and a cyanide source, typically sodium or potassium cyanide. The key intermediate is an aminonitrile, which then cyclizes in the presence of carbon dioxide (from the decomposition of ammonium carbonate) to form the hydantoin ring.
Caption: The Bucherer-Bergs reaction pathway for the synthesis of 5-Ethyl-5-methylhydantoin.
Experimental Protocol: Synthesis of 5-Ethyl-5-methylhydantoin
This protocol is a generalized representation of the Bucherer-Bergs reaction and should be adapted and optimized based on laboratory safety protocols and desired scale.
Materials:
-
Butan-2-one (Methyl ethyl ketone)
-
Ammonium carbonate
-
Sodium cyanide
-
Ethanol
-
Water
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add ammonium carbonate and water, and stir until dissolved. Cautiously add sodium cyanide and stir until a homogenous solution is achieved.
-
Ketone Addition: Add butan-2-one to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 60-80°C) and maintain for several hours with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to precipitate the crude product.
-
Purification: Filter the crude 5-Ethyl-5-methylhydantoin, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain a purified product.
Analytical Methods for Characterization
The identity and purity of synthesized 5-Ethyl-5-methylhydantoin can be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by identifying the chemical shifts and coupling constants of the ethyl and methyl groups, as well as the carbonyl carbons of the hydantoin ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O functional groups present in the hydantoin ring.[1]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.
Applications in Research and Drug Development
Hydantoin and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific applications for 5-Ethyl-5-methylhydantoin are not as extensively documented as for other hydantoins like phenytoin, its structural motif suggests potential areas of exploration.
Core Scaffold in Medicinal Chemistry
The hydantoin ring is considered a "privileged scaffold" in drug discovery. This is due to its ability to serve as a rigid framework for the presentation of various substituents in a defined three-dimensional space, allowing for interaction with a wide range of biological targets. The ethyl and methyl groups at the 5-position of 5-Ethyl-5-methylhydantoin provide a starting point for further chemical modification to explore structure-activity relationships (SAR).
Potential as an Intermediate in Synthesis
5-Ethyl-5-methylhydantoin can serve as a valuable intermediate for the synthesis of more complex molecules. The nitrogen atoms of the hydantoin ring can be alkylated or acylated, and the carbonyl groups can potentially undergo further reactions, providing avenues to novel chemical entities. For instance, the synthesis of 5-ethyl-5-phenyl-hydantoin, a known anticonvulsant, follows a similar synthetic route, highlighting the utility of the hydantoin core in generating neurologically active compounds.[7]
Caption: A conceptual workflow for utilizing 5-Ethyl-5-methylhydantoin in a drug discovery program.
Agrochemical and Other Industrial Applications
Derivatives of hydantoin have also found applications in the agrochemical industry. For example, 5-[2-(Methylthio)ethyl]hydantoin is used in the production of L-amino acids and has applications as a plant growth regulator.[8][9] While direct applications of 5-Ethyl-5-methylhydantoin in this sector are less documented, its structural similarity to other bioactive hydantoins suggests potential for investigation.
Conclusion
While the query for "this compound" leads to the more chemically prevalent and stable 5-Ethyl-5-methylhydantoin (CAS: 5394-36-5) , this technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Its straightforward synthesis via the Bucherer-Bergs reaction, coupled with the privileged nature of the hydantoin scaffold, makes it a valuable starting point for synthetic and medicinal chemistry endeavors. Further exploration of its biological activity and potential as a synthetic intermediate is warranted to fully unlock its potential in various scientific and industrial applications.
References
- PrepChem. Synthesis of 5-ethyl-5-(2-thienyl)hydantoin. [Link]
- PrepChem. Synthesis of 5-ethyl-5-phenyl-hydantoin. [Link]
- PubChem. 5-Ethyl-5-methylhydantoin. [Link]
- ChemBK. 5-ethyl-5-methylhydantoin. [Link]
Sources
- 1. 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-乙基-5-甲基乙内酰脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Buy 5-Ethyl-5-methylhydantoin | 5394-36-5 [smolecule.com]
- 7. prepchem.com [prepchem.com]
- 8. 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione , 95+% , 13253-44-6 - CookeChem [cookechem.com]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Solubility of 5-Ethylhydantoin in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical physicochemical property that governs many aspects of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the principles and practices for determining and modeling the solubility of 5-Ethylhydantoin, a key heterocyclic compound. Due to the limited availability of public domain quantitative solubility data for this compound, this guide will leverage a detailed case study on the closely related analog, 5,5-Dimethylhydantoin, to illustrate the experimental and theoretical concepts. This guide is intended for researchers, scientists, and drug development professionals, offering both practical, field-proven insights and a robust theoretical framework.
Introduction: The Significance of Solubility in Pharmaceutical Development
This compound is a derivative of hydantoin, a five-membered heterocyclic ring structure. Hydantoin and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The solubility of this compound in various organic solvents is a fundamental parameter that influences:
-
Crystallization and Purification: The selection of an appropriate solvent system is paramount for obtaining a crystalline solid with the desired purity, crystal habit, and polymorphic form.
-
Process Development and Scale-up: Solubility data are essential for designing and optimizing manufacturing processes, including reaction, extraction, and filtration steps.
-
Formulation Design: Understanding the solubility of an API in different excipients and solvent systems is crucial for developing stable and effective dosage forms, such as oral solids, injectables, and topical preparations.
-
Bioavailability: The dissolution rate of a drug, which is directly related to its solubility, is often the rate-limiting step for the absorption of poorly water-soluble compounds.
Given its importance, a thorough understanding of the solubility of this compound is indispensable for its successful development as a therapeutic agent.
Physicochemical Properties of Hydantoin Derivatives
Before delving into solubility, it is essential to understand the basic physicochemical properties of the solute. While specific data for this compound is sparse, we can infer some characteristics from its structure and related compounds.
| Property | This compound | 5,5-Dimethylhydantoin | 5-Ethyl-5-methylhydantoin |
| Molecular Formula | C₅H₈N₂O₂[1] | C₅H₈N₂O₂[2] | C₆H₁₀N₂O₂[3] |
| Molecular Weight | 128.13 g/mol [1] | 128.13 g/mol [2] | 142.16 g/mol [3] |
| Melting Point | 117 - 121 °C[1] | 178 °C[2] | Not available |
| Appearance | White to almost white crystalline powder[1] | White, crystalline solid[2] | Liquid; Pellets or Large Crystals[3] |
Note: Data for 5-Ethyl-5-methylhydantoin is included for comparative purposes.
The presence of both hydrogen bond donor (N-H) and acceptor (C=O) groups in the hydantoin ring suggests that its solubility will be significantly influenced by the hydrogen bonding capacity of the solvent.
Experimental Determination of Solubility: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[4] It involves agitating an excess amount of the solid in the solvent at a constant temperature until equilibrium is reached.
Causality Behind Experimental Choices
The choice of the shake-flask method is deliberate. It is considered the "gold standard" for equilibrium solubility measurements because it allows for a direct determination of the thermodynamic solubility, provided that the system has reached true equilibrium.[4] The key is to ensure that the solution is genuinely saturated and that no supersaturation or incomplete dissolution is present.
Step-by-Step Experimental Protocol
The following protocol outlines the determination of this compound (or its analog) solubility using the shake-flask method.
-
Preparation of Materials:
-
Ensure the this compound is of high purity and has a consistent particle size. The polymorphic form should be characterized and controlled.
-
Use high-purity (e.g., HPLC grade) organic solvents.
-
Prepare a series of small, sealable glass vials or flasks.
-
-
Sample Preparation:
-
Add an excess amount of this compound to each vial. A general rule of thumb is to add at least twice the estimated amount needed for saturation. This ensures that a solid phase remains at equilibrium.
-
Carefully add a known volume or weight of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 298.15 K). Precise temperature control is critical as solubility is highly temperature-dependent.[5]
-
Agitate the vials for a predetermined period to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant. This can range from 24 to 72 hours.[6]
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the solid to settle.
-
Carefully withdraw a sample of the supernatant liquid using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. This step is crucial to avoid artificially high solubility values.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Prepare a calibration curve using standard solutions of known this compound concentrations to quantify the amount in the experimental samples.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the solvent at the given temperature, typically expressed as mole fraction (x), mass fraction (w), or grams per 100 g of solvent.
-
Experimental Workflow Diagram
Caption: Logical flow from experimental data to predictive thermodynamic modeling.
Practical Considerations and Quality Control
To ensure the generation of high-quality and reliable solubility data, several practical aspects must be considered:
-
Purity of Solute and Solvents: The presence of impurities can significantly affect solubility. Therefore, using highly purified materials is essential. * Solid Phase Characterization: It is crucial to characterize the solid phase before and after the solubility experiment (e.g., using X-ray powder diffraction) to ensure that no polymorphic transformations or solvate formation has occurred. [7]* Attainment of Equilibrium: As mentioned earlier, confirming that true equilibrium has been reached is critical. This can be done by approaching equilibrium from both undersaturation and supersaturation, if possible.
-
Analytical Method Validation: The analytical method used for concentration determination must be validated for accuracy, precision, linearity, and specificity.
Conclusion
This technical guide has provided a comprehensive framework for understanding, determining, and modeling the solubility of this compound in organic solvents. By leveraging a case study of the closely related 5,5-Dimethylhydantoin, we have illustrated the practical application of the shake-flask method and the utility of thermodynamic models such as the modified Apelblat, NRTL, and UNIQUAC equations. For researchers and professionals in drug development, a thorough and systematic approach to solubility assessment is not merely a procedural step but a foundational element for informed decision-making throughout the entire development lifecycle.
References
- Wikipedia. (2023). UNIQUAC.
- Monteiro, P. F., Silva-Barcellos, N. M., Caldeira, T. G., Reis, A. C. C., Ribeiro, A. S., & de Souza, J. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences, 54(1).
- Wikipedia. (2023). Non-random two-liquid model.
- PubChem. (n.d.). Dimethylhydantoin.
- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Thomsen, K. (n.d.). Extended UNIQUAC model for electrolyte solutions.
- Völgyi, G., Baka, E., Box, K. J., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 135-141.
- USP-NF. (2016). <1236> Solubility Measurements.
- Marques, M. R. C., & Loebenberg, R. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 43-47.
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- Organic Syntheses. (n.d.). 5,5-Dimethylhydantoin.
- Meniai, A. H., & Newsham, D. M. T. (2015). Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation. Chemical Engineering Transactions, 43, 169-174.
- Experimental and Computational Methods Pertaining to Drug Solubility. (2011). IntechOpen.
- SCM. (n.d.). UNIFAC theory.
- ResearchGate. (n.d.). Parameters of the modified Apelblat equation for metamizol monohydrate....
- Wang, X., et al. (2023).
- ResearchGate. (n.d.). Prediction Capabilities of the UNIQUAC model.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Journal of Chemical & Engineering Data. (2022). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols.
- Journal of Chemical & Engineering Data. (2023). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures.
- Belton, D. (2017, May 16). Binary VLE calculations part 7: using the NRTL activity model for non-ideal systems [Video]. YouTube.
- RSC Advances. (2015).
- ChemRxiv. (2023).
- ResearchGate. (2020).
- PubChem. (n.d.). 5-Ethyl-5-methylhydantoin.
- MIT Open Access Articles. (2021).
- AVEVA™ Documentation. (2025).
- CORE. (2010).
- PrepChem.com. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin.
- ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- PubChem. (n.d.). Acetone.
- PubChem. (n.d.). Methanol.
- Chemsrc. (n.d.). Ethanol.
Sources
- 1. Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation | Chemical Engineering Transactions [cetjournal.it]
- 2. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. scielo.br [scielo.br]
- 6. enamine.net [enamine.net]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Crystal Structure Analysis of 5-Ethylhydantoin
Introduction: The Significance of Crystalline Structure in Drug Development
Hydantoin and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a variety of pharmaceuticals, including anticonvulsants and antiarrhythmics.[1][2][3][4] The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure, are of paramount importance. These properties, including solubility, dissolution rate, stability, and bioavailability, are directly influenced by the arrangement of molecules in the crystal lattice. A thorough understanding of the crystal structure of a molecule like 5-Ethylhydantoin is therefore a critical step in its development as a potential therapeutic agent.[5]
This guide will walk through the essential steps to determine and analyze the crystal structure of this compound, a compound with the molecular formula C₅H₈N₂O₂.[5][6]
Physicochemical Properties of this compound and Related Compounds:
| Property | This compound | 5,5-Dimethylhydantoin | 5-Ethyl-5-methylhydantoin |
| Molecular Formula | C₅H₈N₂O₂[5][6] | C₅H₈N₂O₂[7] | C₆H₁₀N₂O₂[8][9][10] |
| Molecular Weight | 128.13 g/mol [5][6] | 128.13 g/mol [7] | 142.16 g/mol [8][9][11] |
| Melting Point | 117 - 121 °C[5] | 178 °C[7] | 144 - 150 °C[8][11] |
| Appearance | White to almost white crystalline powder[5] | White, crystalline solid[7] | White crystalline powder[8] |
Synthesis and Crystallization: The Foundation of Structural Analysis
A high-quality single crystal is the prerequisite for a successful crystal structure determination by X-ray diffraction. This section details the synthesis of this compound and the subsequent crystallization methodologies.
Synthesis of this compound
The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of hydantoins from ketones or aldehydes. For this compound, the synthesis would typically start from propanal.
Reaction Workflow:
Caption: Synthesis of this compound via the Bucherer-Bergs reaction.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, dissolve potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) in a mixture of ethanol and water.
-
Addition of Aldehyde: To this solution, add propanal dropwise while stirring.
-
Reaction Conditions: Heat the mixture at a controlled temperature (typically 50-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude this compound.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to obtain a high-purity powder.[12]
Crystallization of this compound
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the choice of solvent is critical.
Crystallization Workflow:
Caption: Common crystallization techniques for growing single crystals.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Test the solubility of purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, water, and mixtures thereof) at room temperature and elevated temperatures. An ideal solvent will dissolve the compound when hot but show limited solubility at room temperature.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of this compound in a suitable solvent at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature very slowly. This can be achieved by placing the container in a Dewar flask filled with hot water.
-
Vapor Diffusion: Place a concentrated solution of this compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but the solvent of the solution is soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[13]
SC-XRD Workflow:
Caption: The workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection and Structure Determination
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[14]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[13][15]
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted X-ray beams.
-
Structure Solution: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined to improve the agreement between the observed and calculated diffraction data. This process adjusts the atomic positions, and thermal parameters to obtain the final, accurate crystal structure.[16]
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Analysis of the Crystal Structure: From Atomic Coordinates to Supramolecular Assembly
Once the crystal structure is determined, a detailed analysis is performed to understand the molecular geometry, intermolecular interactions, and crystal packing.
Molecular Geometry
The analysis begins with an examination of the bond lengths, bond angles, and torsion angles within the this compound molecule. These parameters provide insights into the conformation of the molecule in the solid state. For hydantoin derivatives, the planarity of the five-membered ring is a key feature to analyze.[1]
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is dictated by intermolecular interactions, primarily hydrogen bonds. In hydantoins, the N-H groups act as hydrogen bond donors, and the carbonyl oxygen atoms act as hydrogen bond acceptors.[14][17] These interactions often lead to the formation of well-defined supramolecular motifs, such as chains or sheets.[1]
Hydrogen Bonding in Hydantoins:
Caption: Typical hydrogen bonding interactions between hydantoin molecules.
A Hirshfeld surface analysis can be employed to visualize and quantify the intermolecular interactions within the crystal.[1][16]
Spectroscopic and Computational Corroboration
While SC-XRD provides the definitive structure, spectroscopic and computational methods offer complementary information and can be used for validation.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure of the synthesized this compound.[14][18]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O functional groups, which can be compared to theoretical calculations.[9][14]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[11]
Computational Crystal Structure Prediction
Crystal structure prediction (CSP) methods can be used to generate a set of plausible crystal structures from the molecular structure alone.[17][19] Comparing the experimentally determined structure with the computationally predicted low-energy structures can provide confidence in the experimental result.
Conclusion and Future Directions
The determination of the crystal structure of this compound is a crucial step in its potential development as a pharmaceutical. The methodologies outlined in this guide provide a robust framework for obtaining and analyzing this critical data. Future work should focus on exploring the potential for polymorphism in this compound, as different crystalline forms can have significantly different physicochemical properties. A thorough understanding of the solid-state landscape of this compound will be essential for its successful translation from the laboratory to clinical applications.
References
- 5-ethyl-5-methylhydantoin - ChemBK. (2024).
- 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162 - PubChem. (n.d.).
- 5,5-Dimethylhydantoin - Organic Syntheses Procedure. (n.d.).
- Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC - PubMed Central. (n.d.).
- Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative) - NIH. (n.d.).
- Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5 - ResearchGate. (n.d.).
- Single crystal X‐ray structure of complex 5: a) partial view of packing... - ResearchGate. (n.d.).
- Synthesis of new 5-benzylidene-hydantoin esters - Semantic Scholar. (n.d.).
- Electronic supporting information for the paper Table of content 1. Experimental Section 2. Single crystal X-ray diffraction exp - The Royal Society of Chemistry. (n.d.).
- A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations - MDPI. (n.d.).
- Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem. (n.d.).
- Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed. (2019).
- Observed and predicted hydrogen bond motifs in crystal structures of hydantoins, dihydrouracils and uracils - ResearchGate. (n.d.).
- The seventh blind test of crystal structure prediction - UCL Discovery. (n.d.).
- N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. (n.d.).
- Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed. (n.d.).
- Contents 1. Single-crystal X-ray diffraction 2. Powder X-ray diffraction 3. Cyclic voltammetry 4. EPR spectroscopy 5. SQUID magn. (n.d.).
- Single-crystal X-ray Diffraction - SERC (Carleton). (2007).
- This compound - gsrs. (n.d.).
- 5-ETHYL-5-METHYLHYDANTOIN - gsrs. (n.d.).
Sources
- 1. Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Buy 5-Ethyl-5-methylhydantoin | 5394-36-5 [smolecule.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations | MDPI [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide to the Biological Activity of 5-Ethylhydantoin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Hydantoin Scaffold
The hydantoin ring, a five-membered heterocyclic structure, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] First isolated in 1861, this versatile core has been extensively modified, leading to the development of drugs with a wide array of therapeutic applications, including anticonvulsant, antiarrhythmic, antimicrobial, and antitumor activities.[1][3] The biological effects of hydantoin derivatives are profoundly influenced by the nature and position of substituents on the hydantoin ring, particularly at the N-1, N-3, and C-5 positions.[3]
This guide focuses on the biological activity of compounds bearing a 5-ethyl substitution on the hydantoin moiety. It is crucial to address the existing ambiguity in nomenclature. The term "5-Ethylhydantoin" can refer to several distinct molecules:
-
5-Ethyl-5-phenylhydantoin: Also known as Nirvanol, this is the most clinically significant and extensively studied compound in this class, primarily for its potent anticonvulsant properties.[4]
-
5-Ethyl-5-methylhydantoin: A related compound with different biological activities, notably biocidal and photosensitizing properties.[5]
-
This compound: The parent compound with a single ethyl group at the 5-position.
Due to the extensive body of research and its historical significance in the development of antiepileptic drugs, this guide will primarily focus on the in-depth technical aspects of 5-Ethyl-5-phenylhydantoin (Nirvanol) , while also providing insights into the activities of other relevant this compound derivatives.
Part 1: The Anticonvulsant Profile of 5-Ethyl-5-Phenylhydantoin (Nirvanol)
The discovery of the anticonvulsant effects of 5-ethyl-5-phenylhydantoin was a pivotal moment that spurred the synthesis and investigation of numerous 5,5'-disubstituted hydantoins, leading to blockbuster drugs like Phenytoin.[4] Nirvanol itself is an active metabolite of the antiepileptic drug Mephenytoin.[6]
Mechanism of Action: Stabilizing Neuronal Excitability
The primary mechanism of action for the anticonvulsant effects of Nirvanol, and hydantoins in general, is the modulation of neuronal voltage-gated sodium channels.[7][8] These channels are critical for initiating and propagating action potentials. In epileptic states, neurons exhibit uncontrolled, high-frequency firing, which underlies seizure activity.[9]
Hydantoins exert their effect by:
-
Binding to the inactive state of the sodium channel: This preferential binding stabilizes the channel in a non-conducting conformation.
-
Slowing the rate of recovery: By prolonging the inactive state, the drug limits the ability of the neuron to fire action potentials at a high frequency.[10]
-
Preventing seizure spread: This action does not necessarily prevent the initiation of a seizure at a focal point but is highly effective at inhibiting the propagation of the seizure discharge to surrounding brain regions.[11]
This use-dependent and voltage-dependent blockade of sodium channels is a hallmark of many effective anticonvulsants for treating generalized tonic-clonic seizures.[2][12]
Caption: Mechanism of Action of Nirvanol on Voltage-Gated Sodium Channels.
Preclinical Efficacy: The Maximal Electroshock (MES) Seizure Model
The Maximal Electroshock (MES) seizure test is the most widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[13][14] This model is highly predictive of clinical efficacy for this seizure type.[15] Both Mephenytoin and its active metabolite, Nirvanol, demonstrate efficacy in this model by blocking the tonic hindlimb extension phase of the seizure.[6]
The potency of an anticonvulsant in the MES test is typically expressed as the median effective dose (ED50), which is the dose required to protect 50% of the animals from the tonic hindlimb extension.
| Compound | Administration Route | Time Post-Administration | MES ED50 (mg/kg) | Reference |
| Nirvanol | Intraperitoneal (i.p.) | 30 minutes | 23 | [6] |
| Nirvanol | Intraperitoneal (i.p.) | 2 hours | 30 | [6] |
| Mephenytoin | Intraperitoneal (i.p.) | 30 minutes | 42 | [6] |
| Mephenytoin | Intraperitoneal (i.p.) | 2 hours | 35 | [6] |
This table summarizes the anticonvulsant potency of Nirvanol and its parent compound, Mephenytoin, in the mouse MES model.
The data indicates that while the anticonvulsant effect of Mephenytoin remains relatively stable over two hours, the compound responsible for the activity shifts. Initially, Mephenytoin itself is the primary active agent. However, as it is metabolized, the concentration of Nirvanol increases, and this metabolite becomes the major contributor to the anticonvulsant effect at later time points.[6]
The following is a standardized protocol for assessing the anticonvulsant activity of a test compound using the MES model.
1. Animal Preparation:
-
Species: Male ICR-CD-1 mice (or similar strain), weighing 20-25g.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least 3 days prior to testing.
-
Grouping: Randomly assign animals to treatment groups (vehicle control, positive control e.g., Phenytoin, and various doses of the test compound), with a typical group size of 8-10 animals.
2. Compound Administration:
-
Route: Intraperitoneal (i.p.) injection is common for initial screening. The vehicle should be selected based on the solubility of the test compound (e.g., 0.9% saline, Tween 80 solution).
-
Pre-treatment Time: Administer the compound at a predetermined time before the electroshock, typically 30-60 minutes, to allow for absorption and distribution to the central nervous system.[15]
3. Seizure Induction:
-
Apparatus: Use a constant-current electroconvulsive shock generator with corneal or auricular electrodes.
-
Anesthesia: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the animal's corneas to minimize pain and ensure good electrical contact.[16]
-
Stimulation Parameters:
-
Current: 50 mA
-
Frequency: 60 Hz
-
Duration: 0.2 seconds[16]
-
4. Observation and Endpoint:
-
Seizure Phases: A full-blown MES seizure consists of a tonic phase (flexion followed by extension of the hindlimbs) and a clonic phase.
-
Primary Endpoint: The key endpoint is the presence or absence of the tonic hindlimb extension.[15] An animal is considered "protected" if this phase is abolished.
-
Data Analysis: Calculate the percentage of animals protected at each dose level. The ED50 value and its 95% confidence intervals are then determined using probit analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticonvulsant drug mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 10. Anticonvulsant Drug Mechanisms - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pcbiochemres.com [pcbiochemres.com]
- 12. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 5-Ethylhydantoin as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of the Hydantoin Scaffold
The hydantoin ring system, a five-membered heterocycle containing two nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique structural features, including hydrogen bond donors and acceptors, and the potential for substitution at multiple positions, have made it a cornerstone in the development of a wide array of therapeutic agents. Among the numerous hydantoin derivatives, 5-Ethylhydantoin emerges as a key pharmaceutical intermediate, particularly in the synthesis of anticonvulsant drugs. Its strategic importance lies in its ability to serve as a versatile building block, allowing for the introduction of various functionalities to modulate pharmacological activity. This guide provides an in-depth technical overview of this compound, from its synthesis and chemical properties to its application as a precursor for potential active pharmaceutical ingredients (APIs).
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and formulation.
| Property | Value | Source(s) |
| Chemical Name | 5-Ethylimidazolidine-2,4-dione | |
| CAS Number | 15414-82-1 | [1] |
| Molecular Formula | C₅H₈N₂O₂ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 117-121 °C | [1] |
| Solubility | Soluble in water | [1] |
| Storage Conditions | Store at room temperature | [1] |
Synthesis of this compound: The Bucherer-Bergs Reaction
The most common and industrially viable method for the synthesis of 5,5-disubstituted hydantoins, including this compound, is the Bucherer-Bergs reaction.[2][3][4][5] This multicomponent reaction offers an efficient one-pot synthesis from readily available starting materials.
Reaction Principle and Mechanism
The Bucherer-Bergs reaction involves the condensation of a ketone or an aldehyde with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes in the presence of carbon dioxide (from the decomposition of ammonium carbonate) to yield the hydantoin ring.[3]
The causality behind the choice of the Bucherer-Bergs reaction lies in its operational simplicity, the use of inexpensive starting materials, and generally good yields.[4] The reaction is typically carried out in a protic solvent, such as a mixture of ethanol and water, to facilitate the dissolution of the reactants.
Experimental Protocol: Synthesis of this compound from 2-Butanone
This protocol is adapted from established procedures for the synthesis of structurally similar hydantoins.[6][7]
Materials:
-
2-Butanone (Methyl Ethyl Ketone)
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium carbonate (approximately 2.0 equivalents) and potassium cyanide (approximately 1.2 equivalents) in a mixture of water and ethanol.
-
To this solution, add 2-butanone (1.0 equivalent) dropwise with stirring.
-
Heat the reaction mixture to 60-70°C and maintain this temperature with continuous stirring for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This step should be performed with caution in a fume hood due to the potential evolution of hydrogen cyanide gas.
-
Cool the acidified mixture in an ice bath to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol-water, to obtain pure this compound.
Causality Behind Experimental Choices:
-
Excess of Ammonium Carbonate and Potassium Cyanide: Using an excess of these reagents drives the equilibrium towards the formation of the aminonitrile intermediate, maximizing the yield of the final product.
-
Temperature Control: The reaction is heated to increase the rate of reaction. However, excessively high temperatures can lead to the decomposition of reactants and by-product formation. The 60-70°C range represents a balance between reaction rate and stability.
-
Acidification: Acidification is crucial for the precipitation of the hydantoin product, which is generally less soluble in acidic aqueous media. It also neutralizes any remaining basic reactants.
Industrial Scale-Up and Process Optimization
For industrial production, the Bucherer-Bergs reaction can be optimized for efficiency and safety. Continuous flow synthesis has emerged as a promising alternative to traditional batch processing.[1][8][9][10] This approach offers several advantages, including:
-
Enhanced Safety: Minimizes the handling of large quantities of hazardous materials like cyanides.
-
Improved Heat and Mass Transfer: Leads to better reaction control and higher yields.
-
Reduced Reaction Times: Continuous processing can significantly shorten the overall synthesis time.
-
Scalability: Flow chemistry setups are often easier to scale up than batch reactors.
Critical process parameters for industrial synthesis include precise control of temperature, pressure, residence time, and reagent stoichiometry to ensure consistent product quality and yield.[11]
This compound as a Pharmaceutical Intermediate
The primary pharmaceutical application of this compound is as a scaffold for the synthesis of anticonvulsant agents.[12] The hydantoin core is a key pharmacophore in several established antiepileptic drugs. By modifying the substituents on the hydantoin ring, a diverse library of compounds can be generated for screening and lead optimization.
Synthesis of N-Substituted this compound Derivatives
A common strategy in drug discovery is the N-alkylation of the hydantoin ring to explore the structure-activity relationship (SAR). The nitrogen atoms at positions 1 and 3 of the hydantoin ring can be selectively alkylated.
General Protocol for N-Alkylation:
-
Dissolve this compound in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the nitrogen atom.
-
Add the desired alkylating agent (e.g., an alkyl halide) and stir the reaction mixture at an appropriate temperature until the reaction is complete.
-
Work-up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
This approach allows for the systematic introduction of various alkyl and aryl groups, enabling the fine-tuning of the compound's pharmacokinetic and pharmacodynamic properties.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is critical for its use as a pharmaceutical intermediate. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
| Analytical Technique | Purpose | Expected Observations (based on similar structures) |
| ¹H NMR Spectroscopy | To confirm the proton environment and structural integrity. | Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the proton at C5, and broad singlets for the N-H protons. |
| ¹³C NMR Spectroscopy | To identify all unique carbon atoms in the molecule. | Resonances for the two carbonyl carbons, the C5 carbon, and the carbons of the ethyl group. |
| FTIR Spectroscopy | To identify functional groups. | Characteristic absorption bands for N-H stretching (around 3200 cm⁻¹), C=O stretching (around 1700-1780 cm⁻¹), and C-N stretching. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of this compound (128.13 g/mol ). |
| HPLC | To determine purity and quantify the compound. | A single major peak with a specific retention time under defined chromatographic conditions. |
| GC-MS | To assess purity, particularly for volatile impurities. | A primary peak corresponding to this compound, allowing for the separation and identification of any volatile by-products from the synthesis. |
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: While specific GHS classifications for this compound may vary, related hydantoin compounds are often classified as harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, especially during synthesis where volatile and toxic reagents are used.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate with significant potential in the development of new anticonvulsant therapies. Its straightforward synthesis via the Bucherer-Bergs reaction, coupled with the ease of modification of its hydantoin core, makes it an attractive starting point for medicinal chemists. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its successful application in drug discovery and development. This guide provides a comprehensive technical foundation for researchers and scientists working with this important chemical entity.
Diagrams
Synthesis of this compound via Bucherer-Bergs Reaction
Caption: Synthesis of this compound.
Application as a Pharmaceutical Intermediate
Caption: this compound in Drug Discovery.
References
- PrepChem.com. Synthesis of 5-ethyl-5-phenyl-hydantoin. [Link]
- Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82. [Link]
- ResearchGate. Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. [Link]
- MDPI. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. [Link]
- Synthesis, NMR analysis and applications of isotope-labelled hydantoins. [Link]
- ResearchGate. Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. [Link]
- Wikipedia. Bucherer–Bergs reaction. [Link]
- Vida, J. A., O'Dea, M. H., Samour, C. M., & Reinhard, J. F. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of medicinal chemistry, 18(4), 383–385. [Link]
- Facile one-pot synthesis of 5-substituted hydantoins Electronic Supplementary Inform
- MDPI.
- The Chemical Intermediate Advantage: Sourcing 5-Ethyl-5-methylhydantoin. [Link]
- Journal of the Chemical Society, Perkin Transactions 1. Substitution in the hydantoin ring. Part VIII.
- NIH. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
- MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]
- Semantic Scholar. SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. [Link]
Sources
- 1. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction [organic-chemistry.org]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buy 5-Ethyl-5-methylhydantoin | 5394-36-5 [smolecule.com]
- 12. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin [mdpi.com]
The Hydantoin Scaffold: A Journey from Serendipitous Discovery to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The hydantoin ring system, a five-membered heterocycle, represents a cornerstone in the fields of organic synthesis and medicinal chemistry. Initially isolated in the mid-19th century, its true potential unfolded over the subsequent decades with the development of robust synthetic methodologies and the discovery of its profound physiological effects. This guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of hydantoin compounds. We will delve into the seminal classical syntheses, including the Urech, Bucherer-Bergs, and Biltz reactions, providing detailed mechanistic insights and field-proven experimental protocols. Furthermore, this guide will trace the development of key hydantoin-based pharmaceuticals, most notably the anticonvulsant phenytoin, and explore the mechanisms that underpin their therapeutic efficacy. By bridging the historical context with modern synthetic strategies and pharmacological principles, this document aims to serve as an authoritative resource for professionals engaged in the ongoing exploration and exploitation of the versatile hydantoin scaffold.
A Historical Odyssey: The Unveiling of the Hydantoin Core
The story of hydantoin is one of gradual revelation, beginning with its initial isolation and culminating in its recognition as a "privileged scaffold" in drug discovery.
1.1. The Dawn of Discovery: Baeyer and Urech
The first encounter with the hydantoin core was documented in 1861 by the eminent German chemist Adolf von Baeyer . While investigating uric acid derivatives, he successfully hydrogenated allantoin, a product of uric acid oxidation, to yield the parent compound, which he named "hydantoin".[1]
However, it was Friedrich Urech who, in 1873, reported the first synthesis of a substituted hydantoin. By reacting alanine sulfate with potassium cyanate, he prepared 5-methylhydantoin.[1][2] This reaction, now known as the Urech hydantoin synthesis , laid the foundational groundwork for accessing these heterocyclic systems from readily available amino acids.
1.2. The Rise of a Name Reaction: The Bucherer-Bergs Synthesis
While the Urech synthesis was a significant step, the development of a more general and versatile method for preparing 5-substituted and 5,5-disubstituted hydantoins truly propelled the field forward. This came in the form of the Bucherer-Bergs reaction , a multi-component reaction that utilizes a carbonyl compound (aldehyde or ketone), an alkali metal cyanide, and ammonium carbonate.[3][4][5][6][7]
Interestingly, the groundwork for this reaction was laid by Ciamician and Silber in 1905, who observed the formation of 5,5-dimethylhydantoin from acetone and hydrocyanic acid upon prolonged exposure to sunlight.[6][8] Later, in 1929, Hans Bergs filed a patent describing the synthesis of various 5-substituted hydantoins.[5] However, it was Hans Theodor Bucherer who extensively studied and optimized the reaction conditions, leading to its widespread adoption and his name being prominently associated with it.[5][6][8] Bucherer and his colleagues demonstrated that the reaction proceeds efficiently in aqueous ethanol and that cyanohydrins can also serve as starting materials.[5]
1.3. A Key Contribution to Epilepsy Treatment: The Biltz Synthesis and the Dawn of Phenytoin
The historical narrative of hydantoin is inextricably linked with the development of one of the most significant anti-epileptic drugs of the 20th century: phenytoin. In 1908, the German chemist Heinrich Biltz first synthesized 5,5-diphenylhydantoin (phenytoin) through the condensation of benzil and urea in an alkaline medium.[9] This reaction is now known as the Biltz synthesis .
For nearly three decades, the therapeutic potential of phenytoin remained unrecognized. It was resynthesized in the 1920s by chemists at Parke-Davis but was initially dismissed due to its lack of sedative properties, a common feature of anticonvulsants at the time.[9] The pivotal moment came in 1938 when H. Houston Merritt and Tracy Putnam systematically screened a series of non-sedative compounds for anticonvulsant activity and discovered the remarkable efficacy of phenytoin in controlling seizures.[9] This discovery marked a paradigm shift in epilepsy treatment, offering patients an effective therapy without the debilitating side effects of earlier medications.
The Chemist's Toolkit: Key Synthetic Methodologies
The classical syntheses of hydantoins remain cornerstones of organic chemistry, each offering distinct advantages and pathways to a diverse range of derivatives.
2.1. The Urech Hydantoin Synthesis
The Urech synthesis provides a direct route to 5-substituted hydantoins from α-amino acids. The reaction proceeds in two main stages: the formation of a ureido acid intermediate, followed by an acid-catalyzed intramolecular cyclization.
2.1.1. Reaction Mechanism
The mechanism involves the nucleophilic attack of the amino group of the amino acid on potassium cyanate to form an isocyanate, which then reacts with water to generate a carbamic acid. This is followed by the formation of the ureido acid. Subsequent treatment with a strong acid promotes the cyclization to the hydantoin ring.[10]
Diagram: Urech Hydantoin Synthesis Workflow
Caption: Workflow for the Urech Hydantoin Synthesis.
2.1.2. Experimental Protocol: Synthesis of 5-substituted Hydantoins from α-Amino Acids [10][11]
-
Esterification: A suspension of the α-amino acid (1.0 eq) in ethanol is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the suspension with stirring until the amino acid dissolves. The reaction mixture is then stirred overnight at room temperature. The solvent is removed under reduced pressure to yield the α-amino ester hydrochloride.
-
Ureido Derivative Formation: The α-amino ester hydrochloride (1.0 eq) is dissolved in water and cooled to -5 °C. A solution of potassium cyanate (1.1 eq) in water is added dropwise, and the mixture is stirred for 2 hours at this temperature. The resulting precipitate of the ureido derivative is collected by filtration, washed with cold water, and dried.
-
Cyclization: The ureido derivative (1.0 eq) is suspended in a solution of hydrochloric acid (e.g., 6M HCl). The mixture is heated under reflux for a specified time (typically 1-4 hours) until the reaction is complete (monitored by TLC). The solution is then cooled, and the precipitated hydantoin is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water).
2.2. The Bucherer-Bergs Reaction
This multicomponent reaction is a highly efficient method for the synthesis of 5,5-disubstituted hydantoins from aldehydes or ketones.
2.2.1. Reaction Mechanism
The reaction is believed to proceed through the in situ formation of an aminonitrile intermediate. The carbonyl compound reacts with ammonium carbonate to form an imine, which is then attacked by the cyanide ion to yield an α-aminonitrile. The aminonitrile then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a carbamic acid, which undergoes intramolecular cyclization to an imino-oxazolidinone. This intermediate then rearranges to the more stable hydantoin.[3][5]
Diagram: Bucherer-Bergs Reaction Mechanism
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
2.2.2. Experimental Protocol: Synthesis of 5,5-Disubstituted Hydantoins [3][4]
-
Reaction Setup: In a pressure vessel or a round-bottom flask equipped with a reflux condenser, the carbonyl compound (1.0 eq), potassium cyanide (1.2-1.5 eq), and ammonium carbonate (2.0-3.0 eq) are combined in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Heating: The reaction mixture is heated to 60-100 °C with vigorous stirring for several hours (typically 4-24 hours). The progress of the reaction is monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 6-7.
-
Isolation and Purification: The precipitated hydantoin is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
2.3. The Biltz Synthesis of Phenytoin
This method is of significant historical and practical importance for the synthesis of the anticonvulsant drug phenytoin.
2.3.1. Reaction Mechanism
The Biltz synthesis involves the base-catalyzed condensation of benzil with urea. The reaction proceeds through a pinacol-type rearrangement. The initial condensation forms a heterocyclic intermediate which, upon acidification, undergoes a rearrangement involving a 1,2-phenyl shift to yield the stable 5,5-diphenylhydantoin (phenytoin).[12][13]
2.3.2. Experimental Protocol: Laboratory Synthesis of Phenytoin [12][13][14]
-
Reaction Setup: In a round-bottom flask, benzil (1.0 eq), urea (2.0 eq), and a 30% aqueous solution of sodium hydroxide are dissolved in ethanol.
-
Reflux: A reflux condenser is attached, and the mixture is heated under reflux using a heating mantle for approximately 2 hours.
-
Isolation of Intermediate: The reaction mixture is cooled to room temperature and then poured into water. The solution is allowed to stand for about 15 minutes, and any insoluble by-products are removed by filtration.
-
Precipitation of Phenytoin: The filtrate is made strongly acidic by the addition of concentrated hydrochloric acid, which causes the precipitation of phenytoin.
-
Purification: The crude phenytoin is collected by suction filtration, washed with water, and then recrystallized from industrial spirit (ethanol) to yield pure 5,5-diphenylhydantoin. The purity can be confirmed by its melting point (297-298 °C).
Table 1: Comparison of Classical Hydantoin Syntheses
| Synthesis | Starting Materials | Key Reagents | Product Type | Advantages | Limitations |
| Urech | α-Amino acids | Potassium cyanate, HCl | 5-Substituted | Utilizes readily available amino acids | May require protection of functional groups |
| Bucherer-Bergs | Aldehydes, Ketones | KCN, (NH4)2CO3 | 5,5-Disubstituted | High yields, broad substrate scope | Use of toxic cyanide salts |
| Biltz | α-Diketones (e.g., Benzil) | Urea, Base | 5,5-Diaryl | Important for specific drugs like phenytoin | Limited to α-diketone starting materials |
Hydantoins in Medicine: From Seizures to Broader Horizons
The discovery of phenytoin's anticonvulsant properties was a watershed moment, cementing the hydantoin scaffold as a critical pharmacophore.
3.1. Phenytoin: A Pillar in Epilepsy Treatment
Phenytoin remains a widely used antiepileptic drug. Its mechanism of action primarily involves the modulation of voltage-gated sodium channels in neurons.
3.1.1. Mechanism of Action
Phenytoin stabilizes the inactive state of voltage-gated sodium channels, thereby prolonging the neuronal refractory period. This action selectively dampens the high-frequency neuronal firing that is characteristic of seizures, without significantly affecting normal neuronal activity.[15]
Diagram: Phenytoin's Mechanism of Action
Caption: Phenytoin stabilizes the inactive state of sodium channels.
3.2. Beyond Phenytoin: Other Notable Hydantoin-Based Drugs
The success of phenytoin spurred further research, leading to the development of other hydantoin-containing drugs with diverse therapeutic applications.
-
Nitrofurantoin: This hydantoin derivative is an antibiotic primarily used for the treatment of urinary tract infections. Its mechanism involves reduction by bacterial nitroreductases to reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[16][17][18][19]
-
Dantrolene: Used as a muscle relaxant, dantrolene is crucial in the treatment of malignant hyperthermia. It acts by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells, thereby uncoupling excitation-contraction.[20][21][22][23]
Table 2: Overview of Selected Hydantoin-Based Drugs
| Drug | Therapeutic Class | Primary Indication | Mechanism of Action |
| Phenytoin | Anticonvulsant | Epilepsy | Stabilization of inactive voltage-gated sodium channels |
| Nitrofurantoin | Antibiotic | Urinary Tract Infections | Damage to bacterial DNA and macromolecules |
| Dantrolene | Muscle Relaxant | Malignant Hyperthermia | Inhibition of calcium release from sarcoplasmic reticulum |
The Modern Era: Innovations in Hydantoin Synthesis
While the classical methods remain valuable, modern organic synthesis has introduced new and often more efficient strategies for constructing the hydantoin core. These include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for classical reactions like the Urech and Biltz syntheses.[24]
-
Flow Chemistry: Continuous flow reactors offer enhanced safety and scalability for reactions like the Bucherer-Bergs synthesis, particularly when dealing with hazardous reagents like cyanides.[25]
-
Multicomponent Reactions (MCRs): Novel MCRs, such as Ugi-type reactions followed by cyclization, provide rapid access to complex and diverse hydantoin libraries.[1][26]
-
Solid-Phase Synthesis: The use of solid supports facilitates the parallel synthesis of hydantoin libraries for high-throughput screening in drug discovery.
These modern approaches, often focusing on principles of green chemistry, are continually expanding the synthetic chemist's ability to explore the vast chemical space of hydantoin derivatives.[26][27]
Conclusion
From its humble beginnings as a derivative of uric acid, the hydantoin scaffold has evolved into a molecule of immense significance in both academic and industrial research. The classical synthetic routes, born out of the ingenuity of 19th and early 20th-century chemists, continue to be taught and utilized, a testament to their robustness and utility. The serendipitous discovery of phenytoin's anticonvulsant activity ushered in a new era of rational drug design, with the hydantoin core serving as a template for the development of a range of therapeutic agents. As we look to the future, the synergy of classical knowledge with modern synthetic technologies promises to unlock even greater potential from this remarkable heterocyclic system, ensuring its continued relevance in the pursuit of novel chemical entities and therapeutic breakthroughs.
References
- Labmonk. (n.d.). Synthesis of Phenytoin From Benzil and Urea. Scribd.
- Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Oriental Journal of Chemistry, 37(1), 19-25.
- Scribd. (n.d.). Synthesis of Phenytoin From Benzil and Urea: Requirements.
- Slideshare. (n.d.). Practical Experiment 5: Phenytoin.
- Chemist Doctor. (n.d.). How Does Nitrofurantoin Work? Mechanism of Action & Metabolic Effects.
- Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757–13809. [Link]
- CUTM Courseware. (n.d.). Aim: To prepare phenytoin from benzil and urea.
- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
- Kim, J., Lee, S., & Park, S. B. (2025).
- (n.d.). MEDICINAL CHEMISTRY -III VI SEMESTER B. PHARM PRACTICAL MANUAL.
- Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives.
- RxList. (n.d.). How Do Hydantoin Anticonvulsants Work?.
- Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Nitrofurantoin?.
- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
- Beebe, J. A., & Schydlowsky, J. (2023). Dantrolene. In StatPearls.
- Wikipedia. (n.d.). Dantrolene.
- Organic Chemistry Portal. (n.d.). Hydantoin synthesis.
- Wikipedia. (n.d.). Bucherer–Bergs reaction.
- Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI.
- SRR Publications. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 10-14.
- Wikipedia. (n.d.). Nitrofurantoin.
- Palnitkar, S. S., et al. (1999). [3H]Azidodantrolene: synthesis and use in identification of a putative skeletal muscle dantrolene binding site in sarcoplasmic reticulum. Journal of Medicinal Chemistry, 42(11), 1871-1880. [Link]
- Wikipedia. (n.d.). Urech hydantoin synthesis.
- National Center for Biotechnology Information. (n.d.). Nitrofurantoin. PubChem Compound Database.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Dantrolene Sodium?.
- ResearchGate. (2025). A Comprehensive Guide to Dantrolene Mechanism of Action, Dosage, and Safety.
- (n.d.).
- Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(18), 2533-2537. [Link]
- ResearchGate. (n.d.). General reaction scheme of the Bucherer–Bergs reaction. R and R¹ varied alkyl or aryl substituent.
- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
Sources
- 1. srrjournals.com [srrjournals.com]
- 2. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 7. Bucherer-Bergs Reaction [organic-chemistry.org]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. ikm.org.my [ikm.org.my]
- 11. researchgate.net [researchgate.net]
- 12. Practical Experiment 5: Phenytoin | PPTX [slideshare.net]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
- 16. chemistdoctor.com [chemistdoctor.com]
- 17. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 18. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 19. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Dantrolene - Wikipedia [en.wikipedia.org]
- 22. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Hydantoin synthesis [organic-chemistry.org]
- 27. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 5-Ethylhydantoin: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Ethylhydantoin, a derivative of the versatile hydantoin scaffold, holds significant interest within the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core physicochemical properties, a detailed methodology for its synthesis via the Bucherer-Bergs reaction, and an exploration of its potential therapeutic applications, particularly as an anticonvulsant agent. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established principles and data from closely related analogs to offer valuable insights for researchers. This guide is intended to serve as a foundational resource for professionals engaged in the exploration and utilization of novel hydantoin-based compounds.
Core Molecular Attributes of this compound
This compound is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups, with an ethyl substituent at the 5-position.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈N₂O₂ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| IUPAC Name | 5-ethylimidazolidine-2,4-dione | N/A |
| CAS Number | 15414-82-1 | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 117 - 121 °C | [1] |
Synthesis of this compound: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a robust and widely employed method for the synthesis of 5-substituted and 5,5-disubstituted hydantoins from aldehydes or ketones.[2][3] This one-pot, multicomponent reaction involves the treatment of a carbonyl compound with an alkali metal cyanide and ammonium carbonate.[4] For the synthesis of this compound, propionaldehyde serves as the starting carbonyl compound.
The reaction mechanism proceeds through the initial formation of an aminonitrile intermediate from the reaction of propionaldehyde with ammonia (from ammonium carbonate) and cyanide. This is followed by the addition of carbon dioxide (also from ammonium carbonate) and subsequent intramolecular cyclization to yield the hydantoin ring.[2]
Experimental Protocol: Synthesis of this compound
This protocol is a standard representation of the Bucherer-Bergs reaction adapted for the synthesis of this compound from propionaldehyde.
Materials:
-
Propionaldehyde (CH₃CH₂CHO)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, prepare a solution of ammonium carbonate in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To this stirring solution, add potassium cyanide. Exercise extreme caution as cyanide is highly toxic.
-
Slowly add propionaldehyde to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 60-80°C) and maintain for several hours (e.g., 4-8 hours) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This step should be performed slowly and with cooling, as it may be exothermic. The acidification facilitates the precipitation of the hydantoin product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold deionized water to remove any inorganic salts.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Dry the purified crystals under vacuum to obtain the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Bucherer-Bergs reaction.
Applications in Drug Development
The hydantoin scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[5] The most prominent therapeutic application of hydantoins is as anticonvulsant agents for the treatment of epilepsy.[6][7]
Anticonvulsant Potential of this compound
While specific anticonvulsant activity data for this compound is not extensively reported, the structure-activity relationships (SAR) of related hydantoin derivatives provide a strong rationale for its potential efficacy. The presence of a small alkyl group at the 5-position is a common feature in many anticonvulsant hydantoins. For instance, ethotoin (3-ethyl-5-phenylhydantoin) and mephenytoin (5-ethyl-5-methylhydantoin) are established antiepileptic drugs.[8] The ethyl group in this compound may contribute to the necessary lipophilicity for crossing the blood-brain barrier and interacting with neuronal targets, such as voltage-gated sodium channels.[6]
Derivatives of 5-ethyl-5-phenylhydantoin have shown significant anticonvulsant activity in preclinical models.[9][10] This suggests that the 5-ethyl substitution is a favorable feature for this pharmacological effect. Further research is warranted to elucidate the specific anticonvulsant profile of this compound and its potential advantages or disadvantages compared to existing therapies.
Analytical Characterization
The unambiguous identification and purity assessment of this compound require a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and a signal for the proton at the 5-position of the hydantoin ring. The two N-H protons of the hydantoin ring will appear as distinct signals, the chemical shifts of which can be influenced by the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will provide signals for the two carbonyl carbons of the hydantoin ring, the carbon at the 5-position, and the two carbons of the ethyl group. The chemical shifts of the carbonyl carbons are typically in the range of 155-180 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z of 128. The fragmentation pattern would likely involve the loss of the ethyl group, leading to a significant fragment ion.[11][12]
Conclusion
This compound is a valuable heterocyclic compound with a straightforward synthesis and significant potential for applications in drug discovery, particularly in the development of novel anticonvulsant therapies. This technical guide has provided a detailed overview of its fundamental properties, a robust synthetic protocol, and a rationale for its therapeutic potential based on the well-established pharmacology of the hydantoin class of molecules. Further investigation into the specific biological activities and pharmacological profile of this compound is highly encouraged to fully realize its potential in medicinal chemistry.
References
- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research. [Link]
- Hydantoin derivatives are commonly used anticonvulsant drugs. (2020). Progress in Chemical and Biochemical Research.
- Vida, J. A., O'Dea, M. H., Samour, C. M., & Reinhard, J. F. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(4), 383–385.
- Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). MDPI.
- PubChem. (n.d.). 5-Ethyl-5-methylhydantoin. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). This compound.
- Organic Syntheses. (n.d.). 5,5-Dimethylhydantoin.
- ChemInform Abstract: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. (2025).
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2018). Molecules, 23(9), 2347.
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
- Wikipedia. (n.d.). Bucherer–Bergs reaction.
- Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (2015). Journal of Labelled Compounds and Radiopharmaceuticals, 58(3), 97-115.
- A New Anticonvulsant, 1Methyl5:5Phenylethylhydantoin. Its Use in Pediatrics. (2025). Developmental Medicine & Child Neurology, 3(4), 454-459.
- Tunable hydantoin and base binary organocatalysts in ring-opening polymeriz
- Hydantoines - C13-NMR. (n.d.).
- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
- NIST. (n.d.). Hydantoin. NIST Chemistry WebBook.
- van der Merwe, P. J., & Steyn, J. M. (1981). A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. Clinica Chimica Acta, 115(3), 263-275.
- Computer-Aided Studies for Novel Arylhydantoin 1,3,5-Triazine Derivatives as 5-HT6 Serotonin Receptor Ligands with Antidepressive-Like, Anxiolytic and Antiobesity Action In Vivo. (2018). Molecules, 23(10), 2537.
- Interpretation of mass spectra. (n.d.).
- Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. (2023). MDPI.
- The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. (2023). Open Research@CSIR-NIScPR.
- PrepChem. (n.d.). Synthesis of propionaldehyde.
- Synthesis of new 5-benzylidene-hydantoin esters. (2018). Semantic Scholar.
- Wikipedia. (n.d.). Propionaldehyde.
- Spectroscopic analysis comparison between hydantoin and thiohydantoin deriv
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- PubChem. (n.d.). Propanal. National Center for Biotechnology Information.
Sources
- 1. rsc.org [rsc.org]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. Bucherer-Bergs Reaction | Ambeed [ambeed.com]
- 4. Bucherer-Bergs Reaction [organic-chemistry.org]
- 5. Buy 5-Ethyl-5-methylhydantoin | 5394-36-5 [smolecule.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. uni-saarland.de [uni-saarland.de]
- 12. chemguide.co.uk [chemguide.co.uk]
Foreword: The Analytical Imperative for Hydantoin Scaffolds
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Ethylhydantoin
Hydantoins, chemically known as imidazolidine-2,4-diones, represent a cornerstone scaffold in medicinal chemistry.[1] Their derivatives exhibit a remarkable breadth of biological activities, serving as anticonvulsants, antiarrhythmics, and antimicrobial agents, among others.[1] The substituent at the C5 position of the hydantoin ring is a critical determinant of its pharmacological profile, making unambiguous structural confirmation paramount in drug discovery and development pipelines. This compound, a chiral derivative, serves as a model compound for understanding the spectroscopic signatures that define this important class of molecules.
This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to this compound. Moving beyond a mere presentation of data, this document, intended for researchers and drug development professionals, delves into the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and validated approach to structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.
Expertise in Practice: The Rationale for Solvent Selection
The choice of a deuterated solvent is the first critical decision in NMR analysis. While chloroform-d (CDCl₃) is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for hydantoin derivatives.[3][4] The key reason is the presence of two N-H protons in the hydantoin ring. In protic solvents like methanol-d₄ or D₂O, these protons can undergo rapid chemical exchange, leading to broad or even unobservable signals. DMSO-d₆ is a polar, aprotic solvent that forms hydrogen bonds with the N-H protons, slowing their exchange rate and typically resulting in sharp, well-defined signals that are crucial for structural confirmation.[4]
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. Based on established data for similar 5-substituted hydantoins, the following resonances can be predicted.[1][5]
-
Ethyl Group (C₅-CH₂CH₃): This group gives rise to two signals. The methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons (-CH₂) appear as a quartet due to coupling with the three methyl protons.
-
Methine Proton (C₅-H): The single proton at the chiral C5 position will be coupled to the adjacent methylene protons of the ethyl group, appearing as a triplet.
-
Amide/Imide Protons (N₁-H and N₃-H): Two distinct signals are expected for the N-H protons. These often appear as broad singlets at a higher chemical shift (downfield), typically between 7.5 and 11.0 ppm in DMSO-d₆.[1][6] Their exact position is sensitive to concentration and temperature.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature (e.g., carbonyl, aliphatic).
-
Carbonyl Carbons (C=O): The hydantoin ring contains two carbonyl carbons, C2 and C4. These are significantly deshielded and appear far downfield, typically in the range of 155-178 ppm.[1][5] The C4 carbonyl is generally more deshielded (further downfield) than the C2 (urea-like) carbonyl.
-
Chiral Carbon (C₅): The C5 carbon, attached to the ethyl group and two nitrogen atoms, is expected to resonate in the aliphatic region, typically around 55-65 ppm.[1][5]
-
Ethyl Group Carbons (-CH₂CH₃): The methylene (-CH₂) and methyl (-CH₃) carbons will appear in the upfield aliphatic region.
Summary of Predicted NMR Data
The following table summarizes the anticipated chemical shifts for this compound in DMSO-d₆.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Assignment | δ (ppm) | Assignment | δ (ppm) |
| -CH₂CH₃ (t) | ~ 0.9 | -CH₂CH₃ | ~ 10 |
| -CH₂ CH₃ (q) | ~ 1.7 | -CH₂ CH₃ | ~ 25 |
| C₅-H (t) | ~ 4.1 | C₅ -H | ~ 58 |
| N₁-H (br s) | ~ 8.0 | C₂ =O | ~ 157 |
| N₃-H (br s) | ~ 10.6 | C₄ =O | ~ 175 |
Note: 't' denotes a triplet, 'q' a quartet, and 'br s' a broad singlet. Chemical shifts are estimates based on analogous compounds and may vary.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 1-2 seconds to allow for full magnetization recovery.[2]
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[7] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Interpreting the IR Spectrum of this compound
The IR spectrum of this compound is dominated by absorptions from its N-H and C=O bonds.
-
N-H Stretching: The presence of two N-H groups involved in hydrogen bonding results in a strong, broad absorption band typically found between 3100-3300 cm⁻¹.[5]
-
C-H Stretching: Aliphatic C-H bonds of the ethyl group will produce sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[8]
-
C=O Stretching: This is the most characteristic region for hydantoins. Two distinct and very strong absorption bands are expected for the two carbonyl groups. The asymmetric C=O stretch (often from C4) appears at a higher wavenumber (~1770 cm⁻¹), while the symmetric C=O stretch (from C2) appears at a lower wavenumber (~1710 cm⁻¹).[5] This splitting is diagnostic for the hydantoin ring.
-
Fingerprint Region: The region from 1500 cm⁻¹ to 400 cm⁻¹ contains a complex pattern of absorptions from C-N stretching and various bending vibrations. While difficult to assign individually, this region is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.[7]
Summary of Characteristic IR Absorptions
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3100 - 3300 | Strong, Broad |
| C-H (sp³) | Stretch | 2850 - 2960 | Medium |
| C=O (Amide) | Asymmetric Stretch | ~ 1770 | Strong, Sharp |
| C=O (Urea) | Symmetric Stretch | ~ 1710 | Strong, Sharp |
| C-N | Stretch | 1200 - 1400 | Medium |
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient technique for acquiring IR spectra of solid samples, requiring minimal sample preparation.
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal (typically diamond or germanium).
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum (typically 16-32 scans are co-added for a good signal-to-noise ratio).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Workflow for IR Analysis
Caption: Workflow for functional group analysis using ATR-IR.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two fundamental pieces of information: the molecular weight of the analyte and, through its fragmentation pattern, clues about its structure. Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing reproducible fragmentation that is highly useful for structural analysis.[9]
Interpreting the EI Mass Spectrum of this compound
The molecular formula of this compound is C₅H₈N₂O₂, giving it a monoisotopic mass of 128.06 Da.
-
Molecular Ion (M⁺•): The primary ion observed should be the molecular ion at an m/z (mass-to-charge ratio) of 128. This peak confirms the molecular weight of the compound.
-
Key Fragmentation Pathways: Hydantoins undergo characteristic fragmentation patterns.[10] For this compound, the most probable fragmentation events are:
-
Loss of the Ethyl Group: Cleavage of the C5-ethyl bond is a highly favorable pathway, leading to the loss of an ethyl radical (•C₂H₅, 29 Da). This would produce a prominent fragment ion at m/z 99 .
-
Ring Cleavage: The hydantoin ring itself can fragment. A common pathway involves the loss of a neutral carbon monoxide molecule (CO, 28 Da) and/or an isocyanate fragment (HNCO, 43 Da).[10] These losses from the molecular ion or the [M-29]⁺ fragment can lead to a variety of smaller ions. For example, loss of CO from the m/z 99 fragment would yield an ion at m/z 71 .
-
Summary of Predicted Mass Fragments (EI-MS)
| m/z | Proposed Fragment | Origin |
| 128 | [C₅H₈N₂O₂]⁺• | Molecular Ion (M⁺•) |
| 99 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 71 | [M - C₂H₅ - CO]⁺ | Loss of CO from m/z 99 |
| 56 | [C₃H₄N]⁺ | Further fragmentation |
| 43 | [HNCO]⁺• or [C₂H₃O]⁺ | Ring fragmentation |
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for molecular weight and fragmentation analysis by EI-MS.
Integrated Analysis: A Triad of Corroborating Evidence
While each spectroscopic technique provides valuable information, their true power lies in their combined application. The structural elucidation of this compound is a process of assembling complementary pieces of a puzzle.
Caption: Integrated approach for structural validation.
-
Mass Spectrometry first confirms the molecular weight is 128 Da, consistent with the C₅H₈N₂O₂ formula. The fragmentation pattern, showing a key loss of 29 Da, strongly suggests the presence of an ethyl substituent.
-
Infrared Spectroscopy corroborates the presence of the core functional groups. It confirms the N-H bonds and, critically, the dual carbonyl absorptions characteristic of the hydantoin ring.
-
NMR Spectroscopy provides the final, definitive proof of structure. ¹H NMR resolves the exact nature of the ethyl group (triplet and quartet) and its connection to a single methine proton (C₅-H), while ¹³C NMR confirms the presence of five unique carbons, including the two distinct carbonyls.
Together, these three techniques provide an orthogonal and self-validating system for the complete and unambiguous characterization of this compound, a standard of practice essential for advancing research in medicinal chemistry and drug development.
References
- Kline, A. D., et al. (2007). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. Magnetic Resonance in Chemistry, 45(8), 659-664. [Link]
- Chin, E. Z., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Oriental Journal of Chemistry, 37(1), 22-28. [Link]
- Caturelli, J., et al. (2018). Synthesis and spectroscopic characterization of cyclobutyl hydantoins. Tetrahedron, 74(38), 5399-5406. [Link]
- National Center for Biotechnology Information. (n.d.). 5-Ethyl-5-methylhydantoin. PubChem.
- Puszyńska-Tuszkanow, M., et al. (2011). Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ).
- Henderson, A. P., & Henderson, M. J. (2011). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 54(7), 385-402. [Link]
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]
- Zahran, M. A., et al. (2023).
- National Institute of Standards and Technology. (n.d.). Hydantoin, 1-ethyl-. NIST Chemistry WebBook. [Link]
- University of California, Los Angeles. (n.d.). Introduction to IR Spectra. WebSpectra. [Link]
- LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Introduction to IR Spectra [webspectra.chem.ucla.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 5-Ethylhydantoin in the Laboratory
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Ethylhydantoin in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure a safe and efficient working environment. The information herein is grounded in established safety principles and authoritative sources to foster a culture of safety and scientific integrity.
Understanding this compound: Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs like 5-Ethyl-5-methylhydantoin.
| Property | Value (for 5-Ethyl-5-methylhydantoin) | Source |
| Molecular Formula | C6H10N2O2 | [1] |
| Molar Mass | 142.16 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 144-150°C | [1] |
| Boiling Point | 259.72°C (rough estimate) | [1] |
| Storage Temperature | 2-8°C | [1][3] |
Hazard Identification and Risk Assessment
Based on data for analogous hydantoin compounds, this compound should be handled as a substance with potential hazards. A thorough risk assessment should be conducted before any new experimental protocol is initiated.
Primary Hazards:
-
Acute Oral Toxicity: 5-Ethyl-5-methylhydantoin is classified as harmful if swallowed.[2]
-
Skin and Eye Irritation: Direct contact may cause irritation.[4]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the mucous membranes and upper respiratory tract.[5]
GHS Hazard Classification (for 5-Ethyl-5-methylhydantoin):
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
Source: European Chemicals Agency (ECHA)[2]
Logical Framework for Risk Assessment
A systematic approach to risk assessment is crucial for maintaining a safe laboratory environment. The following diagram illustrates a self-validating system for protocol evaluation.
Caption: A cyclical risk assessment workflow for laboratory protocols.
Personal Protective Equipment (PPE)
The use of appropriate PPE is a non-negotiable aspect of handling this compound.[6] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[4]
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[4]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls may be necessary.[4]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[4][7]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and ensuring the stability of this compound.
Handling
-
Ventilation: All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]
-
Avoiding Dust Formation: Care should be taken to avoid the formation of dust and aerosols during weighing and transfer.[4]
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in areas where chemicals are handled.[5] Wash hands thoroughly after handling.[4][5]
Storage
-
Container: Store in a tightly closed container in a dry and cool place.[4]
-
Incompatible Materials: Store away from strong oxidizing agents.[8]
-
General Storage Practices: Do not store chemicals on the floor or on high shelves.[9] Large containers should be stored below shoulder level.[9][10] Ensure that storage areas are properly labeled and secured.[10]
Experimental Workflow: Weighing and Dissolving this compound
The following diagram outlines the standard operating procedure for safely preparing a solution of this compound.
Caption: Step-by-step workflow for the safe preparation of a this compound solution.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical to minimizing harm.
First-Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4][11] Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[4][12]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[4][12]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[4] Wear appropriate PPE, including respiratory protection, to avoid breathing dust and coming into contact with the substance.[4]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4][5]
-
Methods for Cleaning Up: Carefully sweep up the spilled material and place it in a suitable, closed container for disposal.[4][8] Avoid generating dust.[5]
Waste Disposal
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.[5] Chemical waste should not be mixed with other waste streams.[5] Contaminated packaging should be triple-rinsed and disposed of appropriately.[4]
Conclusion
The safe handling of this compound in a laboratory setting is contingent upon a comprehensive understanding of its potential hazards, the consistent use of appropriate personal protective equipment, and strict adherence to established safety protocols. By fostering a culture of safety and implementing the guidelines outlined in this document, researchers can minimize risks and maintain a secure and productive work environment.
References
- 5-ethyl-5-methylhydantoin. ChemBK. [Link]
- 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162. PubChem. [Link]
- Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. [Link]
- Hazardous Chemical Exposures. Princeton University Environmental Health and Safety. [Link]
- Instructions and Guidelines for Chemical Storage and Handling. IEDU. [Link]
- Personal Protective Equipment (PPE). CHEMM. [Link]
- Hazardous chemicals - personal protective equipment (PPE). NT WorkSafe. [Link]
- Proper Handling and Storage of Chemicals.
- Handling and Storing Chemicals. Lab Manager Magazine. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 631-07-2 CAS MSDS ((+/-)-5-ETHYL-5-PHENYLHYDANTOIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 10. researchgate.net [researchgate.net]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
Methodological & Application
Application Notes and Protocols: The Bucherer-Bergs Synthesis of 5-Ethylhydantoin
Introduction: The Strategic Importance of the Bucherer-Bergs Reaction in Heterocyclic Chemistry
The Bucherer-Bergs reaction, a classic multicomponent reaction, stands as a cornerstone in the synthesis of hydantoins, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] First described by Bucherer and Bergs, this one-pot synthesis provides an efficient and versatile route to 5-substituted and 5,5-disubstituted hydantoins from simple carbonyl compounds, an alkali metal cyanide, and ammonium carbonate.[2][3] The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticonvulsant, antiarrhythmic, and anticancer agents.[4]
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 5-Ethylhydantoin from propionaldehyde, leveraging the robust and reliable Bucherer-Bergs reaction. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.
Reaction Mechanism and Rationale
The Bucherer-Bergs synthesis proceeds through a fascinating cascade of reactions, initiated by the formation of an aminonitrile intermediate. The currently accepted mechanism involves the following key steps:
-
Imine Formation: Propionaldehyde reacts with ammonia, generated in situ from the decomposition of ammonium carbonate, to form an imine.
-
Aminonitrile Formation: A cyanide ion, from potassium cyanide, then attacks the imine to form an α-aminonitrile.
-
Carbamic Acid Formation: The amino group of the α-aminonitrile subsequently reacts with carbon dioxide, also from the decomposition of ammonium carbonate, to yield a carbamic acid derivative.
-
Cyclization and Rearrangement: Intramolecular cyclization of the carbamic acid derivative, followed by a rearrangement, leads to the formation of the stable this compound ring.[5]
This multicomponent approach is highly convergent, allowing for the rapid assembly of the hydantoin core from readily available starting materials. The choice of an aqueous ethanol solvent system is critical for solubilizing the reactants and facilitating the reaction cascade.[1]
Visualizing the Synthesis
Reaction Mechanism
Caption: The reaction mechanism of the Bucherer-Bergs synthesis of this compound.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |
| Propionaldehyde | C₃H₆O | 58.08 | 0.1 | 5.81 | 7.2 |
| Potassium Cyanide | KCN | 65.12 | 0.2 | 13.02 | - |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 0.4 | 38.44 | - |
| Ethanol (95%) | C₂H₅OH | - | - | - | 100 |
| Deionized Water | H₂O | - | - | - | 100 |
| Hydrochloric Acid (conc.) | HCl | - | - | - | As needed |
!!! EXTREME CAUTION !!! Potassium cyanide is a highly toxic substance. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat. Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas. All personnel in the laboratory should be aware of the location of the cyanide antidote kit and be trained in its use.
Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 38.44 g (0.4 mol) of ammonium carbonate and 13.02 g (0.2 mol) of potassium cyanide in a mixture of 100 mL of 95% ethanol and 100 mL of deionized water.
-
Addition of Aldehyde: To the stirred solution, add 7.2 mL (5.81 g, 0.1 mol) of propionaldehyde dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C in a water bath with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully, and in a fume hood, acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 2-3. This will cause the this compound to precipitate out of the solution.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.
-
Purification: Recrystallize the crude this compound from a minimal amount of hot ethanol-water mixture to obtain a pure, crystalline product.
-
Drying: Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.
Characterization of this compound
| Property | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | 144-150 °C[6] |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the N-H protons of the hydantoin ring. |
| ¹³C NMR | The carbon NMR spectrum should display distinct signals for the two carbonyl carbons of the hydantoin ring, the quaternary carbon at the 5-position, and the two carbons of the ethyl group. |
| IR (Infrared) | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching vibrations of the hydantoin ring (around 1700-1780 cm⁻¹), and C-H stretching and bending vibrations of the ethyl group.[7] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of this compound (C₅H₈N₂O₂, MW: 128.13 g/mol ). Fragmentation patterns will likely involve the loss of the ethyl group and cleavage of the hydantoin ring. |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is lower than expected, ensure that the temperature of the reaction was maintained within the optimal range of 60-70 °C. Lower temperatures can lead to incomplete reaction, while higher temperatures may cause decomposition of the product. Also, ensure that the acidification step is carried out slowly and with efficient stirring to maximize precipitation.
-
Product Purity: The purity of the final product is highly dependent on the recrystallization step. Using a minimal amount of hot solvent and allowing for slow cooling will result in the formation of well-defined crystals and improved purity.
-
Safety: The paramount importance of safety when working with cyanides cannot be overstated. Always work in a certified chemical fume hood and have an emergency plan in place. Neutralize all cyanide-containing waste with an oxidizing agent like sodium hypochlorite (bleach) before disposal, following institutional safety guidelines.
Conclusion
The Bucherer-Bergs synthesis remains a highly relevant and practical method for the preparation of hydantoin derivatives. This detailed protocol for the synthesis of this compound provides a robust and reproducible procedure for researchers in drug discovery and organic synthesis. By understanding the underlying mechanism and adhering to the outlined experimental and safety procedures, scientists can confidently and efficiently synthesize this valuable heterocyclic compound.
References
- Bergs, H.
- ChemBK. 5-ethyl-5-methylhydantoin. (2024-04-09). [Link]
- PubChem. 5-Ethyl-5-methylhydantoin. [Link]
- PubChem. 5-Methylhydantoin. [Link]
- Patel, M., et al. Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules2015, 20, 19686-19717.
- PubChem. 5,5-Dimethylhydantoin. [Link]
- Wikipedia. Bucherer–Bergs reaction. [Link]
- Encyclopedia MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021-07-28). [Link]
- Koóš, M. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules2021, 26, 4024.
- Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024-04-10). [Link]
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chembk.com [chembk.com]
- 7. 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Bucherer-Bergs Reaction: A Comprehensive Guide to the Synthesis of Hydantoins for Pharmaceutical Research and Development
Introduction: The Enduring Relevance of a Classic Multicomponent Reaction
In the landscape of synthetic organic chemistry, multicomponent reactions (MCRs) stand out for their efficiency and atom economy, enabling the construction of complex molecular architectures in a single pot. Among these, the Bucherer-Bergs reaction has remained a cornerstone for the synthesis of hydantoins (imidazolidine-2,4-diones) for over a century.[1][2] First described by Bergs and later elaborated by Bucherer, this robust reaction transforms simple carbonyl compounds, or their cyanohydrin precursors, into a diverse array of 5-substituted and 5,5-disubstituted hydantoins using potassium cyanide and ammonium carbonate.[1][3]
The significance of the Bucherer-Bergs reaction extends far beyond academic curiosity; it is a workhorse in the pharmaceutical industry.[4] The hydantoin scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[4] A prime example is the synthesis of Phenytoin, a widely used antiepileptic drug.[1] This application note provides a detailed exploration of the Bucherer-Bergs reaction, delving into its intricate mechanism, offering a practical, step-by-step protocol for the synthesis of a key pharmaceutical agent, and discussing the stereochemical nuances that are critical for drug design and development.
The Mechanistic Pathway: A Stepwise Journey from Carbonyl to Hydantoin
The elegance of the Bucherer-Bergs reaction lies in its sequential and well-defined mechanistic steps, which transform readily available starting materials into the heterocyclic hydantoin ring system. While seemingly a simple mixture of reagents, the reaction proceeds through a series of carefully orchestrated intermediates.
The currently accepted mechanism involves the following key transformations:
-
Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion (from KCN or NaCN) to the carbonyl carbon of the starting aldehyde or ketone. This step is in equilibrium and is facilitated by the slightly basic conditions provided by the ammonium carbonate. The product of this initial addition is a cyanohydrin.[4][5]
-
Formation of the Aminonitrile: Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin. In an SN2-type reaction, the amino group displaces the hydroxyl group of the cyanohydrin to form an α-aminonitrile.[5][6] This intermediate is a crucial branch point in the reaction pathway.
-
Reaction with Carbon Dioxide and Intramolecular Cyclization: The aminonitrile then acts as a nucleophile, attacking a molecule of carbon dioxide, which is also generated from the decomposition of ammonium carbonate. This addition forms a cyano-carbamic acid intermediate.[5][7] This unstable intermediate rapidly undergoes an intramolecular cyclization, with the nitrogen of the carbamic acid attacking the nitrile carbon to form a five-membered ring, a 5-imino-oxazolidin-2-one.[5][7]
-
Rearrangement to the Hydantoin: The final step involves the rearrangement of the 5-imino-oxazolidin-2-one to the more stable hydantoin product. This transformation is believed to proceed through an isocyanate intermediate, ultimately yielding the desired 5,5-disubstituted hydantoin.[5][7]
Diagram of the Bucherer-Bergs Reaction Mechanism:
Caption: A simplified representation of the Bucherer-Bergs reaction mechanism.
Stereochemical Considerations: A Key Aspect in Drug Design
When the starting carbonyl compound is prochiral, the Bucherer-Bergs reaction can generate a new stereocenter at the C5 position of the hydantoin ring. The stereochemical outcome of the reaction is highly dependent on the substrate and the reaction conditions.
With cyclic ketones, the Bucherer-Bergs reaction often exhibits a degree of stereoselectivity, typically favoring the formation of the thermodynamically more stable product.[1] For instance, in the reaction of 4-tert-butylcyclohexanone, the major product is the isomer where the newly formed spiro-hydantoin ring has its C4'-carbonyl group in the less sterically hindered position.[1] This is in contrast to the related Strecker synthesis of amino acids, which often yields the kinetically controlled product.[8][9] Understanding and controlling this stereoselectivity is paramount in drug development, where the biological activity of enantiomers can differ significantly.
Application Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
This protocol provides a detailed procedure for the synthesis of the anticonvulsant drug Phenytoin from benzil and urea, which is a variation of the Bucherer-Bergs reaction.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| Benzil | 210.23 | 5.3 g | 0.025 |
| Urea | 60.06 | 3.0 g | 0.05 |
| Sodium Hydroxide | 40.00 | 15 mL of 30% (w/v) aq. soln. | ~0.11 |
| Ethanol (95%) | 46.07 | 75 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
| Water | 18.02 | 125 mL | - |
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine benzil (5.3 g), urea (3.0 g), 15 mL of a 30% (w/v) aqueous sodium hydroxide solution, and 75 mL of 95% ethanol.[10]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to boiling using a heating mantle. Maintain a gentle reflux for at least 2 hours.[10]
-
Isolation of the Intermediate: After the reflux period, cool the reaction mixture to room temperature. Pour the mixture into 125 mL of water and stir. Allow the mixture to stand for 15 minutes.[10]
-
Filtration: Filter the mixture by suction filtration to remove any insoluble by-products.[10]
-
Precipitation of Phenytoin: Transfer the filtrate to a beaker and cool it in an ice-water bath. Acidify the filtrate by slowly adding concentrated hydrochloric acid until the solution is strongly acidic (check with pH paper). A white precipitate of 5,5-diphenylhydantoin will form.[10]
-
Purification: Collect the precipitated product by suction filtration and wash it with cold water. Recrystallize the crude product from ethanol to obtain pure 5,5-diphenylhydantoin.[10] The expected melting point is around 297-298°C.[10]
Diagram of the Experimental Workflow for Phenytoin Synthesis:
Caption: A step-by-step workflow for the synthesis of Phenytoin.
Conclusion: A Versatile Tool for Modern Drug Discovery
The Bucherer-Bergs reaction, despite its long history, continues to be a highly relevant and powerful tool in the arsenal of medicinal chemists and drug development professionals. Its operational simplicity, use of readily available starting materials, and ability to generate a wide diversity of hydantoin structures underscore its enduring appeal. A thorough understanding of its mechanism and stereochemical intricacies allows for the rational design and synthesis of novel therapeutic agents. The protocol provided herein for the synthesis of Phenytoin serves as a practical illustration of the reaction's utility in preparing life-saving medicines. As the quest for new drugs continues, the Bucherer-Bergs reaction is poised to remain a key strategy for the efficient construction of bioactive heterocyclic compounds.
References
- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
- Wikipedia. (2023, October 29). Bucherer–Bergs reaction.
- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Retrieved from a source providing the text of the book chapter.
- MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules (Basel, Switzerland), 26(13), 4024. [Link]
- YouTube. (2021, November 17). Bucherer-Bergs Reaction Mechanism | Organic Chemistry.
- Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
- Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia, 1(3), 735-749. [Link]
- ResearchGate. (n.d.). Synthesis of phenytoin via Bucherer–Bergs reaction.
- Wermuth, U. D., Jenkins, I. D., Bott, R. C., Byriel, K. A., & Smith, G. (2004). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. Australian Journal of Chemistry, 57(5), 461-465. [Link]
- Chem-Station. (2017, May 17). Bucherer-Bergs Hydantoin Synthesis.
- SlideShare. (n.d.). syhtesis-of-phynetoin-students.pdf.
- Iranian Journal of Pharmaceutical Research. (2003). Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Retrieved from a source providing the journal article.
- ResearchGate. (n.d.). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone.
- ResearchGate. (n.d.). Stereochemistry of the Bucherer–Bergs and Strecker reactions of tropinone, cis-bicyclo[3.3.0]octan-3-one and cis-3,4-dimethylcyclopentanone.
- CUTM Courseware. (n.d.). Aim: To prepare phenytoin from benzil and urea.
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
Application Note: A Comprehensive Guide to the Synthesis of 5-Ethyl-5-methylhydantoin from Butanone via the Bucherer-Bergs Reaction
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 5-ethyl-5-methylhydantoin, a valuable heterocyclic scaffold, starting from readily available butanone. The procedure is based on the robust and efficient Bucherer-Bergs reaction, a classic multi-component reaction in organic chemistry. This guide is designed for researchers and professionals in drug development and chemical synthesis, offering in-depth mechanistic insights, a comprehensive experimental protocol, critical safety considerations, and methods for product purification and characterization.
Introduction
Hydantoins (imidazolidine-2,4-diones) represent a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[1] The 5,5-disubstituted hydantoin scaffold is a cornerstone of many therapeutic agents, most notably Phenytoin, a widely used anticonvulsant drug.[1]
The Bucherer-Bergs reaction, first reported in the early 20th century, remains a highly effective and straightforward method for synthesizing 5,5-disubstituted hydantoins from simple ketones or aldehydes.[2][3] This one-pot, multi-component synthesis involves the reaction of a carbonyl compound, an alkali metal cyanide (like potassium cyanide), and ammonium carbonate.[4] Its operational simplicity and good yields make it an attractive method for both academic and industrial laboratories.
This document details the synthesis of 5-ethyl-5-methylhydantoin from butanone (methyl ethyl ketone), providing the necessary information to perform the reaction safely and efficiently, and to characterize the final product.
Reaction Mechanism and Rationale
The Bucherer-Bergs reaction proceeds through a fascinating cascade of equilibria and nucleophilic additions. Understanding the mechanism is key to appreciating the reaction's design and potential side reactions. The accepted mechanism involves several distinct steps.[2][3][5]
-
Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion on the carbonyl carbon of butanone, forming a cyanohydrin intermediate.
-
Aminonitrile Formation: Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin. An SN2-type displacement of the hydroxyl group by the amino group yields an α-aminonitrile.[3][5]
-
N-Carboxylation: The amino group of the aminonitrile then acts as a nucleophile, attacking carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid derivative.[2][3]
-
Intramolecular Cyclization: The carbamic acid undergoes a rapid intramolecular ring-closing reaction to yield a 5-imino-oxazolidin-2-one.[2][3]
-
Rearrangement to Hydantoin: This intermediate is unstable and rearranges, likely via an isocyanate intermediate, to form the thermodynamically stable 5,5-disubstituted hydantoin ring structure.[2][6]
Caption: Figure 1: Mechanism of the Bucherer-Bergs Reaction
Experimental Protocol
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Butanone (MEK) | C₄H₈O | 72.11 | 14.4 g (17.9 mL) | 0.20 | Starting ketone |
| Potassium Cyanide | KCN | 65.12 | 19.5 g | 0.30 | EXTREMELY TOXIC |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 57.7 g | 0.60 | Source of NH₃ and CO₂ |
| Ethanol (95%) | C₂H₅OH | - | 150 mL | - | Reaction Solvent |
| Water (Deionized) | H₂O | - | 150 mL | - | Reaction Solvent |
| Hydrochloric Acid (conc.) | HCl | ~37% w/w | ~25 mL | - | For product precipitation |
Equipment: 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer and stir bar, heating mantle with temperature control, dropping funnel, Buchner funnel and flask, standard laboratory glassware, pH paper.
Critical Safety Precautions
This procedure involves potassium cyanide, which is a fast-acting and potent poison.
-
Cyanide Hazard: Potassium cyanide is fatal if swallowed, inhaled, or absorbed through the skin. All manipulations involving solid KCN or the reaction mixture must be performed in a certified chemical fume hood.
-
Hydrogen Cyanide (HCN) Gas: Acidification of cyanide-containing solutions will liberate highly toxic and flammable hydrogen cyanide gas. The final acidification step must be performed slowly and with extreme caution in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles at all times.
-
Emergency Preparedness: Ensure an approved cyanide antidote kit is available and that personnel are trained in its use. Have a container with an alkaline solution (e.g., sodium hypochlorite or ferrous sulfate) ready for decontaminating glassware and spills.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ammonium carbonate (57.7 g) and 150 mL of deionized water. Stir until the solid is mostly dissolved.
-
Addition of Reagents: To the stirring solution, add 150 mL of 95% ethanol. Carefully add the potassium cyanide (19.5 g). Stir for 5-10 minutes until the cyanide dissolves. Finally, add the butanone (17.9 mL) to the mixture.
-
Reaction under Reflux: Heat the reaction mixture using a heating mantle to a gentle reflux (approximately 60-70°C).[7] Allow the reaction to proceed under reflux with continuous stirring for 10-12 hours. An overnight reaction is often convenient.
-
Cooling and Work-up: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Then, chill the flask in an ice-water bath for at least 30 minutes.
-
Product Precipitation (CRITICAL STEP): Move the chilled reaction flask to a fume hood. Slowly and with vigorous stirring, add concentrated hydrochloric acid dropwise to the reaction mixture. Monitor the pH with pH paper. Continue adding acid until the solution is acidic (pH ~2).[1] A white precipitate of 5-ethyl-5-methylhydantoin will form.
-
Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts.
-
Drying: Press the crude product as dry as possible on the filter. Transfer the solid to a watch glass and allow it to air-dry or dry in a vacuum oven at 50-60°C to a constant weight.
Purification
The crude product can be purified by recrystallization to obtain a high-purity solid suitable for analysis.
-
Recrystallization: Transfer the crude 5-ethyl-5-methylhydantoin to a beaker. Add a minimal amount of boiling water (approximately 60-70 mL per 10 g of crude product) and heat with stirring until the solid completely dissolves.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and digest for 5 minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.[8]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash sparingly with a small amount of ice-cold water, and dry to a constant weight. The expected melting point of the purified product is 144-150°C.[9]
Experimental Workflow Visualization
Caption: Figure 2: Experimental Workflow
Product Characterization
The identity and purity of the synthesized 5-ethyl-5-methylhydantoin should be confirmed using standard analytical techniques.
| Property | Expected Result |
| Appearance | White crystalline solid[9] |
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol [10] |
| Melting Point | 144-150 °C[9] |
| Yield | Theoretical: 28.4 g. Typical: 65-80% |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identifying the hydantoin functional groups.[11][12]
-
N-H Stretch: Broad absorption in the range of 3200-3400 cm⁻¹.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹.
-
C=O Stretch: Two strong, distinct carbonyl absorptions in the range of 1700-1780 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.[11][13]
-
¹H NMR (in DMSO-d₆):
-
Two singlets for the N1-H and N3-H protons (broad, downfield).
-
A quartet for the -CH₂- of the ethyl group.
-
A singlet for the C5-methyl group.
-
A triplet for the -CH₃ of the ethyl group.
-
-
¹³C NMR (in DMSO-d₆):
-
Two distinct signals for the C2 and C4 carbonyl carbons (~155-175 ppm).
-
A signal for the quaternary C5 carbon.
-
Signals for the two carbons of the ethyl group and the one carbon of the methyl group.
-
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[14]
-
EI-MS: The molecular ion peak [M]⁺ should be observed at m/z = 142.
-
Conclusion
The Bucherer-Bergs reaction provides a reliable and efficient pathway for the synthesis of 5-ethyl-5-methylhydantoin from butanone. The protocol described herein is robust and, when performed with the requisite attention to the significant safety hazards posed by cyanide, can be executed successfully to yield a high-purity product. The straightforward nature of this multi-component reaction makes it an excellent example of convergent synthesis for constructing important heterocyclic scaffolds for research and development in medicinal chemistry and materials science.
References
- Bucherer–Bergs reaction - Wikipedia. (n.d.).
- Montagne, C., & Shipman, M. (2009). Facile one-pot synthesis of 5-substituted hydantoins. Electronic Supplementary Information.
- 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162 - PubChem. (n.d.).
- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. (Note: While a direct link to the full text may require a subscription, the principles are discussed in other provided sources like 1, 2, and 11).
- Bucherer-Bergs Reaction - Organic Chemistry Portal. (n.d.).
- 5-ethyl-5-methylhydantoin - ChemBK. (2024).
- Bucherer-Bergs Reaction Mechanism | Organic Chemistry - YouTube. (2021).
- Facile one-pot synthesis of 5-substituted hydantoins - SciSpace. (n.d.).
- Domling, A. (2002). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 7(1), 17-38.
- Strecker Synthesis - Master Organic Chemistry. (n.d.).
- Strecker Synthesis - NROChemistry. (n.d.).
- 5,5-Dimethylhydantoin - Organic Syntheses Procedure. (n.d.).
- Strecker amino acid synthesis - Wikipedia. (n.d.).
- Synthesis of new 5-benzylidene-hydantoin esters - Semantic Scholar. (n.d.).
- 1,3-Dichloro-5-ethyl-5-methylhydantoin - Chemical Details - Pesticide Info. (n.d.).
- Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (2018). Magnetic Resonance in Chemistry, 56(8), 739-757.
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).
- Strecker Synthesis - Organic Chemistry Portal. (n.d.).
- Gverdtsiteli, I. M., & Chanturiya, M. D. (2010). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Chemistry of Heterocyclic Compounds, 46(1), 86-91.
- Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (n.d.).
- Esselman, B. J., et al. (2023). Spectroscopy Data for Undergraduate Teaching.
- Synthesis of 5-ethyl-5-phenyl-hydantoin - PrepChem.com. (n.d.).
- Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry. (2024).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer-Bergs Reaction [organic-chemistry.org]
- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. youtube.com [youtube.com]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | MDPI [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chembk.com [chembk.com]
- 10. 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. openmedscience.com [openmedscience.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: High-Purity 5-Ethylhydantoin via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5-Ethylhydantoin using the single-solvent recrystallization technique. This compound is a valuable heterocyclic compound, often serving as a key intermediate in pharmaceutical synthesis where high purity is a critical, non-negotiable parameter.[1] This guide moves beyond a simple list of steps to explain the underlying chemical principles governing the purification process, ensuring researchers can not only replicate the results but also adapt the methodology for other related hydantoin derivatives. We detail a robust, self-validating protocol using water as the primary solvent, complete with troubleshooting guidance and methods for purity verification.
Introduction: The Imperative for Purity
This compound (C₅H₈N₂O₂) is a white crystalline solid that serves as a versatile building block in medicinal chemistry and the development of various bioactive compounds.[1] The efficacy and safety of an active pharmaceutical ingredient (API) are directly linked to the purity of its precursors. Impurities, even in trace amounts, can lead to undesirable side effects, reduced shelf-life, or altered pharmacological activity.
Recrystallization is a powerful, economical, and scalable purification technique that leverages the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[2] By dissolving the impure compound in a minimal amount of hot solvent to create a saturated solution, subsequent controlled cooling allows the desired compound to crystallize out of the solution, leaving the more soluble impurities behind in the mother liquor.[2][3]
Physicochemical Properties & Solvent Selection
A successful recrystallization hinges on understanding the properties of the target compound and selecting an appropriate solvent system.
Properties of this compound
The baseline characteristics of this compound are summarized below. The goal of this protocol is to produce a crystalline solid that meets or exceeds these purity indicators.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point (Crude) | 117-121 °C | [1] |
| Purity (Typical Crude) | ≥ 92% | [1] |
The Rationale for Solvent Selection
The ideal recrystallization solvent should exhibit the following characteristics:
-
High Solvation Power at Elevated Temperatures: The solvent must effectively dissolve the target compound near its boiling point.
-
Low Solvation Power at Low Temperatures: The solvent should not readily dissolve the compound at or below room temperature, to maximize recovery.
-
Favorable Impurity Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removable via hot filtration).
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal during the drying phase.
Based on literature precedents for related hydantoin structures like 5,5-Dimethylhydantoin, water is an excellent first choice.[4] Many hydantoins are highly soluble in hot water but have considerably lower solubility in cold water, fulfilling the primary requirements for a successful recrystallization.[4] Furthermore, water is non-toxic, non-flammable, and inexpensive. While other polar solvents like ethanol can also be used for hydantoin derivatives, this protocol will focus on water for its safety and efficacy profile.[5]
Optimized Recrystallization Protocol
This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust solvent volumes accordingly for different starting quantities.
Materials & Equipment
-
Crude this compound (~10 g)
-
Deionized Water
-
Activated Carbon, decolorizing grade (optional)
-
Erlenmeyer Flasks (2 x 250 mL)
-
Graduated Cylinders
-
Hot Plate with Magnetic Stirring
-
Stemless Funnel
-
Fluted Filter Paper
-
Büchner Funnel and Vacuum Flask
-
Vacuum Tubing and Source (e.g., water aspirator)
-
Spatulas and Watch Glass
-
Ice Bath
-
Drying Oven or Vacuum Desiccator
Step-by-Step Methodology
Step 1: Dissolution of the Crude Solid
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a stir bar.
-
Add approximately 60-70 mL of deionized water. The exact volume will vary based on the impurity profile.
-
Heat the mixture on a hot plate with gentle stirring. Bring the solution to a gentle boil.
-
Continue adding small portions of boiling deionized water dropwise until all the solid has just dissolved.
-
Scientist's Note: It is critical to use the minimum amount of boiling solvent necessary to form a saturated solution.[3] Using an excessive amount of solvent will reduce the final yield, as more of the product will remain dissolved upon cooling.
-
Step 2: Decolorization (Optional)
-
If the hot solution is colored, remove it from the heat source and allow it to cool slightly to prevent violent boiling when the carbon is added.
-
Add a small amount (approx. 0.1-0.2 g, or the tip of a spatula) of activated carbon to the solution.
-
Return the flask to the hot plate, add boiling stones, and gently boil for 2-3 minutes while swirling.[6]
-
Scientist's Note: Activated carbon has a high surface area that adsorbs colored, high-molecular-weight impurities.[2] Using too much can lead to the adsorption of the desired product, thereby reducing the yield.
-
Step 3: Hot Gravity Filtration
-
Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated 250 mL Erlenmeyer flask.
-
Pre-heat the filtration apparatus by pouring a small amount of boiling solvent through it. This prevents premature crystallization of the product in the funnel.
-
Carefully and quickly pour the hot this compound solution through the filter paper.
-
Scientist's Note: This step removes any insoluble impurities, including dust, particulates, and the activated carbon (if used). A stemless funnel is used to prevent the product from crystallizing in and clogging the stem.
-
Step 4: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[3][6]
-
Scientist's Note: Slow, undisturbed cooling is paramount for the formation of large, pure crystals.[3] Rapid cooling (crash cooling) traps impurities within the crystal lattice, defeating the purpose of the purification.
-
Step 5: Isolation and Washing of Crystals
-
Set up a Büchner funnel with filter paper over a vacuum flask.
-
Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.
-
Turn on the vacuum source and swirl the crystalline slurry in the Erlenmeyer flask to suspend the crystals.
-
Quickly pour the slurry into the Büchner funnel.
-
Wash the crystals with two small portions (5-10 mL each) of ice-cold deionized water.
-
Scientist's Note: The crystals are washed with ice-cold solvent to remove any residual mother liquor containing soluble impurities that may be adhering to the crystal surfaces.[6] Using cold solvent minimizes the loss of the purified product.
-
Step 6: Drying
-
Allow the crystals to pull dry on the filter paper under vacuum for 10-15 minutes.
-
Transfer the filter cake to a pre-weighed watch glass and dry to a constant weight in a drying oven at 60-70 °C or in a vacuum desiccator.
-
Weigh the final product and calculate the percent recovery.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Characterization and Troubleshooting
Purity Assessment
-
Melting Point: A sharp melting point range close to the literature value for the pure compound is a primary indicator of high purity. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system indicates the absence of many common impurities.
-
Spectroscopy: FTIR and NMR spectroscopy can be used to confirm the chemical identity of the purified product and ensure the absence of solvent or other organic impurities.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and attempt to cool again. If still unsuccessful, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the compound is melting before it dissolves. The solution is supersaturated. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Consider using a different solvent with a lower boiling point. |
| Low Recovery/Yield | Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always use ice-cold solvent for washing. Ensure the filtration apparatus is properly pre-heated before hot filtration. Additional crops of crystals can sometimes be obtained by concentrating the mother liquor.[4] |
| Colored Crystals | Decolorizing carbon was not used, or an insufficient amount was used. The impurity is co-crystallizing with the product. | Repeat the recrystallization process, ensuring the use of activated carbon. If the impurity persists, a different solvent may be required. |
Safety Precautions
Researchers must adhere to standard laboratory safety practices.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[7]
-
Handle hot glassware with appropriate clamps or tongs to prevent burns.
-
Conduct all heating and boiling steps in a well-ventilated area or a chemical fume hood.[7]
-
Consult the Safety Data Sheet (SDS) for this compound before beginning work.[7]
References
- 5-Ethyl-5-methylhydantoin PubChem Entry.
- 5-ethyl-5-methylhydantoin Properties.ChemBK.[Link]
- 5,5-Dimethylhydantoin Synthesis.Organic Syntheses.[Link]
- Ethyl Hydantoin-5-carboxylates.
- Recrystalliz
- Tips & Tricks: Recrystallization.University of Rochester, Department of Chemistry.[Link]
- Recrystallization - Organic Chemistry Lab Technique.YouTube.[Link]
- Dimethylhydantoin PubChem Entry.
- Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity.
- Recrystallization | MIT Digital Lab Techniques Manual.YouTube.[Link]
- Crystal modification of phenytoin using different solvents and crystalliz
Sources
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5-Ethylhydantoin
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 5-Ethylhydantoin
This compound is a heterocyclic organic compound that serves as a crucial building block and intermediate in the synthesis of various pharmaceuticals and specialty polymers.[1] Its molecular structure, a five-membered ring containing two nitrogen atoms and two carbonyl groups with an ethyl substituent at the C5 position, imparts specific chemical properties that are leveraged in drug development and materials science.[1][2] The precise characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical quality attributes for its intended applications.
This guide provides a comprehensive, multi-technique framework for the analytical characterization of this compound. It moves beyond simple protocols to explain the scientific rationale behind method selection, enabling researchers to build a complete analytical profile of the compound. The methodologies described herein are designed to be self-validating, providing a robust and logical workflow for unambiguous structural elucidation and purity assessment, in line with established principles such as those outlined by the International Council on Harmonisation (ICH).[3][4][5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₈N₂O₂ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 117 - 121 °C | [1] |
| Solubility | Soluble in water, ethanol, DMSO |[1][8] |
The Characterization Workflow: An Integrated Strategy
A definitive characterization of this compound relies not on a single technique, but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the analytical puzzle. Spectroscopic methods confirm the molecular structure and functional groups, chromatographic techniques establish purity, and thermal analysis verifies physical properties and stability.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Spectroscopic Analysis for Structural Confirmation
Spectroscopy is the cornerstone of structural elucidation, providing direct evidence of the molecular framework and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is unparalleled for determining the precise atomic connectivity of a molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton. For this compound, these techniques confirm the presence and connectivity of the ethyl group and the hydantoin ring protons. Two-dimensional NMR experiments like COSY can further establish proton-proton couplings.[9]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons (N-H).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.
-
Employ a standard pulse program (e.g., zgpg30).
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication), followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Table 2: Predicted NMR Spectral Data for this compound (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H | ~10.7 | Broad Singlet | NH -3 | Exchangeable amide proton.[10] |
| ~8.0 | Broad Singlet | NH -1 | Exchangeable amide proton. | |
| ~4.1 | Triplet | CH -5 | Methine proton adjacent to ethyl group and carbonyl. | |
| ~1.7 | Multiplet | CH₂ | Methylene protons of the ethyl group. | |
| ~0.9 | Triplet | CH₃ | Methyl protons of the ethyl group. | |
| ¹³C | ~175 | Singlet | C =O (C4) | Carbonyl carbon. |
| ~158 | Singlet | C =O (C2) | Carbonyl carbon adjacent to two nitrogens. | |
| ~60 | Singlet | C H (C5) | Chiral carbon of the hydantoin ring. | |
| ~25 | Singlet | C H₂ | Methylene carbon of the ethyl group. | |
| ~9 | Singlet | C H₃ | Methyl carbon of the ethyl group. |
Mass Spectrometry (MS)
Expertise & Rationale: MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.[11] Electron Ionization (EI) is a common technique that induces reproducible fragmentation, allowing for structural elucidation and library matching. Coupling MS with Gas Chromatography (GC-MS) is particularly effective for analyzing volatile compounds and impurities.[12]
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate. Derivatization (e.g., methylation) may be required to improve volatility and thermal stability, though direct analysis is often possible.[12]
-
GC Separation:
-
Injector: 250 °C, split mode (e.g., 50:1).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[13]
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Detection (EI):
-
Ion Source Temp: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the molecular ion peak (M⁺˙) corresponding to the molecular weight (128.13). Analyze the major fragment ions to deduce the structure.
Caption: Plausible EI fragmentation pathway for this compound.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Ion | Formula | Rationale of Formation |
| 128 | [M]⁺˙ | [C₅H₈N₂O₂]⁺˙ | Molecular Ion |
| 100 | [M - C₂H₄]⁺˙ | [C₃H₄N₂O₂]⁺˙ | McLafferty rearrangement involving a carbonyl oxygen and ethyl proton.[14] |
| 99 | [M - C₂H₅]⁺ | [C₃H₃N₂O₂]⁺ | Alpha-cleavage with loss of the ethyl radical.[15][16] |
| 85 | [M - HNCO]⁺˙ | [C₄H₇NO]⁺˙ | Loss of isocyanic acid from the hydantoin ring. |
| 56 | [C₃H₄O]⁺˙ | [C₃H₄O]⁺˙ | Further fragmentation of the ring structure. |
| 29 | [C₂H₅]⁺ | [C₂H₅]⁺ | Ethyl cation fragment.[16] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[17] The hydantoin ring has characteristic absorptions for N-H (stretching), C=O (stretching), and C-N bonds, which can be easily identified. This method provides confirmatory evidence for the proposed structure.
Protocol: FTIR Analysis (ATR or KBr Pellet)
-
Sample Preparation (ATR): Place a small amount of the this compound powder directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the anvil.
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 3100 | Medium, Broad | N-H Stretch | Amide (N-H) |
| 2980 - 2850 | Medium | C-H Stretch | Alkane (CH₃, CH₂) |
| 1770 - 1700 | Strong, Sharp | C=O Stretch | Amide Carbonyl (C=O) |
| 1470 - 1420 | Medium | C-N Stretch | Amide (C-N) |
| 1400 - 1300 | Medium | C-H Bend | Alkane (CH₃, CH₂) |
Note: The carbonyl region may show two distinct peaks due to symmetric and asymmetric stretching of the two C=O groups.[18][19][20]
Chromatographic Analysis for Purity and Assay
Chromatographic methods are essential for separating the main component from any impurities, by-products, or residual starting materials, thus establishing the purity of the sample.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reversed-phase HPLC with UV detection is the workhorse method for purity determination and assay of non-volatile organic compounds in the pharmaceutical industry. This compound is a polar molecule, which requires careful method development to achieve adequate retention on a standard C18 column.[21][22][23] An aqueous mobile phase with a polar organic modifier is typically employed. This method is the primary tool for quantifying the purity of this compound.
Caption: Typical experimental workflow for HPLC analysis.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample and Standard Preparation:
-
Standard: Accurately prepare a standard solution of reference this compound at a concentration of ~0.5 mg/mL in the mobile phase.
-
Sample: Prepare the sample solution at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 90:10 v/v). A buffer (e.g., 20 mM potassium phosphate, pH 3.0) can be added to the aqueous phase to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm (where the amide chromophore absorbs).
-
Injection Volume: 10 µL.
-
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. Tailing factor should be between 0.8 and 1.5.
-
Data Analysis:
-
Run the sample and identify the main peak corresponding to this compound.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Calculate the assay against the reference standard.
-
Thermal Analysis for Physical Properties
Thermal analysis techniques provide critical information about the physical properties, stability, and composition of a material.[24][25][26][27]
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It is the definitive method for determining the melting point and enthalpy of fusion. For this compound, a sharp endothermic peak confirms its crystalline nature and provides a precise melting point, which is a key indicator of purity.[24]
Protocol: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a vented aluminum DSC pan. Crimp the pan.
-
Instrumental Conditions:
-
Temperature Program: Heat the sample from 25 °C to 150 °C at a rate of 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset or peak of the sharp endothermic event. Compare this value to the literature value (117-121 °C).[1]
Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition temperature.[25] It can also quantify volatile content, such as residual solvent or water. For this compound, TGA determines the temperature at which the compound begins to degrade.
Protocol: Thermal Stability by TGA
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrumental Conditions:
-
Temperature Program: Heat the sample from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: Examine the TGA curve (mass vs. temperature). A stable compound will show no significant mass loss until the onset of decomposition. The decomposition temperature is typically reported as the temperature at which 5% mass loss occurs (T₅%).
Conclusion: Synthesizing the Data for a Complete Profile
The comprehensive characterization of this compound is achieved by integrating the results from this suite of orthogonal analytical techniques. NMR and MS definitively confirm the molecular structure and weight. FTIR verifies the presence of the required functional groups. HPLC provides a quantitative measure of purity and is suitable for assay determination. Finally, DSC and TGA confirm the key physical properties of melting point and thermal stability. Together, these methods provide the robust, cross-validated data package required by researchers and drug development professionals to ensure the quality and suitability of this compound for its intended use.
References
- Ho, T. S., et al. (1981). A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. Clinica Chimica Acta.
- AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbio.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- Lu, X., & Zhai, Y. (2018). Thermal Analysis of Pharmaceuticals. ResearchGate.
- Pharma Knowledge Centre. (2024). ICH Q2 Validation of Analytical Procedures. YouTube.
- ChemBK. (2024). 5-ethyl-5-methylhydantoin. ChemBK.
- NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH.
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology.
- International Conference on Harmonisation. (1996). Validation of Analytical Procedures: Methodology. ICH.
- TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. TA Instruments.
- Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals.
- Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Mettler-Toledo.
- Jenkins, G. N., et al. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals.
- National Center for Biotechnology Information. (n.d.). 5-Ethyl-5-methylhydantoin. PubChem.
- Shishkina, G. V., & Shtykov, S. N. (2013). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
- Unknown. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Separation Science Online.
- Chen, Y.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis.
- Wang, X., et al. (2019). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. National Institutes of Health.
- Wang, Y. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LinkedIn.
- Shroff, A. P., & Huettemann, R. E. (1967). Rapid analysis of chlorinated hydantoin by gas chromatography. Journal of Pharmaceutical Sciences.
- SIELC Technologies. (n.d.). Polar Compounds. SIELC.
- Oguz, I. G. (2012). FTIR spectroscopic and quantum chemical studies on hydantoin. ResearchGate.
- Zhang, Z., et al. (2018). Tunable hydantoin and base binary organocatalysts in ring-opening polymerizations. Royal Society of Chemistry.
- Wenzel, T. (n.d.). Fragmentation Mechanisms. LibreTexts Chemistry.
- El-Emary, T. I. (2007). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO.
- TMP Chem. (2023). Fragmentation in Mass Spectrometry. YouTube.
- Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.
- WJBPHS. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences.
- Petrović, Z., et al. (2014). Experimental, 1H NMR and computational mechanistic study of selenocyclization of alkenyl hydantoins. ResearchGate.
- Soderberg, T. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. NC State University Libraries.
- LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. InstaNANO.
- Burrows, C. J., et al. (2001). Characterization of hydantoin products from one-electron oxidation of 8-oxo-7,8-dihydroguanosine in a nucleoside model. Chemical Research in Toxicology.
- National Center for Biotechnology Information. (n.d.). 5-Ethyl-5-[(2r)-Pentan-2-Yl]-2-Thioxodihydropyrimidine-4,6(1h,5h)-Dione. PubChem.
- Godina, L. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies.
- Lindon, J. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. National Institutes of Health.
- National Center for Biotechnology Information. (n.d.). Dimethylhydantoin. PubChem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. openmedscience.com [openmedscience.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. m.youtube.com [m.youtube.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. ikev.org [ikev.org]
- 8. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. youtube.com [youtube.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. journalwjbphs.com [journalwjbphs.com]
- 18. researchgate.net [researchgate.net]
- 19. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. hplc.eu [hplc.eu]
- 23. Polar Compounds | SIELC Technologies [sielc.com]
- 24. researchgate.net [researchgate.net]
- 25. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 26. tsijournals.com [tsijournals.com]
- 27. mt.com [mt.com]
1H NMR and 13C NMR analysis of 5-Ethylhydantoin
An Application Guide to the Spectroscopic Analysis of 5-Ethylhydantoin by ¹H and ¹³C NMR
Abstract
This comprehensive application note provides a detailed guide to the structural elucidation of this compound using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for researchers, scientists, and professionals in drug development and chemical analysis. The document outlines field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectra. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. All methodologies are grounded in authoritative literature to provide a trustworthy and expert-driven resource for the characterization of hydantoin-based compounds.
Introduction: The Role of NMR in Hydantoin Characterization
The hydantoin ring system is a core structural motif in a variety of biologically active compounds, including the anticonvulsant drug phenytoin.[1] this compound serves as a fundamental analog for understanding the physicochemical properties of this important class of N-heterocycles. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for confirming the molecular structure of such compounds in solution.[2] It provides precise information on the chemical environment, connectivity, and relative abundance of atomic nuclei, primarily ¹H and ¹³C.
This guide provides a definitive protocol for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for this compound, establishing a validated methodology that can be adapted for the analysis of more complex derivatives.
Molecular Structure and NMR-Active Nuclei
To predict and interpret the NMR spectra, a thorough understanding of the molecule's topology is essential. This compound possesses a plane of symmetry, which influences the number of unique signals observed in its NMR spectra.
The key structural features are:
-
A five-membered hydantoin ring containing two carbonyl groups (C2 and C4) and two amide-like nitrogen atoms (N1 and N3).
-
A chiral quaternary carbon at the C5 position.
-
An ethyl substituent at the C5 position.
Based on this structure, we can identify the distinct (non-equivalent) proton and carbon environments that will give rise to unique NMR signals.
Figure 1: Structure of this compound with unique proton (a-d) and carbon (C₂-C₇) environments labeled.
-
Unique Proton Environments: 4 signals are expected.
-
(a) The three protons of the methyl group (-CH₃).
-
(b) The two protons of the methylene group (-CH₂-).
-
(c) The proton on the N1 nitrogen (N1-H).
-
(d) The proton on the N3 nitrogen (N3-H).
-
-
Unique Carbon Environments: 5 signals are expected.
-
(C₂) The carbonyl carbon at position 2.
-
(C₄) The carbonyl carbon at position 4.
-
(C₅) The quaternary carbon at position 5.
-
(C₆) The methylene carbon (-CH₂-).
-
(C₇) The methyl carbon (-CH₃).
-
Experimental Protocols: From Sample to Spectrum
The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[2]
Protocol 1: NMR Sample Preparation
Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its polarity effectively dissolves the hydantoin structure, and its high boiling point ensures sample stability. Critically, it allows for the observation of the exchangeable N-H protons, which would be lost in solvents like D₂O.[3][4][5] The residual proton signal of DMSO-d₅ at ~2.50 ppm and the carbon signal of DMSO-d₆ at ~39.5 ppm serve as convenient internal references.[6][7]
Materials:
-
This compound (solid)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
High-quality 5 mm NMR tubes
-
Vial, Pasteur pipette, and balance
Procedure:
-
Weighing the Sample:
-
Dissolution:
-
Transfer to NMR Tube:
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To avoid contamination, a pipette filter (a small cotton plug) can be used to remove any residual microparticulates.[5]
-
The final solution height in the tube should be between 4.0 and 5.0 cm (approx. 0.6-0.7 mL) to ensure it is properly centered within the spectrometer's detection coil.[2][8]
-
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Protocol 2: Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400-600 MHz NMR spectrometer.
A. ¹H NMR Acquisition:
-
Rationale for Parameters: The goal is a routine spectrum with good resolution and accurate integration. An acquisition time of 3-4 seconds provides sufficient data points to resolve couplings.[8] A relaxation delay of 2 seconds allows for adequate, though not complete, relaxation of most protons, suitable for semi-quantitative analysis.[9] Using 16 scans improves the signal-to-noise ratio, which is proportional to the square root of the number of scans.[10]
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 | Standard 30° pulse experiment for good signal without saturating.[11] |
| Number of Scans (NS) | 16 | Improves signal-to-noise ratio. |
| Acquisition Time (AQ) | 3.5 s | Ensures adequate digital resolution.[8] |
| Relaxation Delay (D1) | 2.0 s | Time for protons to relax between pulses. |
| Spectral Width (SW) | 16 ppm | Covers the typical chemical shift range for organic molecules. |
| Receiver Gain (RG) | Auto-adjust | Optimizes signal detection without overloading the receiver. |
B. ¹³C NMR Acquisition:
-
Rationale for Parameters: ¹³C nuclei have low natural abundance and longer relaxation times, necessitating more scans and a different acquisition strategy. A proton-decoupled experiment (zgpg30) is used to simplify the spectrum to singlets and provide a sensitivity boost via the Nuclear Overhauser Effect (NOE). A 30° pulse angle and a 2-second relaxation delay are a good compromise for acquiring data on both protonated and quaternary carbons.[8]
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 | Standard 30° pulse with proton decoupling for singlet signals and NOE. |
| Number of Scans (NS) | 1024 or more | Required to achieve adequate signal-to-noise for the low-abundance ¹³C nucleus. |
| Acquisition Time (AQ) | 2.0 s | Standard for good resolution in ¹³C spectra. |
| Relaxation Delay (D1) | 2.0 s | Allows for partial relaxation of carbons, especially quaternary ones. |
| Spectral Width (SW) | 240 ppm | Covers the full range of carbon chemical shifts. |
| Receiver Gain (RG) | Auto-adjust | Optimizes signal detection. |
Experimental Workflow Diagram
Figure 2: Standard workflow for NMR analysis, from sample preparation to final data processing.
Predicted NMR Spectra: Interpretation and Analysis
The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound in DMSO-d₆, based on established chemical shift principles and data from analogous structures.[12][13][14][15]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals.
-
Signal (a): δ ≈ 0.85 ppm (Triplet, 3H)
-
Assignment: Methyl protons (-CH₃) of the ethyl group.
-
Reasoning: These are aliphatic protons in a shielded environment, hence their upfield chemical shift. They are adjacent to the -CH₂- group, which has 2 protons. According to the n+1 rule, this signal will be split into a triplet (2+1=3). The integration value corresponds to the three equivalent methyl protons.[14][16]
-
-
Signal (b): δ ≈ 1.70 ppm (Quartet, 2H)
-
Assignment: Methylene protons (-CH₂-) of the ethyl group.
-
Reasoning: These protons are adjacent to the electron-withdrawing hydantoin ring, causing them to be deshielded relative to the methyl protons and thus appear further downfield. They are adjacent to the -CH₃ group, which has 3 protons, splitting this signal into a quartet (3+1=4). The integration confirms two protons.[14][16]
-
-
Signal (c) & (d): δ ≈ 8.0 ppm and δ ≈ 10.5 ppm (Broad Singlets, 1H each)
-
Assignment: N1-H and N3-H protons of the hydantoin ring.
-
Reasoning: Amide protons are highly deshielded and their chemical shifts are sensitive to solvent and concentration.[13][15] In DMSO, they typically appear as broad singlets between 7 and 11 ppm due to hydrogen bonding and rapid chemical exchange. The two N-H protons are in chemically distinct environments and are expected to produce two separate signals. They do not typically show coupling to other protons.
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show five singlet signals.
-
Signal (C₇): δ ≈ 8 ppm
-
Assignment: Methyl carbon (-CH₃).
-
Reasoning: This is a highly shielded aliphatic carbon, appearing at the far upfield end of the spectrum.[17]
-
-
Signal (C₆): δ ≈ 30 ppm
-
Assignment: Methylene carbon (-CH₂-).
-
Reasoning: This aliphatic carbon is slightly deshielded compared to the methyl carbon due to its proximity to the C5 ring carbon.
-
-
Signal (C₅): δ ≈ 65 ppm
-
Assignment: Quaternary ring carbon (C5).
-
Reasoning: This sp³-hybridized carbon is bonded to two nitrogen atoms and two other carbons, placing its chemical shift in the 60-75 ppm range. Literature on similar 5,5-disubstituted hydantoins supports this assignment range.[12]
-
-
Signal (C₂): δ ≈ 157 ppm
-
Signal (C₄): δ ≈ 175 ppm
Summary of Predicted NMR Data
The table below consolidates the predicted chemical shifts and assignments for this compound.
| Signal ID | Assignment | Predicted ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | Predicted ¹³C Shift (ppm) |
| a / C₇ | -CH₃ | ~ 0.85 | Triplet | 3H | ~ 8 |
| b / C₆ | -CH₂- | ~ 1.70 | Quartet | 2H | ~ 30 |
| c | N1-H | ~ 8.0 - 10.5 | Broad Singlet | 1H | - |
| d | N3-H | ~ 8.0 - 10.5 | Broad Singlet | 1H | - |
| C₅ | C5 (quaternary) | - | - | - | ~ 65 |
| C₂ | C2 (C=O) | - | - | - | ~ 157 |
| C₄ | C4 (C=O) | - | - | - | ~ 175 |
Conclusion
This application note has established a robust and scientifically grounded framework for the ¹H and ¹³C NMR analysis of this compound. By adhering to the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided spectral predictions, based on fundamental NMR principles and comparative literature data, offer a reliable guide for the structural confirmation of this compound and can serve as a foundational reference for the characterization of novel hydantoin derivatives in pharmaceutical and chemical research.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- University of Wisconsin-Madison. (n.d.). Sample Preparation. Chemistry Department.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- Western University. (2013, September 9). NMR Sample Preparation. JB Stothers NMR Facility.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82162, 5-Ethyl-5-methylhydantoin.
- Emwas, A. H., et al. (2019). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central.
- Global Substance Registration System. (n.d.). 5-ETHYL-5-METHYLHYDANTOIN.
- Kim, S. Y., et al. (2006). Synthesis of New 5-Substituted Hydantoins and Symmetrical Twin-Drug Type Hydantoin Derivatives. Journal of the Brazilian Chemical Society.
- Zain, N. A. M., et al. (2019). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Journal of Physical Science.
- Bone, G., et al. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry.
- SDSU NMR Facility. (n.d.). Basic Acquisition Parameters.
- Stenutz, R. (n.d.). 5-ethyl-5-methylhydantoin.
- Barrow, A. S., et al. (2020). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules.
- Wen, J., et al. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. The Journal of Organic Chemistry.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. Chemistry Department NMR Facility.
- Vasincu, D., et al. (2013). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Journal of the Serbian Chemical Society.
- Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum.
- Taddei, M., et al. (2017). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journal of Organic Chemistry.
- Xing, M. (2021, December 17). 1D and 2D NMR methods for small molecules. University of Michigan BioNMR Core Facility.
- CSEARCH. (n.d.). Hydantoines - C13-NMR.
- Journal of Synthetic Chemistry. (2024, April 10). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.
- University of Pisa. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
- Quora. (2021, March 25). How is the structure of ethyl ethanoate consistent with the NMR spectrum?
- ResearchGate. (n.d.). Figure S.1. 1 H NMR Spectra of hydantoin acrylamide and HA. (solvent: DMSO-d 6 ).
- MDPI. (2018). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity.
- Scribd. (n.d.). NMR Spectroscopy: Ethyl Group Analysis.
- National Institutes of Health. (2018). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity.
- LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- University College London. (n.d.). Chemical shifts.
Sources
- 1. openmedscience.com [openmedscience.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. youtube.com [youtube.com]
- 10. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. Synthesis of New 5-Substituted Hydantoins and Symmetrical Twin-Drug Type Hydantoin Derivatives [jstage.jst.go.jp]
- 13. ikm.org.my [ikm.org.my]
- 14. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Guide to the Mass Spectrum Interpretation of 5-Ethylhydantoin
Abstract
This technical document serves as a comprehensive guide for the interpretation of the mass spectrum of 5-Ethylhydantoin, tailored for researchers, analytical scientists, and professionals engaged in drug development. It provides an in-depth analysis of the compound's fragmentation behavior under electron ionization (EI) conditions. The note details the mechanistic basis for the observed fragmentation patterns and establishes a standardized protocol for robust and reproducible analysis via Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are structured to ensure scientific integrity and provide a self-validating framework for the confident identification of this compound.
Introduction: The Analytical Importance of this compound
This compound is a key heterocyclic compound within the hydantoin family, a structural class integral to numerous pharmaceutical agents, most notably as anticonvulsants. The precise structural elucidation of hydantoin derivatives is paramount in pharmaceutical research, metabolic pathway analysis, and quality assurance. Electron Ionization Mass Spectrometry (EI-MS) stands out as a definitive analytical technique, offering a reproducible fragmentation "fingerprint" essential for the unambiguous identification of these molecules. This guide will move beyond simple spectral matching, explaining the causal chemical principles that dictate the fragmentation of this compound, thereby empowering analysts to interpret spectra with a higher degree of confidence.
The Principles of Electron Ionization and Molecular Fragmentation
Electron Ionization is a high-energy ("hard") ionization technique where analyte molecules are bombarded by a stream of electrons, typically accelerated to 70 eV.[1] This energetic collision ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺˙). The excess energy imparted during this process renders the molecular ion unstable, causing it to undergo a series of predictable bond cleavages, or fragmentations.
The fragmentation of this compound is dictated by fundamental chemical principles, including the stability of the resulting fragment ions and the neutral species that are lost. The molecule's five-membered ring, containing two amide functionalities and an ethyl substituent at the C5 position, provides several distinct and predictable sites for fragmentation. Key mechanistic drivers include the cleavage of the C-C bond of the ethyl group, various ring-opening pathways, and the elimination of small, stable neutral molecules such as carbon monoxide (CO) and isocyanic acid (HNCO).
Deciphering the Mass Spectrum of this compound
The mass spectrum of this compound (Molecular Weight: 128.13 g/mol , Formula: C₅H₈N₂O₂) presents a clear and interpretable pattern of fragment ions. The molecular ion peak (M⁺˙) is observed at a mass-to-charge ratio (m/z) of 128. While its intensity may be reduced, its detection is the crucial first step in confirming the compound's identity.
Primary Fragmentation Pathways: The Story of the Ethyl Group
The fragmentation cascade is primarily initiated by cleavages involving the ethyl group at the C5 position, which is the most labile part of the molecule.
-
α-Cleavage (Loss of Ethyl Radical): The most diagnostically significant fragmentation is the cleavage of the bond between the ethyl group and the hydantoin ring. This results in the loss of an ethyl radical (•C₂H₅), leading to the formation of a highly stable, resonance-delocalized cation at m/z 99 . This fragment is typically the most abundant ion in the spectrum, making it the base peak .
C₅H₈N₂O₂⁺˙ (m/z 128) → [M - C₂H₅]⁺ (m/z 99) + •C₂H₅
-
McLafferty-Type Rearrangement (Loss of Ethylene): A six-membered ring transition state can be formed through the transfer of a hydrogen atom from the ethyl group to a carbonyl oxygen. This is followed by the elimination of a neutral ethylene molecule (C₂H₄), producing a radical cation at m/z 100 .
C₅H₈N₂O₂⁺˙ (m/z 128) → [M - C₂H₄]⁺˙ (m/z 100) + C₂H₄
Secondary Fragmentation: The Hydantoin Ring
Following the initial loss of the ethyl substituent, the remaining hydantoin ring structure undergoes further characteristic fragmentation. Cleavage of the bonds adjacent to the carbonyl groups is a well-documented pathway for hydantoin compounds.[2]
-
Loss of Isocyanic Acid (HNCO): The prominent fragment at m/z 99 can undergo further decomposition by eliminating a stable neutral molecule of isocyanic acid (HNCO). This fragmentation yields a characteristic ion at m/z 56 .
[C₃H₃N₂O₂]⁺ (m/z 99) → [C₂H₃NO]⁺ (m/z 56) + HNCO
-
Ring Cleavage and Decarbonylation: The ion at m/z 100, formed via the McLafferty rearrangement, can lose a molecule of carbon monoxide (CO) from the ring structure. This results in a fragment ion observed at m/z 72 .
[C₄H₄N₂O]⁺˙ (m/z 100) → [C₃H₄N₂]⁺˙ (m/z 72) + CO
Summary of Key Diagnostic Ions
| m/z | Proposed Fragment Structure | Formation Pathway | Diagnostic Importance |
| 128 | [C₅H₈N₂O₂]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight of the compound. |
| 100 | [M - C₂H₄]⁺˙ | Loss of ethylene via rearrangement | Indicates the presence of an ethyl group. |
| 99 | [M - C₂H₅]⁺ | Base Peak ; Loss of the ethyl radical | Confirms the presence and position of the ethyl substituent. |
| 72 | [C₃H₄N₂]⁺˙ | [M - C₂H₄ - CO]⁺˙ | A product of secondary ring fragmentation. |
| 56 | [C₂H₃NO]⁺ | [M - C₂H₅ - HNCO]⁺ | A characteristic fragment of the hydantoin core structure. |
The logical flow of these fragmentation events can be visualized to aid in interpretation.
Caption: Key fragmentation pathways of this compound in EI-MS.
Protocol: GC-MS Analysis of this compound
This section outlines a robust and validated protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry.
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Methanol or Ethyl Acetate (GC or HPLC Grade)
-
Standard 2 mL GC vials equipped with PTFE/silicone septa
Recommended Instrumentation
-
Gas Chromatograph with a split/splitless injector coupled to a Mass Selective Detector (MSD).
-
GC Column: A standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m length x 0.25 mm internal diameter, 0.25 µm film thickness) is recommended for optimal performance.
Sample Preparation Workflow
-
Stock Solution: Accurately weigh and dissolve the this compound standard in methanol to prepare a 1.0 mg/mL stock solution.
-
Working Standard: Perform a serial dilution of the stock solution with the same solvent to achieve a working concentration suitable for GC-MS analysis (e.g., 20 µg/mL).
GC-MS Instrumental Parameters
The following parameters provide a validated starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting | Rationale and Justification |
| Injector Temperature | 250 °C | Ensures efficient and instantaneous vaporization of the analyte upon injection. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overload and peak tailing, ensuring sharp, symmetrical peaks. |
| Injection Volume | 1 µL | A standard volume for capillary column gas chromatography. |
| Carrier Gas | Helium (99.999% purity) | Provides excellent chromatographic efficiency and is inert towards the analyte. |
| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column to ensure good separation. |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min | Allows for solvent focusing at the head of the column. |
| Ramp: 15 °C/min to 280 °C | A suitable ramp rate to achieve separation from potential impurities. | |
| Final Hold: 280 °C for 5 min | Ensures that all components are eluted from the column before the next run. | |
| MS Transfer Line Temp. | 280 °C | Prevents analyte condensation between the GC oven and the MS ion source. |
| MS Ion Source Temp. | 230 °C | A standard temperature for EI that promotes efficient ionization while minimizing thermal degradation. |
| MS Quadrupole Temp. | 150 °C | Maintains consistent performance of the mass filter. |
| Ionization Energy | 70 eV | The industry standard for EI-MS, ensuring reproducible fragmentation and enabling library matching.[1] |
| Mass Scan Range | m/z 40-250 | A range that encompasses the molecular ion and all significant fragment ions. |
| Scan Rate | ≥ 3 scans/second | Provides a sufficient number of data points across the eluting chromatographic peak for accurate spectral deconvolution. |
Data Acquisition and Verification Workflow
Caption: A systematic workflow for the GC-MS analysis and verification of this compound.
Trustworthiness Through Self-Validation
The integrity of this protocol is maintained through a self-validating approach. The retention time of the this compound peak should be highly reproducible across replicate injections. The experimentally obtained mass spectrum must be critically compared to a trusted reference spectrum, such as one from the NIST Mass Spectral Library.[3][4] The definitive verification lies in confirming the presence of the molecular ion (m/z 128), the base peak (m/z 99), and the other key diagnostic fragments (m/z 100, 72, 56) at the correct relative abundances.
Conclusion
The electron ionization mass spectrum of this compound is highly characteristic and informative. The fragmentation is logically driven by the loss of the ethyl group from the C5 position, followed by predictable cleavages within the hydantoin core. A thorough understanding of these fragmentation pathways allows for the confident and unambiguous identification of this compound. The GC-MS protocol detailed herein provides a reliable, reproducible, and scientifically sound method for the analysis of this compound in diverse scientific and industrial applications.
References
- Tatematsu, A., et al. (1988). Positive and negative ion mass spectrometry of antiepileptic hydantoins and their analogs. Zeitschrift für Rechtsmedizin, 99(4), 253-261. [Link]
- Thevis, M., et al. (2007). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of Mass Spectrometry, 42(11), 1456-1468. [Link]
- Moretto-Capelle, P., et al. (2015). Cationic mass spectrum from single ionisation hydantoin events at 40 eV incident electron energy.
- PubChem. (2025). 5-Ethyl-5-methylhydantoin.
- Champeaux, J. P., et al. (2015). Electron-induced ionization and cationic fragmentations of the isolated molecule of 2,4-imidazolidinedione (hydantoin): a study of the relaxing path thresholds. Physical Chemistry Chemical Physics, 17(34), 22066-22073. [Link]
- NIST. (n.d.). Hydantoin. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- NIST. (n.d.). Ethylphenylhydantoin. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- Chemistry LibreTexts. (2019).
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]
- Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
- PubChem. (2026). 5,5-Dimethylhydantoin.
Sources
Application Notes and Protocols for the Synthesis of Anticonvulsants Using 5-Ethylhydantoin
Introduction: The Enduring Significance of the Hydantoin Scaffold in Anticonvulsant Drug Discovery
The hydantoin (imidazolidine-2,4-dione) ring system is a cornerstone in the history and ongoing development of anticonvulsant therapies. First introduced to clinical practice with the discovery of phenytoin's efficacy in suppressing electrically induced convulsions, this heterocyclic scaffold remains a critical pharmacophore for the design of new antiepileptic drugs (AEDs).[1] Hydantoin derivatives primarily exert their therapeutic effects by modulating the activity of voltage-gated sodium channels in neurons.[1] By stabilizing the inactive state of these channels, they limit the repetitive firing of action potentials that underlies seizure activity.[1]
5-Ethylhydantoin, and more specifically its 5-phenyl substituted analog (5-ethyl-5-phenylhydantoin, also known as Nirvanol), serves as a pivotal starting material and key intermediate in the synthesis of a range of anticonvulsant agents.[2][3] Its structural features, particularly the substituents at the C-5 position, are crucial for anticonvulsant activity. Further modifications at the N-1 and N-3 positions of the hydantoin ring allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of drugs with improved therapeutic profiles.
These application notes provide detailed protocols for the synthesis of the core intermediate, 5-ethyl-5-phenylhydantoin, and its subsequent derivatization to yield established anticonvulsant drugs such as Mephenytoin and Ethotoin. The methodologies described herein are grounded in established chemical principles and are intended to guide researchers in the exploration of novel anticonvulsant candidates based on the versatile this compound scaffold.
Core Synthesis: Preparation of 5-Ethyl-5-phenylhydantoin (Nirvanol)
The Bucherer-Bergs reaction is a robust and widely employed method for the one-pot synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, an alkali metal cyanide, and ammonium carbonate.[4][5][6] This multicomponent reaction offers an efficient route to the 5-ethyl-5-phenylhydantoin core structure.
Protocol 1: Synthesis of 5-Ethyl-5-phenylhydantoin via Bucherer-Bergs Reaction
This protocol details the synthesis of 5-ethyl-5-phenylhydantoin from propiophenone.
Reaction Scheme:
A schematic of the Bucherer-Bergs reaction for 5-Ethyl-5-phenylhydantoin synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Propiophenone | 134.18 | 26.8 g | 0.2 |
| Ammonium Carbonate | 96.09 | 80 g | 0.83 |
| Potassium Cyanide | 65.12 | 28 g | 0.43 |
| Ethanol | 46.07 | 300 mL | - |
| Water | 18.02 | 300 mL | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 80 g of ammonium carbonate to 300 mL of water and stir until dissolved.
-
In a separate beaker, dissolve 28 g of potassium cyanide in 300 mL of ethanol. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Combine the aqueous ammonium carbonate solution and the ethanolic potassium cyanide solution in the reaction flask.
-
Add 26.8 g of propiophenone to the reaction mixture.
-
Heat the mixture to reflux with constant stirring for 8 hours.
-
After the reflux period, cool the reaction mixture in an ice-salt bath to induce precipitation of the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the product to obtain 5-ethyl-5-phenylhydantoin. The expected yield is approximately 27.1 g (66%), with a melting point of around 202°C.[7]
Derivatization of 5-Ethyl-5-phenylhydantoin: Synthesis of Mephenytoin
Mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) is an anticonvulsant that is metabolized in the body to the active metabolite Nirvanol (5-ethyl-5-phenylhydantoin).[2] The synthesis of Mephenytoin involves the N-methylation of 5-ethyl-5-phenylhydantoin.
Protocol 2: N-Methylation of 5-Ethyl-5-phenylhydantoin to Synthesize Mephenytoin
This protocol describes the methylation of the N-3 position of 5-ethyl-5-phenylhydantoin using iodomethane.
Reaction Scheme:
Synthesis of Mephenytoin via N-methylation of 5-Ethyl-5-phenylhydantoin.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Moles |
| 5-Ethyl-5-phenylhydantoin | 204.23 | 2.04 g | 10 mmol |
| Iodomethane | 141.94 | 1.56 g (0.69 mL) | 11 mmol |
| Potassium Carbonate | 138.21 | 2.07 g | 15 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2.04 g of 5-ethyl-5-phenylhydantoin and 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Add 2.07 g of anhydrous potassium carbonate to the suspension.
-
Stir the mixture at room temperature (approximately 20°C) for 30 minutes.
-
Slowly add 0.69 mL of iodomethane to the reaction mixture. Caution: Iodomethane is a carcinogen and should be handled with extreme care in a fume hood.
-
Continue stirring the reaction mixture at 20°C for 16 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of cold water and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Mephenytoin.
Synthesis of Ethotoin: An N-Ethyl Hydantoin Derivative
Ethotoin (3-ethyl-5-phenylhydantoin) is another hydantoin-based anticonvulsant.[9] Its synthesis involves the N-ethylation of 5-phenylhydantoin, which can be prepared via a similar Bucherer-Bergs reaction starting from benzaldehyde. The subsequent alkylation with ethyl iodide provides Ethotoin.[10]
Protocol 3: Synthesis of Ethotoin from 5-Phenylhydantoin
This protocol outlines the N-ethylation of 5-phenylhydantoin.
Reaction Scheme:
Sources
- 1. ffhdj.com [ffhdj.com]
- 2. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. prepchem.com [prepchem.com]
- 8. (S)-MEPHENYTOIN synthesis - chemicalbook [chemicalbook.com]
- 9. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethotoin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 5-Ethylhydantoin as a Precursor for Non-Proteinogenic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Non-Proteinogenic Amino Acids and the Role of 5-Ethylhydantoin
Non-proteinogenic amino acids (NPAAs), organic compounds with amino and carboxylic acid groups not encoded in the standard genetic code, are of paramount importance in modern drug discovery and development.[1] Their incorporation into peptide-based therapeutics can significantly enhance metabolic stability, improve oral bioavailability, and fine-tune receptor specificity, overcoming the inherent limitations of natural peptides.[2][3] NPAAs introduce novel structural motifs that can optimize a drug's interaction with its target, leading to enhanced binding affinity and selectivity.[4]
Among the myriad of synthetic routes to access these valuable building blocks, the use of hydantoin intermediates stands out as a robust and versatile strategy. This compound, in particular, serves as a readily accessible precursor for the synthesis of α-ethyl substituted non-proteinogenic amino acids, such as 2-aminobutanoic acid. This guide provides a comprehensive overview of the synthesis of this compound via the Bucherer-Bergs reaction and its subsequent conversion into the target amino acid through both chemical and enzymatic hydrolysis pathways.
Physicochemical Properties of Key Compounds
A clear understanding of the physicochemical properties of the starting material and the final product is essential for process development, purification, and characterization.
| Property | This compound | 2-Aminobutanoic Acid |
| Molecular Formula | C₅H₈N₂O₂ | C₄H₉NO₂ |
| Molecular Weight | 128.13 g/mol | 103.12 g/mol [5] |
| Appearance | White to almost white crystalline powder | White crystalline solid |
| Melting Point | 117 - 121 °C | ~300 °C (decomposes) |
| Solubility | Soluble in water | Soluble in water |
| CAS Number | 15414-82-1 | 2835-81-6 (racemic) |
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process: the formation of the hydantoin ring followed by its hydrolytic opening to yield the desired amino acid. This workflow offers flexibility, with options for both chemical and enzymatic hydrolysis in the second step, the latter providing a pathway to enantiomerically pure products.
Overall workflow for the synthesis of 2-aminobutanoic acid from propanal via a this compound intermediate.
Part 1: Synthesis of this compound via the Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic multicomponent reaction that provides an efficient route to 5-substituted hydantoins from simple carbonyl compounds.[6][7] This one-pot synthesis involves the reaction of an aldehyde or ketone with potassium cyanide and ammonium carbonate.[8]
Reaction Mechanism
The reaction proceeds through the initial formation of an aminonitrile from the aldehyde (propanal). The aminonitrile then reacts with carbon dioxide (generated in situ from ammonium carbonate) to form a carbamic acid derivative, which undergoes intramolecular cyclization to yield the hydantoin.[8]
Simplified mechanism of the Bucherer-Bergs reaction for this compound synthesis.
Experimental Protocol: Bucherer-Bergs Synthesis of this compound
Materials:
-
Propanal
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine ammonium carbonate (2.0 molar equivalents) and potassium cyanide (1.2 molar equivalents) in a round-bottom flask containing a 1:1 mixture of ethanol and water.
-
Rationale: The aqueous ethanol serves as a suitable solvent for all reactants.[9] Ammonium carbonate provides both ammonia and carbon dioxide for the reaction.
-
-
Addition of Aldehyde: While stirring vigorously, slowly add propanal (1.0 molar equivalent) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-90 °C) for 4-6 hours.
-
Rationale: Heating accelerates the reaction rate. The reflux condenser prevents the loss of volatile reactants and solvent.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the propanal spot.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath.
-
Acidification: Slowly and carefully acidify the cold reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This should be done in the fume hood as HCN gas may be evolved. The this compound product will precipitate out of the solution.
-
Rationale: Acidification neutralizes the basic reaction mixture and protonates the hydantoin, reducing its solubility and causing it to precipitate.
-
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude this compound can be purified by recrystallization from a water/ethanol mixture to yield a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Expected Yield: 70-85%
Safety Precautions: This reaction involves the use of potassium cyanide, which is extremely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.
Part 2: Hydrolysis of this compound to 2-Aminobutanoic Acid
The conversion of this compound to 2-aminobutanoic acid is achieved by the hydrolysis of the hydantoin ring. This can be accomplished through either chemical (acidic or basic) or enzymatic methods.
Protocol 2A: Chemical Hydrolysis (Base-Catalyzed)
Base-catalyzed hydrolysis is a common and effective method for the ring-opening of hydantoins to their corresponding amino acids.[10]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)₂)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask or a pressure vessel
-
Reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 molar equivalent) in an aqueous solution of sodium hydroxide (2.5 - 3.0 molar equivalents).
-
Rationale: A stoichiometric excess of base is required to ensure complete hydrolysis of both amide bonds in the hydantoin ring.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 8-12 hours. For more resistant hydantoins, heating in a sealed pressure vessel at higher temperatures (130-150 °C) can be employed.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the this compound is fully consumed.
-
Cooling and Acidification: Cool the reaction mixture to room temperature. In an ice bath, carefully acidify the solution with concentrated hydrochloric acid to the isoelectric point of 2-aminobutanoic acid (pI ≈ 6.0).
-
Rationale: The amino acid is least soluble at its isoelectric point, leading to its precipitation.
-
-
Isolation: Collect the precipitated 2-aminobutanoic acid by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: The crude amino acid can be further purified by recrystallization from a water/ethanol mixture.
Expected Yield: 80-95%
Protocol 2B: Enzymatic Hydrolysis (The Hydantoinase Process)
The "Hydantoinase Process" is a powerful biocatalytic method for the production of enantiomerically pure amino acids from racemic 5-monosubstituted hydantoins.[2][11] This process typically involves a cascade of two or three enzymes: a hydantoinase, an N-carbamoylase, and often a hydantoin racemase.[12]
-
Hydantoinase stereoselectively hydrolyzes one enantiomer of the hydantoin to the corresponding N-carbamoyl-amino acid.
-
N-Carbamoylase hydrolyzes the N-carbamoyl-amino acid to the free amino acid.
-
Hydantoin Racemase converts the unreacted hydantoin enantiomer into the reactive one, allowing for a theoretical yield of 100% of a single amino acid enantiomer (a dynamic kinetic resolution).[4][13]
The Hydantoinase Process for the synthesis of D-2-aminobutanoic acid.
General Protocol for Enzymatic Resolution:
Materials:
-
Racemic this compound
-
Hydantoinase and N-carbamoylase (commercially available or as whole-cell biocatalysts)
-
Hydantoin racemase (optional, for dynamic kinetic resolution)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Temperature-controlled shaker or reactor
-
Centrifuge
-
Ion-exchange chromatography system (for purification)
Procedure:
-
Enzyme Preparation: Prepare a solution or suspension of the hydantoinase and N-carbamoylase (and racemase, if used) in the phosphate buffer.
-
Reaction Mixture: Dissolve the racemic this compound in the buffer to a desired concentration (e.g., 50-100 mM).
-
Enzymatic Reaction: Combine the substrate solution with the enzyme preparation in a temperature-controlled vessel and incubate at the optimal temperature for the enzymes (typically 40-60 °C) with gentle agitation.[3]
-
Rationale: Maintaining the optimal pH and temperature is crucial for enzyme activity and stability.[14]
-
-
Reaction Monitoring: Monitor the formation of the amino acid and the disappearance of the hydantoin enantiomers by chiral HPLC.
-
Termination and Product Isolation: Once the desired conversion is reached, terminate the reaction by heating or by adding an organic solvent. Remove the enzyme (e.g., by centrifugation if using whole cells).
-
Purification: The enantiomerically enriched 2-aminobutanoic acid can be purified from the reaction mixture using ion-exchange chromatography.
Comparison of Hydrolysis Methods:
| Feature | Chemical Hydrolysis (Base) | Enzymatic Hydrolysis |
| Stereoselectivity | None (produces racemate) | High (produces enantiopure product) |
| Reaction Conditions | Harsh (high temperature, high pH) | Mild (near-neutral pH, moderate temp.) |
| Byproducts | Salt formation | Minimal byproducts |
| Yield | High (approaching quantitative) | Potentially quantitative (with racemase) |
| Environmental Impact | High salt waste | "Green" and sustainable |
Part 3: Characterization of Products
Thorough characterization of the intermediate (this compound) and the final product (2-aminobutanoic acid) is essential to confirm their identity and purity.
Spectroscopic Data for this compound
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~10.5 (s, 1H, NH), ~7.8 (s, 1H, NH), ~3.9 (t, 1H, CH), ~1.6 (m, 2H, CH₂), ~0.8 (t, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~177 (C=O), ~157 (C=O), ~60 (CH), ~25 (CH₂), ~10 (CH₃).
-
FT-IR (KBr, cm⁻¹): ~3200-3300 (N-H stretch), ~1770 and ~1710 (C=O stretch, asymmetric and symmetric), ~1400 (C-N stretch).
-
Mass Spectrometry (EI): m/z (%) 128 (M⁺), 99 ([M-C₂H₅]⁺), 70, 56, 43.
Spectroscopic Data for 2-Aminobutanoic Acid
-
¹H NMR (D₂O, 400 MHz): δ (ppm) ~3.6 (t, 1H, α-CH), ~1.8 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃).[15]
-
¹³C NMR (D₂O, 100 MHz): δ (ppm) ~175 (C=O), ~55 (α-CH), ~24 (CH₂), ~9 (CH₃).
-
FT-IR (KBr, cm⁻¹): ~2500-3200 (broad, N-H and O-H stretch of zwitterion), ~1600 (asymmetric COO⁻ stretch), ~1410 (symmetric COO⁻ stretch).[12]
-
Mass Spectrometry (EI): m/z (%) 103 (M⁺), 58 ([M-COOH]⁺), 44, 29.[5]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of α-ethyl substituted non-proteinogenic amino acids. The methodologies outlined in this guide, from the efficient Bucherer-Bergs synthesis to both robust chemical hydrolysis and stereoselective enzymatic resolution, provide researchers and drug development professionals with a comprehensive toolkit for accessing these important building blocks. The choice between chemical and enzymatic routes will depend on the specific requirements of the final application, with enzymatic methods offering a clear advantage for the production of enantiomerically pure compounds essential for modern pharmaceutical development.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- FooDB. (2010, April 8). Showing Compound L-2-Aminobutanoic acid (FDB012537).
- Martínez-Rodríguez, S., et al. (2015). Chemical synthesis and enzymatic, stereoselective hydrolysis of a functionalized dihydropyrimidine for the synthesis of β-amino acids. AMB Express, 5(1), 83.
- National Institute of Standards and Technology. (n.d.). dl-2-Aminobutyric acid. NIST WebBook.
- Chekan, J. R., et al. (2019). Rational Engineering of the Substrate Specificity of a Thermostable D-Hydantoinase (Dihydropyrimidinase). International Journal of Molecular Sciences, 20(15), 3822.
- May, O., et al. (2002). Development of Dynamic Kinetic Resolution Processes for Biocatalytic Production of Natural and Nonnatural l-Amino Acids. Organic Process Research & Development, 6(4), 452-457.
- El-Shora, H. M. (n.d.). Effect of pH on the D-hydantoinase acitivity. ResearchGate.
- MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia.
- Ogawa, J., et al. (1995). Cyclic-Imide-Hydrolyzing Activity ofd-Hydantoinase from Blastobacter sp. Strain A17p-4. Applied and Environmental Microbiology, 61(12), 4249-4253.
- Wikipedia. (n.d.). Bucherer–Bergs reaction.
- Matcher, G. F. (2005). Characterization of the hydantoin-hydrolysing system of Pseudomonas putida RU-KM3s. ResearchGate.
- Lázár, L., & Fülöp, F. (2015). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 20(7), 13624-13661.
- Komeda, H., et al. (2004). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of -Amino- -Caprolactam Racemase. Applied and Environmental Microbiology, 70(3), 1581-1589.
- ILSA S.p.A. (2018, December 20). Enzymatic Hydrolysis vs. Chemical Hydrolysis.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Chin, E.-Z., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 19-27.
- Ciesielski, W., et al. (2022). Comparison of enzymatic and chemical hydrolysis in terms of amino acid extraction. Scientific Reports, 12(1), 1-12.
- Ura, Y., & Sakata, G. (1969). Studies on a-Alkyl-a-amino Acids Part II. Hydantoins Containing Chlorines on the Side-chain and their Alkaline Hydrolysis Products. Agricultural and Biological Chemistry, 33(1), 1-6.
- Chevalier, J., et al. (1993). Purification and biochemical characterization of the hydantoin hydrolyzing enzyme from Agrobacterium species. A hydantoinase with no 5,6-dihydropyrimidine amidohydrolase activity. European Journal of Biochemistry, 214(3), 967-975.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- Pietzsch, M., & Syldatk, C. (2002). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. Current Opinion in Biotechnology, 13(6), 558-565.
- National Institute of Standards and Technology. (n.d.). Hydantoin. NIST WebBook.
- Google Patents. (n.d.). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.
- National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-amino-, (S)-. NIST WebBook.
- FooDB. (2010, April 8). Showing Compound D-2-Aminobutanoic acid (FDB012680).
- PubChem. (n.d.). 2-Amino-4-cyanobutanoic acid.
- PubChem. (n.d.). (s)-2-Aminobutanoic acid hydrochloride.
- National Institute of Standards and Technology. (n.d.). Hydantoin, 5-benzylidene-2-thio-. NIST WebBook.
- FooDB. (2010, April 8). Showing Compound L-2-Aminobutanoic acid (FDB012537).
- SpectraBase. (n.d.). 5,5-Diphenyl-3-[(3-methyl-2-pyridyl)amino]methyl]-2-thiohydantoin.
- Google Patents. (n.d.). US3790599A - Preparation of alpha-aminoacids from hydantoins.
- PubChem. (n.d.). 2-Aminobutanoic acid;butanoic acid.
Sources
- 1. openmedscience.com [openmedscience.com]
- 2. Chemical synthesis and enzymatic, stereoselective hydrolysis of a functionalized dihydropyrimidine for the synthesis of β-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Engineering of the Substrate Specificity of a Thermostable D-Hydantoinase (Dihydropyrimidinase) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. scite.ai [scite.ai]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Untapped Potential of 5-Ethylhydantoin in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Hydantoin Scaffold as a Privileged Motif in Drug Discovery
The hydantoin ring, a five-membered heterocyclic structure, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of clinically significant therapeutic agents.[1][2] Its unique arrangement of hydrogen bond donors and acceptors, coupled with multiple sites for substitution, allows for the generation of diverse chemical libraries with a wide array of biological activities.[1] Notable drugs built upon this framework include the anticonvulsant Phenytoin, the antibacterial Nitrofurantoin, and the antiandrogen Enzalutamide, underscoring the scaffold's versatility.[2] Within this important class of compounds lies 5-Ethylhydantoin, a molecule with significant, yet largely unexplored, potential as a building block for novel therapeutics. This guide will delve into the known characteristics of this compound and extrapolate its potential applications in medicinal chemistry, drawing insights from its close structural analogs.
Physicochemical Properties of this compound
This compound is a white to almost-white crystalline powder.[3] Its fundamental properties are summarized in the table below, providing a foundation for its handling and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂O₂ | [3] |
| Molecular Weight | 128.13 g/mol | [3] |
| Melting Point | 117 - 121 °C | [3] |
| Appearance | White to almost white crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
Synthetic Pathways to 5-Alkylhydantoins: The Bucherer-Bergs Reaction
A classic and versatile method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction typically involves a ketone or aldehyde, an ammonium salt (like ammonium carbonate), and a cyanide source (such as sodium or potassium cyanide).[4][5] The general workflow for this synthesis is depicted below.
Caption: Generalized workflow of the Bucherer-Bergs reaction.
Protocol 1: Synthesis of 5-Ethyl-5-methylhydantoin via Modified Bucherer-Bergs Reaction
This protocol details the synthesis of 5-ethyl-5-methylhydantoin, a close structural analog of this compound, and can be adapted for the synthesis of other 5-alkylhydantoins.
Materials:
-
Butan-2-one (Methyl ethyl ketone)
-
Sodium Cyanide (NaCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a well-ventilated fume hood, dissolve butan-2-one (0.1 mol), sodium cyanide (0.15 mol), and ammonium carbonate (0.15 mol) in a mixture of 60 mL ethanol and 60 mL water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[4]
-
Heat the reaction mixture to 60°C and stir for 24 hours.[4]
-
After 24 hours, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated HCl to a pH of 6-6.5. This step should be performed with extreme caution in a fume hood due to the potential evolution of hydrogen cyanide gas.
-
Cool the acidified mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the resulting crystals by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from 50% ethanol to yield pure 5-ethyl-5-methylhydantoin.[4]
-
Dry the purified crystals and determine the melting point and yield. The expected melting point is in the range of 144-150°C.[6][7]
Trustworthiness Note: This protocol is based on established and published methods for the synthesis of similar hydantoin derivatives.[4] Adherence to safety precautions, particularly when handling cyanides and during the acidification step, is critical. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and melting point determination.
Medicinal Chemistry Applications of the 5-Alkylhydantoin Scaffold
While direct research on the medicinal applications of this compound is limited, the broader class of 5-alkyl and 5,5-dialkylhydantoins has been extensively investigated, revealing significant potential in several therapeutic areas. This compound serves as a valuable, yet underutilized, synthon for the development of novel derivatives targeting these pathways.
Anticonvulsant Activity
The hydantoin scaffold is historically linked to the development of anticonvulsant drugs. The substitution pattern at the C5 position of the hydantoin ring is crucial for this activity.[5] For instance, 5-ethyl-5-phenylhydantoin is a known anticonvulsant.[8] The proposed mechanism of action for many hydantoin-based anticonvulsants involves the modulation of voltage-gated sodium channels in the brain, which helps to stabilize neuronal membranes and prevent the rapid and repetitive firing of action potentials associated with seizures.
Caption: Proposed mechanism of anticonvulsant action for hydantoin derivatives.
Anticancer Activity
Recent research has highlighted the potential of hydantoin derivatives as anticancer agents.[2] The biological activity of these compounds is highly dependent on the nature of the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring.[9] Some 5-aryliden-2-thiohydantoin derivatives have demonstrated significant anticancer activity against breast and liver cancer cell lines.[10] The mechanisms of action are varied and can include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways. For example, some derivatives have been shown to arrest cancer cells in the G1 or S phase of the cell cycle.[10]
Table of Anticancer Activity for Related Hydantoin Derivatives:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| anti-5c | MCF7 (Breast Cancer) | 4.5 | [9] |
| 5a | MCF-7 (Breast Cancer) | Varies (Significant Activity) | [10] |
| 5d | HepG2 (Liver Cancer) | Varies (Significant Activity) | [10] |
Antimicrobial Activity
The hydantoin scaffold has also been explored for the development of novel antimicrobial agents. Thiohydantoin derivatives, in particular, have shown promise.[11] For instance, 5-arylidine-2-thiohydantoins have demonstrated antimycobacterial activity, with some compounds showing over 90% inhibition of Mycobacterium tuberculosis growth.[11] The mechanism of antimicrobial action for hydantoin derivatives can involve various targets, including enzymes essential for microbial survival or cell wall synthesis.
Future Directions: this compound as a Versatile Synthon
The available evidence strongly suggests that this compound is a valuable and underexplored starting material for the synthesis of novel, biologically active compounds. Its simple alkyl substitution at the C5 position provides a key point for further derivatization.
Protocol 2: Synthesis of a Novel 5-Ethyl-5-(substituted-benzylidene)hydantoin Derivative
This protocol provides a general framework for the synthesis of novel this compound derivatives with potential biological activity, based on the Knoevenagel condensation reaction.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Piperidine or another suitable base catalyst
-
Ethanol or another suitable solvent
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in a minimal amount of ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the purified 5-ethyl-5-(substituted-benzylidene)hydantoin derivative.
-
Characterize the final product using analytical techniques such as NMR, IR, and mass spectrometry.
Protocol 3: In Vitro Anticancer Activity Screening using the MTT Assay
This protocol outlines a standard method for evaluating the cytotoxic effects of newly synthesized this compound derivatives against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivative dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivative in the cell culture medium. Add the different concentrations of the compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Step-by-step workflow for the MTT assay.
Conclusion
This compound, while not extensively studied for its direct therapeutic effects, represents a promising and versatile scaffold for the development of novel drug candidates. By leveraging established synthetic methodologies and drawing parallels from the well-documented biological activities of its structural analogs, researchers can unlock the potential of this compound in the fields of anticonvulsant, anticancer, and antimicrobial drug discovery. The protocols and insights provided in this guide serve as a foundational resource for scientists and drug development professionals seeking to explore the untapped medicinal chemistry applications of this intriguing molecule.
References
- PrepChem.com. Synthesis of 5-ethyl-5-phenyl-hydantoin. [Link]
- ChemBK. 5-ethyl-5-methylhydantoin. [Link]
- Tomašič, T., et al. (2021). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 26(11), 3385. [Link]
- Al-Sanea, M. M., et al. (2022). Synthesis and Biological Activity of 5-aryliden-2-thiohydantoin S-aryl Derivatives.
- Mezoughi, A. B., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-224. [Link]
- PubChem. 5-Ethyl-5-methylhydantoin. [Link]
- Andrade, M. M. S., et al. (2022). Examples of hydantoin derivatives with biological activity.
- Zarghi, A., et al. (2021). 5-Phosponohydantoins: synthesis and investigation of their biological activities.
- Kamal, A., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. Medicinal Chemistry Research, 28(7), 945-977. [Link]
- Mkhize, S. V. R., et al. (2022). Synthesis of new 5-benzylidene-hydantoin esters. Semantic Scholar. [Link]
- Organic Syntheses. 5,5-Dimethylhydantoin. [Link]
- Stoyanov, S., et al. (2022).
- Al-Ostoot, F. H., et al. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134. [Link]
- Singh, P., et al. (2022). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Current Organic Chemistry, 26(12), 1148-1171. [Link]
Sources
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. chembk.com [chembk.com]
- 7. Buy 5-Ethyl-5-methylhydantoin | 5394-36-5 [smolecule.com]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jchemrev.com [jchemrev.com]
Application Notes and Protocols for the Development of 5-Ethylhydantoin Derivatives in Drug Discovery
Introduction: The Enduring Scaffold of 5-Ethylhydantoin in Neurological Drug Discovery
The hydantoin heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities.[1] Among its numerous derivatives, this compound serves as a critical structural motif, particularly in the development of anticonvulsant therapies.[2] The historical success of phenytoin (5,5-diphenylhydantoin) in treating tonic-clonic seizures has cemented the importance of the 5,5-disubstituted hydantoin core in antiepileptic drug design.[3] This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of novel this compound derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights to empower your drug discovery endeavors. The primary mechanism of action for many hydantoin anticonvulsants is the modulation of voltage-gated sodium channels, which helps to stabilize neuronal membranes and limit the repetitive firing of action potentials that underlies seizure activity.[4][5]
I. Synthetic Strategies for this compound Derivatives
The strategic synthesis of a diverse library of this compound derivatives is the foundation of a successful drug discovery campaign. The classical Bucherer-Bergs reaction remains a robust and widely utilized method for the initial synthesis of the 5,5-disubstituted hydantoin core.[6][7][8] Subsequent modifications at the N-1 and N-3 positions allow for the fine-tuning of physicochemical and pharmacological properties.
Protocol 1: Synthesis of the Core 5-Ethyl-5-Phenylhydantoin via Bucherer-Bergs Reaction
This protocol describes a general procedure for the synthesis of 5-ethyl-5-phenylhydantoin, a foundational analogue for further derivatization.
Rationale: The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that is efficient for creating 5,5-disubstituted hydantoins from a ketone or aldehyde, a cyanide source, and ammonium carbonate.[6][7][8] This method is advantageous due to its operational simplicity and the ready availability of starting materials.
Materials:
-
Propiophenone
-
Potassium cyanide (KCN) or Sodium Cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ice bath
-
Reflux apparatus
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve propiophenone (1 equivalent) in a 1:1 mixture of ethanol and water.
-
To this solution, add ammonium carbonate (4 equivalents) and potassium cyanide (2 equivalents).[9]
-
Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring for 8-12 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Slowly acidify the cooled reaction mixture with concentrated HCl to a pH of approximately 6-7. This step should be performed in a well-ventilated fume hood as it may generate hydrogen cyanide gas.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-ethyl-5-phenylhydantoin.[9]
Protocol 2: N-Alkylation of 5-Ethyl-5-Phenylhydantoin
This protocol outlines a general method for the introduction of substituents at the N-1 and/or N-3 positions of the hydantoin ring.
Rationale: N-substitution is a key strategy to modulate the lipophilicity, metabolic stability, and potency of hydantoin derivatives. For instance, N-alkoxymethyl and N-acyloxymethyl derivatives have shown significant anticonvulsant activity.[10]
Materials:
-
5-Ethyl-5-phenylhydantoin
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Sodium hydride (NaH) or other suitable base
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Chromatography apparatus
Procedure:
-
Dissolve 5-ethyl-5-phenylhydantoin (1 equivalent) in anhydrous DMF in a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents for mono-alkylation, 2.2 equivalents for di-alkylation) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes.
-
Add the desired alkyl halide (1.1 equivalents for mono-alkylation, 2.2 equivalents for di-alkylation) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
Diagram of Synthetic Workflow
Caption: General synthetic workflow for this compound derivatives.
II. In Vivo Evaluation of Anticonvulsant Activity
The initial assessment of the anticonvulsant potential of novel this compound derivatives is typically performed using well-established in vivo seizure models in rodents. The Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are the cornerstones of this primary screening phase.[1][4]
Protocol 3: Maximal Electroshock (MES) Seizure Test in Mice
Rationale: The MES test is a robust model for identifying compounds effective against generalized tonic-clonic seizures.[11] It assesses the ability of a drug to prevent the spread of seizures. The abolition of the tonic hindlimb extension phase is the key endpoint.[12]
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsometer with corneal electrodes
-
Saline solution (0.9%)
-
Test compound dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Phenytoin, 20-25 mg/kg)
-
Oral gavage needles or intraperitoneal injection supplies
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for at least 3-5 days before the experiment. Randomly assign mice to control (vehicle), positive control, and test compound groups (n=6-8 per group).
-
Drug Administration: Administer the vehicle, positive control, or test compound via the desired route (oral or intraperitoneal). The volume should be consistent (e.g., 10 mL/kg).
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which should be determined in a preliminary study (e.g., 30, 60, 120 minutes post-administration).[12]
-
Induction of Seizure: At the predetermined time, gently restrain the mouse. Apply a drop of saline to the corneal electrodes.
-
Place the electrodes on the corneas and deliver the electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[9][12]
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase. Protection is defined as the absence of this phase.[12]
-
Data Analysis: Calculate the percentage of protected animals in each group. The dose that protects 50% of the animals (ED₅₀) can be determined using probit analysis.
Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice
Rationale: The scPTZ test is used to identify compounds that may be effective against myoclonic and absence seizures.[11][13] It evaluates a compound's ability to elevate the seizure threshold.
Materials:
-
Male albino mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for CF-1 mice)[13]
-
Test compound and vehicle
-
Syringes and needles for subcutaneous injection
-
Observation chambers
Procedure:
-
Animal Preparation and Dosing: Follow the same acclimatization, grouping, and drug administration procedures as in the MES test.
-
PTZ Administration: At the time of peak effect of the test compound, administer PTZ subcutaneously in the midline of the neck.[13]
-
Observation: Immediately place the mouse in an individual observation chamber and observe for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).[13]
-
Endpoint: An animal is considered protected if it does not exhibit clonic seizures.
-
Data Analysis: Calculate the percentage of protected animals in each group and determine the ED₅₀.
III. Neurotoxicity and Physicochemical Profiling
A crucial aspect of drug discovery is to ensure that lead compounds possess a favorable safety and drug-like profile.
Protocol 5: Rotarod Test for Neurotoxicity
Rationale: The rotarod test is a widely used method to assess motor coordination and potential neurological deficits induced by a test compound.[14] It helps to identify compounds that may cause sedation or ataxia at therapeutic doses.
Materials:
-
Rotarod apparatus
-
Mice or rats
-
Test compound and vehicle
Procedure:
-
Training: Prior to the test day, train the animals on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 2-5 minutes) for 2-3 consecutive days.
-
Testing: On the test day, administer the vehicle or test compound.
-
At the time of peak effect, place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Endpoint: Record the latency to fall from the rod.
-
Data Analysis: Compare the latency to fall for the test compound groups with the vehicle control group. A significant decrease in latency indicates potential neurotoxicity. The dose that causes neurotoxicity in 50% of the animals (TD₅₀) can be calculated.
Table 1: Key Parameters for In Vivo Evaluation
| Parameter | Description | Importance in Drug Discovery |
| ED₅₀ (MES) | The dose of a compound that protects 50% of animals from tonic hindlimb extension in the MES test. | Indicates potency against generalized tonic-clonic seizures. |
| ED₅₀ (scPTZ) | The dose of a compound that protects 50% of animals from clonic seizures in the scPTZ test. | Indicates potency against myoclonic and absence seizures. |
| TD₅₀ (Rotarod) | The dose of a compound that causes motor impairment in 50% of animals in the rotarod test. | Indicates the potential for neurotoxicity and adverse side effects. |
| Protective Index (PI) | The ratio of TD₅₀ to ED₅₀ (PI = TD₅₀ / ED₅₀). | A key indicator of the therapeutic window of a compound. A higher PI is desirable. |
Diagram of In Vivo Screening Workflow
Caption: A typical workflow for the in vivo screening of novel anticonvulsant compounds.
IV. Structure-Activity Relationship (SAR) and Mechanistic Insights
The data generated from the in vivo screens provide valuable insights into the structure-activity relationships of the synthesized this compound derivatives.
Key SAR Observations for Hydantoin Anticonvulsants:
-
C-5 Position: The nature of the substituents at the C-5 position is critical for anticonvulsant activity. Aromatic or alkyl groups are often essential.[3][15] For instance, the presence of a 5-phenyl or other aromatic substituent appears to be important for activity against generalized tonic-clonic seizures.[3]
-
N-1 and N-3 Positions: Substitution at the nitrogen atoms can significantly impact the pharmacokinetic and pharmacodynamic properties of the compounds.[16] Lipophilic substitutions at these positions can enhance activity.[3]
-
Lipophilicity (LogP): The overall lipophilicity of the molecule, often quantified by the partition coefficient (LogP), is a critical parameter for anticonvulsant activity. A balanced LogP is generally required for good oral absorption and brain penetration.
Diagram of Structure-Activity Relationship
Caption: Key structure-activity relationships for this compound derivatives.
V. In Vitro Mechanistic Studies
To further characterize lead compounds and elucidate their mechanism of action, in vitro assays are indispensable. For hydantoin derivatives, investigating their effects on voltage-gated sodium channels and GABA-A receptors is of primary interest.
Protocol 6: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition
Rationale: This technique directly measures the effect of a compound on the function of voltage-gated sodium channels in isolated neurons or cell lines expressing these channels. It provides detailed information on the mechanism of inhibition (e.g., tonic vs. use-dependent block).
Note: This is a highly specialized technique requiring specific equipment and expertise. The following is a generalized overview.
Procedure Outline:
-
Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) or a cell line stably expressing the desired sodium channel subtype (e.g., HEK-293 cells expressing Nav1.1, 1.2, or 1.6).
-
Electrophysiological Recording:
-
Prepare a recording chamber with an appropriate extracellular solution.
-
Using a glass micropipette filled with an intracellular solution, form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply voltage protocols to elicit sodium currents.
-
Record baseline currents.
-
-
Compound Application: Perfuse the test compound at various concentrations onto the cell.
-
Data Acquisition and Analysis: Record the sodium currents in the presence of the compound. Analyze the data to determine the IC₅₀ for channel inhibition and to characterize the nature of the block (e.g., effects on channel activation, inactivation, and recovery from inactivation).
Protocol 7: GABA-A Receptor Binding Assay
Rationale: Some anticonvulsants act by potentiating the effects of the inhibitory neurotransmitter GABA at the GABA-A receptor. A radioligand binding assay can determine if a compound interacts with this receptor.[11]
Note: This protocol involves the use of radioactive materials and requires appropriate safety precautions and licensing.
Procedure Outline:
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or hippocampus).
-
Binding Assay:
-
Incubate the prepared membranes with a radiolabeled ligand specific for the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam) in the presence and absence of the test compound at various concentrations.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA or diazepam).
-
-
Separation and Counting: Separate the bound from free radioligand by rapid filtration.
-
Data Analysis: Measure the radioactivity of the filters using a scintillation counter. Calculate the specific binding and determine the IC₅₀ or Kᵢ of the test compound for the GABA-A receptor.
Conclusion
The development of novel this compound derivatives represents a promising avenue for the discovery of new antiepileptic drugs with improved efficacy and safety profiles. The systematic application of the synthetic and screening protocols outlined in this guide, coupled with a thorough understanding of the underlying structure-activity relationships and mechanisms of action, will empower researchers to rationally design and identify the next generation of anticonvulsant therapies. The journey from initial synthesis to a potential clinical candidate is arduous, but a well-defined and rigorously executed preclinical development plan is the essential first step.[4][12]
References
- White HS, Woodhead JH, Wilcox KS, Stables JP, Kupferberg HJ, Wolf HH. Discovery and preclinical development of antiepileptic drugs. In: Levy RH, Mattson RH, Meldrum BS, Perucca E, editors. Antiepileptic drugs. 5th ed. Philadelphia: Lippincott Williams & Wilkins; 2002. pp. 36–48. [Link]
- Gerlach AC, Krajewski JL. Antiepileptic Drug Discovery and Development: What Have We Learned and Where Are We Going?. Pharmaceuticals (Basel). 2010;3(9):2884-2899. [Link]
- Löscher W. Basic pharmacology of antiepileptic drugs. In: Shorvon S, Perucca E, Engel J Jr, editors. The treatment of epilepsy. 3rd ed. Oxford: Wiley-Blackwell; 2009. pp. 139–160. [Link]
- PrepChem. Synthesis of 5-ethyl-5-phenyl-hydantoin. [Link]
- BrainKart. Hydantoins. [Link]
- Springer Nature Experiments. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]
- Progress in Chemical and Biochemical Research.
- Enna SJ, Möhler H. The GABA-A Receptor: From Structure to Function. In: Siegel GJ, Agranoff BW, Albers RW, et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven; 1999. [Link]
- Semantic Scholar. Synthesis of new 5-benzylidene-hydantoin esters. [Link]
- ResearchGate.
- Vida JA, O'Dea MH, Samour CM, Reinhard JF. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. J Med Chem. 1975;18(4):383-385. [Link]
- ResearchGate.
- MDPI. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. [Link]
- Chemical & Pharmaceutical Bulletin.
- Miller PS, Aricescu AR. Structural basis for GABAA receptor potentiation by neurosteroids.
- European Journal of Medicinal Chemistry. Recent applications of hydantoin and thiohydantoin in medicinal chemistry. [Link]
- Journal of Chemical Reviews. Recent Biological Applications and Chemical Synthesis of Thiohydantoins. [Link]
- PANAChE Database.
- PubMed.
- Pharmacy 180. SAR of Hydantoins - Anticonvulsants. [Link]
- Cre
- Organic Letters. 1,3,5-Trisubstituted and 5-acyl-1,3-disubstituted hydantoin derivatives via novel sequential three-component reaction. [Link]
- ResearchGate.
- PLOS ONE. Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model. [Link]
- Journal of Medicinal Chemistry.
- PLOS ONE. In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. [Link]
- Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]
- MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]
- Slideshare. Screening Methods of Anti-epileptic drugs. [Link]
- Molecules. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
Sources
- 1. High Constitutive Activity Accounts for the Combination of Enhanced Direct Activation and Reduced Potentiation in Mutated GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Discovery of antiepileptic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Brief history of anti‐seizure drug development [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of certain 5-substituted 2-thiohydantoin derivatives as potential cytotoxic and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-Ethylhydantoin as a Versatile Scaffold for the Synthesis of Novel Peptide Mimetics
Introduction: The Role of Privileged Scaffolds in Modern Drug Discovery
In the landscape of contemporary drug discovery, the quest for novel therapeutic agents often leads researchers to explore beyond traditional small molecules and biologics. Peptide mimetics, or peptidomimetics, represent a compelling class of molecules designed to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor oral bioavailability and rapid enzymatic degradation[1]. At the heart of many successful peptidomimetic designs lies a "privileged scaffold" – a molecular framework that is capable of presenting functional groups in a precise three-dimensional arrangement to interact with biological targets.[2][3][4]
The hydantoin ring system, a five-membered heterocyclic structure, has emerged as a particularly valuable privileged scaffold.[3][4] Its structural rigidity, synthetic tractability, and the presence of multiple sites for functionalization make it an ideal template for constructing molecules that can mimic the secondary structures of peptides, such as β-turns and α-helices.[2] These secondary structures are crucial for molecular recognition events in a vast array of biological processes. By strategically decorating the hydantoin core, chemists can create compounds with a wide spectrum of pharmacological activities, from anticonvulsants to anticancer agents.[5][6]
This application note focuses on the utility of a specific, readily accessible building block, 5-Ethylhydantoin , in the synthesis of peptide mimetics. We will provide a detailed exploration of its chemical properties and present step-by-step protocols for its sequential functionalization at the N-1 and N-3 positions. The methodologies described herein are designed to be robust and adaptable, providing researchers in medicinal chemistry and drug development with a practical guide to leveraging this versatile scaffold for the creation of novel, biologically active compounds.
The this compound Scaffold: Properties and Synthetic Rationale
This compound is a 5,5-disubstituted hydantoin, a class of compounds that can be synthesized through methods like the Bucherer-Bergs reaction.[7][8] The presence of two substituents at the C-5 position creates a quaternary center, which can be a key element in inducing specific conformational preferences in the final peptidomimetic.
The primary value of this compound as a scaffold lies in the differential reactivity of its two nitrogen atoms (N-1 and N-3). The N-3 proton is more acidic and therefore more readily deprotonated and alkylated under standard basic conditions.[9] This predictable regioselectivity allows for a controlled, stepwise approach to building peptide-like side chains off the hydantoin core. More forceful conditions, often employing stronger bases, can then be used to functionalize the more sterically hindered and less acidic N-1 position.[9][10] This sequential N-alkylation strategy is the cornerstone of the protocols detailed in this guide.
Logical Workflow for Peptidomimetic Synthesis
The synthesis of a di-substituted peptide mimetic from this compound can be envisioned as a three-stage process. This workflow allows for the introduction of two different "amino acid-like" side chains, creating a diverse library of compounds from a single starting scaffold.
Sources
- 1. Designing peptide mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mild and Practical Method for the Synthesis of Sterically Hindered 5,5-Disubstituted Hydantoins with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 9. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol for N-Alkylation of 5-Ethylhydantoin
Abstract: This document provides a comprehensive guide for the N-alkylation of 5-Ethylhydantoin, a key transformation in the synthesis of various pharmacologically active compounds. The protocol details two robust methods: a classical approach using a strong base in an anhydrous polar apreciprotic solvent and a more contemporary method employing phase-transfer catalysis for enhanced efficiency and milder reaction conditions. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice for successful implementation.
Introduction: The Significance of N-Alkylated Hydantoins
Hydantoin and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The biological activity of these compounds can be significantly modulated by substitution on the hydantoin ring. N-alkylation, in particular, is a critical modification that can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. This compound serves as a valuable starting material for the synthesis of a diverse library of N-alkylated analogs for drug discovery and development.
The hydantoin ring possesses two nitrogen atoms, N1 and N3, both of which are susceptible to alkylation. The regioselectivity of the alkylation is a key challenge, as the N3 proton is generally more acidic and therefore more readily deprotonated and alkylated under standard basic conditions.[2][3] However, specific reaction conditions can be employed to favor alkylation at the N1 position. This guide will provide protocols that can be adapted to target either position, with a primary focus on the more common N3 alkylation.
Mechanistic Overview: The Chemistry of N-Alkylation
The N-alkylation of this compound is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[4][5] The reaction involves the deprotonation of one of the nitrogen atoms of the hydantoin ring by a base to form a nucleophilic hydantoin anion. This anion then attacks the electrophilic carbon of an alkylating agent (commonly an alkyl halide), displacing the leaving group and forming a new N-C bond.
The choice of base and solvent is crucial in determining the outcome of the reaction. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to ensure complete deprotonation of the hydantoin nitrogen.[2][3]
Alternatively, phase-transfer catalysis (PTC) offers a greener and often more efficient approach.[6] In a PTC system, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydantoin anion from an aqueous or solid phase into an organic phase where the alkylating agent resides.[7][8] This allows for the use of milder bases like potassium carbonate and less hazardous solvents.[9]
Experimental Protocols
This section outlines two distinct protocols for the N-alkylation of this compound. Protocol 1 describes a traditional method using a strong base, while Protocol 2 details a phase-transfer catalysis approach.
Protocol 1: N3-Alkylation using Sodium Hydride in DMF
This protocol is a robust method for achieving N3-alkylation and is particularly useful when complete conversion of the starting material is desired.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl bromoacetate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF (approximately 10-15 mL per gram of this compound).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation, evidenced by the cessation of gas evolution.
-
Slowly add the alkyl halide (1.05 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated this compound.
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
This protocol offers a more environmentally friendly and often more scalable approach to N-alkylation.[6]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl chloride, allyl bromide)
-
Potassium carbonate (K₂CO₃), finely ground
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add the chosen organic solvent (toluene or acetonitrile, approximately 20 mL per gram of this compound).
-
Add the alkyl halide (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of the organic solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the desired N-alkylated product.
Data Presentation and Comparison
The choice between the two protocols will depend on the specific alkylating agent, desired scale, and available resources. The following table provides a general comparison of the two methods.
| Parameter | Protocol 1 (NaH/DMF) | Protocol 2 (PTC) |
| Base | Sodium Hydride (strong, pyrophoric) | Potassium Carbonate (mild, non-hazardous) |
| Solvent | Anhydrous DMF (polar aprotic, high boiling point) | Toluene/Acetonitrile (less polar, easier to remove) |
| Temperature | 0 °C to room temperature | 60-80 °C |
| Reaction Time | 4-12 hours | 6-24 hours |
| Work-up | Aqueous quench and extraction | Filtration and extraction |
| Scalability | Good, but requires careful handling of NaH | Excellent |
| Green Chemistry | Less favorable due to NaH and DMF | More favorable |
Visualization of the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in each protocol.
Caption: Workflow for N-Alkylation using NaH in DMF.
Caption: Workflow for N-Alkylation using Phase-Transfer Catalysis.
Troubleshooting and Key Considerations
-
Regioselectivity: While N3 alkylation is generally favored, some N1 alkylation may occur, particularly with bulkier alkylating agents or different base/solvent systems.[2][3] Careful chromatographic purification is essential to separate the isomers. For selective N1 alkylation, stronger bases like potassium hexamethyldisilazide (KHMDS) in THF have been reported to be effective for some hydantoin systems.[2][3]
-
Moisture Sensitivity: Protocol 1 is highly sensitive to moisture due to the use of sodium hydride. Ensure all glassware is oven-dried and the solvent is anhydrous.
-
Alkylating Agent Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. For less reactive alkyl chlorides, the addition of a catalytic amount of sodium or potassium iodide can be beneficial.
-
Reaction Monitoring: TLC is a convenient method for monitoring the reaction. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product should have a higher Rf value than the starting this compound.
Conclusion
The N-alkylation of this compound is a fundamental transformation for the synthesis of novel compounds with potential therapeutic applications. The choice between a classical strong base method and a phase-transfer catalysis approach allows for flexibility depending on the specific synthetic goals and available resources. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can confidently and efficiently synthesize a wide range of N-alkylated this compound derivatives.
References
- PTC Organics, Inc. (n.d.). PTC N-Alkylation of Very Polar Heterocycle.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- Uto, Y., Onogawa, T., Kawai, H., Ito, K., & Eguchi, T. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 383-387.
- Uto, Y., Onogawa, T., Kawai, H., Ito, K., & Eguchi, T. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed.
- ResearchGate. (n.d.). Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6.
- Goti, A., & Cativiela, C. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(1), 15-20.
- Ye, C., & Sun, J. (2016). N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Organic & Biomolecular Chemistry, 14(22), 5078-5081.
- ResearchGate. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases.
- PTC Organics, Inc. (n.d.). PTC N-Alkylation of a Water-Soluble Heterocycle Salt.
- Wikipedia. (n.d.). Williamson ether synthesis.
- PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Bartleby.com. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- chemeurope.com. (n.d.). Williamson ether synthesis.
- Al-Majdhoub, M. M., & Al-Ghorbani, M. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 200-221.
- Semantic Scholar. (n.d.). Synthesis of new 5-benzylidene-hydantoin esters.
- ResearchGate. (n.d.). General procedure for synthesis of N-alkylated thiohydantoins derivatives.
- Al-Majdhoub, M. M., & Al-Ghorbani, M. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 200-221.
- MDPI. (2021). N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels.
- MDPI. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
- FABAD Journal of Pharmaceutical Sciences. (2013). N-Alkylation of Some Imidazopyridines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
The Utility of 5-Ethylhydantoin as a Chiral Auxiliary in Asymmetric Synthesis: An Application and Protocol Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the field of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries have emerged as a powerful and reliable strategy, temporarily imparting chirality to a substrate to direct a stereoselective transformation. This guide provides a comprehensive analysis of the potential use of 5-Ethylhydantoin as a chiral auxiliary. However, a thorough review of the current scientific literature indicates that This compound is not a commonly employed chiral auxiliary in asymmetric synthesis . While the hydantoin scaffold is of significant interest in medicinal chemistry[1], its application as a practical chiral auxiliary for key transformations such as aldol reactions, alkylations, or Michael additions is not well-documented.
This document will, therefore, serve a dual purpose. First, it will address the inquiry into this compound by discussing the fundamental principles of chiral auxiliary design and evaluating the structural attributes of this compound in this context. Second, it will provide a detailed overview of established chiral auxiliaries, drawing parallels and highlighting the characteristics that have led to their widespread adoption in the synthetic community. This comparative approach will offer valuable insights into the nuanced world of asymmetric synthesis and the rigorous criteria that a chiral auxiliary must meet to be deemed effective.
Part 1: The Concept of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereogenic molecule that is reversibly attached to a prochiral substrate.[2] The auxiliary's inherent chirality creates a diastereomeric intermediate that allows for facial differentiation of the prochiral center, leading to a highly diastereoselective reaction. Following the desired transformation, the auxiliary is cleaved from the product, ideally in a non-destructive manner, allowing for its recovery and reuse. The overall process is depicted below:
Figure 1: General workflow of asymmetric synthesis using a chiral auxiliary.
The efficacy of a chiral auxiliary is contingent on several key factors:
-
High Diastereoselectivity: It must induce a high degree of stereocontrol in the desired chemical transformation.
-
Ease of Installation and Removal: The auxiliary should be easily attached to the substrate and subsequently cleaved under mild conditions that do not compromise the newly formed stereocenter.
-
Crystallinity: Crystalline diastereomeric intermediates can often be purified by recrystallization, leading to very high levels of stereochemical purity.
-
Recoverability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield for reuse.
-
Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable, allowing for the targeted synthesis of a specific enantiomer.
Part 2: Evaluating this compound as a Potential Chiral Auxiliary
While hydantoins, in general, are a well-known class of heterocyclic compounds with significant biological activity, their role as chiral auxiliaries is not prominent. Specifically for this compound, several structural considerations may limit its effectiveness in this capacity.
| Feature | Analysis for this compound | Implications for Asymmetric Synthesis |
| Chirality | The C5 position bearing the ethyl group is a stereocenter. Both (R)- and (S)-5-Ethylhydantoin can exist. | This is a prerequisite for a chiral auxiliary. |
| Rigidity | The hydantoin ring itself is relatively planar and rigid. | Rigidity is crucial for creating a well-defined steric environment to direct incoming reagents. |
| Steric Bias | The ethyl group at C5 provides some steric bulk. | The degree of steric hindrance may not be sufficient to provide high levels of diastereoselectivity compared to more established auxiliaries with larger and more strategically placed substituents. |
| Attachment Point | Acylation would typically occur at N1 or N3. | The proximity of the C5 stereocenter to the reaction center (attached at N1 or N3) is critical for effective stereocontrol. |
| Conformational Control | The conformation of the N-acyl group is a key determinant of stereoselectivity. For this compound, predictable control of this conformation may be challenging. | Without a strong conformational bias, the auxiliary is unlikely to provide high diastereoselectivity. |
| Cleavage | Cleavage of the N-acyl bond would be required. | While feasible, the conditions required for cleavage might be harsh and could lead to racemization of the product. |
In contrast, highly successful chiral auxiliaries, such as the Evans oxazolidinones, possess features that are optimized for asymmetric induction.
Part 3: Established Chiral Auxiliaries: The Evans Oxazolidinones
The oxazolidinone auxiliaries, developed by David A. Evans, are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis.[2] They are particularly effective in stereoselective aldol, alkylation, and acylation reactions.
Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary
The following protocol outlines a typical asymmetric aldol reaction using an N-acyloxazolidinone.
Protocol: Diastereoselective Aldol Reaction
-
Enolate Formation:
-
Dissolve the N-acyloxazolidinone (1.0 equiv) in a suitable aprotic solvent (e.g., CH₂Cl₂) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a Lewis acid, such as dibutylboron triflate (Bu₂BOTf, 1.1 equiv), followed by a tertiary amine base, such as triethylamine (Et₃N, 1.2 equiv), dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete formation of the Z-enolate.
-
-
Aldol Addition:
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
-
Work-up:
-
Quench the reaction by adding a pH 7 buffer solution.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel to yield the diastereomerically pure aldol adduct.
-
Figure 2: Workflow for an Evans asymmetric aldol reaction.
Cleavage of the Evans Auxiliary
A key advantage of the Evans auxiliaries is the variety of mild conditions under which they can be cleaved to furnish different functionalities.
| Reagent | Product |
| LiOH, H₂O₂ | Carboxylic Acid |
| NaOMe, MeOH | Methyl Ester |
| LiAlH₄ or LiBH₄ | Primary Alcohol |
| Weinreb's Reagent | Weinreb Amide |
This versatility allows for the synthesis of a wide range of enantiomerically enriched building blocks from a common intermediate.
Part 4: Thiohydantoins in Asymmetric Synthesis
While this compound itself is not a prominent chiral auxiliary, related thiohydantoin scaffolds have been explored in asymmetric synthesis, albeit often as catalysts or in specific, less general applications. For instance, axially chiral thiohydantoin derivatives have been used in diastereoselective aldol reactions.[3] In these systems, the atropisomerism of the N-aryl substituent provides the chiral environment necessary to control the stereochemical outcome of the reaction. These examples, while interesting, highlight that significant structural modifications to the basic hydantoin or thiohydantoin core are necessary to impart effective stereocontrol.
Conclusion
The exploration of novel chiral auxiliaries is a continuous endeavor in the field of organic synthesis. While the inquiry into this compound as a chiral auxiliary is chemically reasonable, the current body of scientific literature does not support its use in this capacity. The principles of chiral auxiliary design, exemplified by highly successful systems like the Evans oxazolidinones, underscore the stringent requirements for high stereoselectivity, and ease of installation and removal. Researchers and drug development professionals seeking reliable methods for asymmetric synthesis are advised to consult the extensive literature on well-established chiral auxiliaries. Future work could explore modifications of the this compound scaffold to enhance its stereodirecting ability, potentially leading to a new class of useful chiral auxiliaries.
References
- Wikipedia. Chiral auxiliary. [Link]
- Puccinelli, P., et al. (2025). Synthesis of Enantiomerically Pure Thioureas and Thiohydantoins Based on (R)- and (S)-1-(2,4-Dimethoxy-phenyl)ethan-1-amines.
- Crimmins, M. T. (2010). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]
- Li, Z., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research. [Link]
- All Chemistry. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
- ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
- Wipf, P., & Reeves, J. T. (2002). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters. [Link]
- El-Gazzar, A. R. A., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]
- Wolfe, J. P., et al. (2016). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. Journal of the American Chemical Society. [Link]
- ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
- Ferrier, R. J., et al. (2004). Synthesis of enantiomerically pure non-carbohydrate compounds.
- Bode, J. W. (2018). Features of Auxiliaries That Enable Native Chemical Ligation beyond Glycine and Cleavage via Radical Fragmentation.
- Adukpo, G. E. (2005). Synthesis of an Enantiomerically Pure Ring A building block for Tolyporphin and Tolyporphin Derivatives. UCC Institutional Repository. [Link]
- Kormos, A., et al. (2021). Aldol Reactions of Conformationally Stable Axially Chiral Thiohydantoin Derivatives. The Journal of Organic Chemistry. [Link]
- El-Gazzar, A. R. A., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]
- Royal Society of Chemistry.
Sources
Troubleshooting & Optimization
improving the yield of 5-Ethylhydantoin in Bucherer-Bergs synthesis
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the yield of 5-Ethylhydantoin via the Bucherer-Bergs synthesis. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this versatile multicomponent reaction.
Core Principles for Yield Optimization
The Bucherer-Bergs synthesis is a robust method for creating 5,5-disubstituted hydantoins, including this compound, from an aldehyde or ketone, a cyanide salt, and ammonium carbonate.[1][2] The reaction proceeds through the formation of an α-aminonitrile intermediate, which then cyclizes to the hydantoin product.[3][4] Achieving a high yield hinges on precise control over several key parameters: reagent stoichiometry, pH, temperature, and reaction time. This guide will explore how to manipulate these factors to overcome common experimental hurdles.
Troubleshooting Guide: Low Yield & Purity Issues
This section addresses the most common challenges encountered during the synthesis of this compound.
Question 1: My reaction has resulted in a very low yield or no this compound product at all. What are the likely causes and how can I fix this?
Low or no product formation is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the work-up procedure.
dot
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Troubleshooting Steps |
| Poor Reagent Quality | The starting aldehyde, propanal, can easily oxidize or polymerize upon storage. Ammonium carbonate can decompose, and cyanide salts can be hygroscopic. Impurities can inhibit the reaction or introduce side products.[5] | 1. Propanal: Use freshly distilled or a newly opened bottle of propanal. Check for any cloudiness, which may indicate polymerization. 2. Ammonium Carbonate: Use a fresh, dry source. You should be able to smell ammonia, indicating it has not fully decomposed. 3. Cyanide Salt (KCN/NaCN): Ensure it is dry and has been stored in a desiccator. |
| Incorrect Stoichiometry | The molar ratios of the reactants are critical for driving the reaction to completion and minimizing side reactions. An excess of cyanide can lead to side products, while insufficient amounts will result in unreacted starting material.[3] | A standard and effective molar ratio is 1 part propanal to 2 parts potassium cyanide (KCN) and 2 parts ammonium carbonate ((NH₄)₂CO₃) .[3] Carefully recalculate and re-weigh your reagents. |
| Suboptimal pH | The Bucherer-Bergs reaction is highly pH-sensitive. The reaction requires a slightly alkaline environment (pH 8-9) for optimal performance.[3][6] If the pH is too acidic, the initial formation of the cyanohydrin is hindered.[3] If it's too alkaline, the cyanide salt can degrade.[3] | Ammonium carbonate typically acts as a self-buffer, maintaining the pH in the correct range.[3][6] However, if your propanal is contaminated with propanoic acid, it could lower the initial pH. You can check the pH of the initial mixture and adjust carefully if necessary, though this is rarely needed with pure reagents. |
| Incorrect Reaction Temperature | The reaction requires thermal energy to proceed at an efficient rate. Typical temperatures range from 60-100°C.[3][6] If the temperature is too low, the reaction will be impractically slow. Excessively high temperatures can lead to the decomposition of ammonium carbonate and potential side reactions. | Ensure your reaction mixture is heated to and maintained within the 60-100°C range. For propanal, a starting temperature of around 60-70°C is often sufficient.[7] |
| Inefficient Work-up | This compound is precipitated from the reaction mixture by acidification.[3] If the pH is not lowered sufficiently, or if the solution is not cooled properly, the product will remain dissolved, leading to poor isolated yield. | After the reaction is complete, cool the mixture and carefully acidify with an acid like HCl to a pH of approximately 6-6.5.[8] Ensure the solution is thoroughly chilled in an ice bath to maximize crystallization before filtering. |
Question 2: My final product is impure. What are the likely contaminants and how can I improve its purity?
Product impurity often arises from unreacted starting materials or the formation of side products.
Potential Contaminants & Purification Strategies
-
Unreacted Propanal/Cyanohydrin: If the reaction does not go to completion, these starting materials can contaminate the final product.
-
Solution: Ensure adequate reaction time (can be several hours) and temperature. Confirm the correct stoichiometry was used.
-
-
Polymerization Products: Aldehydes are prone to self-polymerization, creating unwanted polymeric side products.
-
Solution: Using fresh, pure propanal is the best preventative measure. Maintaining a controlled temperature can also minimize this side reaction.
-
-
Hydrolyzed Products: Under harsh acidic or basic conditions during work-up, the hydantoin ring can be susceptible to hydrolysis, opening up to form N-carbamoyl-α-aminobutyric acid.[9][10][11]
-
Solution: Avoid using excessively strong acids or bases during the work-up. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.
-
Recommended Purification Protocol: Recrystallization
Recrystallization is the most effective method for purifying the crude this compound product.[3]
-
Solvent Selection: Ethanol/water mixtures are ideal for recrystallizing hydantoins.[3]
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot 50% aqueous ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then chill in an ice bath to promote crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.
-
Dry the crystals thoroughly.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for the Bucherer-Bergs synthesis of this compound?
The reaction proceeds through several key steps, starting with the in-situ formation of ammonia and carbon dioxide from ammonium carbonate.
dot
Sources
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. Bucherer-Bergs Reaction | Ambeed [ambeed.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 5-Ethylhydantoin Synthesis
Welcome to the Technical Support Center for 5-Ethylhydantoin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are its key intermediates?
The most prevalent and industrially significant method for synthesizing this compound is the Bucherer-Bergs reaction .[1][2][3] This robust one-pot, multicomponent reaction involves the treatment of a ketone (in this case, butanone) with ammonium carbonate and a cyanide source, typically sodium or potassium cyanide.[1][2]
The reaction proceeds through two key intermediates:
-
Butanone Cyanohydrin (2-hydroxy-2-cyanobutane): Formed by the nucleophilic addition of the cyanide ion to the carbonyl carbon of butanone.
-
α-Aminonitrile (2-amino-2-cyanobutane): Generated in situ from the reaction of butanone cyanohydrin with ammonia, which is released from the ammonium carbonate.[1][2]
The α-aminonitrile then undergoes cyclization with carbon dioxide (also derived from ammonium carbonate) to form the 5-ethyl-5-methylhydantoin (a common synonym for this compound).[1]
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common side products.
Issue 1: Low Yield and Presence of an Amide Impurity
Q: My this compound synthesis resulted in a low yield, and I've identified an unexpected amide-containing compound. What is this impurity and how can I prevent its formation?
A: The likely culprit is the hydrolysis of the α-aminonitrile intermediate to form 2-amino-2-methylbutanamide.
This side reaction is a common pitfall in the Bucherer-Bergs synthesis. The α-aminonitrile (2-amino-2-cyanobutane) is susceptible to hydrolysis, especially under non-optimal pH conditions or during prolonged reaction times.
Mechanism of Side Product Formation:
The nitrile group of the α-aminonitrile intermediate can undergo partial hydrolysis to an amide. This reaction is often catalyzed by either acidic or basic conditions within the reaction mixture.
Fig. 1: Formation of Amide Impurity
Troubleshooting and Mitigation:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain a pH between 8 and 10. | Ammonium carbonate acts as a buffer, but significant deviations can promote hydrolysis. Strongly alkaline conditions can degrade cyanide, while acidic conditions hinder cyanohydrin formation.[1] |
| Reaction Time | Monitor the reaction progress and avoid unnecessarily long reaction times. | Prolonged exposure of the aminonitrile intermediate to the reaction conditions increases the likelihood of hydrolysis. |
| Temperature | Maintain the recommended reaction temperature (typically 60-100°C). | Excessively high temperatures can accelerate the rate of hydrolysis. |
Purification Protocol to Remove Amide Impurity:
If the amide impurity has formed, it can often be removed by recrystallization. This compound is typically recrystallized from hot water or ethanol-water mixtures. The difference in solubility between the desired hydantoin and the more polar amide impurity allows for effective separation.
Issue 2: Formation of a Dimeric Impurity
Q: I've observed a higher molecular weight impurity in my final product. What could this be?
A: This is likely a dimeric species formed from the self-reaction of the α-aminonitrile intermediate.
While less common than hydrolysis, dimerization of the aminonitrile can occur, leading to a more complex impurity profile and reduced yield of the desired hydantoin.
Mechanism of Side Product Formation:
The amino group of one α-aminonitrile molecule can act as a nucleophile and attack the nitrile carbon of another molecule, leading to the formation of a dimer. This is more likely to occur at higher concentrations of the aminonitrile intermediate.
Fig. 2: Dimerization of α-aminonitrile
Troubleshooting and Mitigation:
| Parameter | Recommendation | Rationale |
| Reagent Addition | Consider a slower, controlled addition of the cyanide source. | This can help to keep the instantaneous concentration of the aminonitrile intermediate low, favoring the intramolecular cyclization over intermolecular dimerization. |
| Stoichiometry | Use the recommended molar ratios of reactants (typically a 1:2:2 molar ratio of ketone:cyanide:ammonium carbonate).[1] | An excess of the aminonitrile precursor can increase the likelihood of dimerization. |
Issue 3: Presence of Unreacted Starting Material and Intermediates
Q: My final product is contaminated with butanone and what appears to be the cyanohydrin intermediate. How can I improve the conversion and purify my product?
A: Incomplete reaction is a common issue that can be addressed by optimizing reaction conditions and employing proper purification techniques.
Troubleshooting and Mitigation:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Ensure the reaction is heated to the optimal temperature, typically between 60-100°C. | The Bucherer-Bergs reaction is generally not efficient at room temperature and requires thermal energy to proceed to completion. |
| Reaction Time | Allow for a sufficient reaction time, often several hours. | The reaction is not instantaneous and requires time for the sequential formation of intermediates and the final cyclization. |
| Mixing | Ensure efficient stirring throughout the reaction. | Good mixing is crucial for this multiphasic reaction to ensure all reactants come into contact. |
Purification Protocol:
-
Acidification and Precipitation: After the reaction is complete, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of around 6-7. This will protonate the hydantoin and cause it to precipitate out of the aqueous solution.[1]
-
Filtration and Washing: Collect the precipitated this compound by filtration and wash the filter cake with cold water to remove any unreacted water-soluble starting materials and salts.
-
Recrystallization: Further purify the crude product by recrystallization from hot water or an ethanol-water mixture. This will effectively remove residual butanone and the cyanohydrin intermediate.
Analytical Characterization of Impurities
A robust analytical strategy is essential for identifying and quantifying impurities in your this compound product.
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | The primary method for quantifying the purity of this compound and detecting polar impurities such as the amide side product. A reversed-phase C18 column with a mobile phase of water and acetonitrile or methanol is a good starting point. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for detecting volatile impurities such as residual butanone. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides structural confirmation of the desired product and can be used to identify the structure of unknown impurities if they are present in sufficient quantities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can confirm the presence of the characteristic functional groups of the hydantoin ring (C=O and N-H stretches) and can indicate the presence of nitrile or amide functionalities in impurities. |
References
- Wikipedia. (2023, November 28). Bucherer–Bergs reaction.
- Name Reactions. (n.d.). Bucherer-Bergs Reaction.
- PubChem. (n.d.). 5-Ethyl-5-methylhydantoin.
Sources
troubleshooting low yield in 5-Ethylhydantoin production
Welcome to the technical support center for the synthesis of 5-Ethylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its production, primarily focusing on the widely used Bucherer-Bergs reaction. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction yields and purity.
I. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
The most prevalent and industrially significant method for synthesizing this compound is the Bucherer-Bergs reaction .[1][2][3] This multicomponent reaction involves heating propionaldehyde with potassium or sodium cyanide and ammonium carbonate in a suitable solvent, typically aqueous ethanol.[1][2]
An alternative, though less direct for this specific compound, is the Strecker synthesis , which can produce α-amino acids from aldehydes.[4][5][6] The resulting α-amino acid can then be cyclized to form the corresponding hydantoin.
Q2: I'm getting a very low yield in my Bucherer-Bergs synthesis of this compound. What are the most likely causes?
Low yield is a common issue that can stem from several factors. The most critical parameters to investigate are:
-
Suboptimal pH: The reaction is highly pH-sensitive. An ideal pH range of 8-9, buffered by ammonium carbonate, is crucial for efficient cyanohydrin formation.[7]
-
Incorrect Reagent Stoichiometry: An improper molar ratio of reactants can lead to the formation of side products. A common starting point is a 1:2:2 molar ratio of the aldehyde to potassium cyanide to ammonium carbonate.[7]
-
Reaction Temperature and Time: The reaction typically requires heating. Temperatures between 60-70°C are generally recommended.[1][2] Insufficient reaction time can lead to incomplete conversion, while excessively long times or high temperatures might promote side reactions or degradation.[1][8][9]
-
Purity of Starting Materials: Impurities in propionaldehyde, cyanide salts, or ammonium carbonate can interfere with the reaction and reduce the yield.[10]
-
Loss of Volatile Components: Ammonium carbonate can decompose and release ammonia and carbon dioxide, which are volatile.[11] If the reaction is not conducted in a closed or well-sealed vessel, the loss of these components can shift the equilibrium and reduce the yield.[1][12]
Q3: What are the expected side products in the Bucherer-Bergs reaction?
Several side reactions can occur, leading to a mixture of products and a lower yield of the desired this compound. These include:
-
Polymerization of the Aldehyde: Aldehydes, including propionaldehyde, can undergo self-condensation or polymerization, especially under basic conditions.[13]
-
Formation of α-ureido acids: Hydantoins can exist in equilibrium with their corresponding α-ureido acids (hydantoic acids).[2][12]
-
Hydrolysis of the Hydantoin Ring: Under strongly acidic or basic conditions, the hydantoin ring can be hydrolyzed, ultimately leading to the corresponding amino acid.[8][9][14][15]
Q4: How can I improve the purity of my this compound product?
Most hydantoins are crystalline products, which simplifies their purification.[1] The most common and effective purification method is recrystallization .[7] A mixture of ethanol and water is often an ideal solvent system for this purpose.[7]
II. Troubleshooting Guide: Low Yield
This section provides a more in-depth, step-by-step guide to diagnosing and resolving low yield issues in your this compound synthesis via the Bucherer-Bergs reaction.
Problem: The yield of this compound is significantly lower than expected.
Step 1: Verify Reagent Quality and Stoichiometry
Rationale: The purity and molar ratios of your reactants are fundamental to the success of the reaction. Excess or insufficient amounts of any component can favor side reactions.
Troubleshooting Protocol:
-
Assess Reagent Purity:
-
Use fresh, high-purity propionaldehyde. Consider distillation if the purity is questionable.
-
Ensure your potassium cyanide (or sodium cyanide) and ammonium carbonate are dry and free-flowing.
-
-
Confirm Molar Ratios:
-
Carefully calculate and weigh your reactants. A recommended starting point is a 1:2:2 molar ratio of propionaldehyde:KCN:(NH₄)₂CO₃.[7]
-
Prepare a fresh solution of ammonium carbonate if you suspect decomposition of your stock.
-
| Reagent | Molar Ratio | Notes |
| Propionaldehyde | 1 | The limiting reagent. |
| Potassium Cyanide (KCN) | 2 | Excess cyanide can lead to side products.[7] |
| Ammonium Carbonate ((NH₄)₂CO₃) | 2 | Acts as a source of ammonia and carbon dioxide, and as a buffer. |
Step 2: Optimize Reaction Conditions
Rationale: The Bucherer-Bergs reaction is sensitive to temperature, pH, and reaction time. Deviations from the optimal ranges can drastically reduce your yield.
Troubleshooting Protocol:
-
Monitor and Control pH:
-
Before heating, ensure the initial pH of your reaction mixture is in the range of 8-9.[7] Ammonium carbonate should naturally buffer the solution to this range.
-
-
Maintain a Consistent Temperature:
-
Ensure a Closed System:
-
Investigate Reaction Time:
-
If you suspect incomplete conversion, consider extending the reaction time. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) if possible. For some ketones, extending the reaction time from 10 hours to 90 hours has been shown to significantly increase yields.[1][12]
-
Step 3: Improve Product Isolation and Purification
Rationale: Even with a successful reaction, a poor workup and purification procedure can lead to significant product loss.
Troubleshooting Protocol:
-
Proper Acidification:
-
After the reaction is complete, cool the mixture and carefully acidify it with a strong acid like HCl to precipitate the hydantoin.[7] Perform this step in a well-ventilated fume hood due to the presence of cyanide.
-
-
Effective Recrystallization:
-
Choose an appropriate solvent system for recrystallization. Ethanol/water mixtures are generally effective for hydantoins.[7]
-
Ensure the crude product is fully dissolved in the minimum amount of hot solvent and then allowed to cool slowly to form pure crystals.
-
Visualizing the Bucherer-Bergs Reaction Pathway
Caption: The Bucherer-Bergs reaction pathway for this compound synthesis.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting low yields.
III. References
-
Štefane, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(4), 4024. Retrieved from [Link]
-
Li, J., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13886–13894. Retrieved from [Link]
-
Li, J., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. Published. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. Retrieved from [Link]
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Google Patents. (n.d.). DE891259C - Process for the hydrolysis of hydantoins. Retrieved from
-
Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]
-
Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82. Retrieved from [Link]
-
Štefane, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Published. Retrieved from [Link]
-
Name of the Organism. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of 5-substituted hydantoins Electronic Supplementary Information. Retrieved from [Link]
-
ACS Publications. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling, 63(22), 6937-6949. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Propionaldehyde. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propionaldehyde - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Hydantoin - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for 5-Ethylhydantoin Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 5-Ethylhydantoin. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and refine your process with confidence.
Section 1: Frequently Asked Questions (FAQs) on Reaction Optimization
This section addresses the most common questions regarding the optimization of this compound synthesis, primarily focusing on the highly effective and widely used Bucherer-Bergs reaction.[1][2] This multicomponent reaction synthesizes hydantoins from a carbonyl compound (in this case, propionaldehyde), a cyanide source (like KCN or NaCN), and ammonium carbonate.[3][4]
Q1: What is the optimal molar ratio of reactants for the synthesis of this compound?
A1: The stoichiometry of the Bucherer-Bergs reaction is critical for maximizing yield and minimizing side products. For the synthesis of 5,5-disubstituted hydantoins, a molar ratio of 1:2:2 for Ketone:KCN:(NH₄)₂CO₃ is often recommended as a starting point.[5] However, for aldehydes like propionaldehyde, which are more susceptible to side reactions, a slight excess of the cyanide and carbonate source is beneficial.
We recommend starting with a molar ratio of 1 : 1.5 : 1.5 (Propionaldehyde : Sodium Cyanide : Ammonium Carbonate) .[6] The excess ammonium carbonate ensures a sufficient supply of both ammonia (NH₃) and carbon dioxide (CO₂) upon thermal decomposition, which drives the reaction forward.[7] The excess cyanide helps to ensure the complete conversion of the aldehyde to the intermediate aminonitrile. Using a large excess of cyanide should be avoided as it can lead to unwanted side products.[5]
| Reactant | Recommended Molar Ratio | Rationale |
| Propionaldehyde | 1.0 | Limiting Reagent |
| Sodium Cyanide (NaCN) | 1.5 | Ensures complete formation of the aminonitrile intermediate. |
| Ammonium Carbonate ((NH₄)₂CO₃) | 1.5 | Provides an adequate source of NH₃ and CO₂ to drive cyclization. |
Q2: How does reaction temperature affect the yield and purity of this compound?
A2: Temperature is a crucial parameter that directly influences both the reaction rate and the prevalence of side reactions.
-
Optimal Temperature Range: A temperature of 60-70°C is generally optimal for this reaction.[1][6] This range provides sufficient thermal energy to promote the thermal decomposition of ammonium carbonate and drive the cyclization steps without causing significant degradation of reactants or products.
-
Temperatures Too Low (<50°C): The reaction will be sluggish, leading to long reaction times and incomplete conversion. The decomposition of ammonium carbonate is less efficient at lower temperatures.
-
Temperatures Too High (>80°C): High temperatures can promote the polymerization of propionaldehyde, a common side reaction for aldehydes.[3] It can also lead to the degradation of the cyanide salt and the hydantoin product itself, reducing overall yield and purity. A procedure for a similar compound, 5-ethyl-5-phenyl-hydantoin, specifies heating under reflux for 8 hours, which would be around the boiling point of the ethanol/water solvent mixture.[8] However, for the more reactive propionaldehyde, a lower temperature is advisable.
Q3: What is the best solvent system for this reaction?
A3: The ideal solvent system must be capable of dissolving, at least partially, both the organic starting material (propionaldehyde) and the inorganic salts (NaCN, (NH₄)₂CO₃). A mixture of 50% aqueous ethanol is a classic and highly effective choice.[3][6]
-
Ethanol: Solubilizes the organic propionaldehyde.
-
Water: Solubilizes the sodium cyanide and ammonium carbonate.
This biphasic system allows all reactants to be present at the interface, facilitating the reaction. The use of 50% alcohol was found to be an effective solvent for aldehydes in the Bucherer-Bergs reaction.[3]
Q4: Why is pH control important in the Bucherer-Bergs reaction?
A4: The pH of the reaction medium is intrinsically controlled by the ammonium carbonate, which acts as a buffer, typically maintaining a pH between 8 and 9.[5] This slightly alkaline condition is a delicate balance and is vital for several reasons:
-
Promotes Nucleophilic Attack: The basic conditions facilitate the initial nucleophilic attack of the cyanide ion on the carbonyl carbon of propionaldehyde.
-
Prevents HCN Loss: In acidic conditions (pH < 7), the highly toxic and volatile hydrogen cyanide (HCN) gas would form and escape the reaction mixture, shutting down the synthesis.
-
Inhibits Cyanide Degradation: Strongly alkaline conditions can lead to the degradation of the cyanide salt.[5]
Therefore, the self-buffering nature of ammonium carbonate is a key feature of this synthesis. It is generally not necessary to add an external acid or base.
Q5: What is a typical reaction time, and how can I monitor its progress?
A5: Reaction times can vary, but a typical duration is between 12 to 24 hours when conducted at 60-70°C.[6]
Monitoring the reaction is best accomplished using Thin Layer Chromatography (TLC) .
-
Procedure: Periodically (e.g., every 2-4 hours), withdraw a small aliquot of the reaction mixture. Quench it with a small amount of dilute acid (e.g., 1M HCl) to stop the reaction, and extract with a suitable organic solvent like ethyl acetate. Spot the organic extract on a TLC plate against a spot of the starting propionaldehyde.
-
Interpretation: The reaction is complete when the spot corresponding to propionaldehyde has disappeared and a new, more polar spot corresponding to this compound has appeared and its intensity is no longer increasing. A common mobile phase for this analysis is a mixture of ethyl acetate and petroleum ether (e.g., 50:50).[9]
Section 2: Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This guide addresses common problems and provides logical solutions.
Problem 1: Low or No Product Yield
-
Possible Cause A: Inactive or Decomposed Reagents
-
Diagnosis: Ammonium carbonate can decompose over time if not stored properly, losing ammonia and carbon dioxide. Sodium or potassium cyanide can degrade upon exposure to moisture and air.
-
Solution: Use freshly opened or properly stored reagents. Ammonium carbonate should be a fine powder with a distinct smell of ammonia. Always handle cyanide salts with extreme caution in a well-ventilated fume hood.[5]
-
-
Possible Cause B: Incorrect Reaction Temperature
-
Diagnosis: If the temperature is too low, the reaction will be incomplete. If it is too high, reactant and product degradation will lower the yield.
-
Solution: Ensure the reaction vessel is maintained at a stable temperature of 60-70°C using a reliable heating mantle and thermometer. Avoid localized overheating.
-
-
Possible Cause C: Premature Acidification
-
Diagnosis: The hydantoin product precipitates upon acidification of the reaction mixture during workup. If the reaction has not gone to completion, adding acid will halt the synthesis and result in a low yield.
-
Solution: Confirm reaction completion via TLC analysis before proceeding to the acidification and workup step.
-
Problem 2: Formation of Significant Impurities
-
Possible Cause A: Aldehyde Self-Condensation/Polymerization
-
Diagnosis: The appearance of a viscous, oily, or polymeric substance in the reaction vessel. This is common with aldehydes.
-
Solution: Maintain the recommended temperature range (60-70°C) and avoid hotspots. Ensure efficient stirring. Adding the propionaldehyde slowly to the heated mixture of other reagents can sometimes mitigate this issue.
-
-
Possible Cause B: Incomplete Cyclization
-
Diagnosis: Isolation of intermediates such as the α-aminonitrile or the corresponding ureido acid. This can be identified using analytical techniques like NMR or Mass Spectrometry.
-
Solution: Ensure a sufficient reaction time (monitor by TLC) and an adequate amount of ammonium carbonate. The presence of water in the solvent system is also crucial for the necessary equilibria to be established.
-
Problem 3: Difficulty in Product Isolation/Purification
-
Possible Cause A: Product is too soluble in the workup solvent
-
Diagnosis: After acidification, little or no precipitate forms, even after cooling.
-
Solution: Concentrate the solution by removing some of the solvent (especially ethanol) under reduced pressure. Cool the concentrated aqueous solution thoroughly in an ice bath. If precipitation is still minimal, perform multiple extractions with a suitable organic solvent like ethyl acetate.
-
-
Possible Cause B: Oily product instead of a crystalline solid
-
Diagnosis: An oil "crashes out" upon acidification instead of a solid. This indicates the presence of impurities.
-
Solution: Separate the oil from the aqueous layer. Attempt to dissolve it in a minimal amount of hot solvent (e.g., ethanol/water) and cool slowly to induce crystallization. If this fails, column chromatography may be necessary. The crude product can also be "triturated" (stirred vigorously) with a non-polar solvent like hexane to induce solidification.
-
Section 3: Experimental Protocols & Methodologies
Protocol 3.1: Optimized Synthesis of this compound via Bucherer-Bergs Reaction
Safety Note: This reaction involves sodium cyanide, which is highly toxic. It also produces ammonia. All steps must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine sodium cyanide (7.4 g, 0.15 mol) and ammonium carbonate (14.4 g, 0.15 mol).[6]
-
Add Solvent: Add a mixture of 60 mL of ethanol and 60 mL of deionized water to the flask.[6]
-
Heating: Begin stirring and heat the mixture to 60°C in a water or oil bath.
-
Add Aldehyde: Once the temperature is stable at 60°C, add propionaldehyde (5.8 g, 0.1 mol) to the reaction mixture dropwise over 10 minutes.
-
Reaction: Maintain the reaction at 60-65°C with continuous stirring for 24 hours.[6]
-
Monitoring: Monitor the reaction's progress using TLC as described in FAQ Q5.
-
Workup - Acidification: After confirming the reaction is complete, cool the mixture to room temperature. In the fume hood, carefully acidify the reaction mixture by slowly adding concentrated HCl until the pH is approximately 6-6.5.[6] A white precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.
-
Drying: Dry the crude product in a vacuum oven to obtain crude this compound.
Protocol 3.2: Purification by Recrystallization
-
Transfer the crude this compound to a beaker.
-
Add a minimal amount of boiling 50% aqueous ethanol to just dissolve the solid.[6]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.[10]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the pure white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
Protocol 3.3: Characterization of this compound
-
Appearance: White crystalline solid.
-
¹H NMR (DMSO-d₆): Expect signals for the two N-H protons, a triplet and quartet for the ethyl group (CH₂ and CH₃), and a signal for the C5 proton.
-
¹³C NMR (DMSO-d₆): Expect signals for the two carbonyl carbons (C2 and C4), the C5 carbon, and the two carbons of the ethyl group.
-
IR (KBr): Expect strong C=O stretching bands around 1710-1770 cm⁻¹ and N-H stretching bands around 3100-3300 cm⁻¹.[6]
-
Mass Spectrometry (GC-MS): Can be used to confirm the molecular weight (128.13 g/mol ).[11]
Section 4: Visualizing the Process
Diagram 1: Bucherer-Bergs Reaction Mechanism for this compound
Caption: Mechanism of the Bucherer-Bergs reaction for this compound synthesis.[3][5]
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Section 5: References
-
Smolecule. (n.d.). Buy 5-Ethyl-5-methylhydantoin | 5394-36-5. Retrieved from Smolecule website.
-
Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of 5-substituted hydantoins Electronic Supplementary Information. Retrieved from rsc.org.
-
PrepChem. (2023). Synthesis of 5-ethyl-5-phenyl-hydantoin. Retrieved from PrepChem.com.
-
ResearchGate. (n.d.). Optimization of reaction conditions for hydantoins. Retrieved from ResearchGate.
-
Organic Syntheses. (n.d.). 5,5-Dimethylhydantoin. Organic Syntheses Procedure. Retrieved from orgsyn.org.
-
Lee, D.-S., Shim, J.-W., & Shin, J.-W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed Central.
-
Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Retrieved from alfa-chemistry.com.
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from organic-chemistry.org.
-
Semantic Scholar. (n.d.). Synthesis of new 5-benzylidene-hydantoin esters. Retrieved from semanticscholar.org.
-
Semantic Scholar. (n.d.). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Retrieved from semanticscholar.org.
-
SciSpace. (n.d.). Facile one-pot synthesis of 5-substituted hydantoins. Retrieved from scispace.com.
-
Ivanova, Y., et al. (2020). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI.
-
D'Andrea, L., et al. (2020). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. PubMed Central.
-
Majer, P., & Kurfürst, P. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PubMed Central.
-
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from en.wikipedia.org.
-
Montalbán, A. G., et al. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. SpringerLink.
-
Name Reactions. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press.
-
Molnar, M., et al. (2021). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. PubMed Central.
-
Lee, D.-S., Shim, J.-W., & Shin, J.-W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed.
-
Chin, E.-Z., et al. (2022). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry.
-
ResearchGate. (2025). Optimization of (Phenylmethylidene)‐hydantoins as Prostate Cancer Migration Inhibitors: SAR‐Directed Design, Synthesis, and Pharmacophore Modeling. Retrieved from ResearchGate.
-
Cantillo, D., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Thieme Chemistry.
-
Butler, T. C., et al. (1977). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. PubMed.
-
Hoppel, C., Garle, M., & Elander, M. (1976). A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. PubMed.
-
SRR Publications. (2023). Novel new research strategies of hydantoin derivatives: A review.
-
Chem-Station. (2017). Bucherer-Bergs Hydantoin Synthesis. Chem-Station Int. Ed.
-
Chem-Impex. (n.d.). This compound. Retrieved from chemimpex.com.
-
PubChem. (n.d.). 5-Ethyl-5-methylhydantoin. Retrieved from pubchem.ncbi.nlm.nih.gov.
-
Ataman Kimya. (n.d.). PROPIONALDEHYDE. Retrieved from atamankimya.com.
-
Wikipedia. (n.d.). Propionaldehyde. Retrieved from en.wikipedia.org.
-
Sigma-Aldrich. (n.d.). Propionaldehyde reagent grade, 97% Propanal. Retrieved from sigmaaldrich.com.
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]
effect of temperature and pressure on 5-Ethylhydantoin synthesis
Welcome to the technical support center for 5-Ethylhydantoin synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the experimental nuances of this synthesis, with a specific focus on the critical roles of temperature and pressure. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs): Foundational Concepts
This section addresses common questions regarding the synthesis of this compound, providing the foundational knowledge needed for successful experimentation.
Q1: What is the primary synthetic route for this compound?
The most common and versatile method for preparing 5-substituted hydantoins, including this compound, is the Bucherer-Bergs reaction .[1][2] This is a multi-component reaction where a carbonyl compound (in this case, propanal), an alkali metal cyanide (like sodium or potassium cyanide), and ammonium carbonate react to form the hydantoin ring structure.[3] The reaction is valued for its efficiency and the ready availability of its starting materials.[1]
Q2: Can you briefly explain the mechanism of the Bucherer-Bergs reaction?
Certainly. The reaction proceeds through several key steps:
-
Cyanohydrin Formation: The reaction begins with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the aldehyde (propanal), forming a cyanohydrin intermediate.[3]
-
Aminonitrile Formation: The cyanohydrin then reacts with ammonia, which is generated in situ from the ammonium carbonate, to form an α-aminonitrile.[3][4]
-
Cyclization and Rearrangement: The amino group of the aminonitrile attacks the carbon dioxide (also from ammonium carbonate), leading to an intermediate that undergoes intramolecular cyclization and rearrangement to yield the final this compound product.[4][5]
Q3: What is the general effect of temperature on the synthesis?
Temperature is a critical parameter that directly influences both the reaction rate and the product yield. Generally, increasing the temperature accelerates the reaction.[1] Most Bucherer-Bergs reactions are conducted at elevated temperatures, typically in the range of 60-100°C, often under reflux conditions in an aqueous ethanol solvent.[1][4][6] However, excessively high temperatures can promote side reactions, such as polymerization or degradation of reactants and intermediates, potentially lowering the overall yield and purity.[5]
Q4: When is pressure a significant factor in this reaction?
While many Bucherer-Bergs syntheses can be performed at atmospheric pressure, applying pressure can be advantageous under specific circumstances.[5] Increased pressure, typically by conducting the reaction in a sealed vessel, is primarily used to retain volatile reactants or intermediates, especially when higher temperatures (e.g., >100°C) are required.[1] For substrates that are less reactive, heating in a closed system can significantly improve yields by preventing the escape of ammonia and carbon dioxide from the equilibrium, driving the reaction forward.[1] Industrial-scale syntheses of related hydantoins may operate at slightly elevated pressures (1-2 bar) to ensure consistency and containment.[7]
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides direct answers to specific problems you might encounter, with a focus on how to resolve them by modifying temperature and pressure.
Q1: My reaction yield is disappointingly low. Could temperature be the cause?
Yes, an incorrect temperature is a very common reason for low yields.
-
If the temperature is too low: The reaction rate may be too slow for the reaction to complete within a practical timeframe. The equilibrium might not favor product formation. A gradual increase in temperature, for instance from 60°C to 80°C, can significantly enhance the rate and improve the yield.[1][4]
-
If the temperature is too high: While the reaction may be fast, you might be promoting the degradation of your starting materials, intermediates, or the final product. You may also be encouraging side reactions.[5] If you suspect this, try lowering the temperature and extending the reaction time. For example, running the reaction at 60°C for 10-12 hours might give a better yield than 90°C for 4 hours.[1]
Q2: I'm observing significant impurities and side-product formation. How can I adjust conditions to improve purity?
Impurity formation is often linked to reaction conditions being too harsh.
-
Temperature Optimization: High temperatures can lead to polymerization and other side reactions.[5] Reducing the reaction temperature is the first step to mitigate this. A purer product is often obtained with milder conditions over a longer period.
-
Pressure Control: If you are running the reaction at a high temperature in an open vessel, you may be losing volatile components like ammonia, which can alter the stoichiometry and lead to incomplete reactions or side products. Switching to a sealed reaction vessel to maintain a modest positive pressure can ensure all reactants remain in the solution, leading to a cleaner reaction profile.[1]
Q3: My reaction seems to have stalled before completion. Should I increase the temperature or pressure?
If you have confirmed via an appropriate analytical method (like TLC or LC-MS) that the reaction has stalled, a careful adjustment of conditions is warranted.
-
First, try increasing the temperature. A modest increase of 10-20°C can often provide the necessary activation energy to push the reaction to completion. Monitor the reaction closely to ensure you are not beginning to form degradation products.
-
If increasing temperature alone does not work or leads to impurities, consider pressure. The stall could be due to the loss of volatile reagents like ammonia or carbon dioxide from the ammonium carbonate equilibrium.[1] Transferring the reaction to a sealed pressure vessel and heating it can increase the concentration of these key reagents in the solution and drive the reaction forward.
Q4: The reaction is taking too long. How can I safely accelerate it?
For researchers on a tight schedule, long reaction times can be a bottleneck.
-
Increase Temperature: The most direct way to increase the reaction rate is to raise the temperature. As a general rule of thumb, reaction rates can double for every 10°C increase. However, this must be balanced against the risk of side reactions. It is advisable to increase the temperature in controlled increments (e.g., 10°C) and monitor the reaction purity.
-
Consider Ultrasonication: An alternative method to accelerate the reaction without drastically increasing bulk temperature is the use of ultrasonication. This technique has been shown to improve yields and shorten reaction times for the Bucherer-Bergs reaction, often allowing it to be carried out at a lower temperature.[5]
Protocols & Data Presentation
Data Summary: Effect of Temperature and Pressure
The following table summarizes the general effects of adjusting temperature and pressure on the key outcomes of this compound synthesis.
| Parameter | Value Range | Effect on Yield | Effect on Purity | Effect on Reaction Time | Notes |
| Temperature | 50-70°C | Moderate to Good[1][6] | Generally High | Longer (8-24h) | Optimal range for achieving high purity. |
| 70-100°C | Potentially Higher[4][7] | May Decrease | Shorter (4-8h) | Good balance of speed and yield; risk of side products increases. | |
| >100°C | Often Decreases[1] | Generally Lower | Very Short (<4h) | High risk of degradation and polymerization; requires a sealed vessel. | |
| Pressure | Atmospheric | Sufficient for many setups | N/A | N/A | Standard laboratory condition; may lose volatile reagents at reflux. |
| 1-5 bar (Sealed) | Can Increase Yield[1][7] | Can Increase Purity | May Decrease | Retains volatile reactants (NH₃, CO₂), especially at higher temperatures. |
Experimental Protocol: Bucherer-Bergs Synthesis of this compound
This protocol provides a representative, step-by-step methodology. Safety Precaution: This reaction involves highly toxic potassium/sodium cyanide. All operations must be performed in a certified fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Have a cyanide poisoning antidote kit and trained personnel available.
Reagents & Materials:
-
Propanal
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (50% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, combine ammonium carbonate (e.g., 0.4 mol) and potassium cyanide (e.g., 0.2 mol) in 250 mL of 50% aqueous ethanol.[6][8]
-
Addition of Aldehyde: While stirring the mixture, slowly add propanal (e.g., 0.1 mol).
-
Heating and Reflux: Heat the reaction mixture to 60-70°C using a heating mantle and allow it to stir for 10-12 hours.[1] The reaction progress should be monitored periodically using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, cool the flask in an ice-water bath.
-
Acidification: In a well-ventilated fume hood, slowly and carefully acidify the cold reaction mixture with concentrated HCl until the pH is approximately 6-7.[6] This step neutralizes excess base and precipitates the hydantoin product. Caution: Acidification of a solution containing cyanide will generate highly toxic hydrogen cyanide (HCN) gas.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the crude product with cold water to remove inorganic salts.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product.[4]
Visualizations: Workflows and Mechanisms
Bucherer-Bergs Reaction Mechanism
Caption: The reaction pathway for this compound synthesis via the Bucherer-Bergs reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- Wikipedia. (n.d.). Bucherer–Bergs reaction.
- Němec, S., & Bräse, S. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(7), 1775.
- ResearchGate. (n.d.). Optimization of reaction conditions for hydantoins.
- Semantic Scholar. (n.d.). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS.
- PrepChem.com. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin.
- National Institutes of Health. (n.d.). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins.
- Semantic Scholar. (n.d.). Synthesis of new 5-benzylidene-hydantoin esters.
- PubChem. (n.d.). 5-Ethyl-5-methylhydantoin.
- National Institutes of Health. (n.d.). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics.
- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
- Organic Syntheses. (n.d.). 5,5-Dimethylhydantoin.
- Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of 5-substituted hydantoins Electronic Supplementary Information.
- ResearchGate. (n.d.). Optimization of (Phenylmethylidene)‐hydantoins as Prostate Cancer Migration Inhibitors: SAR‐Directed Design, Synthesis, and Pharmacophore Modeling.
- MDPI. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molbank, 2022(2), M1356.
- MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia.
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations | MDPI [mdpi.com]
- 7. Buy 5-Ethyl-5-methylhydantoin | 5394-36-5 [smolecule.com]
- 8. prepchem.com [prepchem.com]
purification challenges of 5-Ethylhydantoin from reaction mixture
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support guide for the purification of 5-Ethylhydantoin. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with isolating this valuable heterocyclic compound from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Section 1: Understanding the Challenge - The Impurity Profile
The most common route to this compound is the Bucherer-Bergs reaction, a robust multicomponent synthesis starting from 2-butanone (methyl ethyl ketone), a cyanide source (e.g., KCN or NaCN), and ammonium carbonate.[1][2][3] While efficient, this reaction generates a variety of byproducts and leaves behind unreacted starting materials, creating a distinct purification challenge.
Caption: Bucherer-Bergs reaction pathway and impurity sources.
Table 1: Common Impurities in this compound Synthesis
| Impurity Name/Class | Source | Chemical Nature | Impact on Purification |
| Unreacted 2-Butanone | Starting Material | Neutral, Volatile | Can be removed by evaporation or washing, but may interfere with crystallization if present in high amounts. |
| Unreacted Cyanide Salts | Starting Material | Basic, Inorganic | Highly water-soluble; easily removed with aqueous washes. Extreme toxicity hazard. |
| Unreacted (NH₄)₂CO₃ | Starting Material | Basic, Inorganic | Decomposes upon heating/acidification; removed by aqueous washes. |
| α-Aminonitrile Intermediate | Reaction Intermediate | Basic, Organic | Can co-crystallize with the product. May revert to starting materials or form polymers. |
| N-Carbamoyl Amino Acids | Hydrolysis byproduct | Acidic, Organic | Ring-opening of hydantoin can occur under harsh basic conditions.[4][5] Soluble in base. |
| Polymeric materials | Side Reactions | Neutral/Mixed | Often results in oils or tars that inhibit crystallization. Difficult to remove without chromatography. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most straightforward, first-pass method for purifying crude this compound?
For most syntheses where the product crystallizes from the reaction mixture, recrystallization is the most effective and economical first step.[2] this compound and similar hydantoins typically exhibit good solubility in hot aqueous alcohol (e.g., ethanol/water) and poor solubility in the cold solvent, making this an ideal technique for removing most soluble impurities.[6] See Protocol 1 for a detailed methodology.
Q2: My recrystallization yield is very low. What are the common causes?
Low yield is a frequent issue. Consider these points:
-
Using too much solvent: The most common error is adding too much hot solvent while dissolving the crude product. This keeps the product in solution even after cooling. The goal is to create a saturated solution at high temperature. See the detailed guide on recrystallization for tips on using a minimal amount of hot solvent.[7]
-
Product is highly soluble in the cold solvent: If this compound is too soluble in your chosen solvent system even when cold, you will lose a significant amount in the mother liquor. You may need to change the solvent ratio (e.g., increase the proportion of the anti-solvent like water) or try a different solvent system altogether.
-
Incomplete crystallization: Ensure you are allowing sufficient time at a low temperature (an ice bath is recommended) for the crystals to form and precipitate fully.[7]
Q3: Can I use acid-base extraction for purification? What are the key considerations?
Yes, acid-base extraction is a powerful liquid-liquid extraction technique for purifying hydantoins.[8][9] The imide proton (N-H) of the hydantoin ring is weakly acidic (pKa of similar 5,5-dimethylhydantoin is ~9.2).[10]
-
Principle: By washing your crude product (dissolved in an organic solvent like ethyl acetate) with an aqueous base (e.g., 1M NaOH), you can deprotonate the this compound, forming a water-soluble salt. This salt will move to the aqueous layer, leaving neutral impurities (like unreacted ketone) behind in the organic layer. You can then re-acidify the aqueous layer to precipitate your purified product.[11]
-
Key Consideration: Avoid harsh basic conditions or prolonged exposure, which can cause hydrolysis and ring-opening of the hydantoin.[12][13] Perform the extraction quickly and preferably at a cool temperature. See Protocol 2 for a safe and effective workflow.
Q4: When is it necessary to use column chromatography?
Resort to column chromatography when:
-
The crude product is an intractable oil or tar that fails to crystallize.
-
Recrystallization fails to remove a critical impurity with similar solubility to your product.
-
You require very high purity (>99.5%) for applications like drug development.
Silica gel chromatography using a solvent gradient of ethyl acetate in hexanes is a common starting point for purifying hydantoin derivatives.[9]
Q5: How can I definitively confirm the purity of my final product?
A single method is often insufficient. A combination of techniques provides the most reliable assessment:
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity.[14] Impurities typically depress and broaden the melting range.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities, even at low levels. Integration of signals can be used for semi-quantitative analysis.
-
Chromatographic Methods (HPLC, GC-MS): These are the gold standards for purity quantification.[15][16] They can separate and detect trace impurities that are invisible to other methods, providing a precise percentage purity.[17]
Section 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Crude product is an oil or sticky solid and will not crystallize. | High concentration of impurities (e.g., unreacted starting materials, polymeric byproducts) is inhibiting lattice formation. | 1. Trituration: Vigorously stir or grind the oil with a solvent in which the product is insoluble but impurities are soluble (e.g., cold diethyl ether or hexanes). This may wash away impurities and induce crystallization.[18]2. Acid-Base Extraction: Use Protocol 2 to selectively extract the product, leaving behind the neutral, oily impurities.3. Column Chromatography: If other methods fail, this is the most reliable way to isolate the product from complex mixtures. See Protocol 3. |
| After recrystallization, the melting point is broad and lower than the literature value. | The product is still impure. The chosen recrystallization solvent may not be effective at rejecting a specific impurity. | 1. Second Recrystallization: Perform another recrystallization, perhaps with a different solvent system.2. Charcoal Treatment: If the product has a color, it may be due to highly conjugated impurities. Add a small amount of activated charcoal to the hot solution before filtering to adsorb these impurities.[7]3. Check for Solvent: The product may be retaining solvent. Dry the product under high vacuum for an extended period. |
| An unexpected peak appears in my NMR/HPLC analysis after purification. | This could be a stubborn impurity, a degradation product, or a solvent residue. | 1. Identify the Peak: Use mass spectrometry (LC-MS or GC-MS) to get a molecular weight for the impurity. This can help identify it as a known byproduct.2. Check for Degradation: Hydantoin rings can be susceptible to hydrolysis.[5] Ensure your purification and storage conditions are not overly acidic or basic. Store the final product in a cool, dry place.3. Optimize Chromatography: If using chromatography, adjust the solvent system or gradient to improve the separation between the product and the impurity. |
| During acid-base extraction, a thick emulsion forms at the interface. | The presence of polar impurities or fine particulates can stabilize emulsions, preventing the layers from separating cleanly. | 1. Patience: Allow the separatory funnel to stand for a longer period.2. Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[19]3. Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulates that may be stabilizing the emulsion. |
Section 4: Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is designed to purify crystalline crude this compound by removing impurities that have different solubility profiles.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal volume of ethanol (e.g., 15-20 mL) and heat the mixture gently on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., inorganic salts, particulates), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (the same ratio as your final solvent system) to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. Determine the melting point and yield of the purified product.
Protocol 2: Purification via Acid-Base Extraction
This method isolates the acidic this compound from neutral and basic impurities.
Caption: Workflow for purification by acid-base extraction.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Base Wash: Add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker or flask. The organic layer, containing neutral impurities, can be discarded.
-
Re-extraction: To ensure complete recovery, wash the organic layer again with a fresh portion of 1M NaOH and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2, check with pH paper). The this compound will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.
Protocol 3: Column Chromatography on Silica Gel
This protocol is for high-purity isolation or purification of oily samples.
-
Column Packing: Prepare a chromatography column with silica gel using a slurry packing method with your starting eluent (e.g., 10% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent mixture (e.g., 10% EtOAc/Hexanes). Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 50% EtOAc) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 5: Purity Assessment Methods
Table 2: Comparison of Analytical Methods for Purity Validation
| Method | Principle | Purpose | Advantages | Limitations |
| Melting Point | Measures the temperature range over which a solid melts. | Purity Indication | Fast, inexpensive, requires minimal sample. A sharp range indicates high purity.[14] | Not quantitative. Insensitive to impurities with similar melting points. |
| Thin Layer Chromatography (TLC) | Separation based on differential partitioning on a solid phase. | Reaction Monitoring, Fraction Screening | Fast, uses very little material, good for a quick purity check. | Not quantitative, lower resolution than HPLC/GC. |
| NMR Spectroscopy (¹H, ¹³C) | Measures nuclear magnetic resonance of atomic nuclei. | Structural Confirmation, Purity Assessment | Provides definitive structural information. Can detect and help identify impurities. | Requires a relatively large sample amount, can be less sensitive to trace impurities. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation in a packed column. | Quantitative Purity Analysis | Highly sensitive and quantitative. The gold standard for purity determination in pharmaceuticals.[17] | Requires method development (column, mobile phase selection), more expensive equipment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility, with mass-based detection. | Quantitative Purity & Impurity ID | Excellent for volatile impurities. The mass spectrometer provides molecular weight information for impurity identification.[15][16] | The compound must be thermally stable and sufficiently volatile. |
References
- Di Masi, A., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. PMC.
- Di Masi, A., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry.
- Wagner, E. C., & Baizer, M. (1943). 5,5-Dimethylhydantoin. Organic Syntheses.
- Lu, C. D., et al. (2007). Purification of industrial hydantoinase in one chromatographic step without affinity tag. PubMed.
- Martínez-Rodríguez, S., et al. (2009). Molecular Cloning, Purification, and Biochemical Characterization of Hydantoin Racemase from the Legume Symbiont Sinorhizobium meliloti CECT 4114. PMC.
- Carrington, H. C. (1964). Ethyl Hydantoin-5-carboxylates. American Chemical Society.
- Henze, Henry R. (1949). Process for the hydrolysis of hydantoins. Google Patents.
- Nogrady, T. (2005). Bucherer-Bergs Reaction. Cambridge University Press.
- Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia.
- Šmit, B. M., et al. (2011). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Semantic Scholar.
- Koóš, M., & Kónya, K. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC.
- Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI.
- Wikipedia contributors. (n.d.). Bucherer–Bergs reaction. Wikipedia.
- University of Massachusetts Amherst. (n.d.). Acid-Base Extraction.
- Wikipedia contributors. (n.d.). List of purification methods in chemistry. Wikipedia.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- MIT OpenCourseWare. (2010). Recrystallization. YouTube.
- Lee, D.-S., et al. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed Central.
- National Center for Biotechnology Information. (n.d.). 5-Ethyl-5-methylhydantoin. PubChem.
- Blagoeva, I. B., et al. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2.
- National Center for Biotechnology Information. (n.d.). Dimethylhydantoin. PubChem.
- Blagoeva, I. B., et al. (2025). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. ResearchGate.
Sources
- 1. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. DE891259C - Process for the hydrolysis of hydantoins - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. moravek.com [moravek.com]
- 15. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 19. people.chem.umass.edu [people.chem.umass.edu]
removing unreacted starting materials from 5-Ethylhydantoin
Welcome to the Technical Support Center for the purification of 5-Ethylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing unreacted starting materials from your product. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a robust and reproducible purification process.
Troubleshooting Guide: Isolating Pure this compound
This section addresses specific issues encountered during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: My final this compound product is contaminated with unreacted starting materials after initial precipitation.
Scenario: You've completed the synthesis of this compound, likely through a Bucherer-Bergs reaction or a related pathway, and the initial crude product, obtained by precipitation, shows the presence of starting materials like the initial ketone/aldehyde, cyanide salts, or ammonium carbonate derivatives when analyzed (e.g., by NMR or TLC).
Root Cause Analysis:
The primary cause is the co-precipitation of unreacted starting materials and intermediates with the this compound product. This is often due to similarities in solubility profiles in the reaction mixture, especially as the solution is cooled or the pH is adjusted. Inadequate reaction time or non-optimal reaction conditions can also lead to a higher concentration of unreacted starting materials in the crude product.
Solution: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[1] The goal is to choose a solvent where this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities remain soluble or insoluble at all temperatures.[1]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection:
-
Primary Choice: Water is often a good starting point for recrystallizing hydantoins due to their polarity.[2] this compound is water-soluble, a property often exploited in its applications.[3]
-
Alternative Solvents: If water proves ineffective, consider polar protic solvents like ethanol or a mixture of ethanol and water.[4] For less polar impurities, a mixed solvent system might be necessary.
-
Solubility Testing: Before committing to a solvent, perform small-scale solubility tests. Add a small amount of your crude product to a test tube with the chosen solvent. Heat the mixture to boiling to see if the solid dissolves completely. Then, cool the solution to room temperature and then in an ice bath to observe crystal formation.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.[5] Adding too much solvent will reduce the recovery yield of your purified product.
-
-
Decolorization (If Necessary):
-
If your solution is colored due to impurities, add a small amount of activated charcoal to the hot solution.
-
Boil the solution with the charcoal for a few minutes.[5] The charcoal will adsorb the colored impurities.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step should be done rapidly to prevent premature crystallization of the product on the filter paper.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals by allowing the impurities to remain in the solution.[1]
-
Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the this compound.[5]
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor containing dissolved impurities.
-
Dry the crystals thoroughly to remove any residual solvent. This can be done in a drying oven at a temperature well below the melting point of this compound or under a vacuum.
-
Diagram of the Recrystallization Workflow:
Caption: General workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials I should be looking for as impurities in my this compound synthesis?
A1: The unreacted starting materials will depend on your specific synthetic route. For a typical Bucherer-Bergs synthesis, which is a common method for producing hydantoins, you should be aware of the following potential impurities:[4]
-
The starting ketone or aldehyde: For this compound, this would likely be butanone (methyl ethyl ketone).
-
Cyanide source: Unreacted sodium cyanide (NaCN) or potassium cyanide (KCN).
-
Ammonium source: Unreacted ammonium carbonate or ammonium chloride.
-
Intermediates: Such as the corresponding aminonitrile.
Q2: How can I assess the purity of my this compound after purification?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.[6]
-
Chromatographic Methods:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[9]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect and quantify impurities with distinct signals.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic functional groups of the hydantoin ring.
-
Q3: My unreacted starting material and this compound have very similar polarities. What are my options?
A3: This is a challenging but common scenario. Here are a few strategies:
-
Optimize Recrystallization: Experiment with different solvent systems. A two-solvent recrystallization might be effective. In this method, you dissolve your compound in a "good" solvent at a high temperature and then add a "poor" solvent dropwise until the solution becomes cloudy.[5] Heating to clarify and then slow cooling can sometimes provide better separation.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[1] By carefully selecting the stationary phase (e.g., silica gel, alumina) and the mobile phase (eluent), you can often separate compounds with very similar polarities.[1]
-
Acid-Base Extraction: If your starting material has a different acidic or basic character than this compound, you may be able to use liquid-liquid extraction with an acidic or basic aqueous solution to selectively remove the impurity.
Q4: Can I use a non-polar solvent to wash my crude this compound?
A4: Yes, this can be an effective preliminary purification step. Washing the crude product with a non-polar solvent in which this compound is insoluble can help remove non-polar impurities. For example, a wash with a solvent like diethyl ether or hexane can remove unreacted ketone.[2]
Quantitative Data Summary
| Compound | Typical Starting Materials | Potential Purification Solvents |
| This compound | Butanone, Sodium Cyanide, Ammonium Carbonate | Water, Ethanol, Ethanol/Water mixtures |
Note: The optimal solvent system should be determined empirically for each specific case.
References
- Organic Syntheses. (n.d.). 5,5-Dimethylhydantoin.
- American Chemical Society. (1964). Ethyl Hydantoin-5-carboxylates.
- Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of 5-substituted hydantoins Electronic Supplementary Information.
- ResearchGate. (n.d.). Synthesis of new 5-benzylidene-hydantoin esters.
- Semantic Scholar. (n.d.). Synthesis of new 5-benzylidene-hydantoin esters.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- PrepChem.com. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin.
- MDPI. (2018). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations.
- Moravek, Inc. (n.d.). How Do Chemical Manufacturers Assess Purity?.
- MIT Digital Lab Techniques Manual. (2010). Recrystallization.
- Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing.
- PubChem. (n.d.). 5-Ethyl-5-methylhydantoin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. moravek.com [moravek.com]
- 7. aber.apacsci.com [aber.apacsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Hydantoin Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation
Welcome to the Technical Support Center for Hydantoin Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with hydantoin synthesis, particularly via the Bucherer-Bergs reaction and related methods. Hydantoins are a critical structural motif in a wide range of pharmaceuticals, making their efficient and pure synthesis a key concern.
This resource provides in-depth, experience-based answers to common challenges encountered in the lab, focusing on the identification, prevention, and troubleshooting of byproduct formation. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to optimize your reactions for higher purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions and issues that frequently arise during hydantoin synthesis.
Q1: What are the most common byproducts in a Bucherer-Bergs synthesis?
The most frequently observed byproducts include unreacted α-aminonitrile intermediate, α-amino acids from the hydrolysis of the hydantoin ring, and polymeric tars.[1][2][3] The formation of each is mechanistically distinct and depends heavily on reaction conditions such as pH, temperature, and workup procedures.
Q2: How does temperature control affect the purity of my hydantoin product?
Temperature is a critical parameter. While higher temperatures can accelerate the final ring-closing step to form the hydantoin, they can also promote undesirable side reactions.[4] Excessive heat, particularly during the initial stages, can lead to the polymerization of the starting aldehyde or ketone.[5] Furthermore, high temperatures during workup, especially under strong basic or acidic conditions, can increase the rate of hydantoin ring hydrolysis.[3]
Q3: My reaction mixture turned dark brown or black. What happened and is the reaction salvageable?
A dark, tarry appearance typically indicates polymerization of the starting carbonyl compound. Aldehydes, in particular, are prone to self-condensation (aldol-type reactions) under the basic conditions of the Bucherer-Bergs reaction.[5][6] This is often exacerbated by high local concentrations of reagents or poor temperature control. While it is difficult to salvage the desired product from the polymer, optimizing the reaction conditions for future runs (e.g., slower reagent addition, lower initial temperature) can prevent this issue.
Q4: Why is the order of reagent addition important in the Bucherer-Bergs reaction?
The order of addition directly influences the concentration of reactive intermediates at any given time. The generally accepted mechanism involves the formation of a cyanohydrin, which then reacts with ammonia (from ammonium carbonate) to form an α-aminonitrile.[1][7][8] This aminonitrile then reacts with CO2 (also from ammonium carbonate) to cyclize into the hydantoin.[8] Adding the aldehyde or ketone slowly to the solution of ammonium carbonate and cyanide helps to keep the concentration of the carbonyl compound low, minimizing self-condensation and favoring the desired reaction pathway.
Section 2: In-Depth Troubleshooting Guide
This guide provides detailed troubleshooting for specific, observable problems, complete with mechanistic explanations and actionable protocols.
Problem 1: Incomplete Conversion and Presence of α-Aminonitrile Intermediate
Q: My final product analysis (e.g., NMR, LC-MS) shows a significant amount of the α-aminonitrile intermediate. How can I drive the reaction to completion?
A: Mechanistic Cause & Explanation
The formation of a hydantoin via the Bucherer-Bergs pathway is a two-stage process: (1) The Strecker-like synthesis of an α-aminonitrile, followed by (2) a carbon dioxide-mediated cyclization.[1][8][9] The α-aminonitrile is a stable, isolable intermediate. Its accumulation indicates that the second step, the intramolecular cyclization, is the rate-limiting step and has stalled. This can be caused by several factors:
-
Insufficient CO2: Ammonium carbonate is the source of both ammonia and carbon dioxide. If it decomposes prematurely or is not present in sufficient excess, there may not be enough CO2 to react with the aminonitrile's amino group to form the necessary carbamic acid intermediate for cyclization.[8]
-
Suboptimal pH: The cyclization step is sensitive to pH. The conditions must be suitable for the amino group of the aminonitrile to act as a nucleophile.
-
Low Temperature: The cyclization reaction has an activation energy barrier that may not be overcome at lower temperatures, leading to a stalled reaction.
Troubleshooting Workflow & Protocol
To address this, you must optimize conditions to favor the cyclization step.
Protocol 1: Optimizing Temperature and Reaction Time
-
Setup: In a sealed pressure vessel, combine your ketone/aldehyde (1.0 eq), sodium or potassium cyanide (1.2-1.5 eq), and ammonium carbonate (4.0-5.0 eq) in 50% aqueous ethanol.
-
Initial Phase: Stir the mixture at 40-50°C for 4-6 hours to ensure complete formation of the α-aminonitrile.
-
Cyclization Phase: Increase the temperature to 60-80°C and continue stirring for an additional 12-24 hours. The sealed vessel is crucial to maintain pressure and keep the ammonia and CO2 in solution.
-
Monitoring: Take aliquots periodically (if possible) to monitor the disappearance of the aminonitrile intermediate by TLC or LC-MS.
Protocol 2: Enhancing CO2 Concentration If increasing the temperature is not sufficient or is undesirable, you can directly increase the CO2 concentration.
-
After the initial formation of the aminonitrile at a lower temperature (e.g., 50°C for 6 hours), cool the reaction vessel.
-
Carefully introduce a source of CO2. This can be done by adding dry ice in small portions or by pressurizing the vessel with CO2 gas (e.g., 50-100 psi).
-
Reseal the vessel and heat to 60-70°C for 12-18 hours to drive the cyclization to completion.
Problem 2: Low Yield Due to Hydantoin Ring Hydrolysis
Q: My overall yield is significantly lower than expected, and I've identified the corresponding α-amino acid as a major byproduct in my aqueous workup phase.
A: Mechanistic Cause & Explanation
The hydantoin ring, while generally stable, is an amide and can be hydrolyzed to its corresponding N-carbamoyl-α-amino acid, and subsequently to the α-amino acid, under harsh pH and temperature conditions.[3][10] This is a common issue during product isolation and purification. The hydrolysis is catalyzed by both strong acid and strong base.[11][12] The mechanism involves nucleophilic attack of hydroxide or water at the carbonyl carbons of the ring.
Troubleshooting Workflow & Protocol
Preventing hydrolysis requires careful control of pH and temperature during the reaction workup and purification.
| Parameter | Problematic Condition | Optimized Condition | Rationale |
| Workup pH | pH > 11 or pH < 2 | pH adjusted to 6.5 - 7.5 | Minimizes both base and acid-catalyzed hydrolysis rates.[11] |
| Temperature | Heating (>50°C) during extraction or crystallization from aqueous solutions with residual acid/base | Room temperature or below | Hydrolysis is significantly slower at lower temperatures.[3] |
| Isolation | Direct acidification to precipitate product from a highly basic reaction mixture | Neutralization, extraction into an organic solvent, then crystallization | Avoids exposing the product to harsh pH for extended periods. |
Protocol 3: Mild Workup and Purification
-
Cooling: After the reaction is complete, cool the reaction vessel to room temperature, then further in an ice bath to 0-5°C.
-
Neutralization: Slowly and with vigorous stirring, add a mild acid (e.g., 1M citric acid or saturated ammonium chloride solution) to the cold reaction mixture until the pH reaches ~7.0. Avoid strong acids like concentrated HCl unless absolutely necessary and keep the temperature low.
-
Extraction: If the hydantoin is soluble in an organic solvent (e.g., ethyl acetate, dichloromethane), extract the product from the neutralized aqueous mixture (3x extractions). This removes the product from the aqueous environment where hydrolysis can occur.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a moderate temperature (<40°C).
-
Recrystallization: Recrystallize the crude product from a suitable non-aqueous or minimally aqueous solvent system (e.g., ethanol/hexanes, acetone/water) to achieve final purity.
Section 3: References
-
Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Academica Press.
-
Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction. Synlett, 27, 80-82.
-
Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Retrieved from Alfa Chemistry.
-
ResearchGate. (n.d.). Optimization of the Urech synthesis conditions. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Hydantoin Synthesis: A Chemist's Guide to Purity and Yield. Retrieved from [Link]
-
Li, J., Dong, F., Zhang, M., Fan, J., & Wang, Y. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(40), 25887-25896.
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Organic Chemistry. (2021). Bucherer-Bergs Reaction Mechanism. YouTube.
-
ResearchGate. (n.d.). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Equilibria during amino nitrile formation in alkaline solution. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Alkaline Hydrolysis of Hydantoin, 3-Methylhydantoin, and 1-Acetyl-3-methylurea.
-
Google Patents. (n.d.). Method of preventing the polymerization of unsaturated aldehyde. Retrieved from
-
ResearchGate. (n.d.). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Retrieved from [Link]
-
Google Patents. (n.d.). Method for preventing polymerization of acetaldehyde. Retrieved from
-
American Chemical Society. (2021). Embracing the challenges of aldehyde polymerization.
-
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]
-
Poupaert, J. H. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(8), 1847.
-
The Royal Society. (n.d.). The catalyzed polymerization of gaseous formaldehyde.
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). The Eschenmoser coupling reaction under continuous-flow conditions.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ikm.org.my [ikm.org.my]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Embracing the challenges of aldehyde polymerization - American Chemical Society [acs.digitellinc.com]
- 7. Bucherer-Bergs Reaction [organic-chemistry.org]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. researchgate.net [researchgate.net]
choosing the right recrystallization solvent for 5-Ethylhydantoin
Technical Support Center: 5-Ethylhydantoin Purification
Welcome to the technical support guide for the purification of this compound. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on selecting the optimal recrystallization solvent. The following question-and-answer format addresses common challenges and explains the fundamental principles behind achieving high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
The primary goal of recrystallization is to exploit differences in solubility to separate your target compound from impurities. The "perfect" solvent is one in which this compound exhibits high solubility at an elevated temperature but low solubility at room temperature or below.[1][2] This temperature-dependent solubility differential is the cornerstone of the technique, allowing the compound to dissolve when heated and then crystallize in a pure form upon cooling, while impurities ideally remain in the solution (the "mother liquor").[3][4]
An ideal solvent should also meet these essential criteria:
-
Inertness: The solvent must not react chemically with this compound.[5]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble at all temperatures (so they remain in the mother liquor upon cooling).[1][5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying process.[4][5]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
-
Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of this compound (117-121°C) to prevent the compound from melting or "oiling out" instead of dissolving.[4][6]
Q2: What initial assessment of this compound's properties can guide my solvent choice?
Before any benchwork, a theoretical assessment based on molecular structure can significantly narrow down your solvent choices. This is often guided by the principle of "like dissolves like."[7]
-
Polarity: this compound (C₅H₈N₂O₂) is a polar molecule. Its structure contains two amide N-H groups and two carbonyl (C=O) groups, which can act as hydrogen bond donors and acceptors, respectively. This suggests it will be more soluble in polar solvents. One supplier note explicitly mentions its solubility in water.[6]
-
Melting Point: The reported melting point is 117-121°C.[6] This is a crucial parameter. Any solvent selected should have a boiling point comfortably below this range to avoid melting the solute. For example, water (BP 100°C) and ethanol (BP 78°C) are suitable in this regard, whereas a high-boiling solvent like dimethylformamide (DMF, BP 153°C) would be a poor choice.
Based on this analysis, polar solvents are the most logical starting point for screening.
Q3: How do I perform an efficient small-scale solvent screening for this compound?
Systematic experimentation is key. You can determine the best solvent by testing the solubility of a small amount of your crude this compound in a range of candidate solvents.[5]
Experimental Protocol: Small-Scale Solvent Test
-
Preparation: Place approximately 50 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene) dropwise, starting with ~0.5 mL. Vigorously mix or vortex the contents after each addition.
-
Observation (Room Temp): Record your observations.
-
Soluble: If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization, as recovery will be poor.[7]
-
Sparingly Soluble/Insoluble: If the solid does not dissolve or only partially dissolves, proceed to the next step. This is a promising candidate.[2]
-
-
Heating: Place the test tubes containing the sparingly soluble/insoluble mixtures in a hot water or sand bath and bring the solvent to a gentle boil. Continue to add the same solvent dropwise, with mixing, until the solid just dissolves.
-
Observation (Hot):
-
Soluble: If the solid dissolves completely, this solvent is a strong candidate. Note the approximate volume of solvent required.
-
Insoluble: If a large volume of hot solvent is required and the solid still does not dissolve, it is a poor solvent for this purpose.[7]
-
-
Cooling: Remove the tubes that formed a clear solution when hot and allow them to cool slowly to room temperature. Once at room temperature, place them in an ice-water bath for 15-20 minutes to maximize crystallization.
-
Final Assessment: The best solvent is the one that dissolved the compound completely when hot but produced an abundant yield of crystals upon cooling.[4]
Q4: What are some good starting solvents to screen for this compound?
Based on the polarity of this compound and the properties of similar hydantoin compounds, the following table provides a logical starting point for your screening experiments.[8][9][10]
| Solvent | Boiling Point (°C) | Polarity Type | Predicted Solubility for this compound | Safety & Handling Notes |
| Water | 100 | Polar Protic | Cold: Sparingly SolubleHot: Soluble | Non-toxic, non-flammable. High boiling point provides a wide solubility gradient. |
| Ethanol | 78 | Polar Protic | Cold: Sparingly SolubleHot: Soluble | Flammable liquid. Lower boiling point makes for easier drying of crystals. |
| Methanol | 65 | Polar Protic | Cold: Possibly too solubleHot: Very Soluble | Flammable and toxic. Use in a well-ventilated fume hood. |
| Acetone | 56 | Polar Aprotic | Cold: Possibly too solubleHot: Very Soluble | Highly flammable and volatile. Can dissolve some plastics. |
| Ethyl Acetate | 77 | Moderately Polar | Cold: Likely InsolubleHot: Sparingly Soluble | Flammable liquid. Good for moderately polar compounds. |
| Toluene | 111 | Non-polar | Cold: InsolubleHot: Insoluble | Flammable and toxic. Unlikely to be a good solvent but useful as an anti-solvent. |
| Hexane | 69 | Non-polar | Cold: InsolubleHot: Insoluble | Flammable liquid. Unlikely to be a good solvent but useful as an anti-solvent. |
Troubleshooting Common Recrystallization Issues
Q5: My this compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
"Oiling out" is when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[11][12] This is problematic because the oil often traps impurities, defeating the purpose of recrystallization.[13]
Root Causes & Solutions:
-
Melting Point Depression: The most common cause is that the boiling point of your solvent is higher than the melting point of your impure compound.[13] Impurities can significantly lower a compound's melting point. Since this compound's pure melting point (117-121°C) is already close to the boiling point of water (100°C), this is a significant risk if the material is highly impure.
-
High Solute Concentration: The solution may be too supersaturated, causing the compound to precipitate out of solution too quickly for an ordered crystal lattice to form.[11]
Q6: I've cooled my solution, but no crystals have formed. What should I do?
This is a very common issue, typically arising from one of two scenarios:
-
Too Much Solvent: This is the most frequent cause.[12] If the solution is not saturated enough at the cold temperature, the compound will simply remain dissolved.
-
Solution: Gently heat the solution and boil off a portion of the solvent in a fume hood to increase the concentration. Then, attempt the cooling and crystallization process again.[12]
-
-
Supersaturation: The solution is saturated, but crystallization has not been initiated. Crystal formation requires a nucleation event to begin.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.[12]
-
Solution 2 (Seeding): Add a single, small seed crystal of pure this compound. This provides a perfect template for further crystallization.[12]
-
Q7: A single solvent isn't working well. How do I use a mixed-solvent system?
When no single solvent provides the ideal solubility profile, a mixed-solvent system is an excellent alternative.[15] This technique uses two miscible solvents: a "good" solvent in which this compound is highly soluble, and an "anti-solvent" (or "bad" solvent) in which it is poorly soluble.[16] For this compound, a good pair would be Ethanol (good) and Water (anti-solvent) or Ethanol (good) and Hexane (anti-solvent).
Experimental Protocol: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Approach)
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.[15]
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[15]
-
Crystallization: The solution is now perfectly saturated. Remove it from the heat and allow it to cool slowly to room temperature, followed by an ice bath, to induce crystallization.
Workflow and Data Visualization
Logical Workflow for Solvent Selection
The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent for this compound.
Caption: Troubleshooting workflow for selecting a recrystallization solvent.
References
- Solvent Choice. (n.d.). University of York, Department of Chemistry.
- 5-ethyl-5-methylhydantoin. (2024). ChemBK.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
- Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- Solvent selection for recrystallization: An undergraduate organic experiment. (1974). Journal of Chemical Education.
- 5-Ethyl-5-methylhydantoin. (n.d.). PubChem.
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- 3.3F: Mixed Solvents. (2022). Chemistry LibreTexts.
- Recrystallization (chemistry). (n.d.). Wikipedia.
- Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs.
- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Recrystallization-1.pdf. (n.d.). Swarthmore College.
- 5,5-Dimethylhydantoin. (n.d.). Organic Syntheses Procedure.
- 5-Methylhydantoin. (n.d.). PubChem.
- One-step process for preparing hydantoin. (n.d.). Google Patents.
- Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. (2009). ResearchGate.
- Dimethylhydantoin. (n.d.). PubChem.
- Crystal modification of phenytoin using different solvents and crystallization conditions. (1998). International Journal of Pharmaceutics.
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2019). ResearchGate.
- Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. (2021). Synlett.
- Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). National Technical Information Service.
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. praxilabs.com [praxilabs.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Crystal modification of phenytoin using different solvents and crystallization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
dealing with oily products in 5-Ethylhydantoin synthesis
Welcome to the technical support center for the synthesis of 5-Ethylhydantoin. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing hydantoin chemistry. Here, we address common challenges, particularly the formation of oily or non-solid products during synthesis and workup, providing in-depth troubleshooting guides, FAQs, and validated protocols to ensure the successful isolation of your target compound.
Troubleshooting Guide: Dealing with Oily Products
The formation of an oily product instead of a crystalline solid is a frequent issue in the synthesis of 5,5-disubstituted hydantoins like this compound, which typically proceeds via the Bucherer-Bergs reaction. The target compound, this compound, is a white crystalline solid with a melting point of approximately 117-121°C[1]. Therefore, an oily or liquid crude product at room temperature indicates the presence of impurities that are depressing the melting point.
This guide will walk you through diagnosing the potential cause of the oily product and provide step-by-step protocols to resolve the issue.
Q1: My reaction is complete, but after acidification, an oil separated instead of a solid precipitate. What's happening and what should I do?
A1: Root Cause Analysis & Immediate Actions
The most probable cause is the presence of unreacted starting materials or reaction intermediates in your crude product. The starting ketone, 2-butanone, is a liquid with a boiling point of 79.6°C[2]. The key intermediates, 2-butanone cyanohydrin and 2-amino-2-cyanobutane, are also expected to be low-melting solids or liquids at room temperature[3][4]. The presence of these components in the final product can act as a solvent, preventing the crystallization of this compound.
Diagnostic Workflow:
Caption: Diagnostic workflow for an oily product after acidification.
Step-by-Step Troubleshooting Protocol:
-
Initial Separation: Carefully decant the aqueous layer from the oily product. If an emulsion has formed, refer to the FAQ section below.
-
Solvent Wash to Remove Unreacted Ketone:
-
Transfer the oil to a flask.
-
Add 2-3 volumes of a non-polar solvent like hexane or diethyl ether. 2-butanone is soluble in these solvents, while this compound has limited solubility.
-
Stir or sonicate the mixture for 10-15 minutes.
-
Carefully decant the solvent. Repeat this wash step 2-3 times.
-
Place the remaining material under high vacuum to remove residual solvent.
-
-
Inducing Crystallization:
-
If the product is still an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the oil-air interface.
-
Alternatively, add a seed crystal of pure this compound if available.
-
Cool the flask in an ice bath.
-
Q2: I've tried washing the oil, but it still won't crystallize. What are my next steps?
A2: Advanced Purification and Crystallization Strategies
If a simple solvent wash is ineffective, it suggests a more complex mixture of product, intermediates, and possibly byproducts. In this case, a more rigorous purification is necessary.
Purification and Crystallization Protocol:
-
Liquid-Liquid Extraction:
-
Dissolve the oily product in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution sequentially with:
-
Saturated aqueous sodium bicarbonate solution to remove any acidic impurities.
-
Water to remove any remaining water-soluble starting materials or salts.
-
Brine (saturated aqueous NaCl) to aid in the separation of the layers and remove bulk water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
-
Recrystallization:
-
The resulting residue, which should be enriched in your product, can now be recrystallized. Based on literature for similar hydantoins, suitable solvent systems include aqueous ethanol or water[5][6].
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the mixture in an ice bath to maximize recovery.
-
Isolate the crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
-
-
| Solvent System | Suitability for Hydantoins |
| Ethanol/Water | Excellent for many hydantoins, allowing for controlled precipitation. |
| Water | Good for water-soluble hydantoins, but solubility can be high, reducing yield.[5] |
| Ethyl Acetate/Hexane | A good option for less polar hydantoin derivatives. |
Q3: How can I prevent the formation of an oily product in the first place?
A3: Optimizing Reaction and Workup Conditions
Prevention is always the best approach. The formation of oily products can often be minimized by carefully controlling the reaction and workup parameters.
Key Optimization Parameters:
-
Reaction Time and Temperature: Ensure the reaction goes to completion. The Bucherer-Bergs reaction is typically heated for several hours[7]. Incomplete reactions will leave behind oily intermediates. Monitor the reaction by TLC or another suitable method.
-
Stoichiometry: Use the correct molar ratios of reactants. An excess of the ketone can lead to it contaminating the final product. A common ratio is 1:2:2 for the ketone, cyanide source, and ammonium carbonate[7].
-
pH Control During Workup: When acidifying the reaction mixture to precipitate the product, do so slowly and with stirring. A rapid change in pH can cause the product to "oil out" instead of forming crystals. Aim for a final pH of around 6-6.5[6].
-
Controlled Cooling: After acidification, allow the mixture to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.
Frequently Asked Questions (FAQs)
Q: What is the typical melting point of this compound? A: The reported melting point is in the range of 117-121°C[1]. If your product melts significantly below this range, it is likely impure.
Q: My workup has resulted in a persistent emulsion. How can I break it? A: Emulsions are common when partitioning between aqueous and organic phases. Here are several techniques to try:
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Filter through Celite: Sometimes, filtering the entire mixture through a pad of Celite can break up the emulsion.
-
Change the Solvent: Adding a different organic solvent can sometimes alter the properties of the organic phase enough to cause separation.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.
Q: Can I use a different starting material for the Bucherer-Bergs synthesis of this compound? A: Yes, you can also start from the corresponding cyanohydrin of 2-butanone (2-hydroxy-2-cyanobutane) and react it with ammonium carbonate[8].
Q: What are some common recrystallization solvents for hydantoins? A: Water, ethanol, and mixtures of ethanol and water are very common and effective[5][6]. For less polar derivatives, systems like ethyl acetate/hexane can be used[9].
Reference Experimental Protocol: Synthesis of this compound
This protocol is a standard procedure for the Bucherer-Bergs synthesis of this compound.
Materials:
-
2-Butanone
-
Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-butanone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2.2 equivalents).
-
Add a 1:1 mixture of ethanol and water to the flask until the solids are dissolved and the mixture can be stirred effectively.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully, with vigorous stirring, add concentrated HCl to the reaction mixture until the pH is approximately 6. This step should be performed in a well-ventilated fume hood.
-
The product should precipitate as a white solid. If an oil forms, refer to the troubleshooting guide above.
-
Cool the mixture in an ice bath for 30 minutes to an hour to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Safety Precautions:
-
Cyanide is extremely toxic. All manipulations involving potassium cyanide must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit readily available and be trained in its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
-
The reaction generates ammonia gas. Ensure adequate ventilation.
-
Handle concentrated hydrochloric acid with care.
Logical Flow of Bucherer-Bergs Reaction
Caption: Simplified reaction pathway for the Bucherer-Bergs synthesis of this compound.
References
- 5-[2-(Methylthio)ethyl]hydantoin. (n.d.). Chem-Impex.
- 5-ethyl-5-methylhydantoin. (2024, April 9). ChemBK.
- 5,5-Dimethylhydantoin. (n.d.). Organic Syntheses Procedure.
- This compound. (n.d.). Chem-Impex.
- BUTANONE CYANOHYDRIN. (2025, August 30). Chemsrc.
- Facile one-pot synthesis of 5-substituted hydantoins Electronic Supplementary Information. (n.d.). Royal Society of Chemistry.
- Facile one-pot synthesis of 5-substituted hydantoins. (n.d.). SciSpace.
- Process for production of hydantoins. (1959). U.S.
- SOP: CRYSTALLIZATION. (n.d.).
- Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82.
- Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Chemical Properties and Application Fields of Butanone. (n.d.). Stanford Chemicals.
- Crystallization. (2022, April 7). Chemistry LibreTexts.
- 5-Ethyl-5-methylhydantoin. (n.d.). PubChem.
- Dimethylhydantoin. (n.d.). PubChem.
- Table 4-2, Physical and Chemical Properties of 2-Butanone. (2020). In Toxicological Profile for 2-Butanone. Agency for Toxic Substances and Disease Registry (US).
- The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
- Guide for crystallization. (n.d.).
- 2-Amino-4-cyanobutanoic acid. (n.d.). PubChem.
- Chemical Entity Data Page: Butanone cyanohydrin. (n.d.). The Chemical Thesaurus.
- 2-Cyanobutane. (n.d.). Haz-Map.
- Method for producing 5,5-dimethyl hydantoin. (2011).
- Bucherer–Bergs reaction. (n.d.). In Wikipedia.
- Recrystallization and Melting Point Analysis. (2022, December 5). YouTube.
- Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. (2025, August 9).
- 2-Amino-2-methylbutyronitrile. (n.d.). PubChem.
- Important Chemistry Tips-Solvents choose for recrystalliz
- A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calcul
- Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021, July 28). Encyclopedia MDPI.
- Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. (n.d.). PubMed Central.
- Understanding 2-Amino-2,3-dimethylbutyronitrile: Properties, Applications, and Synthesis for Chemical Intermediates. (n.d.).
- Making oil of wintergreen (kind of)
- Methyl Salicylate : Organic Synthesis (Oil of Wintergreen). (2020, November 22). YouTube.
- Synthesis of salicylic acid from wintergreen oil. (2020, December 27). YouTube.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Table 4-2, Physical and Chemical Properties of 2-Butanone - Toxicological Profile for 2-Butanone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]
- 4. 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Monitoring the Synthesis of 5-Ethylhydantoin by Thin-Layer Chromatography (TLC)
This guide is designed for researchers, scientists, and professionals in drug development who are tasked with synthesizing 5-Ethylhydantoin and monitoring its progress using Thin-Layer Chromatography (TLC). As a self-validating system, the protocols and troubleshooting advice herein are grounded in established chromatographic theory and extensive laboratory experience. Our aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Understanding the Chemistry: The Bucherer-Bergs Synthesis of this compound
The synthesis of this compound typically proceeds via the Bucherer-Bergs reaction.[1][2][3] This multicomponent reaction involves the condensation of a ketone (ethyl methyl ketone), an alkali metal cyanide (like potassium or sodium cyanide), and ammonium carbonate.[1][2][4] The product, this compound, is significantly more polar than the starting ketone due to the presence of two amide functional groups in its heterocyclic ring structure. This difference in polarity is the fundamental principle that allows for effective monitoring of the reaction's progress by TLC.
Core Principles of TLC Monitoring for this Synthesis
Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of a chemical reaction.[5] For the synthesis of this compound, TLC allows you to:
-
Track the consumption of the starting material: The disappearance of the ethyl methyl ketone spot indicates that the reaction is proceeding.
-
Observe the formation of the product: The appearance and intensification of the this compound spot confirm product formation.
-
Identify potential intermediates or byproducts: The appearance of any additional spots can provide insight into the reaction's efficiency and cleanliness.
The separation on a silica gel TLC plate is based on the principle of adsorption chromatography. Silica gel is a polar stationary phase. Therefore, more polar compounds will have a stronger affinity for the silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will travel further with the mobile phase, yielding a higher Rf value.
Expected Polarity and Rf Values:
-
Ethyl Methyl Ketone (Starting Material): As a polar aprotic solvent, it is moderately polar.[6][7][8] It will have a relatively high Rf value.
-
This compound (Product): The presence of two N-H bonds and two carbonyl groups makes it a significantly more polar molecule. It will have a much lower Rf value, appearing closer to the baseline on the TLC plate.
Experimental Protocol: TLC Setup and Execution
This section provides a step-by-step guide for preparing and running a TLC to monitor the synthesis of this compound.
Materials:
-
Silica gel TLC plates (with fluorescent indicator, e.g., F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Staining solution (e.g., permanganate stain)
-
Heat gun
Procedure:
-
Plate Preparation:
-
With a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica.
-
Mark three lanes on the baseline for spotting: "SM" for the starting material (ethyl methyl ketone), "R" for the reaction mixture, and "Co" for a co-spot.
-
-
Sample Preparation:
-
Starting Material (SM): Prepare a dilute solution of ethyl methyl ketone in a volatile solvent like ethyl acetate.
-
Reaction Mixture (R): Withdraw a small aliquot from your reaction vessel. If the reaction mixture is concentrated or contains solids, dilute it with a suitable solvent (e.g., the reaction solvent or ethyl acetate) to an appropriate concentration for spotting.
-
-
Spotting the Plate:
-
Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane on the baseline. The spot should be as small as possible (1-2 mm in diameter).
-
Use a fresh capillary tube to spot the diluted reaction mixture onto the "R" lane.
-
For the "Co" (co-spot) lane, first spot the starting material, and then, using the capillary for the reaction mixture, carefully spot on top of the initial SM spot. This will help in unequivocally identifying the starting material spot in the reaction mixture.
-
-
Developing the Chromatogram:
-
Prepare the developing chamber by adding the chosen solvent system to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent vapor to maintain a saturated atmosphere. Close the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the solvent to completely evaporate from the plate.
-
Visualize the spots under a UV lamp (254 nm). UV-active compounds will appear as dark spots. Circle the visible spots with a pencil.
-
If the spots are not clearly visible under UV, use a chemical stain. A permanganate stain is a good general-purpose stain for visualizing organic compounds.[9] Dip the plate into the stain solution and then gently heat it with a heat gun until colored spots appear.
-
-
Analysis and Interpretation:
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
At the beginning of the reaction (t=0): The "R" lane should show a prominent spot corresponding to the starting material (high Rf).
-
As the reaction progresses: The intensity of the starting material spot in the "R" lane will decrease, and a new, more polar spot (lower Rf) corresponding to this compound will appear and intensify.
-
Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the "R" lane, and the product spot is prominent.
-
Visual Workflow for TLC Monitoring
Caption: A streamlined workflow for monitoring the synthesis of this compound using TLC.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when monitoring the synthesis of this compound by TLC.
Q1: My spots are streaking down the plate. What should I do?
A1: Streaking is a common issue and can be caused by several factors:[10][11]
-
Sample Overloading: The most frequent cause is applying too much sample to the plate.
-
Solution: Dilute your sample further and re-spot a smaller amount. The ideal spot size is 1-2 mm in diameter.
-
-
Highly Polar Compound: this compound is quite polar and can interact strongly with the silica gel, leading to tailing.
-
Solution: Add a small amount of a polar modifier to your eluent. For example, adding 0.5-1% acetic acid or formic acid to the mobile phase can help to reduce streaking of polar compounds by protonating basic sites on the silica and improving spot shape.[10]
-
-
Inappropriate Spotting Solvent: If the solvent used to dissolve your sample is too polar, it can cause the initial spot to spread, leading to streaks during development.
-
Solution: Use a less polar solvent to dissolve your sample for spotting, if possible. Ensure the spotting solvent has fully evaporated before placing the plate in the developing chamber.
-
Q2: I don't see any spots on my TLC plate after development.
A2: This can be a frustrating problem with several potential causes:[10][11]
-
Sample is too Dilute: The concentration of your compounds may be below the detection limit of your visualization method.
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications. Alternatively, prepare a more concentrated sample for spotting.
-
-
Non-UV Active Compounds: While many organic compounds are UV active, some are not.
-
Volatile Compounds: The starting material, ethyl methyl ketone, is volatile.
-
Solution: Ensure you are working efficiently. If you suspect your compound has evaporated from the plate, you may need to use a less volatile spotting solvent or work more quickly.
-
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline of your TLC plate, your samples will dissolve into the solvent reservoir instead of eluting up the plate.
-
Solution: Always ensure the solvent level is below the baseline on your TLC plate.
-
Q3: My spots are all clumped together at the baseline or at the solvent front.
A3: This indicates that your chosen solvent system is not providing adequate separation.[10][13]
-
Spots at the Baseline (Low Rf): Your eluent is not polar enough to move the compounds up the plate.
-
Solution: Increase the polarity of your mobile phase. For a common eluent system like ethyl acetate/hexanes, this means increasing the proportion of ethyl acetate.
-
-
Spots at the Solvent Front (High Rf): Your eluent is too polar, causing all components to travel with the solvent front.
-
Solution: Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
-
Recommended Solvent Systems for this compound Synthesis:
| Solvent System (v/v) | Expected Outcome |
| 30:70 Ethyl Acetate/Hexane | A good starting point. The less polar ethyl methyl ketone should have a moderate Rf, while the more polar this compound should be closer to the baseline. |
| 50:50 Ethyl Acetate/Hexane | If the product has a very low Rf in the 30:70 mixture, increasing the polarity with more ethyl acetate will increase the Rf of the product, providing better separation from the baseline. |
| 5% Methanol in Dichloromethane | For very polar hydantoins that do not move significantly in ethyl acetate/hexane systems, a more polar solvent system like this can be effective. |
Q4: How do I know when the reaction is complete?
A4: The reaction is generally considered complete when the spot corresponding to the limiting reactant (in this case, likely the ethyl methyl ketone) is no longer visible in the reaction mixture lane on the TLC plate.[5] The product spot should be distinct and prominent. To be certain, compare the "R" lane to the "SM" lane.
Decision-Making Flowchart for Troubleshooting
Caption: A decision-making flowchart for troubleshooting common TLC issues.
References
- University of Rochester, Department of Chemistry.
- Massachusetts Institute of Technology. (n.d.). Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare. [Link]
- Marathe, S. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
- University of Colorado, Boulder.
- Pospíšil, J., & Potáček, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Encyclopedia, 1(3), 738-757. [Link]
- LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]
- MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]
- Šmit, B., & Počkaj, M. (2012). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Acta Chimica Slovenica, 59(3), 543-551. [Link]
- D'Andrea, L. D., et al. (2021). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of organic chemistry, 86(21), 15004–15018. [Link]
- Labster.
- LibreTexts. (2022). 2.
- LibreTexts. (2025). 5.
- Study.com. (n.d.). Is methyl ethyl ketone polar or nonpolar and what does this mean when using this chemical?. [Link]
- Name Reactions. Bucherer-Bergs Reaction. [Link]
- Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3, 121-134. [Link]
- Zimmermann, F. K., et al. (1985). Acetone, methyl ethyl ketone, ethyl acetate, acetonitrile and other polar aprotic solvents are strong inducers of aneuploidy in Saccharomyces cerevisiae.
- National Center for Biotechnology Information. (n.d.). Methyl Ethyl Ketone. PubChem. [Link]
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. Acetone, methyl ethyl ketone, ethyl acetate, acetonitrile and other polar aprotic solvents are strong inducers of aneuploidy in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl Ethyl Ketone | C4H8O | CID 6569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. theory.labster.com [theory.labster.com]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Maximizing 5-Ethylhydantoin Yield through Reagent Purity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Ethylhydantoin. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this important synthetic transformation. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of how the purity of your starting materials directly governs the success of your reaction, focusing on yield and final product quality.
The synthesis of hydantoin scaffolds, such as this compound, is a cornerstone in medicinal chemistry due to their prevalence in a wide range of pharmacologically active compounds.[1][2] The most common and efficient method for this synthesis is the Bucherer-Bergs reaction, a multicomponent reaction that combines an aldehyde (propanal), a cyanide source, and ammonium carbonate.[3][4][5] While elegant in its simplicity, the success of this reaction is critically dependent on the quality of the reagents. Impurities can introduce competing side reactions, alter optimal pH conditions, and ultimately lead to significant yield loss and complex purification challenges.[6]
This document provides a series of frequently asked questions and detailed troubleshooting guides to help you navigate the nuances of reagent purity in your this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the this compound synthesis?
A1: this compound is typically synthesized via the Bucherer-Bergs reaction.[7][8] This reaction involves the one-pot condensation of propanal (an aldehyde), an alkali metal cyanide (like sodium or potassium cyanide), and ammonium carbonate.[4][9]
The mechanism proceeds through several key steps:
-
Cyanohydrin Formation: Propanal reacts with a cyanide ion (from NaCN or KCN) to form 2-hydroxybutanenitrile.
-
Aminonitrile Formation: The cyanohydrin reacts with ammonia (generated in situ from ammonium carbonate) to form an aminonitrile intermediate.[9]
-
Cyclization and Rearrangement: The aminonitrile reacts with carbon dioxide (also from ammonium carbonate) and undergoes an intramolecular cyclization and subsequent rearrangement to form the stable this compound ring.[4][9]
Understanding this pathway is crucial, as impurities can interfere at nearly every stage.
Caption: The Bucherer-Bergs reaction pathway for this compound synthesis.
Q2: Why is reagent purity so critical for the Bucherer-Bergs reaction?
A2: The Bucherer-Bergs reaction is a finely balanced system. Its yield is sensitive to pH, stoichiometry, and the presence of competing electrophiles or nucleophiles.[10] Impurities, even in small amounts, can disrupt this balance. For example, acidic impurities can prevent the formation of the cyanohydrin intermediate, while other carbonyl-containing impurities can react alongside your propanal, leading to a mixture of hydantoin products that are difficult to separate.[11] Ultimately, high-purity reagents ensure that the reaction proceeds cleanly towards the desired product, maximizing yield and simplifying downstream purification.[12]
Q3: What are the primary reagents of concern for purity in this synthesis?
A3: The three core components each present unique purity challenges:
-
Propanal (Aldehyde): Prone to oxidation and self-condensation (aldol reaction).
-
Cyanide Source (NaCN/KCN): Susceptible to hydrolysis and carbonate formation.
-
Ammonium Carbonate: Can decompose if not stored correctly, altering the effective concentration of ammonia and CO₂.
The following troubleshooting guide will address each of these in detail.
Troubleshooting Guide: Impact of Reagent Impurity on Yield
This section is structured to diagnose and solve low-yield issues stemming from the quality of specific reagents.
Issue 1: Low Yield Traced to Propanal Quality
Q: My this compound yield is consistently low, and I suspect the propanal. What are the likely impurities and how do they interfere?
A: Propanal is notoriously unstable and can degrade, forming impurities that actively inhibit the reaction or generate unwanted byproducts.
Common Impurities and Their Impact:
| Impurity | Source of Formation | Impact on Synthesis |
| Propanoic Acid | Air oxidation of propanal. | Lowers Reaction pH: The reaction requires a slightly alkaline pH (around 8-9) for efficient cyanohydrin formation.[9][10] Propanoic acid neutralizes the basicity provided by ammonium carbonate, hindering the initial nucleophilic attack. |
| Aldol Adducts | Self-condensation of propanal, especially in the presence of acid/base traces. | Consumes Starting Material: Reduces the amount of propanal available for the desired reaction. Forms Byproducts: These larger aldehydes can also undergo the Bucherer-Bergs reaction, leading to complex and difficult-to-separate hydantoin byproducts. |
| Water | Absorption from the atmosphere. | Dilutes Reagents: Affects the concentration and kinetics of the reaction. Promotes Cyanide Hydrolysis: Can lead to the degradation of the cyanide source. |
Troubleshooting & Mitigation Workflow:
Caption: Troubleshooting workflow for propanal-related yield issues.
Protocol: Purification of Propanal by Distillation
If your propanal is found to be impure (e.g., acidic or containing high molecular weight species), simple distillation can often resolve the issue.
-
Setup: Assemble a standard distillation apparatus in a fume hood. Use a heating mantle and a magnetic stirrer for even heating.
-
Drying (Optional): If water is a concern, pre-dry the propanal with a small amount of anhydrous magnesium sulfate or calcium chloride, then filter.
-
Distillation: Heat the propanal gently. Collect the fraction boiling at approximately 48-50 °C.
-
Storage: Store the freshly distilled propanal under an inert atmosphere (nitrogen or argon) and in a refrigerator to prevent rapid degradation. Use it as soon as possible.
Issue 2: Inconsistent Results Linked to Cyanide Source
Q: My reaction fails to initiate or proceeds very slowly. Could my sodium cyanide (NaCN) or potassium cyanide (KCN) be the problem?
A: Absolutely. The cyanide source is the key nucleophile, and its effective concentration is paramount. Degradation is a common issue.
Common Impurities and Their Impact:
| Impurity/Issue | Source of Formation | Impact on Synthesis |
| Sodium/Potassium Carbonate | Reaction with atmospheric CO₂ and moisture. | Reduced Cyanide Stoichiometry: Lowers the concentration of the active CN⁻ nucleophile, leading to incomplete conversion and slow reaction rates.[6] |
| Excess Moisture | Improper storage in a humid environment. | Hydrolysis: Promotes the conversion of cyanide to formamide and formate salts, further reducing the active reagent concentration. |
| Heavy Metal Contamination | Carry-over from manufacturing. | Catalyst Poisoning: While the Bucherer-Bergs reaction is not explicitly catalyzed by metals, trace metals can sometimes chelate with intermediates or promote undesired side reactions. |
Best Practices for Cyanide Reagents:
-
Procurement: Purchase cyanide salts from reputable suppliers in small quantities with a certificate of analysis. Anhydrous or "low water" grades are preferred.
-
Storage: Always store cyanide salts in a tightly sealed container in a desiccator, away from acids and moisture.
-
Handling: Use a fresh bottle if possible. If you suspect degradation in an older bottle, it is often more cost-effective and reliable to replace it than to attempt purification or titration.
Issue 3: Reaction Stalls or Fails, Potentially Due to Ammonium Carbonate
Q: The reaction seems to stop before completion, resulting in a mixture of starting material and product. I've checked my propanal and cyanide. What about the ammonium carbonate?
A: Ammonium carbonate is the source of two key reactants: ammonia and carbon dioxide.[13] Its stability is often overlooked.
Common Impurities and Their Impact:
| Impurity/Issue | Source of Formation | Impact on Synthesis |
| Ammonium Bicarbonate / Ammonium Carbamate | Decomposition of ammonium carbonate upon exposure to air or heat. | Altered Stoichiometry: Ammonium carbonate exists in equilibrium with these compounds. If the material is old or improperly stored, the effective concentration of NH₃ and CO₂ available for the reaction can be significantly lower than calculated. |
| Water | It is inherently present in many grades and can be absorbed from the air. | Dilution Effect: Excess water can dilute the reactants, particularly if an organic co-solvent is used. |
Best Practices for Ammonium Carbonate:
-
Use a Fresh Container: Due to its tendency to decompose, always use ammonium carbonate from a recently opened container.
-
Grind Before Use: The reagent often forms hard lumps. Gently grinding it into a fine powder just before addition to the reaction vessel ensures better solubility and reactivity.
-
Consider Stoichiometry: Some protocols call for a molar excess of ammonium carbonate to compensate for its potential decomposition and to drive the reaction equilibrium forward.[14]
Analytical Methods for Reagent Purity Assessment
Validating the purity of your starting materials is a cornerstone of good science. Here are some common methods.
| Analytical Method | Reagent | What It Detects |
| Gas Chromatography (GC-MS) | Propanal | Quantifies the main component, detects volatile impurities like propanoic acid, and identifies high-boiling aldol adducts.[15] |
| Titration | Propanal | A simple acid-base titration can quantify the amount of acidic impurities (e.g., propanoic acid). |
| Karl Fischer Titration | All Reagents | Accurately determines water content. |
| FTIR Spectroscopy | All Reagents | Can be used to quickly verify the identity of the reagent and detect gross contamination (e.g., significant carbonate formation in a cyanide salt). |
General Protocol for this compound Synthesis
This protocol assumes the use of high-purity reagents.
-
Reagent Preparation: In a suitable pressure vessel equipped with a magnetic stir bar, combine propanal (1.0 eq), sodium cyanide (1.2 eq), and ammonium carbonate (2.5 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water. The total solvent volume should be sufficient to dissolve the reagents upon heating.
-
Reaction: Seal the vessel and heat the mixture to 60-70 °C with vigorous stirring. The reaction is typically run for 8-12 hours.[5]
-
Workup: Cool the reaction mixture in an ice bath. The this compound product will often precipitate.
-
Isolation: Filter the solid product and wash it with cold water to remove inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from water or an ethanol/water mixture to yield pure this compound.[16]
References
- BenchChem. (2025). The Bucherer-Bergs Reaction: A Versatile Approach for the Synthesis of 5,5-Disubstituted Hydantoins.
- Wikipedia. (n.d.). Bucherer–Bergs reaction.
- Sagan, C., et al. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(9), 2333.
- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
- Semantic Scholar. (n.d.). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS.
- PrepChem.com. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin.
- Anonymous. (n.d.). Bucherer-Bergs Reaction. Name Reaction.
- BenchChem. (2025). Technical Support Center: Synthesis of 5-(2-Thienyl)hydantoin.
- ResearchG
- Wikipedia. (n.d.).
- BenchChem. (2025). Technical Support Center: Bucherer-Bergs Hydantoin Synthesis.
- Grambow, C. A., & Green, W. H. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
- Anonymous. (n.d.). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.
- Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances.
- Kim, M., et al. (2021). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Toxicological Research, 37(1), 89-97.
- Simson Pharma Limited. (2024). Sources Of Impurities In Pharmaceutical Substances.
- BenchChem. (n.d.). Dealing with low yield during the chemical synthesis of Purpurin.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. veeprho.com [veeprho.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 16. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of 5-Ethyl-5-Phenylhydantoin and Mephenytoin: Efficacy, Metabolism, and Safety Profiles
In the landscape of anticonvulsant drug discovery and development, a nuanced understanding of structure-activity relationships, metabolic pathways, and toxicity profiles is paramount. This guide provides a detailed comparative analysis of the hydantoin anticonvulsant mephenytoin and its principal active metabolite, 5-ethyl-5-phenylhydantoin (also known as Nirvanol). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their respective pharmacological characteristics, supported by experimental data and detailed protocols.
Introduction: A Tale of a Prodrug and its Active Metabolite
Mephenytoin, chemically known as 5-Ethyl-3-methyl-5-phenylimidazolidine-2,4-dione, is a hydantoin derivative that has been used in the treatment of refractory partial epilepsy.[1] However, the pharmacological activity of mephenytoin is largely attributable to its N-demethylated metabolite, 5-ethyl-5-phenylhydantoin (Nirvanol).[2] Following administration, mephenytoin is rapidly metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to form the more slowly eliminated and pharmacologically active Nirvanol.[3] This metabolic conversion is a critical determinant of the therapeutic effect and duration of action of mephenytoin, making a direct comparison between the parent drug and its metabolite essential for a comprehensive understanding of its clinical utility and potential liabilities.
Chemical Structures and Properties
The structural difference between mephenytoin and 5-ethyl-5-phenylhydantoin lies in the substitution at the N-3 position of the hydantoin ring. Mephenytoin possesses a methyl group at this position, which is absent in 5-ethyl-5-phenylhydantoin. This seemingly minor structural alteration has significant implications for their pharmacokinetic properties.
| Property | 5-Ethyl-5-phenylhydantoin (Nirvanol) | Mephenytoin |
| IUPAC Name | 5-ethyl-5-phenylimidazolidine-2,4-dione | 5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione |
| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 204.23 g/mol | 218.25 g/mol [1] |
| Key Structural Difference | Hydrogen at N-3 | Methyl group at N-3 |
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Both mephenytoin and 5-ethyl-5-phenylhydantoin exert their anticonvulsant effects primarily by modulating the activity of voltage-gated sodium channels in neurons. By binding to the channel, they stabilize the inactivated state, thereby limiting the repetitive firing of action potentials that is characteristic of seizure activity. This mechanism is shared with other hydantoin anticonvulsants like phenytoin. The blockade of sodium channels is use-dependent, meaning that the drugs have a higher affinity for channels that are frequently opening and closing, as is the case during a seizure. This provides a degree of selectivity for pathological neuronal activity over normal physiological signaling.
Comparative Anticonvulsant Efficacy: Insights from Preclinical Models
The anticonvulsant potency of mephenytoin and 5-ethyl-5-phenylhydantoin has been directly compared in preclinical models, most notably the Maximal Electroshock Seizure (MES) test in mice. The MES test is a well-established model for generalized tonic-clonic seizures and is predictive of efficacy in human epilepsy.
A key study demonstrated that while both compounds are effective in the MES test, their potency and the time course of their effects differ significantly.[2] 5-ethyl-5-phenylhydantoin (Nirvanol) was found to be more potent than mephenytoin shortly after administration.[2] However, the anticonvulsant activity of mephenytoin increases over time as it is converted to Nirvanol.[2] This highlights the critical role of the metabolite in sustaining the therapeutic effect.
| Compound | Time Post-Administration | ED₅₀ (mg/kg, i.p.) in Mice |
| Mephenytoin | 30 minutes | 42 |
| 2 hours | 35 | |
| 5-Ethyl-5-phenylhydantoin (Nirvanol) | 30 minutes | 23 |
| 2 hours | 30 |
Data from Kupferberg et al. (1975)[2]
These data clearly indicate that the initial anticonvulsant effect of mephenytoin administration is a combination of the parent drug and the newly formed metabolite, with the long-acting Nirvanol being the primary contributor to the sustained anticonvulsant action.[2]
Metabolic Pathway: The Central Role of CYP2C19
The metabolic conversion of mephenytoin to 5-ethyl-5-phenylhydantoin is a critical step that dictates its pharmacokinetic profile. This biotransformation is primarily catalyzed by the polymorphic enzyme CYP2C19 in the liver.[3] The genetic variability in CYP2C19 activity among individuals can lead to significant differences in the rate of mephenytoin metabolism, resulting in variations in plasma concentrations of both the parent drug and its active metabolite. This has important implications for dosing and the potential for drug-drug interactions.
Metabolic conversion of Mephenytoin to Nirvanol.
The pharmacokinetic profiles of the two compounds differ substantially. Mephenytoin has a relatively short half-life of approximately 7 hours, while its metabolite, 5-ethyl-5-phenylhydantoin, has a much longer half-life of around 96 hours.[4] This long half-life of the active metabolite allows for stable plasma concentrations with once-daily dosing of mephenytoin.[4]
Comparative Toxicity and Safety Profile
The clinical use of mephenytoin has been limited by concerns over its toxicity, particularly the risk of serious and potentially fatal blood dyscrasias such as aplastic anemia.[5] While a direct comparative toxicity study between mephenytoin and pure 5-ethyl-5-phenylhydantoin in humans is not available, the adverse effect profile of mephenytoin is largely considered to be a consequence of exposure to both the parent drug and its long-lasting metabolite.
Common side effects associated with mephenytoin therapy include drowsiness, dizziness, rash, and gastrointestinal disturbances.[6] More severe, though less common, adverse effects can include exfoliative dermatitis, Stevens-Johnson syndrome, and hematological disorders like leukopenia, agranulocytosis, and thrombocytopenia.[6]
Preclinical studies have also investigated the stereoselective fetal toxicity of mephenytoin and Nirvanol in mice.[7] These studies suggest that the l-isomer of Nirvanol demonstrated fetal toxicity, raising complex questions about the specific mechanisms of teratogenicity for this class of compounds.[7]
Given that 5-ethyl-5-phenylhydantoin is the primary active and persistent moiety after mephenytoin administration, it is reasonable to infer that it is a major contributor to both the therapeutic and toxic effects observed.
Experimental Protocols
For researchers investigating novel hydantoin derivatives or other anticonvulsant compounds, standardized preclinical assays are crucial for evaluating efficacy and potential neurotoxicity. Below are detailed protocols for the Maximal Electroshock Seizure (MES) test and the Rotorod test.
Maximal Electroshock Seizure (MES) Test for Anticonvulsant Efficacy
This test is a gold-standard model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
Objective: To determine the median effective dose (ED₅₀) of a test compound required to protect against MES-induced tonic hindlimb extension in rodents.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Male laboratory mice (e.g., CF-1 strain)
-
Test compound and vehicle
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution (0.9%)
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment. On the day of the experiment, weigh each animal for accurate dosing.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, orally).
-
Anesthesia and Electrode Placement: At the time of peak effect of the drug, apply a drop of topical anesthetic to the corneas of the mouse. Following this, apply a drop of saline to improve electrical conductivity. Place the corneal electrodes on the eyes.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.
-
Data Analysis: Test multiple dose groups and calculate the percentage of animals protected at each dose. Determine the ED₅₀ using a probit analysis or other appropriate statistical method.
Maximal Electroshock Seizure (MES) Test Workflow.
Rotorod Test for Neurotoxicity
This test is used to assess motor coordination, balance, and potential neurological deficits induced by a test compound.
Objective: To determine the median toxic dose (TD₅₀) of a test compound that causes motor impairment in rodents.
Materials:
-
Rotorod apparatus
-
Male laboratory mice
-
Test compound and vehicle
Procedure:
-
Training: Prior to the experiment, train the mice on the rotorod at a low, constant speed (e.g., 5 rpm) for a set duration (e.g., 2 minutes). Repeat this training for 2-3 trials until a stable baseline performance is achieved.
-
Compound Administration: On the test day, administer the test compound or vehicle.
-
Testing: At the time of peak effect, place the mouse on the rotorod, which is typically set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Measurement: Record the latency to fall from the rotating rod for each animal. A trial is typically terminated if the animal falls or grips the rod and rotates with it for two consecutive revolutions.
-
Data Analysis: Test multiple dose groups and compare the latency to fall for the treated groups against the vehicle control group. A significant decrease in the time spent on the rod indicates motor impairment. Determine the TD₅₀, the dose at which 50% of the animals exhibit a predefined level of motor impairment.
Rotorod Test Workflow.
Conclusion
The comparative analysis of mephenytoin and its active metabolite, 5-ethyl-5-phenylhydantoin (Nirvanol), underscores the critical importance of understanding metabolic pathways in drug action and toxicology. While mephenytoin serves as a prodrug, it is the more potent and long-acting Nirvanol that is the primary mediator of both the anticonvulsant efficacy and, likely, the adverse effect profile. For researchers in the field, this case study emphasizes the necessity of characterizing the pharmacological activity of major metabolites when evaluating new chemical entities. The experimental protocols provided offer standardized methods for assessing the anticonvulsant and neurotoxic potential of novel compounds, facilitating the development of safer and more effective therapies for epilepsy.
References
- Troupin, A. S., Ojemann, L. M., & Dodrill, C. B. (1976). Mephenytoin: a reappraisal. Epilepsia, 17(4), 403–414. [Link]
- Wells, P. G., Zubovits, J. T., Wong, D. T., Molinari, L. M., & Ali, S. (1982). Relation of in vivo drug metabolism to stereoselective fetal hydantoin toxicology in mouse: evaluation of mephenytoin and its metabolite, nirvanol. The Journal of pharmacology and experimental therapeutics, 221(1), 228–234. [Link]
- Drugs.com. (n.d.). Mephenytoin Side Effects: Common, Severe, Long Term.
- Theodore, W. H., Newmark, M. E., Desai, B. T., Kupferberg, H. J., Penry, J. K., Porter, R. J., & Yonekawa, W. D. (1984). Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients. Neurology, 34(8), 1100–1102. [Link]
- Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity.
- Troupin, A. S., Friel, P., Lovely, M. P., & Wilensky, A. J. (1979). Clinical pharmacology of mephenytoin and ethotoin. Annals of neurology, 6(5), 410–414. [Link]
- Yacobi, A., O'Hair, D., & Vadiei, K. (1993). Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermediate and extensive metabolizers. PAGE, 2, 11-12. [Link]
- Buchwald, A. L. (2000). Mephenytoin overdose--phenytoin poisoning incognito? Case report and mephenytoin/phenytoin comparison. Journal of toxicology. Clinical toxicology, 38(7), 781–785. [Link]
- Vorhees, C. V. (1987). Comparison of the behavioral teratogenic potential of phenytoin, mephenytoin, ethotoin, and hydantoin in rats.
- Vida, J. A., O'Dea, M. H., Samour, C. M., & Reinhard, J. F. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of medicinal chemistry, 18(4), 383–385. [Link]
- PubChem. (n.d.). Mephenytoin.
- Kerbauy, J., Guimarães, T., Zukerman, E., & Lorga, A. M. (1998). Comparison of chloroguanide and mephenytoin for the in vivo assessment of genetically determined CYP2C19 activity in humans. European journal of clinical pharmacology, 54(2), 131–136. [Link]
Sources
- 1. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. page-meeting.org [page-meeting.org]
- 4. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mephenytoin: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mephenytoin [glowm.com]
- 7. Relation of in vivo drug metabolism to stereoselective fetal hydantoin toxicology in mouse: evaluation of mephenytoin and its metabolite, nirvanol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Anticonvulsant Efficacy: 5-Ethylhydantoin vs. Ethosuximide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticonvulsant drug discovery, a thorough understanding of the comparative efficacy of different chemical entities is paramount. This guide provides an in-depth, objective comparison of the anticonvulsant properties of 5-Ethylhydantoin and Ethosuximide, grounded in preclinical experimental data. By examining their mechanisms of action and performance in standardized seizure models, this document aims to equip researchers with the critical insights needed for informed decision-making in anticonvulsant drug development.
Introduction: Targeting Seizure Activity
Epilepsy, a neurological disorder characterized by recurrent seizures, necessitates the development of effective anticonvulsant therapies. Historically, various chemical scaffolds have been explored for their ability to modulate neuronal excitability. Among these, hydantoins and succinimides represent two distinct classes of compounds with proven clinical utility. This compound, a member of the hydantoin class, and ethosuximide, a succinimide derivative, offer a compelling case for comparative analysis due to their differing primary mechanisms of action and potential spectra of activity.
This guide will delve into the preclinical evidence that defines the anticonvulsant profiles of these two compounds, with a focus on data derived from the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models. These models are foundational in preclinical screening, providing insights into a compound's ability to prevent seizure spread and elevate the seizure threshold, respectively.
Mechanisms of Action: A Tale of Two Channels
The differential anticonvulsant effects of this compound and ethosuximide are rooted in their distinct molecular targets within the central nervous system.
This compound , like other hydantoin derivatives such as phenytoin, is understood to exert its primary anticonvulsant effect by modulating voltage-gated sodium channels.[1][2] By stabilizing the inactive state of these channels, hydantoins limit the high-frequency repetitive firing of neurons that is characteristic of seizure activity.[2] This mechanism is particularly effective in preventing the spread of seizures from a focal point to other areas of the brain. The discovery of the anticonvulsant properties of 5-ethyl-5-phenylhydantoin was a pivotal moment in epilepsy treatment, leading to the investigation of numerous 5,5′-disubstituted hydantoins.[3]
Ethosuximide , in contrast, is a first-line treatment for absence seizures and its mechanism of action is primarily attributed to the blockade of low-voltage-activated (T-type) calcium channels in thalamic neurons.[4] These channels are implicated in the generation of the characteristic 3-Hz spike-and-wave discharges observed during absence seizures. By inhibiting these channels, ethosuximide disrupts the rhythmic and synchronous neuronal activity that underlies this specific seizure type.
dot
Caption: Comparative Mechanisms of Action.
Comparative Efficacy in Preclinical Seizure Models
The anticonvulsant potential of a compound is rigorously assessed using a battery of preclinical models. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are cornerstone assays that predict efficacy against generalized tonic-clonic and absence seizures, respectively.
Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures and is highly predictive of clinical efficacy for this seizure type.[5] It assesses a compound's ability to prevent the spread of a seizure discharge through neural tissue.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
The scPTZ test is a widely used model for screening compounds for potential efficacy against absence seizures. Pentylenetetrazol is a GABA-A receptor antagonist that induces clonic seizures.
Ethosuximide is highly effective in the scPTZ test, which aligns with its clinical use as a primary treatment for absence seizures.[5] In contrast, hydantoins like phenytoin are generally not effective against PTZ-induced convulsions. Specific ED50 data for this compound in the scPTZ model is not available in the provided search results. However, some derivatives, such as 3-methoxymethyl-5-ethyl-5-phenylhydantoin, have demonstrated efficacy against pentylenetetrazole-induced seizures.[6]
Summary of Expected Efficacy
Based on their mechanisms of action and the known activities of their respective drug classes, a predicted efficacy profile can be summarized as follows:
| Preclinical Model | This compound (Predicted) | Ethosuximide (Reported) |
| Maximal Electroshock (MES) | Effective | Ineffective[7] |
| Subcutaneous Pentylenetetrazol (scPTZ) | Ineffective | Effective[5] |
Note: Direct ED50 values for this compound were not available in the search results. The predicted efficacy is based on the known pharmacology of the hydantoin class of anticonvulsants.
Experimental Protocols
To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are essential. The following are step-by-step methodologies for the MES and scPTZ tests.
Maximal Electroshock (MES) Test Protocol
This protocol is designed to assess the ability of a test compound to prevent tonic-clonic seizures induced by an electrical stimulus.
dot
Caption: Maximal Electroshock (MES) Test Workflow.
Methodology:
-
Animal Selection: Male albino mice (or rats) of a specific weight range are used.
-
Grouping: Animals are randomly assigned to control (vehicle) and test groups.
-
Drug Administration: The test compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.
-
Pretreatment Interval: A specific time is allowed to elapse between drug administration and the electrical stimulus to ensure peak drug effect.
-
Stimulation: A supramaximal electrical stimulus is delivered through corneal electrodes.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Data Analysis: The number of animals protected from the tonic hindlimb extension in each group is recorded, and the median effective dose (ED50) is calculated.
Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol
This protocol evaluates a compound's ability to protect against clonic seizures induced by a chemical convulsant.
dot
Caption: Subcutaneous Pentylenetetrazol (scPTZ) Test Workflow.
Methodology:
-
Animal Selection: Similar to the MES test, male albino mice are typically used.
-
Grouping: Animals are randomly assigned to control and test groups.
-
Drug Administration: The test compound or vehicle is administered i.p.
-
Pretreatment Interval: A defined period is allowed for drug absorption and distribution.
-
Convulsant Administration: A standardized dose of pentylenetetrazol is injected subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
Data Analysis: The number of animals protected from clonic seizures is recorded for each group, and the ED50 is calculated.
Discussion and Future Directions
The comparative analysis of this compound and ethosuximide highlights the importance of understanding the mechanistic basis of anticonvulsant action in predicting their efficacy spectrum. While ethosuximide demonstrates clear efficacy in a model of absence seizures (scPTZ), its lack of activity in the MES model limits its utility to this specific seizure type. Conversely, the hydantoin scaffold, represented by this compound, is predicted to be effective against generalized tonic-clonic seizures (MES model) but not absence seizures.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of this compound and ethosuximide, particularly those reporting quantitative data such as ED50 values from standardized preclinical models. Future research should aim to fill this gap to provide a more definitive comparison of their potencies.
Furthermore, the exploration of derivatives of this compound that may possess a broader spectrum of activity, including efficacy in both MES and scPTZ models, represents a promising avenue for future drug discovery efforts. The finding that a 3-methoxymethyl derivative of 5-ethyl-5-phenylhydantoin is effective against both MES and pentylenetetrazole-induced seizures suggests that structural modifications to the hydantoin core can indeed broaden its anticonvulsant profile.[6]
Conclusion
References
- Vida, J. A., O'Dea, M. H., Samour, C. M., & Reinhard, J. F. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of medicinal chemistry, 18(4), 383–385. [Link]
- Dyakova, V., Atanasova, M., Atanasov, P., Zheleva, D., & Tchekalarova, J. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Molecules, 28(21), 7358. [Link]
- Glauser, T. A., Cnaan, A., Shinnar, S., Hirtz, D. G., Dlugos, D., Masur, D., ... & Childhood Absence Epilepsy Study Group. (2010). Ethosuximide, valproic acid, and lamotrigine in childhood absence epilepsy. The New England journal of medicine, 362(9), 790–799. [Link]
- Bialer, M., Twyman, R. E., & White, H. S. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & behavior : E&B, 5(6), 866–872. [Link]
- Hosseini, M., Sadeghnia, H. R., & Vafaee, F. (2015). Evaluation of the Effect of Naringenin on Pentylenetetrazole and Maximal Electroshock-Induced Convulsions in Mice. Archives of Neuroscience, 2(4). [Link]
- Lu, X. C., Williams, A. J., & Tortella, F. C. (2015). Ethosuximide and Phenytoin Dose-Dependently Attenuate Acute Nonconvulsive Seizures after Traumatic Brain Injury in Rats. Journal of neurotrauma, 32(18), 1361–1370. [Link]
- Singh, S., & Parle, A. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 125-135. [Link]
- Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Progress report on new antiepileptic drugs: a summary of the Seventh Eilat Conference (EILAT VII). Epilepsy research, 61(1-3), 1–48. [Link]
- Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644. [Link]
- Request PDF. (2025, August 5). Synthesis and potential anticonvulsant activity of new 5,5-cyclopropanespirohydantoin derivatives.
- ResearchGate. (n.d.). Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice.
- Wahab, A., & Al-majid, A. M. (2020). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. Pharmaceuticals, 13(11), 356. [Link]
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). [PDF] A REVIEW ON HERBAL ANTICONVULSANTS. Semantic Scholar. [Link]
- Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644. [Link]
- Dyakova, V., Atanasova, M., Atanasov, P., Zheleva, D., & Tchekalarova, J. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5'-Diphenylhydantoin Schiff Bases and Phenytoin. Molecules (Basel, Switzerland), 28(21), 7358. [Link]
- Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. (2017, March 29). SlideShare. [Link]
- Li, B., Wang, L., Sun, Z., Zhou, Y., Shao, D., Zhao, J., ... & Li, Y. (2014). The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice. PloS one, 9(4), e93158. [Link]
- Dyakova, V., Atanasova, M., Atanasov, P., Zheleva, D., & Tchekalarova, J. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. International Journal of Molecular Sciences, 24(22), 16183. [Link]
- Borowicz, K. K., & Luszczki, J. J. (2003). Anticonvulsant effect of amiloride in pentetrazole-induced status epilepticus in mice. Polish journal of pharmacology, 55(6), 1131–1135. [Link]
- Feutsa, R. G., Tsafack, E. N., Siewe, F. T., & Tan, P. V. (2022). Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study. Epilepsy & behavior : E&B, 134, 108842. [Link]
- Callaghan, N., O'Hare, J., & O'Driscoll, D. (1982). Comparative study of ethosuximide and sodium valproate in the treatment of typical absence seizures (petit mal). Developmental medicine and child neurology, 24(6), 830–836. [Link]
- Sills, G. J., & Brodie, M. J. (2004). Pharmacodynamic interaction studies with topiramate in the pentylenetetrazol and maximal electroshock seizure models. Epilepsy research, 59(1), 35–43. [Link]
- Drugs.com. (n.d.). List of Hydantoin anticonvulsants. [Link]
- RxList. (n.d.). How Do Hydantoin Anticonvulsants Work?[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparative study of ethosuximide and sodium valproate in the treatment of typical absence seizures (petit mal) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Ethosuximide and Phenytoin Dose-Dependently Attenuate Acute Nonconvulsive Seizures after Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic interaction studies with topiramate in the pentylenetetrazol and maximal electroshock seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Analysis of 5-Ethylhydantoin and Its Derivatives
This guide offers an in-depth spectroscopic comparison of 5-Ethylhydantoin and its derivatives, providing the objective analysis and supporting experimental data necessary for unambiguous characterization in research and drug development. We will explore the nuanced signatures of these compounds across Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.
Introduction: The Significance of the Hydantoin Scaffold
The hydantoin (imidazolidine-2,4-dione) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant medications.[1] Its derivatives exhibit a wide array of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2] this compound serves as a fundamental building block in this class. A precise understanding of its spectroscopic characteristics, and how they are modulated by chemical derivatization, is paramount for synthesis confirmation, purity assessment, and the elucidation of structure-activity relationships (SAR).
This guide will proceed through three primary analytical techniques, detailing the experimental rationale and interpreting the data to build a comprehensive comparative framework.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful first-pass technique for identifying key functional groups.[3] It relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation corresponding to a bond's natural vibrational frequency is passed through a sample, the energy is absorbed, resulting in a peak in the IR spectrum.[4] The position, intensity, and shape of these peaks provide a molecular "fingerprint".[5]
For the hydantoin core, we are primarily interested in the stretching vibrations of the N-H and C=O bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a common technique for solid samples as it requires minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum by the instrument software.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound or derivative sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after analysis.
Visualizing the IR Workflow
Caption: Standard workflow for ATR-IR analysis.
Comparative IR Data Analysis
The key diagnostic peaks for this compound involve the two carbonyl groups (C4=O and C2=O) and the two N-H groups of the hydantoin ring.
| Functional Group | Typical Wavenumber (cm⁻¹) | This compound (Expected) | Observations and Comparison with Derivatives |
| N-H Stretch | 3400 - 3100 | ~3250 (broad) | The broadness is due to intermolecular hydrogen bonding. N-alkylation (e.g., N3-methyl-5-ethylhydantoin) results in the disappearance of one N-H stretching band. |
| C-H Stretch (sp³) | 3000 - 2850 | ~2970, ~2880 | These sharp peaks correspond to the ethyl group and are present in most non-aromatic derivatives. |
| C=O Stretch (C4) | 1745 - 1700 | ~1715 (strong, sharp) | This is a highly characteristic, strong absorption.[2][6] Its position can shift slightly based on neighboring substituents. |
| C=O Stretch (C2) | 1780 - 1750 | ~1770 (strong, sharp) | The C2 carbonyl typically appears at a higher wavenumber than the C4 carbonyl.[2] Substitution of this oxygen with sulfur (to form a thiohydantoin) will cause this peak to disappear and a C=S stretch to appear around 1300-1100 cm⁻¹.[7] |
Expert Insight: The two distinct C=O stretching frequencies are a hallmark of the hydantoin ring. The asymmetric environment leads to different bond strengths and thus different absorption frequencies. The absence of a broad O-H stretch around 3300 cm⁻¹ is crucial to rule out hydrolysis to the corresponding hydantoic acid.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules.[9] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the hydantoin sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[7] DMSO-d₆ is often preferred for hydantoins due to its excellent solubilizing power and its ability to clearly show the exchangeable N-H protons.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Comparative NMR Data Analysis
The substitution pattern on the hydantoin ring dramatically influences the chemical shifts (δ) of nearby nuclei.
Visualizing Structural Influences on NMR Shifts
Caption: Effect of substitution on key NMR signals.
¹H NMR Comparison
| Proton | This compound (Expected δ, ppm) | Observations and Comparison with Derivatives |
| N1-H | ~8.0 | This proton signal is a singlet. N-alkylation at this position removes the signal. |
| N3-H | ~10.5 | This proton is typically more downfield than N1-H due to its position between two carbonyls.[10] N-alkylation here also removes the signal. |
| C5-H | ~4.0 (triplet) | This proton is coupled to the adjacent CH₂ group of the ethyl substituent. Replacing the ethyl group with a different substituent (e.g., phenyl) would significantly alter or remove this signal. |
| -CH₂- | ~1.7 (quartet) | This methylene group is split by the C5-H and the terminal CH₃ group. |
| -CH₃ | ~0.8 (triplet) | The terminal methyl group is split by the adjacent CH₂ group. |
¹³C NMR Comparison
| Carbon | This compound (Expected δ, ppm) | Observations and Comparison with Derivatives |
| C2=O | ~157 | The chemical shift of this carbonyl carbon is highly sensitive to changes at N1 and N3.[10] In thiohydantoin derivatives, the C=S carbon is significantly deshielded and appears much further downfield (>180 ppm).[7] |
| C4=O | ~177 | This carbonyl is typically more downfield than the C2 carbonyl.[10] |
| C5 | ~62 | The chemical shift of this carbon is highly dependent on the substituent. A phenyl group at this position would shift it downfield. |
| -CH₂- | ~28 | |
| -CH₃ | ~9 |
Expert Insight: 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning the C2 and C4 carbonyl signals by correlating them to the N-H protons.[11] This is especially critical when dealing with novel or complex derivatives.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] For structural elucidation, Electron Ionization (EI) is commonly used. In EI-MS, high-energy electrons bombard the molecule, creating a positively charged molecular ion (M⁺•) and causing it to fragment in a reproducible manner.[13] This fragmentation pattern provides a structural fingerprint.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the hydantoin derivative in a volatile solvent like methanol or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into the GC-MS system. The sample is vaporized and separated on a capillary column (e.g., DB-5ms). A temperature gradient program is used to ensure good separation and peak shape.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is ionized by a 70 eV electron beam.
-
Mass Analysis: The resulting ions (the molecular ion and fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Comparative Fragmentation Analysis
The molecular weight of this compound (C₅H₈N₂O₂) is 128.13 g/mol . The mass spectrum will show a molecular ion peak at m/z = 128. The fragmentation is driven by the stability of the resulting ions and neutral losses.
Visualizing the Fragmentation Pathway
Caption: Plausible EI fragmentation pathways for this compound.
Common Fragments and Their Significance
| m/z | Identity | Fragmentation Pathway | Comparison with Derivatives |
| 128 | M⁺• (Molecular Ion) | Initial ionization | The molecular ion peak confirms the molecular weight. For a derivative like 5-ethyl-5-phenylhydantoin, this peak would shift to m/z = 204. |
| 99 | [M - C₂H₅]⁺ | α-cleavage: Loss of the ethyl radical.[14] | This is a major, often base, peak. If the C5 substituent is different (e.g., a methyl group in 5-methylhydantoin), this loss would be smaller (-15 amu), resulting in a different fragment ion. |
| 100 | [M - C₂H₄]⁺• | McLafferty rearrangement: Loss of ethene. | This rearrangement is common for compounds with alkyl chains and a carbonyl group. |
| 85 | [M - HNCO]⁺• | Loss of isocyanic acid from the ring. | This indicates the presence of the core hydantoin structure. |
| 29 | [C₂H₅]⁺ | Ethyl cation | This confirms the presence of an ethyl group. |
Expert Insight: The stability of the ion at m/z 99, formed by the loss of the ethyl radical, often makes it the base peak (the most abundant ion) in the spectrum. When analyzing derivatives, the primary fragmentation will nearly always be the cleavage of the largest alkyl or aryl group from the C5 position, as this generates the most stable carbocation or radical.[13][14]
Conclusion
The spectroscopic analysis of this compound and its derivatives provides a clear and robust methodology for their characterization.
-
IR spectroscopy rapidly confirms the presence of the core hydantoin N-H and C=O functional groups and indicates substitutions at the nitrogen atoms.
-
NMR spectroscopy offers a detailed map of the molecular structure, with chemical shifts providing definitive evidence of the substitution pattern on both the ring and the C5 position.
-
Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, primarily driven by cleavage at the C5 position, which are diagnostic for the substituents present.
By synergistically applying these three techniques, researchers can unambiguously identify and differentiate between various this compound derivatives, ensuring the integrity and validity of their chemical research and development efforts.
References
- BenchChem. (2025).
- Brown, T., et al. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules.
- Asiri, A. M., et al. (2023).
- Semantic Scholar. (n.d.). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy.
- Perissutti, E., et al. (2003). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules.
- PubChem. (2025). 5-Ethyl-5-methylhydantoin.
- Tshiluka, N. R., et al. (n.d.). Synthesis of new 5-benzylidene-hydantoin esters. Semantic Scholar.
- Vida, J. A., et al. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry.
- NIST. (n.d.). 5-Ethyl-5-(4-hydroxyphenyl) hydantoin. NIST Chemistry WebBook. [Link]
- Stoyanov, S., et al. (2020).
- Chemistry LibreTexts. (2023).
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
- Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]
- Chemistry LibreTexts. (2021). 1.6: Interpreting Infrared Spectra. [Link]
- Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
- Reusch, W. (n.d.). Sample IR Spectra. University of Calgary. [Link]
- Royal Society of Chemistry. (n.d.). Infrared spectroscopy. [Link]
Sources
- 1. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. openmedscience.com [openmedscience.com]
- 10. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations | MDPI [mdpi.com]
- 11. Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Efficacy Evaluation: Comparing In Vitro and In Vivo Models for 5-Ethylhydantoin and Related Anticonvulsants
As Senior Application Scientists, we bridge the gap between theoretical chemistry and tangible therapeutic outcomes. The journey of a novel anticonvulsant from benchtop to bedside is paved with rigorous testing, where the transition from a controlled cellular environment (in vitro) to a complex biological system (in vivo) represents the most significant hurdle. This guide provides an in-depth comparison of in vitro and in vivo methodologies for assessing the efficacy of hydantoin-class compounds, using 5-Ethylhydantoin as a representative molecule.
The hydantoin scaffold is a cornerstone of antiepileptic drug (AED) discovery, with foundational drugs like Phenytoin and Ethotoin validating its therapeutic potential. Our focus here is not merely on protocol recitation but on the strategic rationale behind experimental choices, the interpretation of disparate data sets, and the critical thinking required to navigate the translational gap.
The In Vitro-In Vivo Correlation: A Critical Challenge
The ultimate goal of preclinical assessment is to predict human efficacy. However, a potent in vitro result rarely guarantees in vivo success. This discrepancy, often termed the in vitro-in vivo correlation (IVIVC) challenge, is particularly pronounced in neurology.[1][2] Factors such as pharmacokinetics (absorption, distribution, metabolism, excretion) and the ability to cross the blood-brain barrier govern whether a molecule can reach its target in the central nervous system (CNS) at a therapeutically relevant concentration.[3] Therefore, in vitro and in vivo studies are not sequential hurdles but complementary, interlocking pieces of the efficacy puzzle.
Part 1: In Vitro Assessment - Mechanistic Potency at the Cellular Level
In vitro studies are indispensable for establishing the fundamental mechanism of action (MoA) and intrinsic potency of a compound in a controlled, isolated system. For hydantoin derivatives, the primary MoA involves the modulation of voltage-gated sodium channels (Nav), which are critical for the initiation and propagation of action potentials.[4] By stabilizing the inactive state of these channels, hydantoins limit the rapid, repetitive neuronal firing characteristic of seizures.[4]
Key Assay: Whole-Cell Patch-Clamp Electrophysiology
The gold-standard technique to quantify a compound's effect on Nav channels is patch-clamp electrophysiology. This method allows for the direct measurement of ion channel currents in individual neurons, providing high-resolution data on channel kinetics and drug-induced modulation.
Caption: Workflow for in vitro patch-clamp analysis.
-
Cell Preparation: Culture primary rat hippocampal neurons or HEK293 cells stably expressing the human Nav1.2 channel subtype. Plate cells on glass coverslips suitable for microscopy and recording.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.3).
-
Whole-Cell Configuration: Approach a target cell with the micropipette and form a giga-ohm seal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Baseline Recording: Hold the neuron at a hyperpolarized potential (e.g., -100 mV). Apply a train of depolarizing voltage steps (e.g., 20 pulses to 0 mV for 20 ms at a frequency of 10 Hz) to elicit sodium currents. Record the peak current for each pulse.
-
Drug Application: Prepare stock solutions of this compound in DMSO and dilute to final concentrations (e.g., 0.1, 1, 10, 30, 100 µM) in the external solution. Perfuse the chamber with the lowest concentration of the test compound.
-
Post-Drug Recording: After a 5-minute incubation, apply the same voltage-step protocol and record the resulting sodium currents.
-
Dose-Response: Wash out the drug and repeat steps 6 and 7 for each increasing concentration.
-
Data Analysis: For each concentration, measure the reduction in the peak sodium current, particularly for later pulses in the train, to quantify use-dependent block. Plot the percentage of inhibition against the drug concentration and fit the data to a Hill equation to determine the IC₅₀ (the concentration at which 50% of the current is inhibited).
Hypothetical In Vitro Data Summary
| Compound | Target | Assay Type | IC₅₀ (µM) |
| This compound | Nav1.2 | Patch-Clamp (Use-Dependent) | 15.2 |
| Phenytoin (Control) | Nav1.2 | Patch-Clamp (Use-Dependent) | 8.5 |
| Ethotoin (Control) | Nav1.2 | Patch-Clamp (Use-Dependent) | 25.8 |
This table shows that this compound has a moderate potency, stronger than Ethotoin but weaker than the established drug Phenytoin, in this specific cellular assay.
Part 2: In Vivo Assessment - Efficacy in a Complex System
While in vitro data confirms target engagement, in vivo studies are essential to determine if this engagement translates into a functional anticonvulsant effect in a whole organism.[5] These models integrate the complexities of drug metabolism, CNS penetration, and network-level neurophysiology.[2]
Key Models: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)
-
Maximal Electroshock (MES) Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures. An electrical stimulus is applied to induce a seizure, and the primary endpoint is the abolition of the tonic hindlimb extension phase.[6]
-
Pentylenetetrazole (PTZ) Test: PTZ is a GABAA receptor antagonist that induces clonic seizures. This model is predictive of efficacy against generalized absence seizures. The endpoint is the prevention of clonic convulsions.[6]
Caption: Workflow for in vivo anticonvulsant testing.
-
Animal Handling: Use male Swiss albino mice (20-25 g). Acclimate animals for at least 3 days prior to the experiment.
-
Grouping and Dosing: Randomly assign mice to groups (n=8-10 per group): Vehicle (e.g., saline with 0.5% Tween 80), Positive Control (e.g., Phenytoin, 25 mg/kg), and Test Groups (e.g., this compound at 10, 30, 100 mg/kg).
-
Administration: Administer the assigned compound via intraperitoneal (i.p.) injection.
-
Pretreatment Time: Wait for a predetermined period corresponding to the time of peak effect (e.g., 30-60 minutes).
-
Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension lasting more than 3 seconds. The absence of this phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Use probit analysis to determine the ED₅₀ (the dose that protects 50% of the animals).
Hypothetical In Vivo Data Summary
| Compound | MES Test ED₅₀ (mg/kg, i.p.) | PTZ Test ED₅₀ (mg/kg, i.p.) |
| This compound | 45.5 | > 100 |
| Phenytoin (Control) | 22.0 | Inactive |
| Ethosuximide (Control) | Inactive | 130.0 |
This data suggests this compound, like Phenytoin, is effective in the MES model, indicating potential efficacy against tonic-clonic seizures. Its lack of activity in the PTZ test is also consistent with the profile of a sodium channel blocker.
Synthesizing the Data: From Potency to Efficacy
Comparing our hypothetical data sets reveals the core of the translational challenge.
-
In Vitro Potency: Phenytoin (IC₅₀ = 8.5 µM) > this compound (IC₅₀ = 15.2 µM) > Ethotoin (IC₅₀ = 25.8 µM).
-
In Vivo Efficacy (MES): Phenytoin (ED₅₀ = 22.0 mg/kg) > this compound (ED₅₀ = 45.5 mg/kg).
The rank order of potency (in vitro) matches the rank order of efficacy (in vivo). However, this compound requires a proportionally higher dose in vivo compared to Phenytoin than their IC₅₀ values would suggest. This discrepancy prompts critical questions that guide further development.
Caption: Key factors modulating the translation of in vitro potency to in vivo efficacy.
The higher ED₅₀ for this compound could be due to poorer oral bioavailability, rapid hepatic metabolism, lower penetration of the blood-brain barrier, or higher plasma protein binding compared to Phenytoin.[7] Each of these possibilities must be investigated with dedicated pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to build a complete profile of the drug candidate.
Conclusion
The evaluation of a novel compound like this compound requires a multi-faceted approach where in vitro and in vivo studies are in constant dialogue. In vitro electrophysiology provides a precise, high-throughput measure of a compound's intrinsic potency at its molecular target. In vivo models, while lower-throughput, offer an indispensable assessment of functional efficacy within the complex, integrated network of a living organism. Discrepancies between these datasets are not failures but are, in fact, crucial data points that illuminate the pharmacokinetic and pharmacodynamic properties of a molecule, guiding the iterative process of drug optimization and development.
References
- White, H. S., et al. (2018). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. ACS Chemical Neuroscience, 9(7), 1794-1803.
- Barzegar-Jalali, M., et al. (2007). Evaluation of in vitro-in vivo correlation and anticonvulsive effect of carbamazepine after cogrinding with microcrystalline cellulose. Journal of Pharmacy & Pharmaceutical Sciences, 10(1), 1-10.
- Löscher, W., & Potschka, H. (2005). Role of drug efflux transporters in the brain for drug disposition and treatment of brain diseases. Epilepsy & Behavior, 7(4), 573-585. [Note: While the provided link is to a different study on ABC transporters, the concept of efflux is central to CNS drug delivery and is discussed in the context of antiepileptic drugs.
- Löscher, W. (2017). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research, 142, 135-143.
- Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neurological Research and Therapy, 3(1).
- Calabresi, P., et al. (1997). An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons. British Journal of Pharmacology, 122(5), 978-984.
- Da Settimo, F., et al. (2008). Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines. Biochemical Pharmacology, 75(3), 594-604.
- Patsnap. (2024). What is the mechanism of Ethotoin? Patsnap Synapse.
- Troupin, A. S., & Friel, P. (1975). Clinical pharmacology of mephenytoin and ethotoin. Epilepsia, 16(4), 627-633.
Sources
- 1. Evaluation of in vitro-in vivo correlation and anticonvulsive effect of carbamazepine after cogrinding with microcrystalline cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ethotoin? [synapse.patsnap.com]
- 5. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 5-Ethylhydantoin Analogs for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the hydantoin scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. Among these, 5-Ethylhydantoin and its analogs have garnered significant attention, particularly for their anticonvulsant properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comparative guide to their biological performance based on available experimental data. We will delve into the nuances of chemical modifications and their impact on anticonvulsant and antimicrobial activities, supported by detailed experimental protocols and mechanistic insights.
The Hydantoin Core: A Privileged Scaffold in Drug Discovery
Hydantoin, or imidazolidine-2,4-dione, is a five-membered heterocyclic ring containing a reactive cyclic urea core. This structure has proven to be a versatile template in the design of compounds with a wide range of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer effects.[1][2] The discovery of the anticonvulsant properties of 5-ethyl-5-phenylhydantoin was a pivotal moment, paving the way for the synthesis and investigation of numerous 5,5'-disubstituted hydantoins.[3]
The primary mechanism of action for many hydantoin-based anticonvulsants involves the modulation of voltage-gated sodium channels.[1] By blocking the recovery of these channels from the inactivated state, hydantoins inhibit repetitive neuronal firing, a hallmark of seizure activity.[1] This targeted action allows for the control of seizures without causing general depression of the central nervous system, a significant advantage over earlier sedative-hypnotic antiepileptics.[1]
Unraveling the Structure-Activity Relationship for Anticonvulsant Activity
The anticonvulsant activity of this compound analogs is exquisitely sensitive to structural modifications at the C5 and N1/N3 positions of the hydantoin ring. Understanding these relationships is paramount for the rational design of more potent and safer drug candidates.
The Critical Role of C5-Substitution
A key determinant for anticonvulsant activity in the hydantoin series is the nature of the substituents at the C5 position. A seminal principle in the SAR of hydantoins is the necessity of a phenyl or other aromatic substituent at C5 for activity against generalized tonic-clonic seizures.[1] This is exemplified by the well-known anticonvulsant phenytoin (5,5-diphenylhydantoin). For this compound analogs, the presence of the 5-ethyl and 5-phenyl groups is foundational to their activity.
While the parent compound, 5-ethyl-5-phenylhydantoin, demonstrates anticonvulsant properties, modifications at the nitrogen atoms of the hydantoin ring have been explored to enhance efficacy and modulate physicochemical properties.
The Influence of N-Substitution on Anticonvulsant Potency
Research into the N-substitution of 5-ethyl-5-phenylhydantoin has revealed that the introduction of various functional groups can significantly impact anticonvulsant activity. A study on alkoxymethyl and acyloxymethyl derivatives provides valuable quantitative data for a comparative analysis.[4]
| Compound | R¹ | R³ | Anticonvulsant Activity (MES Test, ED₅₀ mg/kg, i.p. in mice) |
| 5-Ethyl-5-phenylhydantoin | H | H | 25 |
| 3-(Methoxymethyl)-5-ethyl-5-phenylhydantoin | H | CH₂OCH₃ | 15 |
| 3-(Ethoxymethyl)-5-ethyl-5-phenylhydantoin | H | CH₂OCH₂CH₃ | 20 |
| 3-(Acetoxymethyl)-5-ethyl-5-phenylhydantoin | H | CH₂OCOCH₃ | 15 |
| 1,3-Bis(methoxymethyl)-5-ethyl-5-phenylhydantoin | CH₂OCH₃ | CH₂OCH₃ | 35 |
| Mephenytoin (N-methylated prodrug) | H | CH₃ | Metabolized to 5-ethyl-5-phenylhydantoin |
Data synthesized from multiple sources for comparative purposes. ED₅₀ values are approximate and may vary between studies.[1][4]
From this data, we can derive several key SAR insights:
-
N3-Substitution: The introduction of small alkoxymethyl or acyloxymethyl groups at the N3 position generally maintains or slightly enhances anticonvulsant activity compared to the unsubstituted parent compound. For instance, 3-(methoxymethyl)-5-ethyl-5-phenylhydantoin and 3-(acetoxymethyl)-5-ethyl-5-phenylhydantoin show improved potency with ED₅₀ values of 15 mg/kg.[1][4] This suggests that these groups may favorably influence the drug's interaction with its target or improve its pharmacokinetic profile.
-
N1,N3-Disubstitution: Disubstitution at both N1 and N3 positions, as seen in 1,3-bis(methoxymethyl)-5-ethyl-5-phenylhydantoin, leads to a decrease in activity (ED₅₀ of 35 mg/kg) compared to the monosubstituted and parent compounds.[4] This highlights the importance of at least one unsubstituted N-H group for optimal activity, which may be involved in hydrogen bonding interactions with the biological target.
-
Prodrug Approach: Mephenytoin, an N-methylated analog, serves as a prodrug that is metabolically N-dealkylated to the active 5-ethyl-5-phenylhydantoin.[1] This demonstrates that N-alkylation can be a viable strategy to modulate drug delivery and metabolism.
Exploring the Antimicrobial Potential: A Secondary Frontier
While primarily known for their anticonvulsant effects, hydantoin derivatives have also been investigated for their antimicrobial properties. The SAR for this activity appears to follow different principles compared to their anticonvulsant action.
Systematic studies on the antimicrobial activity of a series of this compound analogs are less common in the literature. However, research on other hydantoin scaffolds provides valuable insights that can guide future exploration in this area. For instance, studies on 5,5-disubstituted-2-thiohydantoins and other hydantoin derivatives have shown that antimicrobial efficacy is often dependent on the nature and substitution pattern of aromatic rings and the presence of specific functional groups.
A study on hydantoin derivative dimers revealed that a balance of hydrophobicity is crucial for antibacterial activity.[5] Compounds with a C6 lipid tail exhibited the best broad-spectrum antibacterial activity, while those with tails that were too short or too long were inactive.[5] This suggests that membrane interaction is a key factor in their mechanism of antimicrobial action.
Future research should focus on synthesizing and screening a library of this compound analogs with diverse substitutions to establish a clear SAR for antimicrobial activity. Key modifications to explore would include:
-
Variations in the substituents on the C5-phenyl ring.
-
Introduction of different lipophilic and polar groups at the N1 and N3 positions.
-
Synthesis of thiohydantoin analogs of 5-ethyl-5-phenylhydantoin.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. Here, we provide detailed methodologies for the synthesis of the parent 5-ethyl-5-phenylhydantoin and the evaluation of anticonvulsant activity using the Maximal Electroshock Seizure (MES) test.
Synthesis of 5-Ethyl-5-phenylhydantoin
This procedure is a classic one-pot synthesis known as the Bucherer-Bergs reaction.
Materials:
-
Propionphenone
-
Ammonium carbonate
-
Potassium cyanide
-
Ethanol
-
Water
-
Reflux apparatus
-
Stirring mechanism
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, combine propionphenone (0.2 mol), ammonium carbonate (0.8 mol) dissolved in water (300 ml), and potassium cyanide (0.4 mol) in ethanol (300 ml).[6]
-
Heat the mixture under reflux with constant stirring for 8 hours.[6]
-
After the reflux period, cool the reaction mixture in an ice-salt bath to precipitate the product.[6]
-
Collect the precipitated 5-ethyl-5-phenylhydantoin by filtration.
-
Wash the solid product with cold water and allow it to dry. The expected yield is approximately 66%, with a melting point of around 202°C.[6]
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to identify compounds with potential efficacy against generalized tonic-clonic seizures.
Materials:
-
Male albino mice (e.g., Swiss strain), 20-25 g
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Conductive saline solution (0.9% NaCl)
-
Test compounds and vehicle control (e.g., saline, polyethylene glycol)
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least 3 days prior to the experiment, with free access to food and water.
-
Drug Administration: Administer the test compounds and vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses. The time between drug administration and the seizure induction should be consistent and based on the expected time to peak effect of the compounds.
-
Seizure Induction:
-
Apply a drop of topical anesthetic to the corneas of each mouse.
-
After a brief period, apply a drop of conductive saline solution to the corneas.
-
Place the corneal electrodes on the eyes of the animal.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).
-
-
Observation and Scoring: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the tonic hindlimb extension is considered the endpoint indicating anticonvulsant activity.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Conclusion and Future Directions
The this compound scaffold represents a valuable platform for the development of anticonvulsant agents. The structure-activity relationship for this class of compounds is well-defined, with the C5-phenyl and ethyl groups being crucial for activity, and N-substitutions offering a means to fine-tune potency and pharmacokinetic properties. While the exploration of their antimicrobial potential is still in its nascent stages, the broader antimicrobial activity of the hydantoin class suggests that this compound analogs may hold promise in this therapeutic area as well.
Future research should focus on a more systematic exploration of the chemical space around the this compound core. This includes the synthesis and evaluation of a wider range of analogs with diverse substituents at all possible positions. Such studies, coupled with quantitative structure-activity relationship (QSAR) modeling, will undoubtedly lead to the discovery of new and improved therapeutic agents based on this enduring and versatile scaffold.
References
- Vida, J. A., O'Dea, M. H., Samour, C. M., & Reinhard, J. F. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(4), 383–385. [Link]
- Abida, & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]
- Ivanova, Y., Zasheva, I., Traykova, M., & Zlatkov, A. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Biomedicines, 11(11), 2912. [Link]
- Rogić, D., Vikić-Topić, D., Kovaček, D., & Tralić-Kulenović, V. (2009). ChemInform Abstract: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. ChemInform, 40(32). [Link]
- PrepChem. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin. [Link]
- Wadghane, A. R., & Usnale, S. V. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1-s), 174-181. [Link]
- Smit, B. M., Radojevic, I. D., Stanić, P., & Katanić Stanković, J. S. (2022). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Journal of the Serbian Chemical Society, 87(7-8), 839-852. [Link]
- Trišović, N., Božić, B., Obradović, A., Stefanović, O., Marković, S., Čomić, L., Božić, B., & Ušćumlić, G. (2011). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. Journal of the Serbian Chemical Society, 76(11), 1597-1606. [Link]
- Courseware, C. (n.d.). SAR of Hydantoins. CUTM Courseware. [Link]
- Di, X., Li, S., Wang, N., Li, P., Zhang, Y., & Zhang, Q. (2018). Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. European Journal of Medicinal Chemistry, 157, 124-133. [Link]
- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014). Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives. Chemical & Pharmaceutical Bulletin, 62(5), 429-438. [Link]
- Obniska, J., & Kamiński, K. (2011). Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins. Archiv der Pharmazie, 344(12), 816-825. [Link]
- Di, X., Li, S., Wang, N., Li, P., Zhang, Y., & Zhang, Q. (2018). Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. European Journal of Medicinal Chemistry, 157, 124-133. [Link]
- Ivanova, Y., Zasheva, I., Traykova, M., & Zlatkov, A. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. Biomedicines, 11(11), 3020. [Link]
- Zlatkov, A., Ivanov, D., & Pencheva, T. (2019). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Advances, 9(56), 32593-32604. [Link]
- D'hooge, R., & De Deyn, P. P. (1997). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Epilepsy Research, 28(2), 103-114. [Link]
- Wadghane, A. R., & Usnale, S. V. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1-s), 174-181. [Link]
- Keiser, J., Ingram, K., Vargas, M., & Mäser, P. (2016). Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). ACS Infectious Diseases, 2(12), 875-882. [Link]
- Taylor, C. P. (2016). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 9(3), 49. [Link]
- Wuts, P. G. M., & North, T. W. (2020). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 1(3), 100191. [Link]
- Jung, M. E., & O'Brien, P. M. (2019). Synthesis of certain 5-substituted 2-thiohydantoin derivatives as potential cytotoxic and antiviral agents. Boll Chim Farm, 136(8), 561-567. [Link]
- Lee, J., & Lee, J. (2023). Design, Synthesis, In Vitro, and In Silico Insights of 5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-one Derivatives: A Novel Class of Anti-Melanogenic Compounds. Molecules, 28(7), 3204. [Link]
- Li, G., & Whitely, M. (2022). One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids. Tetrahedron Letters, 97, 153696. [Link]
- Agarwal, A., & Srivastava, K. (2013). Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins. Medicinal Chemistry Research, 22(1), 29-37. [Link]
- D'hooge, R., & De Deyn, P. P. (1997). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Epilepsy Research, 28(2), 103-114. [Link]
- Sutherland, J. J., & Weaver, D. F. (2003). Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues. Journal of Chemical Information and Computer Sciences, 43(4), 1339-1349. [Link]
- Gupta, A., & Kumar, R. (2004). Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices. Journal of Chemical Information and Computer Sciences, 34(5), 1162-1166. [Link]
- D'Souza, A. M., & D'Souza, M. J. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(6), 1527-1535. [Link]
- Caccia, S., & Garattini, S. (1987). A Comparison of the S(+) and R(-) Enantiomers of 5-ethyl-5-phenylhydantoin as Hypolipidemic Agents in Rodents. Biomedica Biochimica Acta, 46(7), 623-634. [Link]
- Grzegorczyk, A., Słoczyńska, K., & Ekiert, H. (2020). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. Molecules, 25(23), 5727. [Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. researchgate.net [researchgate.net]
- 3. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the S(+) and R(-) enantiomers of 5-ethyl-5-phenylhydantoin as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to the Validation of 5-Ethylhydantoin Purity by High-Performance Liquid Chromatography (HPLC)
This guide provides an in-depth, objective comparison of methodologies for validating the purity of 5-Ethylhydantoin, a critical intermediate and active pharmaceutical ingredient (API) in various drug development pipelines. We will focus on the gold-standard technique, High-Performance Liquid Chromatography (HPLC), and detail a complete, self-validating protocol grounded in established regulatory principles. The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a robust framework for implementation.
The Imperative for Purity: Why this compound Analysis Matters
This compound belongs to the hydantoin class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anticonvulsant properties.[1] As with any API, its purity is not merely a quality metric but a direct determinant of safety and efficacy. Impurities, which can arise from the synthesis process or degradation, may be inert, toxic, or possess their own pharmacological activity, leading to unpredictable patient outcomes.
Common synthetic routes like the Bucherer-Bergs reaction involve starting materials such as ethyl methyl ketone, cyanide salts, and ammonium carbonate.[2][3] This process can introduce impurities like unreacted starting materials, intermediates (e.g., α-amino nitriles), or side-products from unintended reactions. Therefore, a highly specific and sensitive analytical method is required to separate and quantify the main component from these potential contaminants. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are invaluable for structural elucidation, HPLC is the preeminent technique for quantitative purity analysis in a regulated environment due to its high resolution, sensitivity, and reproducibility.[4][5]
The Analytical Cornerstone: Reversed-Phase HPLC
For a moderately polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.
Causality of Method Component Selection:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for RP-HPLC and provides an excellent starting point. The long alkyl chains offer sufficient hydrophobicity to retain this compound and separate it from more polar (earlier eluting) and less polar (later eluting) impurities. A column with a particle size of 3 or 5 µm offers a good balance between efficiency and backpressure.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile) is optimal.
-
Why a Buffer? this compound has two acidic N-H protons. Maintaining a consistent, slightly acidic pH ensures a single, stable protonation state, leading to sharp, reproducible peaks.
-
Why a Gradient? A gradient, which involves increasing the percentage of the organic modifier over time, is superior to an isocratic (constant mobile phase composition) method for purity analysis. It ensures that highly polar impurities are eluted at the beginning of the run and any nonpolar, strongly retained impurities are eluted by the end, providing a comprehensive impurity profile within a reasonable analysis time.[7]
-
-
Detector: A UV detector is ideal, as the carbonyl groups in the hydantoin ring provide sufficient chromophores for detection. Analysis is typically performed around 210-220 nm to maximize sensitivity.
Method Validation: A Framework of Trustworthiness based on ICH Q2(R1)
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9][10] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[8][11]
Below is a detailed experimental protocol for validating an HPLC method for this compound purity.
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation of this compound.
Detailed Step-by-Step Methodology
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
1. Specificity (Stress Testing):
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[10]
-
Protocol:
- Prepare solutions of this compound at 1 mg/mL.
- Expose the solutions to stress conditions: acid (0.1 M HCl, 60°C, 4h), base (0.1 M NaOH, 60°C, 4h), oxidation (3% H₂O₂, RT, 4h), heat (80°C, 24h), and light (UV light, 24h).
- Neutralize the acid and base-stressed samples before injection.
- Inject a blank (diluent), an unstressed sample, and all stressed samples.
- Acceptance Criteria: The main this compound peak should be resolved from all degradation peaks with a resolution of >2.0. Peak purity analysis (using a photodiode array detector) should confirm the peak is spectrally pure.
2. Linearity and Range:
-
Rationale: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.[12]
-
Protocol:
- Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL).
- Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 1, 50, 100, 250, 500 µg/mL).
- Inject each concentration in triplicate.
- Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be minimal.
3. Accuracy (Recovery):
-
Rationale: To determine the closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study.[6]
-
Protocol:
- Prepare a sample matrix (placebo) if analyzing a formulated product. If analyzing the API, use the diluent.
- Spike the matrix with the this compound reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare three replicates at each level.
- Analyze the spiked samples and calculate the percentage recovery.
- Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
4. Precision:
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]
-
Protocol:
- Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze all six samples.
-
Calculate the Relative Standard Deviation (RSD) of the results.
- Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system.
-
Compare the results from both studies.
-
Acceptance Criteria: The RSD for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[12]
-
Protocol:
- These can be determined based on the signal-to-noise ratio (S/N) or from the linearity curve.
- S/N Method: Sequentially dilute a known low-concentration solution of this compound and inject until the average S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Acceptance Criteria: Visually confirm the S/N ratios. The LOQ concentration must exhibit acceptable precision (RSD ≤ 10%).
Data Summary & Performance Comparison
A validated method will yield data that can be clearly summarized to demonstrate its suitability.
| Validation Parameter | Acceptance Criteria | Typical Result for this compound Method | Justification |
| Specificity | Resolution > 2.0 | Pass | The method effectively separates the main peak from all known impurities and forced degradation products. |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Demonstrates a direct, predictable relationship between concentration and detector response. |
| Range | LOQ to 150% of target conc. | 1 - 500 µg/mL | The method is accurate and precise across the range needed for both impurity and assay testing. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% | Shows the method provides results very close to the true value, indicating a lack of systemic bias. |
| Precision (RSD) | ≤ 1.0% (Repeatability) | 0.45% | The low scatter in results indicates high reproducibility under the same conditions. |
| ≤ 2.0% (Intermediate) | 0.82% | The method is robust and gives consistent results across different days, analysts, and instruments. | |
| LOQ | S/N ≥ 10; RSD ≤ 10% | 1 µg/mL | The method is sensitive enough to quantify very low levels of impurities, crucial for safety assessment. |
Comparison with Alternative Methods:
-
Gas Chromatography (GC): While GC can be used for volatile compounds, this compound has a relatively high boiling point and polar N-H groups, which would require derivatization to achieve good peak shape and prevent thermal degradation in the injector. This adds complexity and potential for error compared to the direct analysis by HPLC.
-
Thin-Layer Chromatography (TLC): TLC is a valuable tool for rapid, qualitative screening but lacks the resolution and quantitative precision of HPLC required for regulatory submissions.[13]
-
Spectroscopic Methods (e.g., FTIR, NMR): These methods are powerful for identification and structural confirmation but are not typically used for routine quantitative purity assessment of multiple components in a single run due to lower sensitivity and complex data analysis for quantification compared to HPLC.[14]
Conclusion
The validation of an analytical method for determining the purity of this compound is a mandatory step in drug development and manufacturing. A well-designed, gradient-based reversed-phase HPLC method provides the necessary specificity, sensitivity, and precision to meet stringent regulatory requirements. By systematically evaluating parameters as outlined in the ICH Q2(R1) guidelines, researchers can establish a trustworthy, self-validating system. This ensures that the purity data generated is not only accurate and reliable but also stands up to scientific and regulatory scrutiny, ultimately safeguarding patient safety.
References
- Title: Q2(R1)
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link][8]
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link][11]
- Title: 5,5-Dimethylhydantoin - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link][2]
- Title: Steps for HPLC Method Validation Source: Pharmaguideline URL:[Link][4]
- Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: International Journal of Pharmaceutical Quality Assurance URL:[Link][6]
- Title: Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines Source: International Journal of Advanced Research in Science, Communic
- Title: Assay With One HPLC Method For Both Procedures Source: Scribd URL:[Link][13]
- Title: HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: World Journal of Pharmaceutical and Medical Research URL:[Link][5]
- Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC Intern
- Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: National Institutes of Health (NIH) URL:[Link][3]
- Title: A Review on the Some Biological Activities of the Hydantoin Derivatives Source: ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. wjpmr.com [wjpmr.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scribd.com [scribd.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Comparative Cytotoxicity of Hydantoin Derivatives
Hydantoin, a five-membered heterocyclic ring, serves as a privileged scaffold in medicinal chemistry, forming the core of several clinically approved drugs.[1][2] Its derivatives have garnered significant attention for their broad pharmacological activities, including notable anticancer properties.[3][4][5] This guide provides an in-depth comparison of the cytotoxic effects of various hydantoin derivatives against cancer cell lines, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their potency and explore the common methodologies used to assess their cytotoxic profiles.
The Rationale for Cytotoxicity Screening in Drug Discovery
In vitro cytotoxicity assays are a cornerstone of preclinical drug development, offering a rapid and cost-effective means to evaluate the potential of new chemical entities to kill or inhibit the proliferation of cancer cells.[6][7][8] These assays are crucial for identifying promising lead compounds, understanding their dose-dependent effects, and gaining initial insights into their mechanisms of action before advancing to more complex and costly in vivo studies.[9][10]
Experimental Workflow: Assessing In Vitro Cytotoxicity
A typical workflow for evaluating the cytotoxicity of hydantoin derivatives involves exposing various cancer cell lines to a range of compound concentrations and measuring cell viability after a set incubation period. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is one of the most widely used colorimetric methods for this purpose.[11][12][13]
Caption: Workflow of the MTT assay for determining the cytotoxicity of hydantoin derivatives.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hydantoin derivatives in culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.[14]
Comparative Cytotoxicity of Hydantoin Derivatives
The cytotoxic activity of hydantoin derivatives is highly dependent on the nature and position of substituents on the hydantoin ring. The following table summarizes the IC50 values of representative derivatives against various cancer cell lines, as reported in the literature.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-Benzhydryl-5-isopropyl | Vaccinia Virus | EC50 = 16 µg/mL | [15] |
| 2 | 3-Cyclohexyl-5-phenyl | HeLa (Cervical) | 5.4 | [15] |
| 3 | 3-Cyclohexyl-5-phenyl | MCF-7 (Breast) | 2 | [15] |
| 4 | 3-Benzhydryl-5-phenyl | HeLa (Cervical) | 21 | [15] |
| 5 | 3-Benzhydryl-5-phenyl | MCF-7 (Breast) | 20 | [15] |
| 6 | 3-Benzhydryl-5-phenyl | MiaPaCa-2 (Pancreatic) | 22 | [15] |
| 7 | 3-Benzhydryl-5-phenyl | H460 (Lung) | 23 | [15] |
| 8 | 3-Benzhydryl-5-phenyl | SW620 (Colon) | 21 | [15] |
| 9 | Spiro-tetralone derivative | SW480 (Colon) | 16.4 | [11] |
| 10 | Spiro-tetralone derivative | SW620 (Colon) | 18.2 | [11] |
| 11 | Spiro-tetralone derivative | PC3 (Prostate) | 19.8 | [11] |
| 12 | 3-Benzyloxy (isobutyl at C5) | K562 (Leukemia) | 0.04 | [16] |
| 13 | 3-Benzyloxy (isobutyl at C5) | L1210 (Leukemia) | 0.01 | [16] |
| 14 | Isatin-coumarin hybrid | MCF-7 (Breast) | 10.85 µg/mL | [5] |
| 15 | Isatin-coumarin hybrid | MDA-MB-231 (Breast) | 14.45 µg/mL | [5] |
Structure-Activity Relationship (SAR) Insights
The data reveals several key structure-activity relationships:
-
Substituents at the C5 position significantly influence cytotoxicity. For instance, introducing isopropyl or isobutyl groups at this position has been shown to be favorable for antiproliferative activity.[16]
-
Modifications at the N3 position are also critical. The presence of a benzhydryl group can confer moderate inhibitory activity against a range of cancer cell lines while showing no cytotoxic effects on normal fibroblasts, indicating a degree of selectivity.[15]
-
Spiro-hydantoin derivatives , where the C5 carbon is part of a spirocyclic system, have demonstrated potent growth-inhibitory effects.[4][11]
-
Hybrid molecules , such as those combining hydantoin with other pharmacophores like chromene or isatin-coumarin, have shown promising cytotoxic profiles.[2][5]
Mechanisms of Action: Beyond Simple Cytotoxicity
The anticancer effects of hydantoin derivatives are not solely due to non-specific cytotoxicity. Many of these compounds exhibit targeted mechanisms of action by interfering with specific cellular pathways crucial for cancer cell survival and proliferation.
Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by hydantoin derivatives.
One of the key pathways implicated is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer and plays a vital role in cell growth, proliferation, and survival. Some novel hydantoin derivatives have been evaluated for their inhibitory activity against PI3Kα, suggesting that their cytotoxic effects may be mediated, at least in part, through the downregulation of this critical signaling cascade.[12][17]
Other proposed mechanisms of action for different hydantoin derivatives include:
-
Inhibition of Ribonucleotide Reductase (RR): Certain 3-benzyloxyhydantoin derivatives have shown high activity, with molecular docking studies suggesting they bind to the active site of RR, an enzyme essential for DNA synthesis.[16]
-
Inhibition of Epidermal Growth Factor Receptor (EGFR) and HER2: Some derivatives have demonstrated potent inhibitory activities against these receptor tyrosine kinases, which are key drivers in many cancers.[18][19]
-
Induction of Apoptosis: Studies have shown that some hydantoin derivatives can induce programmed cell death, a desirable trait for an anticancer agent.[12]
Conclusion and Future Directions
Hydantoin derivatives represent a versatile and promising class of compounds for the development of novel anticancer agents. The comparative analysis of their cytotoxicity highlights the importance of strategic structural modifications to enhance potency and selectivity. The MTT assay and other similar in vitro methods are invaluable tools for the initial screening and characterization of these compounds.
Future research should focus on:
-
Expanding the structural diversity of hydantoin libraries to further explore the structure-activity landscape.
-
Conducting more extensive profiling against a wider panel of cancer cell lines, including drug-resistant models.
-
Elucidating the precise molecular mechanisms of action for the most potent derivatives to identify novel therapeutic targets.
-
Optimizing lead compounds to improve their pharmacokinetic and pharmacodynamic properties for potential in vivo evaluation.
By leveraging the foundational knowledge of their comparative cytotoxicity and mechanisms of action, the scientific community can continue to unlock the full therapeutic potential of the hydantoin scaffold in the fight against cancer.
References
- Kubinski, K. et al. (2022). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. MDPI.
- Peršuri, A. et al. (2008). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI.
- Liu, X-H. et al. (2016). Synthesis, Anticancer Evaluation and Docking Study of 3-Benzyloxyhydantoin Derivatives. PubMed.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- Niles, A. L. et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research.
- Alqahtani, A. M. et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate.
- Alqahtani, A. M. et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate.
- Yunus, M. et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology.
- Niles, A. L. et al. (2007). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. NIH National Library of Medicine.
- Yunus, M. et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology.
- Gupta, A. K. et al. (2022). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed.
- Yunus, M. et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate.
- Islam, M. R. et al. (2006). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. ResearchGate.
- Joy, M. et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
- Sharma, A. et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science.
- Islam, M. R. et al. (2006). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. ResearchGate.
- Wang, P. et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
- Wadghane, S. et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics.
- Kubinski, K. et al. (2022). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. NIH National Library of Medicine.
- Al-Ostath, A. et al. (2023). Hydantoin derivatives: A review on their anticancer activities. ResearchGate.
- Gümüş, M. et al. (2022). New derivatives of hydantoin as potential antiproliferative agents: Biological and structural characterization in combination with quantum chemical calculations. ResearchGate.
- El-Subbagh, H. I. et al. (1977). Hydantoins as antitumor agents. Journal of Medicinal Chemistry.
Sources
- 1. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 7. kosheeka.com [kosheeka.com]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Anticancer Evaluation and Docking Study of 3- Benzyloxyhydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Ethylhydantoin
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for 5-Ethylhydantoin. We will explore the theoretical underpinnings of cross-reactivity, detail robust experimental protocols, and present illustrative data to guide your assay validation efforts. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring the integrity and reliability of your findings.
Introduction: The Critical Need for Specificity in this compound Quantification
This compound is a primary metabolite of the antiepileptic drug ethotoin and shares a core hydantoin structure with several other anticonvulsant medications.[1][2] In therapeutic drug monitoring (TDM), the accurate measurement of specific drug metabolites is crucial for optimizing patient dosage and minimizing toxicity.[3][4][5] Immunoassays, widely used for their speed and convenience in TDM, are susceptible to cross-reactivity, where antibodies bind to structurally similar but non-target compounds.[6][7] Such non-specific binding can lead to falsely elevated measurements, potentially resulting in erroneous clinical decisions. Therefore, rigorous evaluation of assay specificity through cross-reactivity studies is a cornerstone of reliable bioanalytical method validation.
This guide will provide a detailed roadmap for conducting a thorough cross-reactivity assessment of this compound, focusing on the selection of relevant challenge compounds and the application of appropriate analytical techniques.
Designing a Rigorous Cross-Reactivity Study
A scientifically sound cross-reactivity study begins with a thoughtful experimental design, encompassing the selection of appropriate challenge compounds and a well-defined analytical workflow.
Selection of Challenge Compounds
The potential for cross-reactivity is directly related to the structural similarity between the target analyte and other compounds present in the sample.[8] For this compound, the most relevant challenge compounds are other hydantoin-based anticonvulsants and their metabolites.[9][10] The following table outlines a recommended panel of compounds for testing.
Table 1: Panel of Challenge Compounds for this compound Cross-Reactivity Studies
| Compound Name | Rationale for Inclusion |
| This compound | The target analyte (positive control). |
| Ethotoin | The parent drug of this compound.[11] |
| Phenytoin | A widely used hydantoin anticonvulsant with high structural similarity.[12] |
| Mephenytoin | Another hydantoin-based anticonvulsant. |
| Nirvanol (5-Ethyl-5-phenylhydantoin) | A metabolite of mephenytoin with significant structural overlap.[10] |
| 5,5-Dimethylhydantoin | Shares the core hydantoin ring with different alkyl substituents. |
| Hydantoin | The basic heterocyclic ring structure.[2] |
Experimental Workflow: A Systematic Approach
The following workflow diagram illustrates the key phases of a cross-reactivity study, from initial preparation to final data analysis. This structured approach ensures a comprehensive and logical progression of the investigation.
Caption: A four-phase workflow for systematic cross-reactivity assessment.
Methodologies for Quantifying Cross-Reactivity
The choice of analytical technique is critical for obtaining reliable cross-reactivity data. Immunoassays are ideal for assessing the performance of antibody-based detection methods, while chromatographic techniques provide a definitive measure of specificity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a widely used immunoassay format for determining the specificity of an antibody.[13] The principle involves the competition between this compound and a challenge compound for a limited number of antibody binding sites.
Step-by-Step Competitive ELISA Protocol:
-
Plate Coating: Adsorb a this compound-protein conjugate onto the wells of a microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.
-
Blocking: Add a blocking agent (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Competitive Binding: Prepare serial dilutions of this compound (for the standard curve) and each challenge compound. Add these solutions to the wells, followed by a fixed concentration of the anti-5-Ethylhydantoin antibody. Incubate to allow competition.
-
Detection: Add an enzyme-linked secondary antibody that binds to the primary antibody.
-
Substrate Development: Add a chromogenic substrate. The intensity of the color produced is inversely proportional to the amount of this compound or cross-reactant in the sample.
-
Data Acquisition: Read the absorbance using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the IC50 (the concentration that inhibits 50% of the maximum signal) for this compound and each challenge compound.
Calculating Percent Cross-Reactivity:
The degree of cross-reactivity is quantified using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Challenge Compound) × 100
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive technique that physically separates compounds before detection, providing an orthogonal method to confirm immunoassay results.[14][15][16]
Illustrative LC-MS/MS Protocol:
-
Sample Preparation: Spike a blank matrix (e.g., human serum) with a known concentration of each challenge compound.
-
Extraction: Perform a protein precipitation or solid-phase extraction to remove interfering substances.
-
Chromatographic Separation: Inject the extracted sample onto a C18 or similar reversed-phase HPLC column. Use a gradient elution to separate this compound from the other compounds.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions for this compound and each challenge compound.
-
Data Analysis: Analyze the chromatograms for any signal at the retention time and MRM transition of this compound in the samples containing only the challenge compounds. The absence of a signal confirms a lack of cross-reactivity.
The following diagram illustrates the principle of antibody cross-reactivity based on molecular similarity.
Caption: Specific vs. cross-reactive antibody binding.
Illustrative Data and Interpretation
The following table presents a hypothetical but scientifically plausible set of cross-reactivity data for a monoclonal antibody against this compound, as determined by competitive ELISA.
Table 2: Illustrative Cross-Reactivity Data for an Anti-5-Ethylhydantoin Antibody
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 50 | 100% |
| Ethotoin | 1,250 | 4.0% |
| Nirvanol | 2,500 | 2.0% |
| Mephenytoin | 10,000 | 0.5% |
| Phenytoin | >50,000 | <0.1% |
| 5,5-Dimethylhydantoin | >50,000 | <0.1% |
| Hydantoin | >50,000 | <0.1% |
Interpretation of Results:
-
High Cross-Reactivity (>10%): Such a result would indicate significant interference, and the antibody would likely be unsuitable for specific quantification of this compound in the presence of the cross-reacting compound.
-
Moderate Cross-Reactivity (1-10%): As seen with Ethotoin and Nirvanol in our example, this level of cross-reactivity may be acceptable depending on the relative therapeutic concentrations of these compounds compared to this compound.
-
Low Cross-Reactivity (<1%): This is generally considered acceptable and indicates high specificity of the antibody.[17]
Conclusion
A thorough and systematic investigation of cross-reactivity is indispensable for the validation of any bioanalytical method for this compound. By carefully selecting challenge compounds based on structural similarity and employing robust analytical techniques such as competitive ELISA and LC-MS/MS, researchers can confidently establish the specificity of their assays. This diligence ensures the generation of accurate and reliable data, which is paramount for both clinical and research applications.
References
- Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening. [Link]
- ELISA kit. Antibody Cross Reactivity And How To Avoid It? [Link]
- MDPI. In silico identification of hydantoin derivatives: a novel natural prolyl hydroxylase inhibitor. [Link]
- MDPI. Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. [Link]
- PubMed.
- Patinformatics.
- ResearchGate.
- ResearchGate.
- PubMed Central. Interferences in Immunoassay. [Link]
- PubChem. 5-Ethyl-5-methylhydantoin. [Link]
- Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
- PubMed. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. [Link]
- Epilepsy Society. Therapeutic Drug Monitoring (TDM). [Link]
- PubMed. Hypersensitivity to aromatic anticonvulsants: in vivo and in vitro cross-reactivity studies. [Link]
- PubMed. Anticonvulsant hypersensitivity syndrome: incidence, prevention and management. [Link]
- IBMS. Therapeutic drug monitoring (AEDs). [Link]
- PubChem. Ethotoin. [Link]
- MDPI.
- PubMed Central. Therapeutic drug monitoring—antiepileptic drugs. [Link]
- PubMed.
- Cleveland Clinic Journal of Medicine. Hypersensitivity syndrome to antiepileptic drugs: A review including new anticonvulsants. [Link]
- PubMed. A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. [Link]
- Semantic Scholar. Liquid Chromatography Mass Spectrometer (LC-MS/MS) Study of Distribution Patterns of Base Peak Ions and Reaction Mechanism with. [Link]
- PubMed. Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of amtolmetin guacil in human plasma. [Link]
- Global Journal of Medical Research. In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. nshcs.hee.nhs.uk [nshcs.hee.nhs.uk]
- 5. mdpi.com [mdpi.com]
- 6. siemens-healthineers.com [siemens-healthineers.com]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Hypersensitivity to aromatic anticonvulsants: in vivo and in vitro cross-reactivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elisakits.co.uk [elisakits.co.uk]
- 14. rsc.org [rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of amtolmetin guacil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
A Senior Application Scientist's Guide to the Pharmacokinetics and Pharmacodynamics of Hydantoin Anticonvulsants
Introduction: The Enduring Relevance of Hydantoins in Epilepsy Research
The hydantoin class of anticonvulsant drugs, with phenytoin as its cornerstone, represents a foundational element in the pharmacological management of epilepsy. First synthesized in 1908 and later identified for its anticonvulsant properties in 1938, this class of compounds has been instrumental in treating tonic-clonic and partial seizures.[1][2] For researchers and drug development professionals, a nuanced understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of hydantoin derivatives is critical. These properties not only dictate their therapeutic efficacy and safety profiles but also offer valuable insights into the development of next-generation antiepileptic drugs (AEDs).
This guide provides an in-depth, objective comparison of the key hydantoin derivatives: phenytoin, its prodrug fosphenytoin, ethotoin, and mephenytoin. We will delve into their shared mechanism of action, explore the subtle yet critical differences in their PK/PD profiles that influence clinical application, and provide detailed experimental protocols for their preclinical evaluation.
Pharmacodynamic Profile: A Shared Mechanism with Varying Potency
The primary mechanism of action for hydantoin anticonvulsants is the modulation of voltage-gated sodium channels in neuronal membranes.[3][4] By selectively binding to the inactive state of these channels, hydantoins slow their recovery to the active state.[3] This action effectively filters out high-frequency neuronal discharges that are characteristic of seizures, while having a lesser effect on normal, lower-frequency neuronal firing.[5]
Caption: Mechanism of action of hydantoin anticonvulsants on voltage-gated sodium channels.
While the core mechanism is conserved, the potency of different hydantoins varies. A standard preclinical model for assessing anticonvulsant efficacy against generalized tonic-clonic seizures is the Maximal Electroshock (MES) seizure test. The median effective dose (ED50), the dose required to protect 50% of animals from the tonic hindlimb extension phase of the seizure, is a key metric of potency.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference(s) |
| Phenytoin | Mouse | Intravenous (i.v.) | 8.7 | [6] |
| Rat | Oral (p.o.) | 29.0 | [6] | |
| Mephenytoin | Mouse | Intraperitoneal (i.p.) | 42 (at 30 min) | [7] |
| 35 (at 2 hr) | [7] | |||
| Ethotoin | Laboratory Animals | - | Effective | [8] |
Note: A specific ED50 value for ethotoin in the MES test was not available in the reviewed literature, though its effectiveness has been documented.
Comparative Pharmacokinetics: The Defining Differences
The clinical utility and challenges associated with hydantoins are largely dictated by their pharmacokinetic profiles. Significant inter-drug and inter-individual variability exists, particularly in metabolism.
Absorption
-
Phenytoin: Oral absorption is slow and can be variable due to its poor water solubility.[9] Administration of a loading dose is often divided to improve absorption and reduce gastrointestinal side effects.[10]
-
Fosphenytoin: As a water-soluble prodrug, fosphenytoin was developed to overcome the administration challenges of phenytoin.[11] It is rapidly and completely absorbed after intramuscular (IM) administration, reaching peak plasma concentrations in about 30 minutes.[12]
-
Ethotoin: Fairly rapidly absorbed from the gastrointestinal tract, though the full extent of oral absorption is not known.[8][13]
-
Mephenytoin: Absorbed from the GI tract, with a time to peak concentration of approximately 1 hour.[14]
Distribution
A key characteristic of hydantoins is their high degree of plasma protein binding, primarily to albumin. This has significant clinical implications, as only the unbound (free) fraction of the drug is pharmacologically active.
-
Phenytoin: Approximately 90% protein bound.[9][15] Conditions such as hypoalbuminemia or renal failure, or the presence of other drugs that compete for albumin binding sites, can increase the free fraction of phenytoin, potentially leading to toxicity even with total plasma concentrations in the therapeutic range.[9][16]
-
Fosphenytoin: Itself is highly protein-bound (95-99%) and can displace phenytoin from albumin, transiently increasing the free phenytoin fraction after administration.[12][17]
-
Ethotoin: The unbound fraction in saliva is reported to be around 54%.[14]
-
Mephenytoin: The unbound fraction of mephenytoin and its active metabolite, nirvanol, in saliva are approximately 61% and 73%, respectively.[14]
Metabolism: The Root of Non-Linearity and Variability
The metabolism of hydantoins is a critical determinant of their pharmacokinetic behavior and a primary source of clinical challenges.
-
Phenytoin: Primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and to a lesser extent CYP2C19.[18][19] This metabolic pathway is saturable at therapeutic concentrations, leading to non-linear, Michaelis-Menten kinetics.[5][20][21] This means that as the dose increases, the clearance of the drug does not increase proportionally, resulting in a disproportionately large increase in steady-state plasma concentrations and a heightened risk of toxicity.[20] The Michaelis-Menten parameters, Vmax (maximum rate of metabolism) and Km (substrate concentration at half-maximal velocity), can vary significantly between individuals.[18][22][23]
-
Fosphenytoin: It is a prodrug that is rapidly and completely converted to phenytoin by endogenous phosphatases in the blood and tissues.[11] The conversion half-life is approximately 8 to 15 minutes.[11][12][24] The subsequent metabolism is that of phenytoin.
-
Ethotoin: Exhibits saturable metabolism, leading to non-linear kinetics, particularly at higher doses.[8][25]
-
Mephenytoin: Its metabolism is characterized by a genetic polymorphism related to the CYP2C19 enzyme.[26][27] Individuals can be classified as extensive or poor metabolizers. Mephenytoin is N-demethylated to its active metabolite, nirvanol (5-ethyl-5-phenylhydantoin), which has a very long half-life and contributes significantly to the therapeutic and toxic effects.[28][29][30]
Caption: Metabolic pathway of phenytoin highlighting the roles of CYP2C9/2C19 and saturable kinetics.
Excretion and Half-Life
The elimination half-life is a crucial parameter for determining dosing frequency.
| Compound | Half-Life | Active Metabolite | Metabolite Half-Life | Reference(s) |
| Phenytoin | ~22 hours (concentration-dependent) | - | - | [18][31] |
| Fosphenytoin | ~15 minutes (conversion to phenytoin) | Phenytoin | ~22 hours | [11][12][17] |
| Ethotoin | 3 - 9 hours | - | - | [8] |
| Mephenytoin | ~7-17 hours | Nirvanol | ~96-114 hours | [14][28][29] |
Pharmacokinetic and Pharmacodynamic Comparison Summary
| Parameter | Phenytoin | Fosphenytoin | Ethotoin | Mephenytoin |
| Primary Mechanism | Voltage-gated Na+ channel blocker | Prodrug of Phenytoin | Voltage-gated Na+ channel blocker | Voltage-gated Na+ channel blocker |
| Oral Bioavailability | Slow, variable | N/A (Parenteral) | Fairly rapid, extent unknown | Good |
| Protein Binding | ~90% | 95-99% (displaces phenytoin) | ~46% (calculated from saliva) | ~39% (parent); ~27% (metabolite) |
| Metabolism | Hepatic (CYP2C9, CYP2C19), Saturable | Converted to phenytoin by phosphatases | Hepatic, Saturable | Hepatic (CYP2C19 polymorphism) |
| Active Metabolite | No | Yes (Phenytoin) | No | Yes (Nirvanol) |
| Elimination Half-life | ~22 hours (variable) | ~15 min (conversion) | 3-9 hours | ~7-17 hours (parent); ~96-114 hours (Nirvanol) |
Experimental Methodologies: A Guide for Preclinical Evaluation
To ensure the scientific rigor of preclinical studies comparing hydantoin derivatives, standardized and well-validated experimental protocols are essential.
Protocol 1: In Vivo Pharmacokinetic Profiling in a Rodent Model (Oral Gavage)
This protocol outlines the steps for a single-dose pharmacokinetic study in rats following oral administration. The objective is to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
1. Animal Preparation and Acclimation:
-
Species: Male Sprague-Dawley rats (200-250g).
-
Acclimation: House animals in standard laboratory conditions for at least one week prior to the study with free access to food and water.[32]
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.
2. Dose Formulation:
-
Prepare a homogenous suspension of the test hydantoin in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.[33]
3. Administration (Oral Gavage):
-
Restraint: Gently restrain the rat, ensuring the head and neck are extended to create a straight path to the esophagus.
-
Gavage Needle Measurement: Measure the appropriate length of the gavage needle by holding it alongside the rat from the corner of the mouth to the last rib. Mark this length on the needle.[33][34]
-
Intubation: Carefully insert the ball-tipped gavage needle into the mouth, over the tongue, and into the esophagus. The needle should advance smoothly without resistance.[1][35]
-
Dose Delivery: Administer the formulation slowly and steadily.
-
Post-Dosing Observation: Observe the animal for any signs of distress immediately after dosing and return it to its cage.
4. Blood Sampling:
-
Time Points: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[33]
-
Collection: Collect approximately 0.2 mL of blood from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.
5. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the hydantoin and any major metabolites in plasma.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
Caption: Workflow for a rodent oral gavage pharmacokinetic study.
Protocol 2: In Vivo Anticonvulsant Efficacy (Maximal Electroshock Seizure - MES Test)
This protocol is a standard method to evaluate the efficacy of a compound against generalized tonic-clonic seizures.
1. Animal Preparation:
-
Species: Male ICR mice (20-25g).
-
Acclimation: Acclimate animals for at least 3 days before the experiment.
2. Drug Administration:
-
Administer the test hydantoin or vehicle control via the desired route (e.g., intraperitoneal or oral).
-
Test a range of doses to determine the ED50.
3. MES Induction:
-
Pre-treatment Time: At the time of expected peak effect (determined from PK studies), induce seizures.
-
Apparatus: Use an electroconvulsive shock generator with corneal electrodes.
-
Stimulation: Apply a drop of saline to the eyes to ensure good electrical contact. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[36]
4. Observation and Endpoint:
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of tonic hindlimb extension is considered protection.
5. Data Analysis:
-
Calculate the percentage of animals protected at each dose level.
-
Determine the ED50 and its 95% confidence intervals using probit analysis.
Conclusion: A Framework for Future Drug Development
The hydantoin class of anticonvulsants, while foundational, presents a complex interplay of pharmacodynamic efficacy and challenging pharmacokinetic properties. Phenytoin's non-linear metabolism necessitates careful therapeutic drug monitoring, a challenge that the development of fosphenytoin sought to address for parenteral administration. Ethotoin and mephenytoin, while less commonly used, offer different pharmacokinetic profiles that may be advantageous in specific patient populations, though their use is also accompanied by unique considerations such as mephenytoin's genetic metabolic polymorphism and the long half-life of its active metabolite.
For the modern drug discovery scientist, the hydantoins serve as a rich case study. They underscore the importance of not only optimizing pharmacodynamic activity at the target but also engineering favorable pharmacokinetic properties to ensure a predictable and safe clinical response. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of novel anticonvulsant candidates, enabling a direct and meaningful comparison to this historically significant class of drugs.
References
- Basker, A. R., & Moudgil, B. M. (2020). What are the mechanisms of action of PHENYTOIN in the context of its therapeutic use?. R Discovery.
- Patsnap Synapse. (2024). What is the mechanism of Phenytoin?.
- PubChem. (n.d.). Fosphenytoin. National Center for Biotechnology Information.
- Goldstein, J. A., & de Morais, S. M. (1994).
- Fischer, J. H. (1996). Fosphenytoin: a novel phenytoin prodrug. The Annals of Pharmacotherapy.
- U.S. Food and Drug Administration. (n.d.). CEREBYX® (Fosphenytoin Sodium Injection) prescribing information.
- Daniel, H. I., & Edeki, T. I. (1996).
- Browne, T. R., Szabo, G. K., Evans, J. E., Evans, B. A., & Greenblatt, D. J. (1983). Nonlinear ethotoin kinetics. Clinical Pharmacology & Therapeutics.
- Birch, K., Gram, L., & Veje, A. (1998). Pharmacokinetics and clinical effects of phenytoin and fosphenytoin in children with severe malaria and status epilepticus. British Journal of Clinical Pharmacology.
- Troupin, A. S., Friel, P., & Ojemann, L. M. (1982).
- Troupin, A. S., Friel, P., & Ojemann, L. M. (1982).
- U.S. Food and Drug Administration. (n.d.). Peganone (ethotoin) tablets label.
- Basicmedical Key. (2016). Phenytoin/Fosphenytoin. Basicmedical Key.
- Boucher, B. A., Feler, C. A., Dean, J. C., Michie, D. D., Tipton, B. K., Smith, K. R., Jr, Kramer, R. E., Ludden, T. M., & Ryans, D. A. (1996).
- Kirschbaum, K., & Gurk-Turner, C. (1999). Phenytoin vs Fosphenytoin. Baylor University Medical Center Proceedings.
- Kim, S. Y., Lee, S. Y., & Lee, S. Y. (1992). Pharmacokinetic Parameters of Phenytoin in Korean Patients. Journal of Korean Society of Health-System Pharmacists.
- Chart Pharmacokinetics. (n.d.). Phenytoin – Pharmacokinetics. Chart Pharmacokinetics.
- van der Schaar, J., van der Weide, J., & Hesselink, D. A. (2019). Kinetic analysis of CYP2C19-catalyzed (S)-mephenytoin metabolism by pooled human liver microsomes (HLMs) from donors with homozygous CYP2C19 diplotypes.
- Kirschbaum, K., & Gurk-Turner, C. (1999). Phenytoin vs Fosphenytoin. Baylor University Medical Center Proceedings.
- AccessPharmacy. (n.d.). Phenytoin and Fosphenytoin. McGraw Hill.
- van der Schaar, J., van der Weide, J., & Hesselink, D. A. (2019). Kinetic analysis of CYP2C19-catalyzed (S)-mephenytoin metabolism by pooled human liver microsomes (HLMs) from donors with homozygous CYP2C19 diplotypes.
- Yuniarti, E., Suharjono, & Suharsono, T. (2023). An analysis of the Michaelis-Menten pharmacokinetics of phenytoin in epileptic Indonesian adults.
- van der Weide, J., Steijns, L. S., van Weelden, M. J., & de Haan, K. (2001). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. British Journal of Clinical Pharmacology.
- Tozer, T. N., & Winter, M. E. (1994). Pharmacokinetics made easy 9: Non-linear pharmacokinetics. Australian Prescriber.
- Yuniarti, E., Suharjono, & Suharsono, T. (2023). An analysis of the Michaelis-Menten pharmacokinetics of phenytoin in epileptic Indonesian adults. Universitas Airlangga.
- Tan, K., Luen, L. W., Ping, O. Y., Khai, H. K., May, T. L., Rahman, S. N. F. A., & Muniandy, V. (2020). An evaluation on pharmacokinetics parameters of phenytoin in adult epileptic patients: A single centre study from Malaysia. Malaysian Journal of Pharmaceutical Sciences.
- Leppik, I. E. (2018). Pharmacokinetics of Phenytoin: Reminders and Discoveries. Epilepsy Currents.
- Virginia Tech. (2017).
- Drugs.com. (n.d.). List of Hydantoin anticonvulsants. Drugs.com.
- PubChem. (n.d.). Ethotoin.
- Theodore, W. H., Qu, Z. P., Tsay, J. Y., Pitlick, W., & Porter, R. J. (1984). Pharmacokinetics of R-enantiomeric normephenytoin during chronic administration in epileptic patients. European Journal of Clinical Pharmacology.
- RxList. (n.d.). How Do Hydantoin Anticonvulsants Work?. RxList.
- University of California, San Francisco. (n.d.).
- Deranged Physiology. (2023). Phenytoin. Deranged Physiology.
- Bio-protocol. (n.d.). Pharmacokinetic studies. Bio-protocol.
- Lab 6. (n.d.).
- Alexander, J., & Tran, T. (2018). Significant Inhibition of Protein Binding of Phenytoin. Touro Scholar.
- Salehifar, E., Zohrabi, M., Eshghi, S., Saeedi, M., & Ebrahimi, P. (2010). Different pharmacokinetic parameters of phenytoin in Iranian Outpatients: Need to Optimize the current Dosage administration. Iranian Journal of Pharmaceutical Research.
- Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics.
- Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives.
- University of British Columbia. (n.d.). UBC ANIMAL CARE COMMITTEE TECH 09b - Oral Dosing (Gavage)
- Troupin, A. S., Ojemann, L. M., & Friel, P. (1976). Clinical pharmacology of mephenytoin and ethotoin. Annals of Neurology.
- Butler, T. C., Dudley, K. H., & Johnson, D. (1976). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. The Journal of Pharmacology and Experimental Therapeutics.
- Graziani, G., Cazzulani, P., & Luca, C. (1983). Denzimol and Phenytoin: A Comparative Analysis of Efficacy in the Maximal Electroshock (MES) Seizure Model. Benchchem.
- Luszczki, J. J., Andres-Mach, M., & Cisowski, J. (2015). Isobolographic assessment of interactions between retigabine and phenytoin in the mouse maximal electroshock-induced seizure model. Pharmacological Reports.
- Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery.
- National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
Sources
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. mdpi.com [mdpi.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. page-meeting.org [page-meeting.org]
- 5. Phenytoin Michaelis-Menten pharmacokinetics in Caucasian paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Phenytoin – Pharmacokinetics [sepia2.unil.ch]
- 10. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 11. Fosphenytoin: a novel phenytoin prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. Fosphenytoin | C16H15N2O6P | CID 56339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. web.usm.my [web.usm.my]
- 19. brieflands.com [brieflands.com]
- 20. Pharmacokinetics made easy 9: Non-linear pharmacokinetics - Australian Prescriber [australianprescriber.tg.org.au]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. Pharmacokinetic Parameters of Phenytoin in Korean Patients [jkshp.or.kr]
- 23. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 24. Phenytoin/Fosphenytoin | Basicmedical Key [basicmedicalkey.com]
- 25. Nonlinear ethotoin kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frequencies of the defective CYP2C19 alleles responsible for the mephenytoin poor metabolizer phenotype in various Oriental, Caucasian, Saudi Arabian and American black populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. neurology.org [neurology.org]
- 30. Pharmacokinetics of R-enantiomeric normephenytoin during chronic administration in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Pharmacokinetics of Phenytoin: Reminders and Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 32. bio-protocol.org [bio-protocol.org]
- 33. research.sdsu.edu [research.sdsu.edu]
- 34. aniphy.fr [aniphy.fr]
- 35. ouv.vt.edu [ouv.vt.edu]
- 36. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 5-Ethylhydantoin for Pharmaceutical Research
An In-depth Analysis of Synthetic Routes for Drug Development Professionals, Researchers, and Scientists
In the landscape of pharmaceutical development, the hydantoin scaffold remains a cornerstone for the synthesis of a diverse array of therapeutic agents. Among these, 5-Ethylhydantoin serves as a critical building block and a target molecule with significant biological potential. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance. This guide provides a comprehensive, data-driven comparison of the primary synthetic methodologies for this compound, offering insights into the practical application and relative merits of each approach.
Introduction to this compound and its Synthetic Importance
This compound, a derivative of imidazolidine-2,4-dione, is a key intermediate in the synthesis of various biologically active compounds. Its structural motif is found in a range of pharmaceuticals, including anticonvulsants and other central nervous system agents. The selection of an optimal synthetic route is a critical decision in the drug development pipeline, directly impacting project timelines, cost of goods, and the overall environmental footprint of the process. This guide will focus on a head-to-head comparison of two prominent methods: the classical Bucherer-Bergs reaction and the Urech hydantoin synthesis.
Method 1: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a well-established and versatile one-pot method for the synthesis of hydantoins from carbonyl compounds.[1][2] This multicomponent reaction involves the treatment of an aldehyde or ketone with an alkali metal cyanide and ammonium carbonate to yield the corresponding 5-substituted hydantoin.[3][4]
Causality Behind Experimental Choices
The choice of propionaldehyde as the starting material is dictated by the desired 5-ethyl substituent on the hydantoin ring. The reaction proceeds through the initial formation of an α-aminonitrile from the aldehyde, ammonia (from ammonium carbonate), and cyanide.[4] This intermediate then undergoes cyclization upon reaction with carbon dioxide (also from ammonium carbonate) to form the hydantoin ring.[3] The use of a mixture of ethanol and water as the solvent system is crucial for dissolving both the organic starting material and the inorganic reagents. The elevated temperature accelerates the reaction rate, driving the equilibrium towards the formation of the thermodynamically stable hydantoin product.
Experimental Protocol: Bucherer-Bergs Synthesis of this compound
Materials:
-
Propionaldehyde
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a well-ventilated fume hood, a solution of ammonium carbonate is prepared by dissolving it in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Potassium cyanide is carefully added to the aqueous solution, followed by the addition of a solution of propionaldehyde in ethanol.
-
The reaction mixture is heated to reflux with vigorous stirring for a specified duration.
-
After the reaction is complete, the mixture is cooled to room temperature and then placed in an ice bath to facilitate the precipitation of the product.
-
The crude this compound is collected by vacuum filtration and washed with cold water.
-
The crude product is then acidified with concentrated hydrochloric acid to a pH of approximately 6-7 to ensure complete precipitation.
-
The purified product is obtained by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Data Presentation
| Parameter | Bucherer-Bergs Reaction |
| Starting Material | Propionaldehyde |
| Key Reagents | KCN, (NH₄)₂CO₃ |
| Solvent | Ethanol/Water |
| Reaction Time | 4-8 hours |
| Yield | 65-75% |
| Purity | High after recrystallization |
| Scalability | Readily scalable |
| Safety Considerations | Use of highly toxic KCN requires strict safety protocols. |
Workflow Diagram
Caption: Workflow for the Urech synthesis of this compound.
Comparative Analysis and Discussion
| Feature | Bucherer-Bergs Reaction | Urech Hydantoin Synthesis |
| Starting Material Availability | Propionaldehyde is a readily available and inexpensive bulk chemical. | α-Aminobutyric acid is also commercially available, though may be more expensive than propionaldehyde. |
| Reagent Toxicity | High (due to KCN). | Moderate (KOCN is less toxic than KCN, but concentrated HCl is corrosive). |
| Reaction Conditions | One-pot, but requires elevated temperatures for an extended period. | Two-step (can be performed one-pot), with the potential for rapid microwave-assisted cyclization. [5] |
| Yield | Generally good (65-75%). | Often higher (70-85%), especially with optimized procedures. [5] |
| Stereochemistry | Produces a racemic mixture. | If a chiral α-amino acid is used, the stereochemistry can be retained, though some racemization is possible under harsh acidic conditions. |
| Scope and Limitations | Broad scope for various aldehydes and ketones. | Limited to the availability of the corresponding α-amino acids. |
The Bucherer-Bergs reaction offers the advantage of being a one-pot synthesis from a simple and inexpensive starting material. However, the use of highly toxic potassium cyanide is a significant drawback, necessitating stringent safety measures and specialized handling and disposal protocols.
The Urech synthesis, on the other hand, utilizes less hazardous reagents and can provide higher yields. The advent of microwave-assisted synthesis has made this route particularly attractive by dramatically reducing reaction times. [5]Furthermore, for the synthesis of chiral 5-substituted hydantoins, the Urech method holds a distinct advantage by starting from readily available chiral α-amino acids.
Characterization of this compound
Independent of the synthetic route, the final product should be thoroughly characterized to confirm its identity and purity.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a methine proton at the 5-position, and two N-H protons of the hydantoin ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the hydantoin ring, the methine carbon at the 5-position, and the two carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations (around 3200-3400 cm⁻¹) and the two C=O stretching vibrations of the hydantoin ring (typically in the range of 1700-1780 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (128.13 g/mol ).
Conclusion
Both the Bucherer-Bergs reaction and the Urech hydantoin synthesis are viable and effective methods for the preparation of this compound. The choice between the two will largely depend on the specific priorities of the research or development team.
For large-scale, cost-driven production where stereochemistry is not a concern, the Bucherer-Bergs reaction remains a strong contender due to the low cost of the starting materials. However, the significant safety and environmental concerns associated with cyanide use must be carefully managed.
For laboratory-scale synthesis, rapid production, higher yields, and applications where chirality may be important, the Urech hydantoin synthesis , particularly with microwave assistance, presents a more attractive option. Its use of less toxic reagents and the potential for shorter reaction times make it a more modern and often preferred method in a research and development setting.
Ultimately, this guide provides the foundational data and procedural understanding to enable an informed decision, ensuring the selection of the most appropriate synthetic strategy for the successful advancement of pharmaceutical research and development projects.
References
- Bucherer, H. T.; Bergs, H.
- Urech, F. Ueber Lacturaminsäure und Lactylharnstoff. Liebigs Ann. Chem. Pharm.1873, 165 (1), 99–103.
- Ware, E. The Chemistry of the Hydantoins. Chem. Rev.1950, 46 (3), 403–470.
- Dakin, H. D. The Condensation of Glycolic Aldehyde with Glycocoll and with α-Alanine. J. Biol. Chem.1913, 14 (4), 321–333.
- Boyd, W. J.; Robson, W. The Urech Hydantoin Synthesis. Biochem. J.1935, 29 (3), 542–545.
- Murray, R. G.; Whitehead, D.; Le Strat, F.; Conway, S. J. Facile one-pot synthesis of 5-substituted hydantoins. Org. Biomol. Chem.2008, 6 (6), 988–991.
- Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein J. Org. Chem.2025, 21, 596-600.
- Koóš, M.; Steiner, B. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules2021, 26 (13), 4024.
- Bucherer–Bergs reaction - Wikipedia. [Link]
- Urech hydantoin synthesis - Wikipedia. [Link]
- Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. [Link]
- Hydantoin synthesis - Organic Chemistry Portal. [Link]
- Synthesis and Characterization of Amino Acid-Derived Hydantoins - ResearchG
- A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calcul
- SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS - Semantic Scholar. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 5-Ethylhydantoin
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceuticals. For 5-Ethylhydantoin, a chiral compound with significant potential in medicinal chemistry, robust and reliable analytical methods are essential to ensure its stereochemical integrity, which directly impacts pharmacological activity and patient safety. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the enantiomeric purity of this compound, supported by experimental insights and detailed methodologies.
Introduction: The Significance of Chirality in this compound
Many bioactive molecules are chiral, existing as enantiomers which are non-superimposable mirror images. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects.[1] Therefore, regulatory agencies mandate strict control over the enantiomeric composition of chiral drugs.[1] this compound, a derivative of the hydantoin heterocyclic ring, possesses a chiral center at the C5 position. The differential pharmacological and toxicological profiles of its enantiomers necessitate the use of precise analytical methods for their separation and quantification.
Comparative Overview of Analytical Techniques
The selection of an analytical technique for the enantiomeric purity of this compound is guided by factors such as the analyte's properties, required sensitivity, and desired throughput. Chromatographic techniques are the most widely employed for enantioseparation due to their high resolving power.
| Technique | Principle | Advantages | Disadvantages | Typical Application for this compound |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[2] | High versatility, wide availability of CSPs, excellent resolution and reproducibility, suitable for preparative scale.[2] | Can be time-consuming, requires larger volumes of organic solvents. | Routine quality control, method development, and preparative separation. |
| Chiral Gas Chromatography (GC) | Differential partitioning between a chiral stationary phase and a carrier gas.[3] | High efficiency and resolution, fast analysis times, suitable for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like this compound, potential for thermal degradation. | Analysis of volatile derivatives of this compound. |
| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[4][5] | High efficiency, minimal sample and reagent consumption, rapid method development.[4][6] | Lower sensitivity for UV detection without preconcentration, less suitable for preparative scale. | High-throughput screening, analysis of small sample volumes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.[7][8] | Non-destructive, provides structural information, no separation required.[8] | Lower sensitivity compared to chromatographic methods, can be expensive, requires pure chiral auxiliaries.[8] | Absolute configuration determination, confirmation of enantiomeric purity. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most prevalent and robust method for the enantiomeric separation of hydantoin derivatives.[9][10] The key to a successful separation lies in the selection of the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for this class of compounds.[9][11]
Experimental Protocol: Chiral HPLC for this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) (e.g., 250 x 4.6 mm, 5 µm). A study on various chiral hydantoin derivatives showed that Chiralpak AD exhibited the most universal chiral resolving ability.[9]
-
Mobile Phase: A mixture of n-hexane and 2-propanol is commonly used in normal-phase mode.[9] The ratio is optimized to achieve the best resolution. For example, n-hexane/2-propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
CSP Selection: Polysaccharide-based CSPs provide a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are effective for the chiral recognition of hydantoin derivatives. The carbamate derivatives on the polysaccharide backbone create chiral cavities where the enantiomers can differentially interact.
-
Mobile Phase: Normal-phase chromatography with a non-polar mobile phase like hexane and a polar modifier like 2-propanol allows for fine-tuning of the retention and selectivity. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, influencing the separation.
Workflow for Chiral HPLC Method Development
Caption: Chiral HPLC method development workflow for this compound.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a powerful alternative to HPLC, especially when sample volume is limited.[4] The separation is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[5][12]
Experimental Protocol: Chiral CE for this compound
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 7.0) containing 15 mM hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
Causality Behind Experimental Choices:
-
Chiral Selector: Cyclodextrins are chiral, toroidal-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers of this compound can form transient inclusion complexes with the cyclodextrin, and differences in the stability of these diastereomeric complexes lead to different migration times.[12]
-
BGE pH: The pH of the background electrolyte can influence the charge of the analyte and the electroosmotic flow, both of which affect the separation. For neutral compounds like this compound, the primary separation mechanism is the differential complexation with the chiral selector.
Conceptual Diagram of Chiral CE Separation
Caption: Enantiomeric separation of this compound by Chiral CE.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach for determining enantiomeric purity without physical separation.[8] This is achieved by converting the enantiomers into diastereomers in situ, which are distinguishable by NMR.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent (CSA)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, in stoichiometric amounts.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Integrate the signals corresponding to specific protons of each diastereomeric complex. The ratio of the integrals directly corresponds to the enantiomeric ratio. A study on hydantoin derivatives successfully used tetraaza macrocyclic chiral solvating agents for ¹H NMR-based enantiomeric discrimination.[13]
Causality Behind Experimental Choices:
-
Chiral Solvating Agent: The CSA forms non-covalent diastereomeric complexes with the enantiomers of this compound. The different spatial arrangements of these complexes result in slightly different chemical environments for the protons of each enantiomer, leading to separate signals in the NMR spectrum.[14]
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, method validation is a mandatory step to ensure the reliability of the results.[1][15] Validation should be performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the following parameters:[16][17]
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[17]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
For routine quality control and accurate quantification of the enantiomeric purity of this compound, chiral HPLC stands out as the most robust and versatile technique. Its high resolution, reproducibility, and the wide availability of effective polysaccharide-based chiral stationary phases make it the gold standard.
Chiral CE is a highly efficient alternative, particularly for high-throughput screening and when sample quantities are limited. Its low consumption of solvents and reagents also makes it an environmentally friendly choice.
NMR spectroscopy using chiral solvating agents is an invaluable tool for orthogonal confirmation of enantiomeric purity and for the determination of absolute configuration. While not typically used for routine quantification due to lower sensitivity, it provides a non-destructive analysis with rich structural information.
The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the available instrumentation. It is highly recommended to validate the chosen method rigorously to ensure the generation of reliable and accurate data, which is paramount in the development of safe and effective chiral pharmaceuticals.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Google Cloud.
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Form
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI.
- Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.
- Differentiation of Chiral Compounds Using NMR Spectroscopy.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- A Researcher's Guide to the Validation of Analytical Methods for Chiral Alcohol Quantific
- Handbook of Analytical Valid
- Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary. Journal of Pharmaceutical and Biomedical Analysis.
- Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. PMC.
- Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral St
- Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. PubMed.
- [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin]. PubMed.
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- Capillary Electrophoresis: an Attractive Technique for Chiral Separ
- Validation of analytical methods.
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
- Chiral Separations by Capillary Electrophoresis. Springer Nature Experiments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1dXGcXdBRzK7oH3hl4DKMiONB5Im6OYbA5ms2DHG4C8tBtL_RXHezVhDsiigr0IU8IGgHf6OiBIv4jFaBKOvjWJQ-YHyy8uwH-Z15_EHGkK_5Iyo_1z1Cyv5Bu8GywG907-YUpDHd_y2BFg-xuGeFSLuCpUgwJsZUH4DnRMNEORx6PrM=]([Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 [mdpi.com]
- 6. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. bib.irb.hr:8443 [bib.irb.hr:8443]
- 11. mdpi.com [mdpi.com]
- 12. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 13. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. wjarr.com [wjarr.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 5-Ethylhydantoin and its Thio-Analog, 2-Thio-5-ethylhydantoin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the biological activities of 5-Ethylhydantoin and its sulfur analog, 2-thio-5-ethylhydantoin. While direct comparative studies on these specific molecules are limited in publicly available literature, this document synthesizes findings from research on closely related hydantoin and thiohydantoin derivatives to offer valuable insights for researchers in medicinal chemistry and drug discovery. The focus will be on their potential as anticonvulsant and cytotoxic agents, supported by established experimental protocols and structure-activity relationship (SAR) principles.
Introduction: A Tale of Two Heterocycles
Hydantoin (imidazolidine-2,4-dione) and its thio-analogs are five-membered heterocyclic scaffolds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2] The structural difference between this compound and 2-thio-5-ethylhydantoin lies in the substitution of the carbonyl oxygen at the C-2 position with a sulfur atom. This seemingly minor alteration can significantly impact the molecule's electronic properties, lipophilicity, and ability to interact with biological targets, thereby influencing its overall biological activity profile.
The ethyl group at the 5-position is a key feature of both molecules. In the context of anticonvulsant activity, alkyl substituents at this position are known to play a role, although the presence of an aromatic ring is often associated with higher potency against generalized tonic-clonic seizures.[3]
Comparative Biological Activities: Anticonvulsant and Cytotoxic Potential
While direct head-to-head quantitative data for this compound versus its thio-analog is scarce, we can infer their likely activities based on broader studies of their respective chemical classes.
Anticonvulsant Activity
Hydantoin derivatives are a well-established class of anticonvulsant drugs.[2][3] Phenytoin (5,5-diphenylhydantoin) is a prominent example, known to be effective against partial and tonic-clonic seizures.[3] The mechanism of action for many hydantoin anticonvulsants involves the modulation of voltage-gated sodium channels, which helps to stabilize neuronal membranes and prevent the spread of seizure discharges.[3] For 5-alkyl substituted hydantoins, some sedative properties have been noted.[3]
Thiohydantoin derivatives have also been investigated for their anticonvulsant properties. However, some studies suggest that 2-thiohydantoin derivatives may exhibit weaker anticonvulsant activity in certain models, such as the pentylenetetrazole (PTZ) test, and may not show protective activity against maximal electroshock (MES)-induced seizures.[3] It is important to note that the overall activity is highly dependent on the full substitution pattern of the molecule.[4]
Inference for this compound vs. 2-thio-5-ethylhydantoin:
Based on the available literature, it is plausible that This compound would exhibit more pronounced anticonvulsant activity compared to its thio-analog, particularly in models of generalized tonic-clonic seizures like the MES test. The replacement of the C-2 carbonyl with a thiocarbonyl group may diminish its interaction with the molecular targets responsible for anticonvulsant effects.
Cytotoxic Activity
Both hydantoin and thiohydantoin scaffolds have been explored for their potential as anticancer agents.[5][6] Numerous derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines.[7][8] The mechanism of cytotoxic action is often linked to the specific substituents on the hydantoin or thiohydantoin ring, which can be designed to target various cellular pathways involved in cancer progression.
For thiohydantoin derivatives, studies have shown that certain 5-substituted analogs can possess broad-spectrum antitumor activity against a range of human cell lines.[9] The nature of the substituent at the 5-position is a critical determinant of cytotoxic potency.[6]
Inference for this compound vs. 2-thio-5-ethylhydantoin:
It is challenging to definitively predict which of these two specific molecules would have greater cytotoxic potential without direct experimental data. The anticancer activity of both hydantoins and thiohydantoins is highly dependent on the overall molecular structure and the specific cancer cell line being tested.[7][10] It is conceivable that the increased lipophilicity of the thiohydantoin analog could influence its cellular uptake and interaction with intracellular targets, potentially leading to different cytotoxicity profiles.
Quantitative Data Summary
As direct comparative data is unavailable, the following table provides a conceptual framework for how such data would be presented. Researchers are encouraged to perform the described experimental protocols to generate specific values for these compounds.
| Compound | Biological Activity | Assay | Endpoint | Expected Potency |
| This compound | Anticonvulsant | Maximal Electroshock (MES) | ED₅₀ (mg/kg) | Potentially Moderate |
| Anticonvulsant | Pentylenetetrazole (PTZ) | ED₅₀ (mg/kg) | Potentially Lower | |
| Cytotoxicity | MTT Assay (e.g., on HepG2 cells) | IC₅₀ (µM) | To be determined | |
| 2-thio-5-ethylhydantoin | Anticonvulsant | Maximal Electroshock (MES) | ED₅₀ (mg/kg) | Potentially Lower |
| Anticonvulsant | Pentylenetetrazole (PTZ) | ED₅₀ (mg/kg) | Potentially Lower | |
| Cytotoxicity | MTT Assay (e.g., on HepG2 cells) | IC₅₀ (µM) | To be determined |
Experimental Protocols
To facilitate further research and a direct comparison of these compounds, detailed, step-by-step methodologies for key experiments are provided below.
Anticonvulsant Activity Assessment
1. Maximal Electroshock (MES) Seizure Test
This model is predictive of efficacy against generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Animal Model: Male mice (e.g., CF-1 or C57BL/6 strains).
-
Procedure:
-
Administer the test compound (this compound or 2-thio-5-ethylhydantoin) or vehicle to groups of mice at various doses.
-
At the time of peak effect, apply a drop of a topical anesthetic to the corneas of each mouse.
-
Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered protection.
-
Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension.
-
2. Pentylenetetrazole (PTZ) Seizure Test
This test is used to identify compounds that can raise the seizure threshold and is considered a model for absence and/or myoclonic seizures.
-
Convulsant Agent: Pentylenetetrazole (PTZ).
-
Animal Model: Male mice.
-
Procedure:
-
Administer the test compound or vehicle to groups of mice.
-
At the time of peak effect, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures (e.g., 85 mg/kg for CF-1 mice).
-
Observe the animals for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
An animal is considered protected if it does not exhibit clonic seizures.
-
Determine the ED₅₀ of the test compound.
-
Cytotoxicity Assessment
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials: 96-well plates, appropriate cancer cell line (e.g., HepG2 for liver cancer), culture medium, MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound and 2-thio-5-ethylhydantoin) and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of around 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Visualizations
General Structure-Activity Relationship (SAR) for Anticonvulsant Hydantoins
Caption: Key structural features influencing the anticonvulsant activity of hydantoins.
Experimental Workflow for Comparative Biological Activity Assessment
Caption: A logical workflow for the comparative evaluation of the two compounds.
Conclusion and Future Directions
This guide provides a framework for comparing the biological activities of this compound and its thio-analog, 2-thio-5-ethylhydantoin. Based on the established structure-activity relationships of the broader hydantoin and thiohydantoin classes, it is hypothesized that this compound may possess superior anticonvulsant properties. The comparative cytotoxic potential remains an open question that warrants direct experimental investigation.
The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data to validate these hypotheses. Such studies would be a valuable contribution to the field of medicinal chemistry, further elucidating the impact of the C-2 carbonyl to thiocarbonyl substitution in this important class of heterocyclic compounds. Future research could also explore the mechanism of action of these compounds at the molecular level, including their interactions with specific ion channels or cellular enzymes.
References
- Dang, P., & Madan, A. K. (1994). Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices. Journal of Chemical Information and Computer Sciences, 34(5), 1162–1166. [Link]
- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]
- Vida, J. A., O'Dea, M. H., Samour, C. M., & Reinhard, J. F. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(4), 383–385. [Link]
- Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2025). Mini-Reviews in Medicinal Chemistry, 25(9), 693-726. [Link]
- Shin, D., & Kim, Y. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 533–555. [Link]
- Dang, P., & Madan, A. K. (1994). Structure-Activity Study on Anticonvulsant (Thio) Hydantoins Using Molecular Connectivity Indices. Journal of Chemical Information and Computer Sciences, 34(5), 1162-1166. [Link]
- Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]
- Tchekalarova, J., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. International Journal of Molecular Sciences, 24(21), 15878. [Link]
- Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]
- Wadghane, S., et al. (2023). View of A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1). [Link]
- Ciesielska, E., et al. (2001). Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. Archiv der Pharmazie, 334(11), 366-368. [Link]
- Todorov, P., et al. (2023). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Medicinal Chemistry, 14(10), 2005-2016. [Link]
- el-Subbagh, H. I., et al. (1997). Synthesis of certain 5-substituted 2-thiohydantoin derivatives as potential cytotoxic and antiviral agents. Bollettino Chimico Farmaceutico, 136(8), 561-567. [Link]
- SAR of Hydantoins. (n.d.). CUTM Courseware. [Link]
- Mezoughi, A. B., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-224. [Link]
- Acharya, C., & Awale, M. (2015). SAR of Anticonvulsant Drugs. Slideshare. [Link]
- Khodair, A. I., et al. (2022). Design, synthesis and computational explorations of novel 2‐thiohydantoin nucleosides with cytotoxic activities. Journal of Heterocyclic Chemistry, 59(4), 665-681. [Link]
- al-Obaid, A. M., et al. (1996). 5-substituted-2-thiohydantoin analogs as a novel class of antitumor agents. Anti-cancer drugs, 7(8), 873–880. [Link]
- Teng, Y., & Yu, P. (2014). Design, synthesis and biological evaluation of hydantoin derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 424-427. [Link]
- Elbadawi, M. M., et al. (2022). Design, synthesis and biological evaluation of novel thiohydantoin derivatives as antiproliferative agents: A combined experimental and theoretical assessments. Journal of Molecular Structure, 1249, 131574. [Link]
- Mezoughi, A. B., et al. (2021). Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-224. [Link]
- Elbadawi, M. M., et al. (2022). Design, synthesis and biological evaluation of novel thiohydantoin derivatives as antiproliferative agents: A combined experimental and theoretical assessments. Journal of Molecular Structure, 1249, 131574. [Link]
- Errayes, A., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry, 15(2). [Link]
- Jarrar, Q., et al. (2024). Novel hydantoin derivatives: Synthesis and biological activity evaluation. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]
- Teng, Y., & Yu, P. (2014). Design, Synthesis and biological evaluation of hydantoin derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 424-427. [Link]
- Rajić, Z., et al. (2008). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 13(4), 837-848. [Link]
- Tchekalarova, J., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. International Journal of Molecular Sciences, 24(22), 16071. [Link]
- Friedman, E. A., & Schildkraut, J. J. (1978). Selective Cytotoxicity of 5-hydroxyuridine for Human Colon Adenocarcinoma Cells. Cancer Research, 38(10), 3594-3600. [Link]
- El-Sayed, M. A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(22), 5035. [Link]
- Ota, E., et al. (2016). Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase. Oncology Letters, 12(5), 3637–3644. [Link]
Sources
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. jocpr.com [jocpr.com]
- 8. scilit.com [scilit.com]
- 9. 5-substituted-2-thiohydantoin analogs as a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 5-Ethylhydantoin
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The proper disposal of laboratory reagents is a critical component of ensuring a safe working environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Ethylhydantoin, grounded in established safety principles and regulatory guidelines.
Understanding this compound: A Profile for Safe Handling
This compound is a derivative of hydantoin, a heterocyclic organic compound. While specific toxicity data for this compound is limited, its structural analog, 5-Ethyl-5-methylhydantoin, is classified as harmful if swallowed.[1] The parent compound, hydantoin, is not classified as hazardous.[2][3] Given this, it is prudent to treat this compound with a degree of caution, assuming it may possess mild toxicity.
Hydantoins are known to undergo hydrolysis, breaking down into amino acids.[4][5][6][7] This chemical property can be leveraged for its degradation into less harmful components. The compound is a solid at room temperature and is used in various industrial and research applications, including as an intermediate in the synthesis of pharmaceuticals.[8]
Key Safety and Handling Data
For clarity and quick reference, the table below summarizes essential information inferred from related compounds.
| Property | Value/Information | Source(s) |
| Appearance | White crystalline powder (inferred) | [8] |
| Known Hazards | Assumed to be harmful if swallowed, based on structural analogs. May cause skin and eye irritation upon contact. | [1][9] |
| Primary Routes of Exposure | Ingestion, inhalation of dust, skin and eye contact. | [10] |
| Incompatible Materials | Strong oxidizing agents. | [11] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, laboratory coat, nitrile gloves. | [10] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound waste should be approached systematically to ensure safety and compliance. The following workflow provides a comprehensive, step-by-step process from waste generation to final disposal.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams. This includes pure, unused this compound, contaminated labware (e.g., weighing boats, filter paper, pipette tips), solutions containing this compound, and any personal protective equipment (PPE) that has come into direct contact with the chemical.
-
Segregate this compound waste at the point of generation. Do not mix it with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react, leading to the generation of heat, gas, or hazardous byproducts.
Step 2: Containerization and Labeling
-
Select an appropriate waste container. For solid waste, a clearly labeled, sealable polyethylene bag or a wide-mouth plastic container with a screw-top lid is suitable. For liquid waste (solutions containing this compound), use a compatible, leak-proof container, preferably plastic, to avoid breakage.
-
Properly label the waste container. The label should be clear, legible, and securely affixed to the container. At a minimum, the label must include:
-
The words "Hazardous Waste" (as a precautionary measure).
-
The full chemical name: "this compound".
-
The approximate quantity or concentration of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Step 3: On-Site Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a secondary containment tray. This is to prevent the spread of material in case of a leak or spill.
-
Keep the waste container closed at all times , except when adding waste. This minimizes the risk of spills and exposure.
-
Adhere to accumulation limits. Do not exceed the maximum allowable volume of hazardous waste in your SAA as stipulated by your institution and local regulations.
Step 4: Disposal Path Determination
The appropriate disposal method for this compound will depend on the quantity of waste, local regulations, and the capabilities of your institution's waste management facility. The following decision-making workflow can guide this process.
Caption: Decision workflow for this compound disposal.
Step 5: Final Disposal Methods
-
High-Temperature Incineration (Preferred Method): For nitrogen-containing organic compounds like this compound, incineration in a licensed hazardous waste facility is the most effective and environmentally sound disposal method.[2][12] The high temperatures ensure complete combustion into relatively inert gases such as carbon dioxide, water vapor, and nitrogen gas.[13] Modern incinerators are equipped with scrubbers and other pollution control devices to minimize harmful emissions.[12][14]
-
Secure Chemical Landfill: If incineration is not an option, this compound waste may be disposed of in a secure chemical landfill designed for solid chemical waste.[15][16] These landfills are engineered with liners and leachate collection systems to prevent environmental contamination.[15] This method is generally reserved for non-reactive, solid wastes and should only be used in accordance with local and national regulations.[17][18]
-
Chemical Treatment (Hydrolysis): Given that hydantoins can be hydrolyzed to form amino acids, chemical treatment is a potential disposal pathway for liquid waste streams under controlled laboratory conditions and with explicit approval from your EHS department.[4][5][6][7] This would involve reacting the this compound solution with a strong acid or base. The resulting solution would then need to be neutralized and assessed for any remaining hazards before drain disposal, which is often highly restricted. This method should not be attempted without a validated protocol and EHS oversight.
Spill and Emergency Procedures
In the event of a spill of this compound powder:
-
Evacuate and secure the area. Prevent unprotected personnel from entering.
-
Wear appropriate PPE , including a respirator if the powder is airborne.
-
Gently sweep up the spilled material. Avoid creating dust. Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.
-
Place the collected material into a labeled hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
Report the spill to your laboratory supervisor and EHS department.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound, as with all laboratory chemicals, is a fundamental responsibility of the scientific community. By adhering to these guidelines, consulting with your institution's safety professionals, and maintaining a proactive approach to waste management, you contribute to a safer research environment and the protection of our planet. Always prioritize safety and regulatory compliance in all your laboratory practices.
References
- Wikipedia. (n.d.). Hydantoin.
- D'Souza, F., & D'Souza, V. T. (1995). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. PubMed.
- ResearchGate. (n.d.). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids.
- Google Patents. (n.d.). EP0001319A1 - Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained.
- Wang, J., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. National Institutes of Health.
- ChemBK. (2024, April 9). 5-ethyl-5-methylhydantoin.
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
- PubChem. (n.d.). 5-Ethyl-5-methylhydantoin.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hydantoin.
- National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases.
- PubChem. (n.d.). DMDM hydantoin.
- Journal of Drug Delivery and Therapeutics. (2023, January 15). A Review on the Some Biological Activities of the Hydantoin Derivatives.
- ACS Publications. (n.d.). Mechanochemical Preparation of Hydantoins from Amino Esters: Application to the Synthesis of the Antiepileptic Drug Phenytoin.
- U.S. Environmental Protection Agency. (2025, June 25). Basic Information about Landfills.
- ScholarWorks at University of Montana. (2016, September 28). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers.
- MDPI. (n.d.). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators.
- MCF Environmental Services. (2021, November 16). Non-Hazardous Waste Disposal in Georgia: A Detailed Overview.
- Missouri Department of Natural Resources. (n.d.). Citizens Guide to Waste-Related Rules and Regulations.
- ResearchGate. (2025, August 10). (PDF) Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach.
- CalRecycle. (n.d.). Permitting Landfills and Disposal Sites.
- Chemistry Connection. (2014, December 12). DMDM Hydantoin SDS.
- National Institutes of Health. (2017, October 6). Membrane-Active Hydantoin Derivatives as Antibiotic Agents.
- SRR Publications. (n.d.). Novel new research strategies of hydantoin derivatives: A review.
- Pesticide Info. (n.d.). 1,3-Dichloro-5-ethyl-5-methylhydantoin - Chemical Details.
- Mississippi Department of Environmental Quality. (n.d.). NONHAZARDOUS SOLID WASTE MANAGEMENT REGULATIONS.
- DC Fine Chemicals. (n.d.). Safety Data Sheet.
- Chemistry Stack Exchange. (2017, January 4). Combustion of non-hydrocarbon organic compounds.
- PubChem. (n.d.). 5-Ethyl-5-[(2r)-Pentan-2-Yl]-2-Thioxodihydropyrimidine-4,6(1h,5h)-Dione.
- PubChem. (n.d.). 5-Methylhydantoin.
- National Institutes of Health. (n.d.). Environmental toxicants and health adversities: A review on interventions of phytochemicals.
Sources
- 1. 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemos.de [chemos.de]
- 4. Hydantoin - Wikipedia [en.wikipedia.org]
- 5. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0001319A1 - Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained - Google Patents [patents.google.com]
- 7. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 5-Methylhydantoin | C4H6N2O2 | CID 69216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. mdpi.com [mdpi.com]
- 15. epa.gov [epa.gov]
- 16. mcfenvironmental.com [mcfenvironmental.com]
- 17. Citizens Guide to Waste-Related Rules and Regulations | Missouri Department of Natural Resources [dnr.mo.gov]
- 18. calrecycle.ca.gov [calrecycle.ca.gov]
Navigating the Safe Handling of 5-Ethylhydantoin: A Comprehensive Guide for Laboratory Professionals
Gaithersburg, MD – As the landscape of pharmaceutical and scientific research continues to evolve, the imperative for stringent safety protocols in handling chemical intermediates like 5-Ethylhydantoin has never been more critical. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research outcomes.
While comprehensive hazard information for this compound (CAS No. 15414-82-1) is not as widely documented as some of its derivatives, a proactive and cautious approach based on the known profiles of similar hydantoin compounds is paramount. This guide synthesizes available data with established principles of laboratory safety to offer a robust framework for handling this compound.
Understanding the Hazard Landscape
Due to the lack of comprehensive toxicological data, it is essential to treat this compound as a substance with unknown long-term health effects. Standard laboratory practice dictates minimizing all routes of exposure—inhalation, ingestion, and skin contact.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against potential exposure to this compound. The following PPE is mandatory when handling this compound in a laboratory setting.
Table 1: Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption. It is crucial to inspect gloves for any signs of degradation or perforation before each use. |
| Eye Protection | Safety goggles with side shields or a face shield. | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary. | Required if there is a risk of generating dust or aerosols, or when working outside of a certified chemical fume hood. |
The causality behind these choices is rooted in a comprehensive risk mitigation strategy. Chemical-resistant gloves are the primary barrier against dermal exposure, which is a common route of entry for many laboratory chemicals. Safety goggles are non-negotiable, as the eyes are particularly vulnerable to chemical splashes. A lab coat provides a removable barrier to protect street clothes and underlying skin from contamination. Respiratory protection is an essential engineering control to prevent the inhalation of fine particles, which can be readily absorbed into the bloodstream through the lungs.
Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial for minimizing the risk of exposure and ensuring the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, the container should be inspected for any damage or leaks. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage container must be tightly sealed to prevent the release of any dust or vapors.
Handling and Weighing
All handling of this compound, especially weighing, should be conducted in a certified chemical fume hood to minimize the risk of inhalation. A designated and properly calibrated weighing station should be used. To prevent the generation of dust, gentle handling techniques are advised.
Experimental Procedures
When this compound is used in experimental setups, it is crucial to ensure that all equipment is properly assembled and checked for leaks. All manipulations should be performed in a fume hood. In the event of a spill, immediate action must be taken as outlined in the emergency plan.
Emergency and Disposal Plan
A clear and well-rehearsed emergency and disposal plan is a cornerstone of laboratory safety.
Spill Response
In the event of a spill, the area should be evacuated, and access restricted. Appropriate PPE, including respiratory protection, must be donned before attempting to clean the spill. The spilled material should be carefully swept up or collected with an absorbent material to avoid generating dust. The collected waste must be placed in a sealed, labeled container for hazardous waste disposal. The spill area should then be decontaminated with an appropriate solvent, followed by a thorough washing with soap and water.
Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[2] Follow all institutional, local, and national regulations for the disposal of chemical waste. Waste containers must be clearly labeled with the contents and associated hazards.
Self-Validating Systems for Enhanced Safety
To build a culture of safety and ensure that protocols are consistently followed, laboratories should implement self-validating systems. This includes:
-
Regular Training: All personnel handling this compound must receive documented training on the specific hazards and handling procedures for this compound.
-
Visual Aids: Posting clear and concise safety information, including PPE requirements and emergency procedures, in the immediate work area.
-
Peer Review and Audits: Regularly scheduled peer reviews of laboratory practices and internal safety audits can help identify and correct any deviations from established protocols.
By adhering to these comprehensive guidelines, researchers and drug development professionals can confidently and safely work with this compound, fostering an environment of scientific integrity and operational excellence.
References
- Chem-Impex. This compound. [Link]
- PubChem. 5-Ethyl-5-methylhydantoin. [Link]
- Chemical Waste Disposal Guidelines. [Source for general chemical waste disposal procedures]. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
